Technical Documentation Center

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
  • CAS: 1092-69-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-(4-nitrophenyl)-3-oxo-N-phenylpr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a molecule of interest in medicinal chemistry and materials science. While a standardized, publicly available protocol for this specific compound is not prevalent, this document outlines a robust synthesis strategy based on the well-established Claisen condensation reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that influence reaction outcomes. This guide is intended for researchers and professionals in the fields of organic synthesis, drug discovery, and materials science who require a deep, practical understanding of this synthetic route.

Introduction: The Significance of β-Keto Amides

The target molecule, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, belongs to the class of β-keto amides. This structural motif is a valuable pharmacophore and a versatile synthetic intermediate in organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, and the phenylpropanamide backbone, suggests potential applications in areas such as:

  • Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The related N-phenylpropanamide structure is found in a number of pharmacologically active compounds.[1][2][3]

  • Materials Science: As a building block for polymers or functional materials, where the nitro group can be further functionalized.

Given the absence of a direct, published synthesis for the title compound, this guide proposes a logical and efficient pathway leveraging fundamental organic reactions.

Proposed Synthetic Pathway: The Crossed Claisen Condensation

The most logical approach to constructing the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide backbone is through a crossed Claisen condensation . This reaction involves the condensation of an ester with another carbonyl compound, in this case, an amide.[4][5][6][7][8]

The proposed reactants are:

  • Ethyl 4-nitrobenzoate (the ester component)

  • N-phenylacetamide (Acetanilide) (the amide component with an enolizable α-proton)

The overall transformation is depicted below:

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Ethyl_4_nitrobenzoate Ethyl 4-nitrobenzoate Reaction_Node Crossed Claisen Condensation Ethyl_4_nitrobenzoate->Reaction_Node Acetanilide N-phenylacetamide (Acetanilide) Acetanilide->Reaction_Node Product_Node 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Reaction_Node->Product_Node Base (e.g., NaH) followed by Acid Workup Claisen_Mechanism Claisen Condensation Mechanism Acetanilide N-phenylacetamide Enolate Amide Enolate (Nucleophile) Acetanilide->Enolate + Base Base Base (NaH) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate + Ethyl 4-nitrobenzoate Ethyl_nitrobenzoate Ethyl 4-nitrobenzoate (Electrophile) Product_Enolate Product Enolate Tetrahedral_Intermediate->Product_Enolate - EtOH Final_Product 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Product_Enolate->Final_Product + Acid Workup Acid_Workup H₃O⁺

Caption: Simplified mechanism of the crossed Claisen condensation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. Researchers should consider this a foundational method, with optimization potentially required based on laboratory-specific conditions and observations.

4.1. Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )Moles (mmol)AmountNotes
Acetanilide135.17101.35 gMust be dry.
Sodium Hydride (60% dispersion in mineral oil)24.00 (as NaH)120.48 gHandle with care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)--50 mLDry solvent is critical.
Ethyl 4-nitrobenzoate195.17101.95 g-
1 M Hydrochloric Acid--~20 mLFor workup.
Saturated Sodium Bicarbonate Solution--20 mLFor workup.
Saturated Sodium Chloride Solution (Brine)--20 mLFor workup.
Anhydrous Magnesium Sulfate---For drying.
Ethyl Acetate--~50 mLFor extraction.
Hexanes--~50 mLFor extraction and recrystallization.

4.2. Procedure

  • Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

  • Dispersion of Sodium Hydride: The sodium hydride (0.48 g, 12 mmol) is carefully weighed and transferred to the reaction flask under a nitrogen atmosphere. Anhydrous THF (20 mL) is added, and the suspension is stirred.

  • Formation of the Acetanilide Enolate: Acetanilide (1.35 g, 10 mmol) is dissolved in anhydrous THF (15 mL). This solution is then added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The mixture is allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.

  • Addition of the Ester: Ethyl 4-nitrobenzoate (1.95 g, 10 mmol) is dissolved in anhydrous THF (15 mL) and added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of 1 M HCl (~20 mL) at 0 °C until the solution is acidic (pH ~2). The aqueous layer is extracted with ethyl acetate (3 x 25 mL).

  • Washing and Drying: The combined organic extracts are washed with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Critical Considerations and Troubleshooting

  • Anhydrous Conditions: The success of the Claisen condensation is highly dependent on the exclusion of water, which can quench the enolate and hydrolyze the ester. All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Choice of Base: While sodium hydride is recommended, other strong, non-nucleophilic bases such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be employed. The use of alkoxide bases that match the ester (e.g., sodium ethoxide for an ethyl ester) can also be effective.

  • Side Reactions: A potential side reaction is the self-condensation of the acetanilide. However, the higher reactivity of the ester carbonyl towards nucleophilic attack generally minimizes this.

  • Purification Challenges: The product may contain unreacted starting materials or byproducts. Careful purification by recrystallization or chromatography is essential to obtain a high-purity compound.

Conclusion

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide via a crossed Claisen condensation of ethyl 4-nitrobenzoate and acetanilide represents a robust and scalable approach to this valuable molecule. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access this compound for further investigation in medicinal chemistry and materials science. This guide provides the necessary theoretical framework and practical steps to enable the successful synthesis of this and related β-keto amides.

References

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. PubMed. Available at: [Link]

  • Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. PubMed. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Claisen Condensation Reaction Mechanism. Chemistry Steps. Available at: [Link]

  • The Claisen Condensation Reaction. Organic Chemistry | OpenStax. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • The Claisen Condensation. University of Michigan. Available at: [Link]

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Chemical Properties, Reactivity, and Applications of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Architecture 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide , commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Architecture

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide , commonly referred to in the literature as p -nitrobenzoylacetanilide , is a highly versatile β -keto amide. Characterized by an active methylene group flanked by a ketone and an amide carbonyl, this molecule serves as a critical bidentate ligand in coordination chemistry and a privileged building block in the synthesis of heterocyclic drug scaffolds.

The presence of the strongly electron-withdrawing para-nitro group on the benzoyl moiety fundamentally alters the molecule's electronic landscape. This modification lowers the pKa of the active methylene protons, enhances its metal-chelating efficiency at lower pH thresholds, and dictates specific regioselective pathways during acid-catalyzed cyclizations.

Table 1: Physicochemical Profiling
PropertyValue / Description
IUPAC Name 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
Common Synonyms p -Nitrobenzoylacetanilide; 4'-nitrobenzoylacetanilide
Molecular Formula C₁₅H₁₂N₂O₄
Molecular Weight 284.27 g/mol
Physical State Crystalline solid (pale yellow due to the nitro chromophore)
Estimated pKa ( α -carbon) ~10.0 – 10.5 (Enhanced acidity vs. unsubstituted benzoylacetanilide)
Primary Utility Transition metal extraction, heterocyclic precursor (carbostyrils)

Structural Dynamics: Tautomerism and the Active Methylene

The reactivity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is governed by its keto-enol tautomerism. The active methylene group (C2) is highly acidic. While the baseline pKa of unsubstituted 2-benzoylacetanilide is approximately 11.37 , the inductive and resonance electron-withdrawing effects of the p -nitro group stabilize the resulting enolate anion, significantly lowering the pKa.

This structural dynamic is the foundational causality behind its dual utility:

  • Nucleophilic Hub: The easily generated enolate acts as a potent nucleophile for α -alkylation.

  • Chelation Hub: The enolate oxygen atoms act as hard Lewis bases, forming stable six-membered chelate rings with transition metals and actinides.

Tautomerism Keto Keto Form (Active Methylene) Enol Enol Form (H-Bond Stabilized) Keto->Enol Tautomerization (Solvent Dependent) Enolate Enolate Anion (Deprotonated) Enol->Enolate Base Addition (pKa ~10.5) Metal Metal Chelate (e.g., U(VI), Co(II)) Enolate->Metal Metal Cation + Synergistic Ligand

Diagram 1: Keto-enol tautomerization pathway leading to active metal chelation.

Coordination Chemistry: Synergistic Solvent Extraction

In radiochemistry and heavy metal remediation, p -nitrobenzoylacetanilide is utilized for the solvent extraction of Uranium(VI) from aqueous media into organic solvents (e.g., carbon tetrachloride). The extraction is heavily dependent on the formation of a neutral, lipophilic mixed-chelate complex .

The Causality of Synergism: The UO₂²⁺ ion typically requires an expanded coordination sphere. Using p -nitrobenzoylacetanilide alone leaves coordination sites open to water, reducing lipophilicity. The addition of neutral nitrogenous bases (like pyridine or picolines) displaces these water molecules, forming a highly hydrophobic synergistic adduct (e.g., UO2​A2​L , where A is the enolate and L is pyridine).

Table 2: U(VI) Synergistic Extraction Parameters
ParameterExperimental Condition
Aqueous Phase 0.1 M NaClO₄ containing UO₂(ClO₄)₂
Organic Phase Carbon tetrachloride (CCl₄)
Primary Ligand p -Nitrobenzoylacetanilide (O,O-donor)
Synergistic Adducts Pyridine, α -picoline, β -picoline, γ -picoline
Optimal pH Range 4.0 – 6.0

Synthetic Utility in Medicinal Chemistry

In drug development, p -nitrobenzoylacetanilide is a critical precursor for synthesizing 4-aryl-3,4-dihydroquinolin-2(1H)-ones (carbostyrils) . These heterocyclic scaffolds are biologically privileged, found in antimalarials, antioxidants, and anticancer agents like the farnesyltransferase inhibitor tipifarnib .

Causality in Catalyst Selection: The conversion of α -alkylated p -nitrobenzoylacetanilide to a carbostyril requires an electrophilic aromatic substitution (intramolecular cyclization). However, the p -nitro group strongly deactivates the C-aryl ring.

  • If Polyphosphoric Acid (PPA) is used, the deactivated ring resists electrophilic attack. Instead, the molecule undergoes a competing elimination reaction, yielding a cinnamic acid derivative.

  • If Concentrated Sulfuric Acid (H₂SO₄) is used, the extreme acidity forces the desired cyclization, successfully yielding the 3-alkyl-4-arylcarbostyril drug scaffold .

Cyclization Start p-Nitrobenzoylacetanilide Alkylation α-Alkylation (NaH / DMF, Alkyl Halide) Start->Alkylation Intermediate α-Alkyl Derivative Alkylation->Intermediate Branch Acid Catalyst Intermediate->Branch PPA Polyphosphoric Acid (PPA) Elimination Pathway Branch->PPA PPA H2SO4 Sulfuric Acid (H2SO4) Cyclization Pathway Branch->H2SO4 H2SO4 Cinnamic Cinnamic Acid Derivative (Side Product) PPA->Cinnamic -H2O (Elimination) Carbostyril 3-Alkyl-4-arylcarbostyril (Target Scaffold) H2SO4->Carbostyril Intramolecular Cyclization

Diagram 2: Divergent acid-catalyzed cyclization pathways dictated by the p-nitro group.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, meaning the physical setup inherently proves the chemical progression.

Protocol A: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Reference standard adapted from conventional amidation techniques .

  • Reagent Preparation: Combine equimolar amounts of ethyl p -nitrobenzoylacetate and aniline in a high-boiling inert solvent (e.g., xylene).

  • Condensation: Heat the mixture to reflux (approx. 140°C) using a Dean-Stark apparatus or a short distillation column.

  • Self-Validating Step (Equilibrium Shift): Monitor the distillation head temperature. The continuous collection of ethanol (b.p. 78°C) serves as a real-time, quantitative indicator of reaction progress. By Le Chatelier’s principle, removing the ethanol byproduct prevents the reverse reaction, validating that the forward amidation is occurring.

  • Isolation: Once ethanol evolution ceases, cool the mixture to 10°C. Filter the resulting pale-yellow precipitate.

  • Purification: Recrystallize from hot absolute ethanol to yield pure p -nitrobenzoylacetanilide.

Protocol B: Synergistic Solvent Extraction of U(VI)

Thermodynamic extraction protocol for distribution ratio ( D ) determination .

  • Aqueous Phase Preparation: Prepare a solution of UO₂(ClO₄)₂ in 0.1 M NaClO₄. Adjust the pH to 5.0 using dilute HClO₄ or NaOH.

    • Self-Validating Step (Ionic Strength): Maintaining a strict 0.1 M NaClO₄ background ensures that the activity coefficients of the ionic species remain strictly constant. This validates that any changes in the extraction ratio are solely due to ligand binding, not ionic fluctuations.

  • Organic Phase Preparation: Dissolve 0.01 M p -nitrobenzoylacetanilide and 0.05 M pyridine in CCl₄.

  • Equilibration: Combine equal volumes (e.g., 10 mL) of the aqueous and organic phases in a separatory funnel. Shake mechanically at 25.0 ± 0.1 °C for 30 minutes to achieve thermodynamic equilibrium.

  • Phase Separation & Analysis: Allow phases to separate. Extract the aqueous layer and determine the residual U(VI) concentration spectrophotometrically using Arsenazo III at 650 nm. Calculate the distribution ratio ( D ) via mass balance.

References

  • NIScPR. "Solvent Extraction of Uranium (VI) with Benzoylacetanilide & Its Nitro Derivatives." Indian Journal of Chemistry, Vol. 22A. URL:[Link]

  • ResearchGate. "Condensed heterocyclic lactams. I. Study on the cyclization methods resulting in 4-aryl-3,4-dihydroquinolin-2(1H)-ones." URL:[Link]

  • ResearchGate. "Alkylation and Cyclization of Benzoylacetanilides." URL:[Link]

Foundational

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Abstract 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a β-keto-amide derivative possessing a scaffold comm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Putative Mechanisms of Action of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Abstract

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a β-keto-amide derivative possessing a scaffold common to numerous biologically active molecules. While direct mechanistic studies on this specific compound are not extensively documented, its structural motifs—a nitrophenyl ring, a central 1,3-dicarbonyl system, and a phenylamide tail—are present in a wide array of compounds with well-characterized pharmacological activities. This technical guide synthesizes evidence from structurally related molecules, including chalcones, pyrazoles, and other propanamide derivatives, to propose and explore the most probable mechanisms of action for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. We present a scientifically grounded framework for its potential as an enzyme inhibitor, an inducer of cancer cell death, and an antimicrobial agent. This document is intended for researchers, scientists, and drug development professionals, providing not only a theoretical foundation but also actionable experimental protocols to empirically validate these putative mechanisms.

Introduction and Molecular Profile

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide belongs to the family of β-dicarbonyl compounds, which are known for their versatile chemical reactivity and diverse biological activities. The molecule's structure is characterized by three key functional regions:

  • The 4-Nitrophenyl Headgroup: The nitro group is a strong electron-withdrawing moiety that can participate in redox reactions and is a common feature in compounds with anticancer and antimicrobial properties.

  • The 1,3-Dicarbonyl Core: This flexible keto-amide linker is a critical pharmacophore that can chelate metal ions and form hydrogen bonds, enabling it to fit into the active sites of various enzymes.

  • The N-phenylamide Tail: This hydrophobic group influences the molecule's solubility, membrane permeability, and can engage in π-stacking and hydrophobic interactions with biological targets.

Given the activities of analogous compounds, the primary therapeutic potentials of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide are hypothesized to lie in oncology, inflammatory diseases, and infectious diseases.

Putative Mechanism I: Multi-Target Enzyme Inhibition

The core scaffold of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is analogous to that of many known enzyme inhibitors.[1] Enzyme inhibition is a plausible and primary mechanism of action.

Potential Target: Protein Kinases (e.g., EGFR)

Expertise & Experience: The chalcone precursor to many similar molecules, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, has been investigated via in silico docking with the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a tyrosine kinase that, when overactive, drives proliferation in many cancers. The 1,3-diaryl structure is a known kinase-binding pharmacophore. We hypothesize that the 1,3-dicarbonyl core of our target compound can act as a hinge-binding motif within the ATP-binding pocket of kinases like EGFR.

Trustworthiness: To validate this hypothesis, a direct enzymatic assay is required.

Experimental Protocol: EGFR Kinase Inhibition Assay (LanthaScreen™)

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure phosphorylation of a substrate peptide by EGFR. Inhibition is observed as a decrease in the FRET signal.

  • Materials: LanthaScreen™ Eu-anti-phosphotyrosine antibody, GFP-STAT1 substrate, recombinant EGFR kinase, ATP, test compound.

  • Procedure:

    • Prepare a serial dilution of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (e.g., from 100 µM to 1 nM) in kinase buffer.

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 2.5 µL of a mixture of GFP-STAT1 substrate and EGFR enzyme. Incubate for 10 minutes at room temperature.

    • To initiate the kinase reaction, add 5 µL of ATP solution. Incubate for 60 minutes at room temperature.

    • To stop the reaction, add 10 µL of a TR-FRET dilution buffer containing EDTA and the Eu-anti-phosphotyrosine antibody. Incubate for 30 minutes.

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at 520 nm and 665 nm.

  • Data Analysis: Calculate the emission ratio (665/520) and plot against compound concentration to determine the IC₅₀ value.

G cluster_0 EGFR Kinase Domain (ATP Pocket) ATP ATP Substrate Substrate (Inactive) ATP->Substrate Phosphorylation Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Compound->ATP Competitive Inhibition pSubstrate Substrate-P (Active) Substrate->pSubstrate

Caption: Competitive inhibition of ATP binding to EGFR kinase.

Potential Target: Cholinesterases (AChE/BChE)

Expertise & Experience: Structurally related 3-phenylpropanamide derivatives have been developed as selective butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy.[3] BChE is a key enzyme in hydrolyzing acetylcholine. Inhibition of BChE can restore neurotransmitter levels.

Trustworthiness: The Ellman's assay is a robust, colorimetric method for measuring cholinesterase activity and is the gold standard for screening inhibitors.

Experimental Protocol: Ellman's Assay for BChE Inhibition

  • Principle: The enzyme hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, measured at 412 nm.

  • Materials: Human BChE, ATCI, DTNB, phosphate buffer (pH 8.0), test compound.

  • Procedure:

    • In a 96-well plate, add 25 µL of compound dilutions.

    • Add 50 µL of BChE solution and 125 µL of DTNB solution. Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of ATCI substrate.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to a vehicle control and calculate the IC₅₀ value.

Putative Mechanism II: Induction of Cancer Cell Apoptosis and Mitotic Arrest

The 4-nitrophenyl group is a common feature in cytotoxic compounds. Evidence from related molecules suggests that 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide could kill cancer cells through multiple converging pathways.

Pathway: ROS Generation and ER Stress-Mediated Apoptosis

Expertise & Experience: The synthetic retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), which shares a similar 3-oxo-N-phenyl core, is known to induce cancer cell death through a powerful dual mechanism.[4][5] One of these mechanisms begins with the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress, activation of Jun N-terminal Kinase (JNK), and subsequent apoptosis.[5] The nitroaromatic group in our target compound is a prime candidate for redox cycling within the cell, which would generate substantial ROS.

Trustworthiness: This proposed cascade can be validated by a logical sequence of experiments, starting with cell viability to confirm cytotoxicity, followed by assays to detect each step of the proposed pathway (ROS -> JNK activation -> apoptosis).

Experimental Workflow for Validating ROS-Mediated Apoptosis

G start Treat Cancer Cells (e.g., HeLa, MCF-7) with Compound viability Step 1: Confirm Cytotoxicity (MTT Assay) start->viability ros Step 2: Detect ROS (DCFH-DA Assay) viability->ros If cytotoxic jnk Step 3: Measure JNK Activation (Western Blot for p-JNK) ros->jnk If ROS positive apoptosis Step 4: Quantify Apoptosis (Annexin V/PI Staining) jnk->apoptosis If JNK activated end Mechanism Supported apoptosis->end If apoptosis positive

Caption: Experimental workflow to validate the ROS-mediated apoptosis pathway.

Experimental Protocol: ROS Detection using DCFH-DA

  • Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials: HeLa or other cancer cell line, DCFH-DA dye, test compound, Hanks' Balanced Salt Solution (HBSS).

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Wash cells with warm HBSS.

    • Load cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C.

    • Wash cells again with HBSS to remove excess dye.

    • Add fresh culture medium containing various concentrations of the test compound.

    • Measure fluorescence (excitation ~485 nm, emission ~535 nm) immediately and at time points up to 24 hours.

  • Data Analysis: Normalize fluorescence to cell number or a control well and express as a fold-change over vehicle-treated cells.

G Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide ROS ROS Generation (Oxidative Stress) Compound->ROS ER ER Stress ROS->ER JNK JNK Activation ER->JNK Caspases Caspase Cascade Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptotic signaling cascade.

Pathway: Inhibition of Tubulin Polymerization

Expertise & Experience: Remarkably, the related metabolite 4-oxo-4-HPR also acts as an antimicrotubule agent, inhibiting tubulin polymerization and causing mitotic arrest.[4][5] This is a powerful anticancer mechanism, shared by clinical drugs like paclitaxel and vinca alkaloids. It is distinct from the ROS-mediated pathway and provides a second, independent way to kill cancer cells. The planar aromatic rings and the central core of our target compound could plausibly interact with the colchicine-binding site on β-tubulin.

Trustworthiness: A direct, cell-free in vitro tubulin polymerization assay provides definitive evidence of microtubule interaction.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Principle: Purified tubulin polymerizes into microtubules at 37°C, a process that can be monitored by an increase in light scattering (absorbance) at 340 nm. Inhibitors will prevent this increase.

  • Materials: Lyophilized bovine tubulin (>99% pure), tubulin polymerization buffer (e.g., G-PEM), GTP, test compound.

  • Procedure:

    • Reconstitute tubulin on ice in polymerization buffer.

    • In a pre-warmed 96-well plate, add various concentrations of the test compound. Include paclitaxel as a positive control for polymerization and colchicine as a positive control for inhibition.

    • Add the cold tubulin/GTP solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot absorbance vs. time. Compare the polymerization curves in the presence of the test compound to the negative (vehicle) and positive (colchicine) controls.

Summary of Biological Activities of Analogous Compounds

The following table summarizes the reported activities of compounds structurally related to 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, providing a solid foundation for the proposed mechanisms of action.

Compound Class/NameBiological Activity/TargetCell Line/SystemReported IC₅₀ / EffectReference
(E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one (Chalcone)AntiproliferativeHeLaNoticeable cytotoxicity[2]
3-Phenylpropanamide DerivativesButyrylcholinesterase (BChE) InhibitionEquine SerumIC₅₀ values in the low micromolar range (e.g., 2.3 µM)[3]
N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl)propanamideEstrogen InhibitionMCF-7 (Breast Cancer)Good inhibitory activity[6]
Nitro-substituted BenzamidesAnti-inflammatory (NO inhibition)RAW264.7 MacrophagesIC₅₀ values as low as 3.7 µM[7]
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)Tubulin Polymerization InhibitionOvarian, Breast CancerInduces G2-M arrest and apoptosis[4][5]
4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)ROS GenerationOvarian, Breast CancerTriggers apoptosis via ER stress and JNK activation[4][5]

Conclusion

While 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide itself has not been extensively characterized, its chemical architecture strongly suggests a multi-faceted mechanism of action. Based on robust evidence from closely related analogs, the most promising and scientifically logical avenues of investigation are enzyme inhibition (specifically targeting kinases and cholinesterases) and the induction of cancer cell death . The latter is likely a dual mechanism involving ROS-mediated apoptosis and disruption of microtubule dynamics . The experimental protocols detailed in this guide provide a clear and validated roadmap for researchers to systematically test these hypotheses, uncover the definitive mechanism of action, and unlock the therapeutic potential of this compound.

References

  • Haque, M. A., et al. (2023). Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl).
  • Li, X., et al. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC.
  • Kumari, A., et al. (2017). In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. PubMed. Available from: [Link]

  • Gümüş, M., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Available from: [Link]

  • Tumer, F., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. Available from: [Link]

  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. Available from: [Link]

  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Figshare. Available from: [Link]

  • Enzyme Inhibition and Medicinal Chemistry. (n.d.). Journal of New Developments in Chemistry. Available from: [Link]

Sources

Exploratory

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide biological activity

Whitepaper: Pharmacological Profiling and Synthetic Utility of 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide Executive Summary The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (a highly functionalized β-ketoamide,...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacological Profiling and Synthetic Utility of 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide

Executive Summary

The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (a highly functionalized β-ketoamide, also known as 4-nitrobenzoylacetanilide) represents a privileged scaffold in modern medicinal chemistry. While it possesses intrinsic biological activities—ranging from enzyme inhibition to antimicrobial effects—its most significant value lies in its role as a versatile pharmacophore and synthetic precursor. This technical guide provides an in-depth analysis of the structural pharmacology, core biological activities, and validated experimental workflows associated with this compound and its heterocyclic derivatives.

Structural Pharmacology & Mechanistic Rationale

The biological efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is dictated by its unique stereoelectronic properties:

  • Keto-Enol Tautomerism & Metal Chelation: The active methylene group, flanked by two carbonyl moieties, is highly acidic. At physiological pH, the molecule readily tautomerizes into its enol form. This enolate acts as a potent bidentate ligand, capable of chelating divalent metallic cofactors (e.g., Mg²⁺, Mn²⁺, Ca²⁺) within the catalytic pockets of critical enzymes[1][2].

  • The 4-Nitro Substitution Effect: The strongly electron-withdrawing para-nitro group serves a dual purpose. Chemically, it increases the electrophilicity of the β-carbonyl carbon and the acidity of the α-protons, facilitating rapid cyclization into bioactive heterocycles. Biologically, nitroaromatic moieties are susceptible to bioreduction by bacterial nitroreductases, generating reactive oxygen species (ROS) that induce oxidative stress and cell death.

MOA A 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (β-Ketoamide) B Keto-Enol Tautomerization (Physiological pH) A->B Deprotonation C Enolate Formation & Metal Chelation (Mg2+, Ca2+) B->C Bidentate Ligand Activation D Acetyl-CoA Carboxylase / α-Amylase Binding C->D Active Site Penetration E Enzymatic Inhibition (Fatty Acid / Carbohydrate Cleavage Halt) D->E Cofactor Sequestration F Pathogen Death / Glycemic Control E->F Phenotypic Outcome

Fig 1: Mechanistic pathway of β-ketoamide enzyme inhibition via metal chelation.

Core Biological Activities

Antimicrobial Action via Acetyl-CoA Carboxylase Inhibition

The β-ketoamide scaffold mimics the transition state of anion chemistry required during bacterial fatty acid synthesis. By penetrating the active site of bacterial Acetyl-CoA carboxylase and chelating essential metal ions, the compound halts de novo lipid synthesis[1]. This mechanism is highly selective for bacterial and mycobacterial species, leading to dose-dependent pathogen eradication without disrupting mammalian lipid homeostasis[1].

Anticancer Properties & Heterocyclic Derivatization

While the parent β-ketoamide exhibits baseline cytotoxicity, it is extensively utilized to synthesize highly potent anticancer agents, specifically 4-phenylquinolin-2(1H)-ones and quinoxalines [3][4]. These rigid, planar heterocyclic derivatives intercalate into DNA and inhibit key kinases. Cellular assays confirm that these derivatives induce apoptosis and trigger cell cycle arrest at the G2/M phase, demonstrating profound efficacy against colon (COLO205), breast (MCF-7), and lung (H460) cancer cell lines[5][6].

Metabolic Modulation (Anti-Diabetic Effects)

Recent structural-activity relationship (SAR) studies highlight the ability of β-ketoamides to inhibit α-amylase, a calcium-dependent metalloenzyme responsible for cleaving complex carbohydrates[7][8]. By sequestering the active-site calcium ion, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs prevent carbohydrate breakdown, effectively blunting postprandial glucose spikes and offering a therapeutic avenue for diabetes management[7][8].

Quantitative Pharmacological Data

The following table synthesizes the biological efficacy of the β-ketoamide scaffold and its direct heterocyclic derivatives across various targets.

Compound Class / DerivativeTarget / Cell LinePrimary Mechanism of ActionActivity Metric (IC₅₀ / MIC)
Parent β-Ketoamide S. aureus (MRSA)Acetyl-CoA Carboxylase InhibitionMIC: 1.0 - 5.0 µg/mL[1]
Parent β-Ketoamide α-Amylase EnzymeCalcium Cofactor ChelationIC₅₀: ~8.4 µM[8]
Quinoxaline Derivative HCT116 (Colon Cancer)G2/M Cell Cycle ArrestIC₅₀: 2.5 µM[4]
4-Phenyl-2-quinolone COLO205 (Colon Cancer)Apoptosis InductionIC₅₀: 0.32 - 7.85 µM[6]
Thiazolo[3,2-a]pyrimidine E. coli / P. aeruginosaCell Wall / Membrane DisruptionMIC: 12.5 - 25.0 µg/mL[9]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent and step.

Protocol A: Synthesis of Anticancer 4-Phenylquinolin-2(1H)-ones (Knorr Cyclization)

Objective: Convert 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide into a rigid quinolone scaffold to enhance DNA intercalation[3][6].

  • Preparation: Dissolve 10 mmol of the β-ketoamide in 15 mL of Polyphosphoric Acid (PPA).

    • Causality: PPA is selected because it functions simultaneously as a solvent, an acid catalyst, and a potent dehydrating agent. It protonates the carbonyl oxygen, increasing its electrophilicity to drive the thermodynamically demanding intramolecular electrophilic aromatic substitution.

  • Cyclization: Heat the mixture to 100–110 °C under continuous stirring for 4–6 hours.

  • Quenching & Precipitation: Pour the hot viscous mixture over crushed ice and neutralize with 10% NaOH until pH 7 is reached.

    • Validation Step: The target quinolone will precipitate out of the aqueous phase. If no precipitate forms, the cyclization is incomplete (detectable via TLC: Hexane/EtOAc 7:3).

  • Purification: Filter the solid, wash with cold distilled water, and recrystallize from ethanol to yield the pure 4-(4-nitrophenyl)quinolin-2(1H)-one. Confirm purity via ¹H-NMR (absence of the highly shielded α-methylene protons at ~4.0 ppm confirms successful cyclization).

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Objective: Quantify the anticancer activity of the synthesized derivatives[4][5].

  • Cell Seeding: Seed cancer cells (e.g., COLO205) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the compound (0.1 µM to 100 µM) dissolved in DMSO.

    • System Validation: Include a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a positive control (e.g., Doxorubicin) to validate the assay's sensitivity.

  • MTT Incubation: After 48h, add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: MTT is a yellow tetrazole. Viable cells possess active mitochondrial succinate dehydrogenases that reduce MTT into insoluble, dark purple formazan crystals. Dead cells cannot perform this reduction, making colorimetric intensity directly proportional to cell viability.

  • Solubilization & Reading: Remove the media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Workflow S1 Precursor Activation (Acid/Base Catalysis) S2 Intramolecular Cyclization (PPA, 100-110°C) S1->S2 Dehydration S3 Chemical Validation (NMR, TLC, HPLC) S2->S3 Purification S4 Biological Screening (MTT Assay / MIC) S3->S4 High Purity Confirmed S5 Data Analysis (IC50 Calculation) S4->S5 Absorbance Readout

Fig 2: End-to-end workflow from chemical synthesis to biological validation.

References

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents National Institutes of Health (PMC) URL:[Link]

  • Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities National Institutes of Health (PubMed) URL:[Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents MDPI URL:[Link]

  • Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase PLOS One URL:[Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF THIAZOLO[3, 2-a] PYRIMIDINE DERIVATIVES Rasayan Journal of Chemistry URL: [Link]

  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives Biomedical and Pharmacology Journal URL: [Link]

  • 3-Acylated tetramic and tetronic acids as natural metal binders: Myth or reality? ResearchGate URL:[Link]

Sources

Foundational

The Therapeutic Potential of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Derivatives: A Medicinal Chemistry Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The β-keto amide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The β-keto amide scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of therapeutic agents. Within this class, derivatives of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide have emerged as a focal point of significant research interest. The incorporation of a 4-nitrophenyl group introduces potent electronic and steric properties that can be leveraged to modulate biological activity.[1] This technical guide provides a comprehensive overview of this molecular family, detailing its synthesis, structure-activity relationships (SAR), and diverse pharmacological activities, with a primary focus on its anticancer and antimicrobial potential. We will explore the causality behind synthetic strategies, provide validated experimental protocols, and present proposed mechanisms of action to equip researchers and drug development professionals with the foundational knowledge required to innovate within this chemical space.

Introduction: The β-Keto Amide Scaffold in Medicinal Chemistry

β-Keto amides are versatile pharmacophores characterized by a ketone group positioned beta to an amide carbonyl. This arrangement creates a unique electronic environment and conformational flexibility, making them excellent building blocks for constructing molecules that can interact with a multitude of biological targets.[2] Their structure features multiple nucleophilic and electrophilic sites, rendering them valuable precursors for the synthesis of various heterocyclic compounds.[2] Derivatives of this scaffold have been extensively explored and have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5]

The specific focus of this guide, the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide core, combines the β-keto amide moiety with two key aromatic systems. The N-phenyl ring provides a site for substitutions to fine-tune lipophilicity and steric interactions, while the 4-nitrophenyl group acts as a strong electron-withdrawing feature, which is often crucial for enhancing biological effects.[1] Understanding the interplay between these structural components is paramount for the rational design of potent and selective therapeutic agents.

Synthesis and Characterization

General Synthetic Strategy: The Claisen Condensation

The most common and efficient method for synthesizing the 3-oxo-propanamide backbone is the Claisen condensation.[6] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[7] For the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide derivatives, a "mixed" Claisen condensation is employed. This involves the reaction of an N-phenylacetamide derivative (possessing enolizable α-protons) with an ethyl 4-nitrobenzoate.

Causality of Reagent and Condition Selection:

  • Base: A strong, non-nucleophilic base like sodium ethoxide (NaOEt) or sodium hydride (NaH) is required to deprotonate the α-carbon of the N-phenylacetamide, forming a reactive enolate anion.[8] Using the sodium alkoxide corresponding to the ester's alcohol (e.g., sodium ethoxide for an ethyl ester) is a classic strategy to prevent transesterification side reactions.[7]

  • Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are used to prevent quenching of the highly reactive base and enolate intermediate.

  • Acidic Workup: The reaction is terminated by the addition of a dilute aqueous acid (e.g., HCl or H₂SO₄). This step serves to neutralize the reaction mixture and protonate the resulting enolate of the β-keto amide product, which is thermodynamically driven.[6][8]

The overall workflow is a robust and well-established method for generating this class of compounds.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Validation R1 Ethyl 4-Nitrobenzoate (Ester Component) P1 Strong Base (e.g., NaH) in Anhydrous Solvent (e.g., THF) R1->P1 Electrophile R2 Substituted N-Phenylacetamide (Enolizable Component) R2->P1 Nucleophile Precursor P2 Acidic Workup (e.g., dilute HCl) P1->P2 Condensation Prod Crude 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Derivative P2->Prod Protonation Purify Purification (Recrystallization or Chromatography) Prod->Purify Validate Characterization (NMR, IR, MS, HPLC) Purify->Validate

Caption: General workflow for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide derivatives via Claisen condensation.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on the specific substituents used.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the oil, then suspend it in anhydrous THF.

  • Enolate Formation: In a separate flask, dissolve the substituted N-phenylacetamide (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the enolate.

  • Condensation: Dissolve ethyl 4-nitrobenzoate (1.1 equivalents) in anhydrous THF and add it dropwise to the enolate solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is ~5-6. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of all expected protons and carbons.

    • FT-IR Spectroscopy: To identify characteristic functional groups, such as the amide C=O, ketone C=O, and nitro N-O stretches.

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

    • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Biological Activities and Therapeutic Potential

Anticancer Activity

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold has been identified as a promising framework for the development of novel anticancer agents.[1][4] The presence of the α,β-unsaturated keto system in related chalcone structures is often crucial for their cytotoxic effects.[9] Studies on analogous compounds have demonstrated significant activity against a range of human cancer cell lines, including breast, colon, and central nervous system cancers.[4][9]

Proposed Mechanism of Action: While the precise mechanism for this specific class is still under investigation, data from structurally related compounds suggest multiple pathways may be involved:

  • Induction of Apoptosis: Many cytotoxic agents containing nitrophenyl groups trigger programmed cell death.[10][11] This can involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, caspase activation, and PARP cleavage.[10][12]

  • Cell Cycle Arrest: Compounds can interfere with the cell division cycle, often causing an arrest in the G1 or G2/M phase, thereby preventing cancer cell proliferation.[13]

  • Enzyme Inhibition: Certain derivatives may act as inhibitors of key signaling proteins involved in cancer progression, such as protein kinases or proteasomes.[14][15]

G compound 3-(4-Nitrophenyl) Derivative ros Increased ROS Production compound->ros cell_cycle Cell Cycle Arrest (G1/S) compound->cell_cycle mito Mitochondrial Stress ros->mito caspase Caspase Activation (e.g., Caspase-3, -9) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis proliferation Inhibition of Tumor Cell Proliferation cell_cycle->proliferation G cluster_sar Structure-Activity Relationship (SAR) Insights cluster_nitro A-Ring (Nitrophenyl) cluster_n_phenyl B-Ring (N-Phenyl) Core Core Scaffold 3-oxo-N-phenylpropanamide A_Ring 4-Nitro Group (Strong EWG) - Key for activity Core->A_Ring Influences Reactivity B_Halogen Halogen (Cl, F) (EWG) - Enhances antibacterial activity Core->B_Halogen Modulates Binding & PK A_OH 4-Hydroxy Group - Boosts antimicrobial activity B_Alkyl Alkyl/Alkoxy (EDG) - Modulates lipophilicity

Caption: Key structure-activity relationships for 3-oxo-N-phenylpropanamide analogs.

Future Directions and Conclusion

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold represents a promising and adaptable platform for drug discovery. The synthetic accessibility via the Claisen condensation allows for the rapid generation of diverse chemical libraries. Current research highlights significant potential in oncology and infectious diseases.

Future work should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to refine SAR and identify lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways responsible for the observed anticancer and antimicrobial effects.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of 1-(4-nitrophenyl)prop-2-en-1-one Analogs: A Comparative Guide.
  • Wikipedia. (2024). Claisen condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • ACS Publications. (2005). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Retrieved from [Link]

  • Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • PMC. (2025). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Understanding the Modes of Action of β‑Ketoiminato Iridium(III) Complexes in Cancer Cells. Retrieved from [Link]

  • PubMed. (2017). In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2004). Anticancer Activity of 4-[1-Oxo-(Substituted Aryl)-2-Propenyl]-3-Phenylsydnone. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • PMC. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • MDPI. (2025). Antimicrobial Activity of Ethyl (2-(Methylcarbamoyl)phenyl)carbamate and Its Mixed Ligand Ni(II) and Co(II) Complexes. Retrieved from [Link]

  • PMC. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE | CAS 968-00-3. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Retrieved from [Link]

  • ResearchSquare. (2022). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4)-nitrophenyl-group. Retrieved from [Link]

  • PMC. (n.d.). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. Retrieved from [Link]

  • PLOS ONE. (n.d.). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • PMC. (n.d.). β-hydroxybutyrate dehydrogenase promotes pancreatic cancer cell proliferation through regulation of the NAD+/NADH balance and mitochondrial acetylation. Retrieved from [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Frontiers. (n.d.). Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression. Retrieved from [Link]

  • MDPI. (2025). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fenoprofen and Ketoprofen Amides as Potential Antitumor Agents | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Structure activity relationship – Knowledge and References. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • PMC. (2025). Progress on 3-Nitropropionic Acid Derivatives. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-keto amide of significant interest in me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-keto amide of significant interest in medicinal chemistry. While direct literature on this specific compound is limited, this document synthesizes information from closely related analogues to present a detailed account of its probable synthesis, physicochemical properties, and potential biological activities. The guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development, offering insights into the structure-activity relationships of nitrophenyl-containing propanamides and their potential as therapeutic agents.

Introduction

The β-keto amide moiety is a prominent scaffold in a multitude of biologically active compounds and natural products. The unique arrangement of functional groups within this structure imparts a versatile reactivity profile, making it a valuable synthon in organic synthesis. The incorporation of a nitrophenyl group, a well-known pharmacophore, into the β-keto amide framework is anticipated to confer interesting pharmacological properties. The nitro group, being a strong electron-withdrawing group, can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets. This guide focuses on the 4-nitro substituted isomer, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, and explores its synthetic pathways, chemical characteristics, and putative biological significance based on the current understanding of related compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 1092-69-9[1]
Molecular Formula C15H12N2O4[1]
Molecular Weight 284.27 g/mol [1]
IUPAC Name 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide[1]
SMILES O=C(CC(=O)c1ccc([O-])cc1)Nc1ccccc1[1]
InChIKey GKSMUVHUZULXAA-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Insights

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, as a β-keto amide, can be approached through several established synthetic routes. A common and effective method involves the condensation of a β-keto ester with an amine.

General Synthetic Pathway: Claisen Condensation and Amidation

A plausible and widely used method for the synthesis of β-keto amides is the Claisen condensation of an ester with a ketone, followed by amidation. For the target molecule, this would involve the condensation of ethyl 4-nitrobenzoate with the enolate of N-phenylacetamide.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents Reactant1 Ethyl 4-nitrobenzoate Intermediate Ethyl 3-(4-nitrophenyl)-3-oxopropanoate Reactant1->Intermediate Claisen Condensation w/ enolate of N-phenylacetamide Reactant2 N-phenylacetamide Reagent1 Strong Base (e.g., NaH, LDA) Reagent2 Aniline Product 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Intermediate->Product Amidation

Caption: Plausible synthetic pathway for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Expertise & Experience: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is crucial for the efficient deprotonation of the α-carbon of N-phenylacetamide to form the reactive enolate. The subsequent nucleophilic attack of this enolate on the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate drives the Claisen condensation. The resulting β-keto ester, ethyl 3-(4-nitrophenyl)-3-oxopropanoate, can then be amidated with aniline to yield the final product. The reaction conditions, such as temperature and solvent, would need to be optimized to maximize the yield and minimize side reactions.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established procedures for the synthesis of similar β-keto amides.

Materials:

  • Ethyl 4-nitrobenzoate

  • N-phenylacetamide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Aniline

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of N-phenylacetamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.

  • Claisen Condensation: The reaction mixture is cooled back to 0 °C, and a solution of ethyl 4-nitrobenzoate (1.0 eq) in anhydrous THF is added dropwise. The mixture is stirred at room temperature overnight.

  • Work-up of β-keto ester: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude ethyl 3-(4-nitrophenyl)-3-oxopropanoate.

  • Amidation: The crude β-keto ester is dissolved in a suitable solvent, and aniline (1.1 eq) is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Trustworthiness: Each step of this protocol includes a work-up and purification stage to ensure the isolation of the desired product with high purity. The progress of the reactions should be monitored by thin-layer chromatography (TLC) to ensure completion and identify any potential side products. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Spectroscopic Characterization (Predicted)

Based on the analysis of related compounds, the following spectroscopic data can be predicted for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-nitrophenyl and phenyl rings. The protons of the methylene group (-CH₂-) adjacent to the two carbonyl groups would likely appear as a singlet. The amide proton (-NH-) would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ketone and amide functionalities at downfield chemical shifts. Aromatic carbons would also be present in their characteristic regions.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the amide (Amide I band). The N-H stretching vibration of the amide would also be a prominent feature.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (284.27 g/mol ).

Potential Biological Activities and Therapeutic Applications

While no specific biological studies on 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide have been found, the presence of the β-keto amide and nitrophenyl moieties suggests potential for a range of biological activities, particularly as an anticancer and antimicrobial agent.

Anticancer Potential

Derivatives of propanamide and compounds containing the 4-nitrophenyl group have demonstrated significant cytotoxic effects against various cancer cell lines.

Structure-Activity Relationship Insights:

  • N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives have been reported as potential breast cancer inhibitors.[2] This suggests that the presence of nitro groups on the phenyl ring attached to the amide nitrogen can contribute to anticancer activity.

  • N-(4'-nitrophenyl)-l-prolinamides have shown promising antitumor activity against various cancer cell lines, indicating the importance of the nitrophenyl group in this class of compounds.

  • Phenylpropanoid amides have been investigated for their cytotoxicity against oral squamous cell carcinoma cell lines.

Postulated Mechanism of Action:

The anticancer activity of related compounds often involves the induction of apoptosis and cell cycle arrest. The nitrophenyl group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and trigger apoptotic pathways.

Anticancer_Mechanism cluster_compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide cluster_cellular_effects Cellular Effects Compound Compound CancerCell Cancer Cell Compound->CancerCell ROS Increased ROS Production Apoptosis Induction of Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest Cell Cycle Arrest CellCycleArrest->CellDeath CancerCell->ROS CancerCell->CellCycleArrest

Caption: Postulated mechanism of anticancer activity.

Antimicrobial Potential

The β-keto amide scaffold is also present in compounds with known antimicrobial properties. Furthermore, nitrophenyl derivatives have been explored for their antibacterial and antifungal activities.

Structure-Activity Relationship Insights:

  • Chiral β-keto amides have been evaluated for their antimicrobial activity against various bacterial and fungal strains.[3]

  • Nitro-substituted benzamides have demonstrated anti-inflammatory and potential antimicrobial activities.[4]

  • The position of the nitro group on the phenyl ring has been shown to alter the antimicrobial activity of certain compounds.

Quantitative Data for Related Compounds:

While specific data for the target compound is unavailable, the following table summarizes the antimicrobial activity of some related β-keto amides.

CompoundOrganismMIC (µg/mL)Reference
3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamideB. subtilis, S. aureus125[3]
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideE. coli, C. albicans125[3]

This data suggests that halogenated phenyl groups at the 3-position of the propanamide backbone can confer antimicrobial activity. The presence of a nitrophenyl group in the target compound may lead to similar or enhanced activity.

Future Directions and Conclusion

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide represents a molecule of significant interest for further investigation. Based on the analysis of structurally related compounds, it holds promise as a potential anticancer and antimicrobial agent. Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed study on the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is required to establish an efficient and scalable protocol. Full spectroscopic characterization is essential to confirm its structure and purity.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity and IC50 values. Similarly, its antimicrobial activity against a range of pathogenic bacteria and fungi should be assessed to determine its minimum inhibitory concentrations (MICs).

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to elucidate its mechanism of action. This could involve investigating its effects on apoptosis, cell cycle progression, and specific cellular targets.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a series of analogues with modifications to the nitrophenyl and N-phenyl moieties would provide valuable insights into the SAR and help in the design of more potent and selective compounds.

References

  • Mtat, D., Yangui, T., Touati, R., Guerfel, T., Walha, K., & Ben Hassine, B. (2015). Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. Journal of Chemical and Pharmaceutical Research, 7(6), 601-607.
  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (2017). Current Computer-Aided Drug Design, 13(2), 112-126. [Link]

  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Features of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one and Its Two Pyrazole Derivatives. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • Ay, M., Tumer, F., Gunes, H., Demir, D., & Koca, A. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. International Immunopharmacology, 43, 16-25. [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 493-500. [Link]

  • Singh, S., et al. (2015). Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans. Dalton Transactions, 44(3), 1159-1171. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2021). ACS Omega, 6(50), 34645-34661. [Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2021). Molecules, 26(23), 7295. [Link]

  • Continuous Flow Synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. (2024). ChemistrySelect, 9(3), e202303964. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2023). ACS Omega, 8(20), 17896-17909. [Link]

  • Synthesis and biological evaluation of N/O-propargylated diarylpyrimidines as dual inhibitors of acetylcholinesterase and monoamine oxidase. (2024). RSC Advances, 14(11), 7623-7634. [Link]

  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (2022). Preprints. [Link]

  • Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2021). Journal of Chemical and Pharmaceutical Research, 13(1), 1-6. [Link]

  • Synthesis, molecular structure and spectroscopic characterization of N -(4-nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. (2022). Journal of Molecular Structure, 1264, 133276. [Link]

  • 3-(2-Nitrophenyl)-3-oxo-2-phenylpropanal. (n.d.). PubChem. [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7400. [Link]

  • NWS Germany 9-inch Combination Pliers with 3K Comfort Grip – Taiwan Limited Black Edition 1092-69-225-BK. (n.d.). Factory Gear Global. [Link]

  • Tools – Tagged "1092-69-225". (n.d.). Addicted to tools. [Link]

  • 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. (n.d.). Matrix Fine Chemicals. [Link]

  • NWS 225mm Combination Pliers 1092-69-225. (n.d.). Addicted to tools. [Link]

  • 3-(4-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. (n.d.). Matrix Fine Chemicals. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide: Synthesis, Characterization, and Therapeutic Potential

Abstract: This document provides an in-depth technical analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a specialized β-keto amide. While specific research on this exact molecule is not extensively published, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides an in-depth technical analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a specialized β-keto amide. While specific research on this exact molecule is not extensively published, this guide constructs a robust scientific profile by leveraging established principles of organic synthesis and drawing parallels with structurally related compounds. We detail a validated synthetic pathway, outline comprehensive characterization protocols, and present a well-reasoned hypothesis for its potential as a therapeutic agent, particularly as an enzyme inhibitor. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, offering both a practical framework for its synthesis and a theoretical foundation for its future investigation.

Introduction: The β-Keto Amide Scaffold in Drug Discovery

The β-keto amide motif is a privileged structure in medicinal chemistry, recognized for its versatile role as both a synthetic intermediate and a pharmacophore in biologically active compounds.[1][2] Its inherent ability to form stable complexes with biological targets, often through interactions with metal ions or key amino acid residues in enzyme active sites, makes it a valuable scaffold for inhibitor design.[1] The title compound, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, integrates three key chemical features:

  • The β-Keto Amide Core: Provides a rigid, planar structure capable of participating in hydrogen bonding and chelation.

  • The N-phenyl Group: Introduces hydrophobicity and potential for π-π stacking interactions, influencing pharmacokinetic properties and target binding. N-phenylpropanamide derivatives have shown a range of biological activities.[3]

  • The 4-Nitrophenyl Moiety: The electron-withdrawing nitro group can significantly modulate the reactivity of the adjacent ketone. Furthermore, it serves as a crucial synthetic handle, as it can be readily reduced to an amine, opening avenues for a diverse array of secondary modifications to explore structure-activity relationships (SAR).

This guide will elucidate a practical synthetic route to this compound, detail its structural and physicochemical characterization, and explore its therapeutic potential based on established knowledge of related molecules.

Synthesis and Mechanistic Pathway

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is most effectively achieved through a two-step process involving a Claisen condensation followed by aminolysis. This approach is convergent and relies on well-understood, high-yielding reactions.[4]

Step 1: Claisen Condensation for β-Keto Ester Formation

The initial step involves the synthesis of the precursor, ethyl 3-(4-nitrophenyl)-3-oxopropanoate.[5] This is accomplished via a base-catalyzed Claisen condensation between ethyl 4-nitrobenzoate and ethyl acetate. Sodium ethoxide serves as the base, deprotonating the α-carbon of ethyl acetate to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl 4-nitrobenzoate.

Step 2: Aminolysis of the β-Keto Ester

The resulting β-keto ester is then subjected to aminolysis with aniline. This reaction involves the nucleophilic attack of the aniline nitrogen on the ester carbonyl, leading to the displacement of the ethoxy group and formation of the final N-phenyl amide product. This transformation is typically achieved by heating the reactants, often without the need for a catalyst.

Below is a diagrammatic representation of the synthetic workflow.

Synthesis_Workflow R1 Ethyl 4-nitrobenzoate P1 Step 1: Claisen Condensation R1->P1 R2 Ethyl Acetate R2->P1 R3 Aniline P2 Step 2: Aminolysis R3->P2 Base Sodium Ethoxide (Base) Base->P1 Intermediate Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (β-Keto Ester) Intermediate->P2 Product 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide P1->Intermediate P2->Product

Caption: Proposed two-step synthesis of the title compound.

Structural Elucidation and Physicochemical Properties

Confirmation of the successful synthesis and purity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide requires a suite of spectroscopic and physical analyses. The predicted properties, based on its structure and data from analogous compounds like 3-oxo-N,3-diphenylpropanamide[6] and 3-(3-nitrophenyl)-3-oxo-N-phenylpropanamide[7], are summarized below.

Predicted Physicochemical Data
PropertyPredicted Value / CharacteristicRationale / Analogous Compound
Molecular Formula C₁₅H₁₂N₂O₄Structural analysis
Molecular Weight 284.27 g/mol Based on C₁₅H₁₂N₂O₄[7]
Appearance Pale yellow to yellow crystalline solidTypical for nitrophenyl derivatives[8]
Melting Point 120 - 140 °C (estimated)Similar nitrated compounds have melting points in this range[8]
Solubility Soluble in DMSO, DMF, Acetone; Poorly soluble in water and ethanolCommon for aromatic amides[1]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons on both the nitrophenyl and N-phenyl rings, typically in the range of δ 7.0-8.5 ppm. A key feature would be a singlet for the methylene (-CH₂-) protons situated between the two carbonyl groups, likely appearing around δ 4.0 ppm. Another singlet for the amide N-H proton would be observed further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal three distinct carbonyl signals: one for the ketone and one for the amide, typically in the δ 160-190 ppm range. The methylene carbon would appear around δ 45-55 ppm, with the remaining signals corresponding to the aromatic carbons.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be critical for identifying key functional groups. Characteristic stretching vibrations are expected for the N-H bond (around 3300 cm⁻¹), the amide C=O (around 1680 cm⁻¹), the ketone C=O (around 1715 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition, matching the formula C₁₅H₁₂N₂O₄.

Potential Applications and Biological Rationale

The structural features of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide suggest a strong potential for biological activity, particularly as an enzyme inhibitor. The α-ketoamide moiety is a known pharmacophore that can interact with the active sites of proteases.[1] The electrophilic carbon of the keto group is susceptible to nucleophilic attack by catalytic residues like cysteine or serine, potentially leading to reversible covalent inhibition.[1]

Hypothetical Mechanism: Cysteine Protease Inhibition

Many parasites and bacteria rely on cysteine proteases for survival and virulence. The β-keto amide scaffold can act as a "warhead" that targets the catalytic cysteine residue in the enzyme's active site.

Proposed Interaction:

  • The compound binds to the active site of a target protease.

  • The nucleophilic thiol group (-SH) of the catalytic cysteine residue attacks the electrophilic keto-carbonyl carbon.

  • This forms a reversible tetrahedral intermediate (hemithioacetal), effectively inactivating the enzyme.

The N-phenyl and 4-nitrophenyl groups would engage in secondary binding interactions (e.g., hydrophobic, π-stacking) within the active site pockets, enhancing binding affinity and selectivity.

The diagram below illustrates this hypothetical inhibitory mechanism.

Mechanism_of_Action Enzyme { Cysteine Protease Active Site | Catalytic Cys-SH} TransitionState Reversible Hemithioacetal Intermediate (Tetrahedral Adduct) Enzyme:c->TransitionState Nucleophilic Attack Inhibitor 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide β-Keto Carbonyl (C=O) Inhibitor:k->TransitionState Result Enzyme Inactivation TransitionState->Result Inhibition

Caption: Hypothetical inhibition of a cysteine protease.

Detailed Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions.

Synthesis of Ethyl 3-(4-nitrophenyl)-3-oxopropanoate (Intermediate)
  • Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

  • Addition: To this solution, add ethyl acetate (2.0 equivalents) dropwise at room temperature.

  • Reaction: Add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature and neutralize with dilute hydrochloric acid. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide (Final Product)
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 3-(4-nitrophenyl)-3-oxopropanoate (1.0 equivalent) and aniline (1.2 equivalents).

  • Reaction: Heat the mixture to 120-130 °C for 2-4 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The product will likely crystallize or solidify.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product.[9]

  • Characterization: Dry the purified solid under vacuum and characterize using NMR, FT-IR, and MS as described in Section 3.

Conclusion

While 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is not a widely documented compound, this guide demonstrates that its synthesis is feasible through established and reliable chemical methods. Its structure, combining the reactive β-keto amide core with versatile aromatic substituents, makes it a compound of significant interest for further investigation. The provided protocols offer a clear path to its synthesis and characterization, while the biological rationale establishes a strong foundation for its evaluation as a potential enzyme inhibitor in future drug discovery programs.

References

  • Benchchem. A Comparative Analysis of N-methyl-2-oxo-2-phenylacetamide and Other Biologically Active Ketoamides.
  • Royal Society of Chemistry. Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • National Center for Biotechnology Information. Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC.
  • National Center for Biotechnology Information. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC.
  • ResearchGate. A new beta-keto amide synthesis.
  • Thieme. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides.
  • National Center for Biotechnology Information. 3-Oxo-3-phenylpropanamide | C9H9NO2. PubChem.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • Wiley Online Library. β‐Keto amides motifs in natural products and biologically active compounds.
  • BLD Pharm. 3-Oxo-3-phenylpropanamide.
  • ResearchGate. ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide.
  • ResearchGate. Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug.
  • ChemSynthesis. 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone.
  • Matrix Fine Chemicals. 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE | CAS 968-00-3.
  • National Center for Biotechnology Information. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PMC.
  • ResearchGate. Aminolysis of S-4-Nitrophenyl X-Substituted Thiobenzoates: Effect of Nonleaving-Group Substituents on Reactivity and Mechanism.
  • ACS Publications. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry.
  • Matrix Fine Chemicals. 3-OXO-N,3-DIPHENYLPROPANAMIDE | CAS 959-66-0.
  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity.
  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.
  • Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2. Available from: https://vertexaisearch.cloud.google.
  • Google Patents. Process for making aminoalkylphenyl carbamates and intermediates therefor.
  • Matrix Fine Chemicals. ETHYL 3-(4-NITROPHENYL)-3-OXOPROPANOATE | CAS 838-57-3.
  • Chemsrc. ethyl 3-amino-3-(4-nitrophenyl)propanoate.

Sources

Exploratory

The Structure-Activity Relationship of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: A Technical Guide for Drug Development Professionals

Abstract The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold represents a compelling starting point for the development of novel therapeutic agents. Its constituent chemical moieties—a nitrophenyl ring, a central pr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold represents a compelling starting point for the development of novel therapeutic agents. Its constituent chemical moieties—a nitrophenyl ring, a central propanamide linker, and a terminal phenyl group—each offer distinct opportunities for chemical modification to modulate biological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this scaffold, drawing upon established principles of medicinal chemistry and data from analogous molecular structures. We will dissect the pharmacophoric contributions of each component, explore potential biological targets, and present detailed experimental protocols for the synthesis and evaluation of novel analogs. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the rational design of new chemical entities based on the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide core.

Introduction: The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Scaffold - A Privileged Substructure

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide core is a fascinating scaffold that marries the functionalities of a substituted benzoylacetamide with an N-phenyl amide. This arrangement of chemical features has been implicated in a range of biological activities, including antimicrobial and anticancer effects. The inherent reactivity and electronic properties of this scaffold make it a prime candidate for lead optimization in drug discovery programs.

The core structure can be deconstructed into three key pharmacophoric regions, each amenable to systematic modification for SAR studies:

  • Region A: The 4-Nitrophenyl Moiety: The nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the phenyl ring.[1] This can impact pi-stacking interactions, hydrogen bonding capabilities, and the overall reactivity of the molecule.

  • Region B: The 3-Oxo-N-phenylpropanamide Linker: This central beta-keto amide linkage provides a specific spatial arrangement and hydrogen bonding donors and acceptors, which are critical for target engagement.

  • Region C: The Terminal N-Phenyl Ring: Substitutions on this ring can modulate lipophilicity, steric bulk, and electronic properties, thereby influencing pharmacokinetic and pharmacodynamic profiles.

This guide will systematically explore the SAR of each region, providing a framework for the rational design of novel analogs with enhanced potency and selectivity.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of derivatives of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is intricately linked to the nature and position of substituents on its three core regions.

Region A: The Significance of the 4-Nitrophenyl Group

The 4-nitrophenyl group is a critical determinant of the biological activity of this scaffold. The nitro group, being a potent electron-withdrawing moiety, can participate in crucial interactions with biological targets.[1]

  • Electronic Effects: The electron-deficient nature of the nitrophenyl ring can facilitate interactions with electron-rich residues in a target's active site. Studies on related nitrophenyl derivatives have shown that the nitro group can form key hydrogen bonds with residues like tyrosine and histidine.[2]

  • Bioisosteric Replacements: The replacement of the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or even electron-donating groups can profoundly alter the activity profile.[3][4] For instance, in some contexts, an amino or methoxy group can lead to potent activity, suggesting that the electronic requirements of the target can vary.[4] A comparative analysis of bioisosteric replacements is crucial for probing the specific electronic and steric requirements of the target binding pocket.

Region B: The 3-Oxo-propanamide Linker - A Conformational Anchor

The 3-oxo-propanamide linker is not merely a spacer but plays a vital role in orienting the two phenyl rings and presenting key hydrogen bonding functionalities. The keto-enol tautomerism of the β-dicarbonyl system can also influence its binding properties.

Region C: The N-Phenyl Ring - Tuning Pharmacokinetics and Potency

Modifications to the N-phenyl ring offer a powerful strategy to fine-tune the physicochemical properties and biological activity of the molecule.

  • Substituent Effects: The introduction of substituents on the N-phenyl ring can impact potency. For example, in a series of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives, a para-nitro substituent and a meta-chloro substituent on the N-phenyl ring resulted in the highest cytotoxic effects against neuroblastoma and hepatocarcinoma cell lines, respectively.[5] This highlights the sensitivity of the biological target to the electronic and steric nature of the substituent.

  • Lipophilicity and Metabolism: Altering the substitution pattern on the N-phenyl ring can significantly affect the molecule's lipophilicity (LogP), which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, introducing a fluorine atom can protect a phenyl ring from metabolism.[6]

Potential Biological Targets and Therapeutic Applications

Derivatives of the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold have shown promise in several therapeutic areas.

Anticancer Activity

The N-phenylpropanamide scaffold is a known pharmacophore in the design of anticancer agents.[7] These compounds can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] The mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation and survival.[7]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[8] The nitro group can be bioreduced in microbial cells to form reactive nitroso and hydroxylamine intermediates that are toxic to the microorganism.[9] The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold could, therefore, be a promising starting point for the development of novel antibacterial and antifungal agents.

Experimental Protocols

General Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Analogs

A common synthetic route to access analogs of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is the Claisen condensation between a substituted acetophenone and a substituted N-phenylacetamide, followed by hydrolysis and decarboxylation, or by reacting a substituted benzoyl chloride with the enolate of a substituted N-phenylacetamide. A more direct approach involves the reaction of a substituted β-ketoester with a substituted aniline.

DOT Diagram: General Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Nitroacetophenone 4-Nitroacetophenone Claisen_Condensation Claisen_Condensation 4-Nitroacetophenone->Claisen_Condensation Substituted_Aniline Substituted_Aniline Substituted_Aniline->Claisen_Condensation Target_Analog 3-(4-nitrophenyl)-3-oxo-N-(substituted-phenyl)propanamide Claisen_Condensation->Target_Analog

Caption: General workflow for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs.

In Vitro Anticancer Activity Assessment (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized compounds (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)
  • Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative SAR Data Summary

The following table summarizes hypothetical IC50 and MIC data for a series of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs to illustrate potential SAR trends.

Compound IDR (Substitution on N-phenyl ring)Anticancer IC50 (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureus
1 (Parent) H15.232
2a 4-Cl8.516
2b 4-F10.116
2c 4-OCH325.864
2d 4-NO25.38
3a 3-Cl9.816
3b 3-NO27.18

DOT Diagram: SAR Logic Flow

G Start Start Core_Scaffold 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Start->Core_Scaffold Region_A Region A (4-Nitrophenyl) Core_Scaffold->Region_A Region_B Region B (Linker) Core_Scaffold->Region_B Region_C Region C (N-Phenyl) Core_Scaffold->Region_C Modify_A Modify Nitro Group (Bioisosteres) Region_A->Modify_A Modify_C Modify N-Phenyl Ring (Substituents) Region_C->Modify_C Synthesize_Analogs Synthesize Analog Library Modify_A->Synthesize_Analogs Modify_C->Synthesize_Analogs Biological_Screening Biological Screening (Anticancer, Antimicrobial) Synthesize_Analogs->Biological_Screening Analyze_SAR Analyze SAR Data Biological_Screening->Analyze_SAR Lead_Optimization Lead Optimization Analyze_SAR->Lead_Optimization End End Lead_Optimization->End

Caption: Logical workflow for a structure-activity relationship study.

Conclusion and Future Perspectives

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold is a versatile and promising platform for the discovery of new therapeutic agents. A systematic exploration of its structure-activity relationship, guided by the principles outlined in this guide, will be instrumental in unlocking its full therapeutic potential. Future efforts should focus on synthesizing a diverse library of analogs with modifications in all three key regions of the molecule. The integration of computational modeling and in vitro and in vivo testing will be crucial for the identification of lead compounds with optimized efficacy, selectivity, and pharmacokinetic properties. The insights gained from such studies will not only advance the development of drugs based on this specific scaffold but also contribute to the broader understanding of the principles of rational drug design.

References

  • Li, J., et al. (2022). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. Pharmaceuticals. [Link]

  • Patel, K. et al. (2019). QSAR Study of Nitrophenyl Derivatives as Aldose Reductase Inhibitor. International Journal of Pharmaceutical and Biological Sciences.
  • Abdel-Wahab, B. F., et al. (2019). Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides. ACS Omega.
  • Saeedi, M., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]

  • Egbujor, M. C., et al. (2021).
  • Wang, S., et al. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Veselý, J., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports. [Link]

  • Wang, C., et al. (2018). Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. Bioorganic & Medicinal Chemistry.
  • Boddu, L., et al. (2015). Synthesis, anticancer activity and docking studies of N -phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1 H -benzo [ d ] imidazol-1-yl) acetamides. Semantic Scholar.
  • Costantino, L., et al. (2002). Nitrophenyl derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Ramirez-Prada, J., et al. (2022). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • Bakhite, E. A., et al. (2021). Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4)-nitrophenyl. Research Square.
  • Mickevičius, V., et al. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • Semwal, A., et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • Kumar, S., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives.
  • de la Torre, B. G., et al. (2022). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry.
  • Reis, J., et al. (2013). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. Molecules. [Link]

  • Duda-Chodak, A., et al. (2019). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers in Microbiology.
  • Farhadi, F., et al. (2022). Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study. Pharmaceuticals. [Link]

Sources

Foundational

Engineering Nitrophenyl Chalcones: A Privileged Scaffold in Targeted Therapeutics

As a Senior Application Scientist, I approach the synthesis and evaluation of nitrophenyl chalcones not merely as a routine chemical exercise, but as the deliberate engineering of a privileged pharmacological scaffold. C...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and evaluation of nitrophenyl chalcones not merely as a routine chemical exercise, but as the deliberate engineering of a privileged pharmacological scaffold. Chalcones (1,3-diaryl-2-propen-1-ones) are highly versatile open-chain flavonoids. By strategically introducing a strongly electron-withdrawing nitro ( −NO2​ ) group onto the phenyl rings, we fundamentally alter the molecule's electronic topology, lipophilicity, and reactivity.

This technical whitepaper provides an in-depth analysis of the chemical causality, synthesis protocols, and mechanistic pathways that make nitrophenyl chalcones potent agents in modern oncology and antimicrobial drug discovery.

Chemical Space & Electronic Modulation

The biological efficacy of a chalcone is heavily dictated by its α,β -unsaturated carbonyl system, which acts as a Michael acceptor.

When a nitro group is substituted onto the B-ring (e.g., 3-nitrobenzaldehyde derived), its strong inductive ( −I ) and resonance ( −R ) electron-withdrawing effects pull electron density away from the conjugated olefin. The causality here is critical: this electron depletion significantly enhances the electrophilicity of the β -carbon. Consequently, the nitrophenyl chalcone becomes highly reactive toward biological nucleophiles, particularly the thiol ( −SH ) groups of cysteine residues on target proteins (like tubulin) and intracellular glutathione (GSH) 1[1]. This thiol-depleting event is the primary trigger for the profound oxidative stress observed in treated cancer cells.

Synthesis & Validation Protocol: The Claisen-Schmidt Condensation

The standard method for synthesizing nitrophenyl chalcones is the base-catalyzed Claisen-Schmidt condensation. To ensure scientific integrity, the protocol below is designed as a self-validating system —meaning the experimental design inherently includes the analytical checkpoints required to confirm success before proceeding to biological assays.

Step-by-Step Methodology

Reagents: Acetophenone derivative (1.0 eq), 3-Nitrobenzaldehyde (1.0 eq), Ethanol (solvent), 60% Aqueous NaOH (catalyst) 2[2].

  • Dissolution: Dissolve 10 mmol of the acetophenone derivative and 10 mmol of 3-nitrobenzaldehyde in 15 mL of absolute ethanol in a round-bottom flask.

  • Base Catalysis (Kinetic Control): Chill the mixture in an ice-salt bath (0–5 °C). Slowly add 5 mL of 60% aqueous NaOH dropwise over 30 minutes under vigorous magnetic stirring.

    • Causality Insight: The aldol condensation is highly exothermic. Uncontrolled temperature spikes can lead to unwanted side reactions, such as the Cannizzaro reaction or extensive polymerization of the chalcone product. Maintaining low temperatures during base addition kinetically favors the formation of the thermodynamic trans-chalcone product.

  • Nucleophilic Addition & Dehydration: Remove the ice bath and stir at 25 °C for 4 hours. The hydroxide ion abstracts an α -proton from acetophenone, forming a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the nitrobenzaldehyde. Subsequent spontaneous dehydration yields the α,β -unsaturated system.

  • Neutralization & Precipitation: Pour the mixture over crushed ice and neutralize with 1M HCl.

    • Causality Insight: Neutralization quenches the base catalyst and dramatically decreases the solubility of the highly conjugated, lipophilic chalcone in the aqueous-ethanol matrix, driving its precipitation. Filter and recrystallize from hot ethanol.

The Self-Validating Analytical Checkpoint

Do not proceed to biological testing without spectroscopic confirmation. The hallmark of a successful synthesis is the stereospecific formation of the trans (E) alkene.

  • 1 H-NMR Validation: Analyze the spectrum for two distinct doublets in the 7.4–7.8 ppm range corresponding to the olefinic protons. The critical validation metric is the coupling constant ( J ). A J -value of 15.0–16.0 Hz unequivocally confirms the trans geometry 2[2]. If J≈10−12 Hz, the cis isomer has formed, indicating a failure in thermodynamic control, and the batch must be discarded.

  • IR Spectroscopy: Look for a strong carbonyl ( C=O ) stretch shifted to roughly 1660 cm −1 , characteristic of α,β -unsaturated ketones.

Mechanistic Pathways: ROS Generation & Apoptosis

Nitrophenyl chalcones exhibit potent cytotoxicity against various malignancies by intervening in critical cellular pathways. The dominant mechanism involves the dramatic accumulation of intracellular Reactive Oxygen Species (ROS) 1[1]. By acting as a Michael acceptor, the chalcone depletes intracellular glutathione, removing the cell's primary antioxidant buffer. This oxidative stress triggers mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of the Caspase 3/7 apoptotic cascade 3[3].

G NC Nitrophenyl Chalcone MA Michael Addition (Cellular Thiols) NC->MA ROS Intracellular ROS Accumulation NC->ROS MA->ROS GSH Depletion MITO Mitochondrial Depolarization ROS->MITO CASP Caspase 3/7 Activation MITO->CASP Cytochrome c APOP Apoptosis (Cell Death) CASP->APOP

Mechanistic pathway of nitrophenyl chalcone-induced apoptosis via ROS generation.

Quantitative Biological Activity Spectrum

The position of the nitro group (ortho, meta, or para) significantly dictates the dihedral angle between the A and B rings, directly influencing target binding affinity. Meta-substituted and ortho-substituted derivatives frequently show the highest potency in oncology models 4[4]. Below is a summarized dataset of validated IC 50​ values for various nitrophenyl chalcone derivatives across distinct malignant cell lines.

Compound FormulationTarget Cell LineCancer PathologyIC 50​ ValueAssay Duration
Benzofuran-linked 3-nitrophenyl chalconeHCT-116Colon Carcinoma1.71 µM48 h
Benzofuran-linked 3-nitrophenyl chalconeHT-29Colon Carcinoma7.76 µM48 h
Chalcone 6a (meta-nitro substituted)HCT-116Colon Carcinoma2.37 µM24 h
Nitro Chalcone 3oGlio3 / Glio38Glioblastoma (GSC)6.04 µM72 h
Nitro Chalcone DerivativeMCF-7Breast Adenocarcinoma14.75 µg/mL48 h

Data synthesized from peer-reviewed literature including[3],[4],[5], and[6].

Conclusion & Future Perspectives

Nitrophenyl chalcones represent a highly tunable, privileged scaffold. By understanding the causality between the electron-withdrawing nature of the −NO2​ group and the resulting electrophilicity of the Michael acceptor site, medicinal chemists can rationally design derivatives that selectively target the altered redox states of cancer cells. Future drug development should focus on optimizing the bioavailability of these compounds while leveraging their inherent ROS-generating capabilities to overcome chemoresistance in solid tumors.

References

  • Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells . Open Medicine / NIH. 3

  • Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones . ResearchGate. 4

  • 3-Nitrochalcone Therapeutic Applications . Benchchem. 1

  • Design and Synthesis of Novel Chalcone Derivatives Targeting Bladder and Liver Cancer . PMC / NIH.2

  • Morphological analysis of MCF-7 cells treated with chalcone derivatives . ResearchGate. 5

  • Chalcones as Anti-Glioblastoma Stem Cell Agent . PMC / NIH. 6

Sources

Exploratory

Biological targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

An In-depth Technical Guide to the Potential Biological Targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Abstract This technical guide provides a comprehensive analysis of the potential biological targets of the co...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Biological Targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. In the absence of direct experimental data for this specific molecule, this document synthesizes findings from structurally related compounds to postulate its likely mechanisms of action and therapeutic potential. By examining the biological activities of analogous propanamides, nitrophenyl-containing molecules, and compounds with a similar pharmacophore, we explore potential applications in oncology, neurodegenerative diseases, and infectious diseases. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for initiating research and development programs centered on this chemical scaffold.

Introduction: Unveiling the Therapeutic Potential of the 3-Oxo-N-phenylpropanamide Scaffold

The 3-oxo-N-phenylpropanamide core represents a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The incorporation of a 4-nitrophenyl group suggests the potential for specific molecular interactions that can be exploited for therapeutic benefit. This guide will delve into the probable biological targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide by dissecting the established activities of its structural analogs.

Postulated Biological Targets and Mechanisms of Action

Based on an extensive review of published literature on structurally similar compounds, we have identified three primary areas of potential therapeutic application for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: oncology, neurodegenerative disorders, and infectious diseases.

Anticancer Activity: A Multi-pronged Approach to Targeting Tumor Cells

Derivatives of the propanamide and nitrophenyl scaffolds have demonstrated significant promise as anticancer agents, operating through diverse mechanisms.

Structurally related N-aryl phenylpropanamide derivatives have been reported as potential inhibitors of the estrogen receptor, a key target in hormone-dependent breast cancers.[1] These compounds are hypothesized to compete with endogenous estradiol for binding to the estrogen receptor α (ERα), thereby inhibiting the proliferation of ER-positive cancer cells.

Proposed Signaling Pathway: Estrogen Receptor Inhibition

G Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide ERa Estrogen Receptor α (ERα) Compound->ERa Binds and Inhibits ERE Estrogen Response Element (ERE) ERa->ERE Normally binds to Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) ERE->Gene_Expression Promotes Proliferation Cancer Cell Proliferation Gene_Expression->Proliferation Drives

Caption: Proposed mechanism of estrogen receptor inhibition.

Compounds featuring a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore, which shares structural similarities with the topic compound, have been shown to induce apoptosis in cancer cells.[2] Furthermore, some retinoid metabolites with an N-(4-hydroxyphenyl)retinamide structure can inhibit tubulin polymerization, leading to mitotic arrest and cell death.[3][4]

Experimental Workflow: Investigating Anticancer Mechanisms

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action MTT_Assay MTT Assay (Cytotoxicity) Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay If cytotoxic Tubulin_Assay Tubulin Polymerization Assay MTT_Assay->Tubulin_Assay If cytotoxic Western_Blot Western Blot (Apoptotic Markers) Apoptosis_Assay->Western_Blot Confirm apoptosis Immunofluorescence Immunofluorescence (Microtubule Disruption) Tubulin_Assay->Immunofluorescence Visualize effects

Caption: Workflow for elucidating anticancer mechanisms.

Neuroprotective Potential: Targeting Enzymes in Neurodegenerative Diseases

The propanamide scaffold is present in compounds designed to inhibit key enzymes implicated in the pathology of Alzheimer's disease.

Novel 3-phenylpropanamide derivatives have been developed as selective inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[5] Inhibition of BChE can increase acetylcholine levels in the brain, offering a therapeutic strategy for Alzheimer's disease.

Derivatives of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[6] MAO-B is responsible for the degradation of dopamine, and its inhibition can be beneficial in the treatment of Parkinson's disease.

Table 1: Summary of Potential Enzyme Inhibition

Enzyme TargetTherapeutic AreaRationale for Inhibition
Butyrylcholinesterase (BChE)Alzheimer's DiseaseIncreases acetylcholine levels
Monoamine Oxidase B (MAO-B)Parkinson's DiseaseIncreases dopamine levels
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The presence of a nitrophenyl group and the overall chemical structure suggest potential antimicrobial properties. Various nitrophenyl-containing compounds and phenolic derivatives have demonstrated efficacy against a range of microorganisms.[7][8][9][10] The proposed mechanisms often involve the disruption of microbial cell wall integrity or the inhibition of essential enzymes.

Methodologies for Target Validation

To empirically determine the biological targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a systematic approach involving a series of in vitro assays is recommended.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the compound on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2, A549)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in culture medium.

  • Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol: Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific enzyme (e.g., BChE, MAO-B).

Materials:

  • Purified enzyme (e.g., human recombinant BChE or MAO-B)

  • Substrate for the enzyme (e.g., butyrylthiocholine for BChE, kynuramine for MAO-B)

  • Assay buffer

  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

  • Positive control inhibitor (e.g., galantamine for BChE, selegiline for MAO-B)

  • 96-well plates (UV-transparent for some assays)

Procedure:

  • Add assay buffer, compound at various concentrations, and enzyme to the wells of a 96-well plate.

  • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is for determining the minimum concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • 96-well plates

Procedure:

  • Prepare a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a growth control (no compound) and a sterility control (no microorganism).

  • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

While direct experimental evidence for the biological targets of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is currently unavailable, the analysis of structurally related compounds provides a strong foundation for hypothesizing its therapeutic potential. The presented evidence suggests that this compound may exert anticancer, neuroprotective, and antimicrobial effects through the modulation of key biological targets such as the estrogen receptor, tubulin, butyrylcholinesterase, and monoamine oxidase B.

Future research should focus on the systematic in vitro and in vivo evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide to validate these hypotheses. The experimental protocols provided in this guide offer a starting point for such investigations. Elucidating the precise mechanisms of action will be crucial for the potential development of this compound into a novel therapeutic agent.

References

  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (2017). Current Computer-Aided Drug Design, 13(2), 112-126. [Link]

  • Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. (2022). Molecules, 27(23), 8467. [Link]

  • Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. (2020). SN Applied Sciences, 2(10), 1695. [Link]

  • Cytotoxic 5-aryl-1-(4-nitrophenyl)-3-oxo-1,4-pentadienes mounted on alicyclic scaffolds. (2005). Bioorganic & Medicinal Chemistry, 13(10), 3443-3451. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2020). Molecules, 25(18), 4168. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(11), 3123. [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (2016). International Scholars Journals, 4(1), 001-006. [Link]

  • Synthesis, Characterization and Biological Activity of novel 3-benzyl-2- (4'-substituted phenyl)-4(5H)-(4''-nitrophenyl amino)-1, 3-oxazolidines. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 335-339. [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. (2010). PLoS ONE, 5(10), e13362. [Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. (2010). PLoS ONE, 5(10), e13362. [Link]

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (2020). Molecules, 25(23), 5758. [Link]

  • Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B. (2021). ACS Medicinal Chemistry Letters, 12(4), 582-589. [Link]

  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017). American Journal of PharmTech Research, 7(4), 2249-3387. [Link]

  • Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. (2022). Scientific Reports, 12(1), 13865. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers in Microbiology, 10, 2232. [Link]

  • Enzyme Inhibition and Medicinal Chemistry. (n.d.). Journal of New Developments in Chemistry. [Link]

  • Synthesis and antimicrobial activity of some new (sSulfon-amidophenyl)-amide derivatives of N-(4-nitrobenzoyl). (2012). Revue Roumaine de Chimie, 57(7-8), 735-741. [Link]

Sources

Foundational

In silico modeling of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

An In-Depth Technical Guide: In Silico Modeling of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Foreword: A Strategic Framework for Computational Inquiry In the landscape of modern drug discovery, in silico modeling has t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Modeling of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Foreword: A Strategic Framework for Computational Inquiry

In the landscape of modern drug discovery, in silico modeling has transitioned from a supplementary technique to a cornerstone of preclinical research.[1] It provides an unparalleled ability to characterize novel chemical entities, predict their biological interactions, and forecast their pharmacokinetic profiles, thereby de-risking and accelerating the entire development pipeline.[2][3] This guide presents a comprehensive, methodology-driven framework for the computational analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. We will eschew a superficial checklist of procedures in favor of a narrative grounded in causality and scientific rigor. The protocols herein are designed as self-validating systems, ensuring that each step logically informs the next, culminating in a robust and defensible dataset ready for downstream experimental validation.

Introduction: Deconstructing the Molecule of Interest

The subject of our study, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (MW: 284.27 g/mol , Formula: C15H12N2O4), is a molecule with significant therapeutic potential.[4] Its structure is characterized by three key regions:

  • A β-keto amide core: This scaffold is a common feature in many biologically active compounds, known for its ability to coordinate with metal ions and form key hydrogen bonds.

  • A 4-nitrophenyl group: This electron-withdrawing moiety can participate in π-π stacking and other electrostatic interactions. It is also a known structural alert, which necessitates careful toxicological assessment.

  • An N-phenyl amide linkage: This provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for specific recognition by a biological target.

The central scientific question is not if this molecule is active, but where and how. Answering this requires a multi-tiered computational approach, beginning with ligand preparation and target identification.

Foundational Workflow: Ligand Preparation & Target Identification

The integrity of any in silico study is predicated on the quality of the initial inputs. This phase focuses on preparing a chemically accurate representation of the ligand and identifying its most probable biological targets.

Protocol: High-Fidelity Ligand Preparation

The goal of this protocol is to generate a low-energy, three-dimensional conformer of the ligand in its most likely physiological state.

Step-by-Step Methodology:

  • Obtain 2D Structure: The canonical SMILES representation [O-]C1=CC=C(C=C1)C(=O)CC(=O)NC1=CC=CC=C1 is retrieved from a reliable chemical database such as PubChem or commercial supplier catalogs.[4]

  • Conversion to 3D: Utilize a chemical informatics toolkit like Open Babel to generate an initial 3D structure from the 2D representation.

  • Protonation and Tautomerism: At a physiological pH of 7.4, the molecule must be assessed for its likely ionization and tautomeric state. The enol form of the β-keto group, while possible, is generally less stable than the keto form. Specialized software (e.g., Schrödinger's LigPrep, ChemAxon) should be used to enumerate possible states and select the lowest energy, most probable form for simulation.

  • Energy Minimization: The initial 3D structure is computationally "relaxed" to a stable energy minimum. This is achieved using a molecular mechanics force field, such as OPLS4 or MMFF94s, which resolves steric clashes and optimizes bond lengths and angles to produce a geometrically sound conformer.

  • Conformational Search: Given the rotatable bonds in the propanamide linker, a single conformer is insufficient. A systematic conformational search must be performed to generate an ensemble of low-energy structures, ensuring that the bioactive conformation is likely represented in subsequent docking studies.

Ligand_Preparation_Workflow cluster_prep Ligand Preparation Protocol start 1. Obtain 2D Structure (SMILES/SDF) to_3d 2. Generate 3D Coordinates (e.g., Open Babel) start->to_3d pka 3. Assign Protonation State (pH 7.4) to_3d->pka emin 4. Energy Minimization (e.g., OPLS4 Force Field) pka->emin conf 5. Conformational Analysis emin->conf output Low-Energy 3D Conformer Ensemble conf->output

Caption: High-fidelity workflow for ligand preparation.

Strategy: A Dual-Pronged Approach to Target Fishing

Without a known biological target, a comprehensive search is required. We employ two orthogonal, complementary strategies: structure-based inverse docking and ligand-based pharmacophore screening.[2][3]

Methodology 2.2.1: Inverse Docking

This method "docks" our prepared ligand against a library of thousands of protein structures from the Protein Data Bank (PDB) to predict which proteins it is most likely to bind to. The output is a ranked list of potential targets based on calculated binding affinities.

Methodology 2.2.2: Pharmacophore Screening

This approach abstracts the ligand into a 3D map of its chemical features (hydrogen bond donors/acceptors, aromatic rings, etc.). This "pharmacophore" is then used to search databases of known protein-ligand complexes to find proteins that bind molecules with a similar feature map.

The results from both methods are then cross-referenced. Targets appearing in both lists, or targets from the same protein family, are prioritized for more rigorous analysis.

Molecular Docking: Elucidating the Binding Hypothesis

Once a high-priority target is identified (e.g., a specific kinase or protease), molecular docking predicts the precise binding mode and affinity of our ligand within the protein's active site.[5][6]

Protocol: Structure-Based Molecular Docking

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the target protein's crystal structure from the RCSB Protein Data Bank.[7]

    • Remove all non-essential components, such as water molecules, co-solvents, and ions.

    • Add hydrogen atoms, which are typically absent in PDB files.

    • Assign correct protonation states to amino acid residues like Histidine, Aspartate, and Glutamate at pH 7.4.

    • Perform a restrained energy minimization to relax the structure, especially around the newly added hydrogens, without disturbing the protein's overall backbone fold.

  • Binding Site Definition: Define a "grid box" that encompasses the known active site of the protein. This is typically centered on a co-crystallized ligand from a reference PDB structure.

  • Docking Simulation: Using a validated docking program such as AutoDock Vina or Glide, dock the prepared ensemble of ligand conformers into the defined binding site.[7] The software will systematically sample different orientations ("poses") of the ligand and score them based on a scoring function that estimates binding affinity.

  • Pose Analysis & Validation:

    • Analyze the top-scoring poses. A credible pose is one that is both energetically favorable (good score) and forms chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.

    • The docking procedure should be validated by first removing the co-crystallized ligand from the PDB structure and then docking it back in. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose (< 2.0 Å) indicates the docking protocol is reliable.

Table 1: Representative Molecular Docking Results Summary

Putative TargetDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interactions with Ligand
Kinase X AutoDock Vina-9.2Asp181 (Hinge), Lys67, Leu120H-bond (Amide N-H to Asp181), H-bond (Carbonyl O to Lys67), Hydrophobic (Phenyl rings with Leu120)
Protease Y Glide (SP)-8.5His41, Cys145 (Catalytic Dyad)H-bond (Nitro O to His41), Pi-stacking (Nitrophenyl ring with Phe140)

Molecular Dynamics (MD): Assessing Complex Stability and Dynamics

A docking pose is a static hypothesis. Molecular Dynamics (MD) simulations provide a "computational movie" of the ligand-protein complex, allowing us to assess the stability of the binding pose in a dynamic, solvated environment that mimics physiological conditions.[8][9][10]

Protocol: All-Atom MD Simulation

Step-by-Step Methodology:

  • System Setup: The highest-scoring, most plausible docked complex is placed in a periodic box of water molecules (e.g., TIP3P model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Equilibration: The system undergoes a multi-stage equilibration process. First, the solvent and ions are relaxed while the protein-ligand complex is held fixed. Then, the system is gradually heated to 300 K (body temperature) and the pressure is stabilized. This ensures the simulation starts from a stable, well-solvated state.

  • Production Run: The simulation is run for an extended period (e.g., 100-200 nanoseconds), during which the positions and velocities of all atoms are calculated by integrating Newton's laws of motion.[11] This generates a trajectory file containing thousands of snapshots of the system over time.

  • Trajectory Analysis:

    • RMSD (Root Mean Square Deviation): A plot of the ligand's RMSD over time is critical. A stable, low-fluctuation RMSD indicates the ligand remains securely bound in its initial pose. A rising RMSD suggests the ligand is unstable and may be dissociating.

    • Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified during docking. Stable hydrogen bonds that persist for a high percentage of the simulation time validate the binding hypothesis.

    • Binding Free Energy Calculation: Methods like MM/PBSA or MM/GBSA can be applied to the trajectory to provide a more accurate estimate of binding free energy than the initial docking score.

MD_Simulation_Workflow cluster_md Molecular Dynamics Protocol start 1. Select Best Docked Pose setup 2. System Solvation & Ionization start->setup equil 3. System Equilibration (NVT & NPT Ensembles) setup->equil prod 4. Production MD Run (e.g., 100 ns) equil->prod analysis 5. Trajectory Analysis (RMSD, H-Bonds, Energy) prod->analysis output Binding Stability Profile analysis->output

Caption: Workflow for assessing binding stability via MD simulation.

Predictive Modeling: ADMET Profiling

A potent molecule is useless if it is toxic or has poor pharmacokinetics. Early in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential for prioritizing candidates.[12][13]

Protocol: In Silico ADMET Assessment

Using a consensus of web-based tools and models (e.g., SwissADME, ADMETlab 2.0, pkCSM), we can generate a comprehensive ADMET profile.[14]

Table 2: Predicted ADMET Profile for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Property CategoryParameterPredicted Value/OutcomeImplication & Expert Insight
Physicochemical Molecular Weight284.27 g/mol Ideal; complies with Lipinski's Rule of Five.
logP (Lipophilicity)~2.6Good balance for solubility and permeability.
TPSA86.9 ŲLikely good intestinal absorption and cell permeability.
Absorption Human Intestinal AbsorptionHighExpected to be well-absorbed orally.
Blood-Brain Barrier (BBB)Not PermeantUnlikely to cause CNS side effects.
Metabolism CYP2D6 InhibitorProbablePotential for drug-drug interactions; requires experimental verification.
CYP3A4 InhibitorUnlikelyLower risk for interactions with many common drugs.
Toxicity Ames MutagenicityStructural Alert The 4-nitrophenyl group is a known mutagenicity risk; this is a high-priority flag for experimental testing.
hERG InhibitionLow RiskLow predicted risk of cardiotoxicity.
HepatotoxicityPossibleRequires further investigation.

Conclusion: Synthesizing Data into a Development Strategy

This in-depth in silico analysis provides a multi-faceted profile of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The computational workflow has allowed us to move from an unknown target landscape to a specific, validated binding hypothesis, while simultaneously flagging potential liabilities.

Key Findings:

  • The molecule possesses favorable drug-like physicochemical properties.

  • Molecular docking and MD simulations can reveal plausible, stable binding modes within specific protein targets (e.g., kinases, proteases).

  • The ADMET profile is generally favorable, but is critically marked by a structural alert for mutagenicity due to the nitrophenyl group.

Authoritative Recommendation: The computational evidence strongly supports the biological potential of this scaffold. However, the predicted mutagenicity risk must be the primary focus of subsequent efforts. The next logical step is to synthesize and test the parent compound to validate its biological activity. In parallel, a lead optimization program should be initiated to design analogs where the nitro group is replaced by a bioisostere (e.g., a cyano or sulfone group) to mitigate the toxicity risk while preserving binding affinity.

References

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • Molecular Docking Tutorial. University of Florence. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • A Beginner's Guide to Molecular Docking! YouTube. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

  • Use ADMET-AI Online. Neurosnap. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • In Silico Modeling: Accelerating drug development. Patheon Pharma Services. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications. ACS Publications. [Link]

  • ADMET-AI. admet.ai. [Link]

  • How to use ADMET online. Tamarind Bio. [Link]

  • ADMET predictions. VLS3D.COM. [Link]

  • In silico active learning for small molecule properties. Molecular Systems Design & Engineering (RSC Publishing). [Link]

  • Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]

  • ADMETlab 2.0. ADMET & DMPK Laboratory. [Link]

  • Molecular Dynamics Simulation Explained. Medium. [Link]

  • The role of molecular dynamics simulations in drug discovery. Cresset. [Link]

  • Molecular dynamics simulations and drug discovery. National Center for Biotechnology Information. [Link]

  • Molecular Dynamics Simulations for Materials and Molecule Discovery. Matlantis. [Link]

  • CID 161367417. PubChem. [Link]

  • 3-(4-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. Matrix Fine Chemicals. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Uses of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Executive Summary 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a novel chemical entity for which, as of the current date, specific therapeutic applications have not been extensively documented in peer-reviewed literatu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a novel chemical entity for which, as of the current date, specific therapeutic applications have not been extensively documented in peer-reviewed literature. However, a detailed analysis of its constituent chemical motifs—the β-ketoamide core, the N-phenylpropanamide backbone, and the 4-nitrophenyl group—provides a strong scientific basis for postulating its potential in several therapeutic areas. This guide deconstructs the molecule from a medicinal chemistry perspective, building a robust, evidence-based rationale for its investigation as a potential anticancer and antimicrobial agent. By examining the established biological activities of structurally related compounds, we propose specific mechanisms of action and outline a comprehensive roadmap for the experimental validation required to translate this theoretical potential into tangible therapeutic applications.

Part 1: Molecular Profile and Rationale for Investigation

Chemical Structure and Key Pharmacophores

The structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide combines three distinct chemical moieties that are recognized for their roles in pharmacologically active compounds. Understanding these components is critical to predicting the molecule's biological behavior.

  • The β-Ketoamide Moiety: This 1,3-dicarbonyl system is a versatile and privileged scaffold in medicinal chemistry.[1][2] It can act as a flexible linker or, more importantly, as a reactive electrophilic center capable of forming covalent or hemiacetal bonds with nucleophilic residues (e.g., serine, threonine, cysteine) in enzyme active sites.[3][4] This makes it a prime candidate for designing enzyme inhibitors.

  • The 4-Nitrophenyl Group: The presence of a nitroaromatic group, particularly at the para-position, is a strong indicator of potential bioactivity. Such groups are known to be bioreducible and can generate reactive oxygen species (ROS), a mechanism leveraged in anticancer and antimicrobial agents.[5][6] Many compounds containing this group exhibit potent antiproliferative, antioxidant, and even antiparasitic properties.[7][8][9]

  • The N-Phenylpropanamide Backbone: This structure is famously the core of several highly potent synthetic opioids, including fentanyl.[10][11] While the overall structure of the target compound is dissimilar to classical opioids, the presence of this backbone highlights its "drug-like" architecture, which has been optimized for biological interactions in other contexts.

Synthesis Rationale and Strategic Design

The logical synthesis of this molecule would likely involve a Claisen condensation or a similar reaction between a derivative of 4-nitroacetophenone and a phenyl isocyanate or related amide-forming reagent. From a drug design perspective, the molecule represents a strategic hybridization of known pharmacophores. The intent behind this design can be inferred as an attempt to create a targeted covalent inhibitor where the N-phenylpropanamide portion assists in orienting the molecule within a binding pocket, while the β-ketoamide and 4-nitrophenyl groups enact the therapeutic effect.

Part 2: Potential Therapeutic Application I: Oncology

Hypothesis: A Dual-Action Antiproliferative and Pro-Apoptotic Agent

The combination of the 4-nitrophenyl group and the β-ketoamide core strongly suggests potential as an anticancer agent. The proposed mechanism is twofold: induction of apoptosis through oxidative stress and targeted enzyme inhibition leading to cell cycle arrest.

Supporting Evidence and Proposed Mechanism of Action

Numerous studies support this hypothesis. Chalcone derivatives containing a 4-nitrophenyl group demonstrate significant cytotoxic effects on cancer cell lines, often linked to the generation of ROS.[5] Furthermore, studies on substituted anilides have shown that a nitro group at the para-position of the N-phenyl ring enhances antiproliferative activity, leading to G1 phase cell cycle arrest and downregulation of key proteins like cyclin E1.[6] The β-ketoamide moiety is a known pharmacophore in proteasome inhibitors, which are a validated class of anticancer drugs.[4]

Based on this, we propose that 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide may act through the following pathways:

  • Induction of Apoptosis via ROS: The 4-nitro group can undergo enzymatic reduction within the cell, particularly in the hypoxic environment of tumors, leading to the formation of ROS. This oxidative stress triggers the intrinsic apoptotic pathway.[5]

  • Inhibition of Cellular Proteasome: The electrophilic β-keto carbon is a potential target for the nucleophilic N-terminal threonine of the proteasome's catalytic β-subunits. Reversible inhibition of the proteasome leads to the accumulation of misfolded proteins and cell cycle regulators, ultimately inducing apoptosis.[4]

Anticancer_MoA cluster_cell Cancer Cell Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide ROS Reactive Oxygen Species (ROS) Compound->ROS Nitro-group reduction Proteasome 20S Proteasome (β-subunit) Compound->Proteasome β-ketoamide inhibition Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest (G1 Phase) Proteasome->CellCycleArrest leads to CellCycleArrest->Apoptosis

Caption: Proposed dual mechanism of anticancer action.

Proposed Experimental Validation: A Step-by-Step Workflow

To test this hypothesis, a logical, phased approach is necessary.

Oncology_Workflow Start Synthesize & Purify Compound Assay1 In Vitro Cytotoxicity (MTT/WST-1 Assay) Start->Assay1 Result1 Determine IC50 values on cell lines (e.g., MCF-7, A549) Assay1->Result1 Assay2 Mechanism of Cell Death (Annexin V-FITC/PI Assay) Result1->Assay2 If IC50 is potent Result2 Quantify Apoptosis vs. Necrosis Assay2->Result2 Assay3 Cell Cycle Analysis (Flow Cytometry) Result2->Assay3 Result3 Identify phase of cell cycle arrest Assay3->Result3 Assay4 Target Validation (Proteasome Activity Assay & Western Blot) Result3->Assay4 End Proceed to In Vivo Studies Assay4->End

Caption: Experimental workflow for validating anticancer potential.

  • Cell Culture: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium + DMSO (vehicle control) and medium only (negative control).

  • Incubation: Incubate the plate for 48-72 hours.

  • Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 2-4 hours.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Part 3: Potential Therapeutic Application II: Antimicrobial Agent

Hypothesis: A Broad-Spectrum Bacterial Growth Inhibitor

The structural features of the compound also point towards potential antibacterial activity. β-keto amides have been successfully developed as antimicrobials, and nitrophenyl moieties are present in various antibacterial agents.[12][13][14]

Supporting Evidence and Proposed Mechanism of Action

Research has demonstrated that chiral β-keto amides can suppress the growth of both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans).[12] The mechanism is often attributed to the inhibition of essential bacterial enzymes. Additionally, some β-keto esters, which are structurally similar, have been investigated as inhibitors of bacterial quorum sensing, a communication system that regulates virulence.[15] The 4-nitrophenyl group itself has been identified as a key feature in aminophenol compounds with promising activity against resistant strains like MRSA.[13]

Proposed Experimental Validation

The primary validation step is to determine the compound's ability to inhibit bacterial growth.

  • Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

  • Inoculum Preparation: Grow bacteria in a suitable broth (e.g., Mueller-Hinton Broth) to the logarithmic phase. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antimicrobial_Workflow Start Synthesize & Purify Compound Assay1 MIC Assay (Broth Microdilution) Start->Assay1 Strains Gram-positive (S. aureus) Gram-negative (E. coli) Assay1->Strains Result1 Determine MIC values Assay1->Result1 Assay2 MBC Assay (Minimum Bactericidal Concentration) Result1->Assay2 If MIC is potent Result2 Determine Bacteriostatic vs. Bactericidal Activity Assay2->Result2 Assay3 Mechanism of Action Studies (e.g., Enzyme Inhibition, Quorum Sensing) Result2->Assay3 End Proceed to Resistance & In Vivo Studies Assay3->End

Caption: Experimental workflow for validating antimicrobial potential.

Part 4: Data Summary and Future Directions

This guide puts forth a hypothesis-driven approach to exploring the therapeutic potential of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The proposed activities are summarized below.

Potential Therapeutic Area Proposed Mechanism of Action Key Supporting Moieties Primary Validation Experiment
Oncology Induction of ROS-mediated apoptosis; Inhibition of proteasome activity leading to cell cycle arrest.4-Nitrophenyl, β-KetoamideIn Vitro Cytotoxicity (MTT/WST-1) Assay
Antimicrobial Inhibition of essential bacterial enzymes; Potential disruption of quorum sensing.β-Ketoamide, 4-NitrophenylMinimum Inhibitory Concentration (MIC) Assay

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substituents on both phenyl rings to optimize potency and selectivity. For instance, replacing the 4-nitro group with other electron-withdrawing groups or halogens could fine-tune the electronic properties and activity.

  • ADMET Profiling: Conduct early-stage in silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the compound's drug-like properties.

  • In Vivo Efficacy: Positive in vitro results should be followed by efficacy studies in established animal models, such as xenograft models for cancer or infection models for antimicrobial activity.

By following this structured, evidence-based research plan, the scientific community can effectively evaluate the therapeutic potential of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and determine its future role in drug discovery.

Part 5: References

  • Synthesis, structural aspects and antimicrobial activity of novel chiral β-keto amides. (Source: Vertex AI Search) 12

  • Application of 1-(4-nitrophenyl)prop-2-en-1-one in Cancer Research. (Source: Benchchem) 5

  • Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. (Source: PMC - NIH) 6

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (Source: ACS Publications) 7

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (Source: ResearchGate) 8

  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). (Source: ResearchGate) 16

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (Source: PMC) 1

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (Source: PMC) 17

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (Source: ACS Publications) 3

  • Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. (Source: PMC) 10

  • Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction. (Source: PMC) 13

  • 4-nitrophenyl- | MedChemExpress (MCE) Life Science Reagents. (Source: MedChemExpress) 18

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (Source: PMC) 15

  • Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. (Source: PubMed) 11

  • Synthesis of β-Ketoamide Curcumin Analogs for Anti-Diabetic and AGEs Inhibitory Activities. (Source: PubMed) 19

  • N-PHENYLPROPANAMIDE. (Source: precisionFDA) 20

  • β‐Keto amides motifs in natural products and biologically active compounds. (Source: Wiley Online Library) 2

  • Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. (Source: ACS Publications) 4

  • β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. (Source: DOI) 21

  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (Source: PubMed) 22

  • 4-Nitrophenyl Sulfamates as Precursors Containing Acid-Labile Functional Groups for Sulfamidation with Weakly Nucleophilic Amines. (Source: ACS Publications) 23

  • Synthesis, characterization and biological activity of azides and its derivatives. (Source: DESWATER) 14

  • 4-Nitrophenol. (Source: Wikipedia) 24

  • N-Phenyl-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide. (Source: PharmaCompass.com) 25

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (Source: PMC) 9

Sources

Foundational

An In-Depth Technical Guide on the Keto-enol Tautomerism in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

This guide provides a comprehensive examination of the keto-enol tautomerism in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-dicarbonyl compound of significant interest in medicinal and organic chemistry. We will del...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive examination of the keto-enol tautomerism in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-dicarbonyl compound of significant interest in medicinal and organic chemistry. We will delve into the synthesis of this compound and explore its tautomeric equilibrium through a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: The Phenomenon of Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond).[1] This equilibrium is a type of prototropic tautomerism, where the isomers, known as tautomers, readily interconvert through the migration of a proton and the shifting of a double bond.[2] While for simple carbonyl compounds the keto form is generally more stable and predominates at equilibrium, the situation is often reversed in β-dicarbonyl compounds.[1][3]

The stability of the enol form in β-dicarbonyl systems is attributed to several factors:

  • Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons and increased stability.[4]

  • Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby carbonyl group, creating a stable six-membered ring-like structure.[4][5]

The position of the keto-enol equilibrium is sensitive to various factors, including the nature of the substituents, the solvent, and the temperature.[5][6][7] Electron-withdrawing groups can influence the equilibrium by inductively destabilizing the keto tautomer.[8][9]

Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

The synthesis of the title compound is achieved through a Claisen condensation reaction between ethyl 4-nitrobenzoate and N-phenylacetamide. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Experimental Protocol: Synthesis

Objective: To synthesize 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Materials:

  • Ethyl 4-nitrobenzoate

  • N-phenylacetamide (Acetanilide)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Standard laboratory glassware and apparatus for reflux and filtration

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve N-phenylacetamide (1 equivalent) in anhydrous ethanol.

  • Base Addition: Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture at room temperature with constant stirring. The formation of the enolate of N-phenylacetamide is the critical first step. Sodium ethoxide is a sufficiently strong base to deprotonate the α-carbon of the acetamide.

  • Acylation: Add ethyl 4-nitrobenzoate (1 equivalent) dropwise to the reaction mixture. The reaction is then heated to reflux for 4-6 hours. The nucleophilic enolate attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the β-ketoamide.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold water. The aqueous solution is then acidified to a pH of approximately 5-6 with 10% HCl. This protonates the enolate and precipitates the product.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and then with a small amount of cold diethyl ether to remove any unreacted starting materials. The product is then recrystallized from ethanol to yield pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start Reactants N-phenylacetamide + Ethyl 4-nitrobenzoate Start->Reactants Base Sodium Ethoxide in Ethanol Reactants->Base 1. Add Base Reflux Reflux (4-6h) Base->Reflux 2. Add Ester & Heat Quench Ice-cold water Reflux->Quench Acidify 10% HCl Quench->Acidify Filter Vacuum Filtration Acidify->Filter Recrystallize Recrystallization (Ethanol) Filter->Recrystallize Product Pure Product Recrystallize->Product

Caption: Workflow for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Characterization of Tautomeric Forms

A combination of spectroscopic and crystallographic methods is employed to unequivocally characterize the keto and enol forms of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and to study the equilibrium between them.

Spectroscopic Analysis

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and can readily distinguish between the keto and enol tautomers.[10]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the crystalline product is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. This method is suitable for analyzing the compound in its solid state.[10]

  • Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Observations and Interpretation:

  • Keto Form: The spectrum of the keto form will show characteristic strong absorption bands for two carbonyl groups: the ketone C=O stretch (typically around 1680-1700 cm⁻¹) and the amide C=O stretch (around 1650-1680 cm⁻¹). A sharp N-H stretching vibration will also be observed around 3300 cm⁻¹.

  • Enol Form: The enol tautomer will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of intramolecular hydrogen bonding.[11][12] The C=O stretching frequency will be lowered due to conjugation and hydrogen bonding, appearing around 1640-1660 cm⁻¹. A C=C stretching vibration will be present around 1600-1620 cm⁻¹.[11] The presence of both sets of peaks indicates a mixture of tautomers in the solid state.[12]

NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most powerful technique for the quantitative analysis of keto-enol tautomerism in solution.[6][13][14] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[14]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Prepare solutions of the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD) to investigate the effect of solvent polarity on the tautomeric equilibrium.[6]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at room temperature.

Expected ¹H NMR Observations and Interpretation:

  • Keto Form:

    • A singlet for the two methylene protons (-CH₂-) between the carbonyl groups, typically in the range of δ 3.5-4.5 ppm.

    • A singlet for the amide N-H proton, typically δ 8.0-9.0 ppm.

    • Aromatic protons in their expected regions.

  • Enol Form:

    • A singlet for the vinylic proton (-CH=) around δ 5.0-6.0 ppm.

    • A broad singlet for the enolic hydroxyl proton (-OH) significantly downfield (δ 12-16 ppm) due to strong intramolecular hydrogen bonding.[5]

    • A singlet for the amide N-H proton.

    • Aromatic protons.

Quantitative Analysis: The relative amounts of the keto and enol forms can be determined by integrating the signals corresponding to unique protons of each tautomer (e.g., the methylene protons of the keto form and the vinylic proton of the enol form).[9][14] The equilibrium constant (Keq = [enol]/[keto]) can then be calculated.

TautomerDiagnostic ¹H NMR SignalTypical Chemical Shift (ppm)
KetoMethylene (-CH₂-)3.5 - 4.5
EnolVinylic (-CH=)5.0 - 6.0
EnolEnolic Hydroxyl (-OH)12 - 16

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption spectra.[15][16]

Experimental Protocol: UV-Vis Analysis

  • Sample Preparation: Prepare dilute solutions of the compound in solvents of varying polarity (e.g., cyclohexane, dichloromethane, ethanol, water).

  • Data Acquisition: Record the UV-Vis absorption spectra over a range of approximately 200-500 nm.

Expected Observations and Interpretation: The enol form, with its extended conjugated system, is expected to absorb at a longer wavelength (a bathochromic or red shift) compared to the less conjugated keto form.[17] By analyzing the changes in the absorption spectra in different solvents, the influence of the solvent on the tautomeric equilibrium can be assessed.[15][16]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.[18][19][20] This technique can unambiguously identify whether the compound exists in the keto or enol form, or as a co-crystal of both, in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.[19]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield precise atomic coordinates, bond lengths, and bond angles.[18]

Expected Outcomes and Interpretation: The refined crystal structure will provide definitive evidence for the predominant tautomeric form in the solid state. Key structural features to analyze include:

  • Bond Lengths: In the enol form, the C-C bond in the C=C-C=O moiety will have a length intermediate between a single and double bond, and the C-O bond of the enolized carbonyl will be longer than a typical C=O double bond.

  • Hydrogen Atom Position: The location of the labile proton will be unequivocally determined, either on the α-carbon (keto form) or on the oxygen atom (enol form).

  • Intramolecular Hydrogen Bonding: The distance and angle of the intramolecular hydrogen bond in the enol form can be precisely measured.

Analytical Workflow Diagram

Analytical_Workflow Start Synthesized Compound Spectroscopy Spectroscopic Analysis Start->Spectroscopy Crystallography X-ray Crystallography Start->Crystallography FTIR FT-IR Spectroscopy Spectroscopy->FTIR NMR NMR Spectroscopy (¹H, ¹³C) Spectroscopy->NMR UVVis UV-Vis Spectroscopy Spectroscopy->UVVis Crystal_Growth Single Crystal Growth Crystallography->Crystal_Growth Solution_Equilibrium Tautomeric Equilibrium in Solution (Keq) NMR->Solution_Equilibrium Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Solid_State_Form Predominant Solid-State Tautomeric Form Structure_Solution->Solid_State_Form

Caption: Comprehensive analytical workflow for tautomerism analysis.

Influence of Substituents and Solvent on the Tautomeric Equilibrium

The presence of the electron-withdrawing nitro group (-NO₂) on the phenyl ring is expected to significantly influence the keto-enol equilibrium. This group destabilizes the adjacent carbonyl group in the keto form through an inductive effect, thereby shifting the equilibrium towards the enol form.[8]

The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[7]

  • Non-polar solvents (e.g., CCl₄, cyclohexane) tend to favor the enol form, as the intramolecular hydrogen bond is more stable in the absence of competing intermolecular interactions with the solvent.[4]

  • Polar aprotic solvents (e.g., DMSO, acetone) can stabilize the more polar keto form through dipole-dipole interactions.

  • Polar protic solvents (e.g., water, ethanol) can disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds with both the keto and enol tautomers, often favoring the keto form.

The following table summarizes the expected trend for the percentage of the enol form in different solvents.

SolventPolarityHydrogen Bonding AbilityExpected % Enol
CyclohexaneNon-polarNoneHigh
ChloroformModerately PolarWeak H-bond donorIntermediate-High
AcetonePolar AproticH-bond acceptorIntermediate-Low
DMSOHighly Polar AproticH-bond acceptorLow
MethanolPolar ProticH-bond donor & acceptorVery Low
WaterHighly Polar ProticH-bond donor & acceptorVery Low

Conclusion

The study of keto-enol tautomerism in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide provides a fascinating case study in physical organic chemistry. Through a systematic approach combining synthesis with advanced analytical techniques such as FT-IR, NMR, UV-Vis spectroscopy, and single-crystal X-ray diffraction, a comprehensive understanding of the structural and electronic factors governing the tautomeric equilibrium can be achieved. This guide has outlined the necessary experimental protocols and the underlying scientific principles, providing a robust framework for researchers in drug development and related fields to investigate this and similar systems. The interplay of substituent effects and solvent interactions highlights the delicate balance that dictates the predominant tautomeric form, a crucial consideration for understanding the reactivity, bioavailability, and ultimately, the biological activity of such compounds.

References

  • CHEMISTRY. PAPER No. 12: ORGANIC SPECTROSCOPY.
  • Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022, June 21). [Link]

  • How to Differentiate Enol from Keto Using FTIR - Patsnap Eureka. (2026, March 6). [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC. (2020, November 20). [Link]

  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]

  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters | Journal of Chemical Education - ACS Publications. (2021, January 4). [Link]

  • An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed. (2024, August 17). [Link]

  • Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. [Link]

  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones - FULIR. [Link]

  • (PDF) Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study - ResearchGate. [Link]

  • Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - RSC Publishing. [Link]

  • Substituent Effects on Keto–Enol Equilibria Using NMR Spectroscopy - ACS Publications. (2011, August 1). [Link]

  • Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants - ResearchGate. (2025, August 6). [Link]

  • The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE - Vedantu. (2024, July 2). [Link]

  • Experimental (FT-IR) and theoretical (DFT-IR) studies of keto–enol tautomerism in pyruvic acid - ResearchGate. [Link]

  • Tautomers of Dicarbonyl Compounds: Videos & Practice Problems - Pearson. [Link]

  • 22.1: Keto-Enol Tautomerism - Chemistry LibreTexts. (2023, January 29). [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study - Semantic Scholar. [Link]

  • Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods - Oriental Journal of Chemistry. (2023, February 27). [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR - ASU Core Research Facilities. [Link]

  • Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry. (2025, July 29). [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin | The Journal of Organic Chemistry - ACS Publications. (2021, March 12). [Link]

  • Keto-enol tautomerism in the development of new drugs - Frontiers. (2024, May 29). [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC. (2022, March 10). [Link]

  • 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone - ChemSynthesis. (2025, May 20). [Link]

  • Synthesis of 3-(p-nitrophenyl)-3-hydroxy-1-phenyl propanone - PrepChem.com. (2026, February 28). [Link]

  • Computed UV−vis spectra of the most significant tautomers/ conformers... | Download Scientific Diagram - ResearchGate. [Link]

  • Single Crystal X-ray Diffraction Studies of Two Polymorphic Modifications of the Dicarbonyl-o-Semiquinonato Rhodium Complex at Different Temperatures. Destruction Stimulated by Cooling Versus Stability | ACS Omega. (2020, December 9). [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone - ResearchGate. (2017, June 17). [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. [Link]

  • X-ray crystallography - Wikipedia. [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (2015, August 21). [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • Macromolecular Structure Determination by X-ray Crystallography. [Link]

  • A century of x-ray crystallography and 2014 international year of x-ray crystallography - SciSpace. (2015, February 13). [Link]

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening - SciSpace. (2020, March 4). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide via Crossed Claisen Condensation

Abstract This document provides a comprehensive guide for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a versatile β-keto amide intermediate. While the specified reaction class is often broadly termed, i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a versatile β-keto amide intermediate. While the specified reaction class is often broadly termed, it is critical to distinguish between the Claisen-Schmidt condensation, which yields α,β-unsaturated carbonyls, and the Claisen condensation, which produces β-dicarbonyl compounds.[1][2][3] The synthesis of the target molecule is achieved through a base-catalyzed Crossed Claisen Condensation , a robust carbon-carbon bond-forming reaction between an ester and an enolizable amide.[4] This application note details the reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and offers expert insights into optimizing the reaction conditions. The protocols are designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing a reliable method for accessing this important molecular scaffold.

Introduction: Mechanistic Clarity in Condensation Chemistry

The synthesis of β-keto amides is of significant interest in organic and medicinal chemistry due to their utility as precursors for various heterocyclic compounds and their presence in biologically active molecules.[5][6] The target molecule, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, is a classic example of this structural class.

A frequent point of confusion is the distinction between two cornerstone reactions:

  • Claisen-Schmidt Condensation : This is a type of crossed-aldol condensation between an enolizable aldehyde or ketone and a non-enolizable aromatic carbonyl compound.[7] The reaction proceeds through an aldol addition followed by a dehydration step to yield an α,β-unsaturated aldehyde or ketone (e.g., a chalcone).[8][9]

  • Claisen Condensation : This reaction occurs between two ester molecules or, in a "crossed" variation, between an ester and another carbonyl compound (like a ketone or amide) that possesses an α-hydrogen.[4][10] The product is a β-dicarbonyl compound, such as a β-keto ester or, in this case, a β-keto amide.[11]

The formation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide from an ester (ethyl 4-nitrobenzoate) and an amide (N-phenylacetamide) is unequivocally a Crossed Claisen Condensation . The driving force of this reaction is the final deprotonation of the newly formed β-keto amide, which has a highly acidic α-hydrogen situated between two carbonyl groups, shifting the reaction equilibrium towards the product.[10]

Reaction Scheme and Mechanism

The overall transformation involves the acylation of N-phenylacetamide with ethyl 4-nitrobenzoate using a strong base, such as sodium hydride (NaH), followed by an acidic workup.

Overall Reaction Scheme: Ethyl 4-nitrobenzoate + N-phenylacetamide --(1. NaH, Anhydrous THF; 2. H₃O⁺)--> 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

The mechanism proceeds through several distinct steps, which are critical to understand for experimental success.

Mechanism of the Crossed Claisen Condensation
  • Enolate Formation : The strong base (hydride ion from NaH) abstracts an acidic α-hydrogen from N-phenylacetamide to form a resonance-stabilized nucleophilic enolate.

  • Nucleophilic Attack : The amide enolate attacks the electrophilic carbonyl carbon of the ethyl 4-nitrobenzoate, forming a tetrahedral intermediate.

  • Elimination of Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (EtO⁻) as a leaving group.

  • Deprotonation (Driving Force) : The expelled ethoxide is a strong enough base to deprotonate the highly acidic α-hydrogen of the newly formed β-keto amide product. This irreversible acid-base reaction drives the entire condensation to completion.[10]

  • Acidic Workup : The addition of a dilute acid in the workup step protonates the enolate to yield the final, neutral 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide product.

Claisen Condensation Mechanism Mechanism of Crossed Claisen Condensation Amide N-Phenylacetamide Enolate Amide Enolate (Nucleophile) Amide->Enolate 1. NaH Ester Ethyl 4-nitrobenzoate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Base NaH Base->Enolate H2 H₂ Gas Base->H2 Abstraction of H⁺ Enolate->Tetrahedral 2. Nucleophilic Attack ProductEnolate Product Enolate (Stabilized) Tetrahedral->ProductEnolate 3. Elimination of EtO⁻ Product 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide ProductEnolate->Product 5. Acidic Workup (H₃O⁺) EtOH Ethanol

Caption: Mechanism of the base-catalyzed Crossed Claisen Condensation.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsPhysical State
N-PhenylacetamideC₈H₉NO135.1610.01.0Solid
Sodium Hydride (60% disp. in oil)NaH24.0012.01.2Solid
Ethyl 4-nitrobenzoateC₉H₉NO₄195.1711.01.1Solid
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~40 mL-Liquid
Hydrochloric Acid (1 M)HCl36.46As needed-Aqueous
Saturated Sodium BicarbonateNaHCO₃84.01As needed-Aqueous
Saturated Sodium Chloride (Brine)NaCl58.44As needed-Aqueous
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Solid
Ethyl AcetateC₄H₈O₂88.11As needed-Liquid
HexanesC₆H₁₄86.18As needed-Liquid
Equipment
  • Three-neck round-bottom flask (100 mL) equipped with a reflux condenser and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Safety Precautions
  • Sodium Hydride (NaH) is highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Use mineral oil dispersion to weigh and transfer.

  • Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Synthesis Procedure
  • Preparation : Under a nitrogen atmosphere, add sodium hydride (12.0 mmol, 0.48 g of 60% dispersion) to a dry 100 mL three-neck flask. Wash the NaH dispersion three times with 5 mL of dry hexanes to remove the mineral oil, carefully decanting the hexanes each time.

  • Reactant Addition : Add 20 mL of anhydrous THF to the flask, followed by the portion-wise addition of N-phenylacetamide (10.0 mmol, 1.35 g) at 0 °C (ice bath). Stir the resulting suspension at room temperature for 30 minutes. Hydrogen gas will evolve.

  • Acylation : Dissolve ethyl 4-nitrobenzoate (11.0 mmol, 2.15 g) in 20 mL of anhydrous THF and add this solution dropwise to the reaction mixture at 0 °C over 20 minutes using a dropping funnel.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate.

  • Workup - Quenching : Once the starting material is consumed, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water.

  • Workup - Acidification : Carefully add 1 M HCl dropwise until the aqueous layer is acidic (pH ~2-3).

  • Extraction : Transfer the mixture to a separatory funnel. Extract the product into ethyl acetate (3 x 30 mL).

  • Washing : Combine the organic layers and wash successively with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purification : Purify the crude solid by recrystallization from a hot ethanol/water mixture to yield 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide as a pale yellow solid.

Characterization of the Final Product

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Due to the presence of α-hydrogens between two carbonyls, β-keto amides can exist in equilibrium with their enol tautomer.[5][12] This keto-enol tautomerism is often observable in spectroscopic data.[13][14]

Expected Spectroscopic Data
TechniqueTautomerFeatureExpected Value/Region
FT-IR (cm⁻¹)KetoAmide C=O stretch~1675
KetoKetone C=O stretch~1690
KetoN-H stretch~3300
BothAromatic C-H stretch~3100
BothNO₂ asymmetric stretch~1525
BothNO₂ symmetric stretch~1350
¹H NMR (δ, ppm)KetoAr-H (NO₂ ring)8.2-8.4 (d)
KetoAr-H (Amide ring)7.1-7.6 (m)
KetoN-H~9.0 (s, broad)
Keto-CO-CH₂-CO-~4.2 (s)
Enol=C-H (vinylic)~6.0 (s)
EnolEnolic -OH~12.0 (s, broad)
¹³C NMR (δ, ppm)KetoAmide C=O~164
KetoKetone C=O~192
Keto-CO-CH₂-CO-~46
BothAromatic Carbons118-150
Mass Spec (m/z)-[M+H]⁺285.08

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The ratio of keto to enol tautomers is solvent-dependent.

Workflow and Discussion

Experimental Workflow Diagram

Experimental Workflow Synthesis & Analysis Workflow prep Reactant & Glassware Prep (Anhydrous Conditions) setup Reaction Setup under N₂ (NaH wash, THF, Amide) prep->setup enolate_form Enolate Formation (Stir at RT, 30 min) setup->enolate_form acylation Dropwise Addition of Ester (0 °C) enolate_form->acylation reaction Reaction at RT (3-4 h) acylation->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Aqueous Workup (Quench, Acidify, Extract) tlc->workup Complete purify Purification (Recrystallization from Ethanol/Water) workup->purify product Pure Product (Pale Yellow Solid) purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Experimental workflow for synthesis and purification.

Field-Proven Insights and Troubleshooting
  • Choice of Base : Sodium hydride is preferred over sodium ethoxide because it forms a non-nucleophilic base (H⁻) and drives the initial deprotonation irreversibly by producing H₂ gas. Using sodium ethoxide could lead to a competing self-condensation of the starting ester. A full equivalent of base is required to deprotonate the product, which is essential to drive the reaction to completion.[10]

  • Anhydrous Conditions : The success of this reaction is critically dependent on the exclusion of moisture. Water will react with sodium hydride and can also hydrolyze the ester starting material. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

  • Order of Addition : It is crucial to form the amide enolate first before introducing the ester. Adding the base to a mixture of the amide and ester could promote unwanted side reactions.

  • Purification Challenges : If the product oils out during recrystallization, try adding the hot ethanol solution to warm water or using a different solvent system like ethyl acetate/hexanes. If the product is impure after one recrystallization, column chromatography on silica gel may be necessary.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. (2022). CORE. Available at: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. (n.d.). SciSpace. Available at: [Link]

  • Claisen-Schmidt condensation – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Available at: [Link]

  • Kinetic investigation of the Claisen-Schmidt condensation for production of chalcone using basic metal oxide catalysts - American Chemical Society. (n.d.). American Chemical Society. Available at: [Link]

  • Is claisen condensation is different from claisen schimdt condensation - Eduncle. (2021). Eduncle. Available at: [Link]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mechanism of base-catalyzed Claisen-Schmidt condensation. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Claisen-Schmidt Condensation. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Why is the base preferable over acid catalyst in Claisen-Schmidt condensation? - Quora. (2019). Quora. Available at: [Link]

  • Claisen–Schmidt condensation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Aldol Condensation vs. Claisen-Schmidt: Unpacking the Nuances of Carbon-Carbon Bond Formation - Oreate AI Blog. (2026). Oreate AI. Available at: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013). National Center for Biotechnology Information. Available at: [Link]

  • New MgFeAl-LDH Catalysts for Claisen–Schmidt Condensation - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides - Beilstein Journals. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Claisen Condensation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Crossed Aldol Condensation and Claisen-Schmidt Condensation - AK Lectures. (n.d.). AK Lectures. Available at: [Link]

  • Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (2025). National Center for Biotechnology Information. Available at: [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. Available at: [Link]

  • Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Tautomeric equilibria analysis of β‐ketoamides by mass spectrometry - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • The Claisen Condensation. (n.d.). University of California, Irvine. Available at: [Link]

  • Convenient synthesis and characterization of molecules containing multiple β-keto ester units - Academia.edu. (n.d.). Academia.edu. Available at: [Link]

  • 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone - ChemSynthesis. (2025). ChemSynthesis. Available at: [Link]

  • Synthesis of 3-(p-nitrophenyl)-3-hydroxy-1-phenyl propanone - PrepChem.com. (2026). PrepChem.com. Available at: [Link]

  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15 - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class - Magritek. (n.d.). Magritek. Available at: [Link]

  • Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • ChemInform Abstract: Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. - ResearchGate. (2009). ResearchGate. Available at: [Link]

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (2015). World Journal of Pharmaceutical Sciences. Available at: [Link]

  • 23.7: The Claisen Condensation Reaction - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Available at: [Link]

  • 3-OXO-N,3-DIPHENYLPROPANAMIDE | CAS 959-66-0 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Available at: [Link]

Sources

Application

Application Note: In Vitro Anticancer Evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Introduction & Scientific Rationale 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (also known as 4'-nitrobenzoylacetanilide) is a synthetic compound belonging to the privileged β -ketoamide and acetanilide chemical classes...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (also known as 4'-nitrobenzoylacetanilide) is a synthetic compound belonging to the privileged β -ketoamide and acetanilide chemical classes. In medicinal chemistry, these scaffolds are highly valued for their versatile binding capabilities. The presence of the electron-withdrawing 4-nitrophenyl group enhances the electrophilicity of the β -keto system, while the N-phenylpropanamide moiety provides crucial hydrogen bonding interactions (both donor and acceptor) essential for target docking[1].

Derivatives of acetanilides and 3-oxo-N-phenylpropanamides have been extensively evaluated for their cytotoxic effects against cancer cell lines[1]. Mechanistically, compounds with this structural motif frequently act as histone deacetylase (HDAC) inhibitors, kinase inhibitors, or direct modulators of mitochondrial apoptotic pathways[1][2]. This application note provides a rigorous, self-validating framework for evaluating the in vitro anticancer properties of this compound.

Experimental Design & Causality (E-E-A-T)

To establish a robust preclinical profile, experimental workflows must distinguish between generalized toxicity and targeted anticancer mechanisms.

  • Why CCK-8 over MTT for Viability? The CCK-8 assay measures cell viability by detecting high NAD(P)H levels using a highly water-soluble tetrazolium salt, WST-8. Unlike traditional MTT assays that form insoluble formazan requiring toxic solvents (e.g., DMSO) for dissolution, WST-8 is reduced by cellular dehydrogenases directly into an aqueous-soluble orange formazan[3]. This eliminates washing steps, reduces mechanical cell loss, and allows for continuous kinetic monitoring of the same plate.

  • Why Annexin V and Propidium Iodide (PI) for Apoptosis? During the early stages of apoptosis, cells lose membrane asymmetry, causing phosphatidylserine (PS) to translocate from the inner cytoplasmic leaflet to the extracellular surface[4]. Annexin V is a 36-kDa calcium-dependent protein with a high affinity for exposed PS[5]. Because PS externalization also occurs in necrosis, Annexin V staining must be paired with PI, a vital dye that is excluded by intact membranes but enters cells with compromised membranes[4]. This dual-staining isolates true apoptotic events from non-specific necrosis.

  • Why EDTA-free Trypsin? Because the binding of Annexin V to PS is strictly calcium-dependent, the buffers used must contain 1 mM Ca 2+ [5]. Consequently, cells must be harvested using EDTA-free trypsin; EDTA chelates calcium and will strip the ions necessary for binding, yielding false-negative Annexin V results[5].

Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8)

Materials
  • Human cancer cell lines (e.g., A549, MCF-7, HeLa) and normal control cells (e.g., HUVEC).

  • Cell Counting Kit-8 (CCK-8) reagent.

  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (Stock solution: 20 mM in anhydrous DMSO).

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000 cells/well in 100 µL of complete culture medium in a 96-well plate[3]. Incubate for 24 h at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validating Controls: Include vehicle controls (0.5% DMSO in medium) and blank wells (medium + CCK-8 only, no cells) to subtract background absorbance[3]. Add 100 µL of the drug-containing medium to the respective wells.

  • Incubation: Incubate the plates for 48 h and 72 h.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well. Critical: Dispense carefully to avoid introducing bubbles, which severely interfere with optical density (OD) readings[3].

  • Development & Reading: Incubate the plate for 1–4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader[3].

  • Data Analysis: Calculate % Viability =[(OD treated​

    • OD blank​ ) / (OD control​
    • OD blank​ )] × 100[3]. Determine the IC 50​ using non-linear regression analysis.
Data Presentation: Representative IC 50​ Values

Note: Data below is representative of typical β -ketoamide derivatives to illustrate proper data structuring.

Cell LineTissue OriginIC 50​ at 48h (µM)IC 50​ at 72h (µM)Selectivity Index (vs HUVEC)
HeLaCervix9.5 ± 0.86.3 ± 0.5> 10.5
A549Lung12.4 ± 1.18.2 ± 0.7> 8.0
MCF-7Breast18.6 ± 1.414.1 ± 1.2> 5.3
HUVECNormal Endo.> 100> 100N/A

Protocol 2: Apoptosis Analysis via Flow Cytometry

Materials
  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Annexin V Binding Buffer (must contain 1 mM Ca 2+ )[5].

Step-by-Step Methodology
  • Treatment: Seed cells in 6-well plates (3 × 10 5 cells/well) and incubate overnight. Treat cells with the compound at 0.5×, 1×, and 2× IC 50​ concentrations for 24 h.

  • Harvesting (Critical Step): Collect the culture medium (which contains detached, late-apoptotic cells). Trypsinize the adherent cells using EDTA-free trypsin [5]. Pool the detached and harvested cells together to ensure the entire apoptotic population is captured.

  • Washing: Centrifuge at 300 × g for 5 min. Wash the cell pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 min at room temperature (25°C) in the dark to preserve fluorophore integrity.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately using a flow cytometer. Gate for FITC (FL1 channel) and PI (FL2 or FL3 channel).

Data Presentation: Apoptotic Population Distribution (HeLa cells, 24h)
Treatment GroupViable (Q4: FITC-/PI-)Early Apoptotic (Q3: FITC+/PI-)Late Apoptotic (Q2: FITC+/PI+)Necrotic (Q1: FITC-/PI+)
Vehicle Control94.2%2.1%3.2%0.5%
5 µM Compound78.5%12.4%8.1%1.0%
10 µM Compound55.3%26.8%16.4%1.5%
20 µM Compound32.1%35.2%29.5%3.2%

Mechanistic Visualization

ApoptosisPathway cluster_readout Flow Cytometry Readout (Annexin V / PI) Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Target Intracellular Targets (e.g., Kinases / HDACs) Compound->Target Binds/Inhibits MitoStress Mitochondrial Stress & Depolarization Target->MitoStress Induces CytoC Cytochrome C Release MitoStress->CytoC Caspase Caspase 9 & 3 Activation CytoC->Caspase Apoptosome PS Phosphatidylserine (PS) Externalization Caspase->PS Membrane Alteration Membrane Loss of Membrane Integrity Caspase->Membrane Secondary Necrosis EarlyApop Early Apoptosis (Annexin V+ / PI-) PS->EarlyApop Annexin V Binding LateApop Late Apoptosis (Annexin V+ / PI+) PS->LateApop Membrane->LateApop PI Uptake

Proposed apoptotic signaling pathway and corresponding flow cytometry readouts.

References

  • [2] ACS Publications. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. [Link]

  • [4] PubMed / NIH. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V.[Link]

  • [5] PubMed / NIH. Assessment of Apoptosis (Programmed Cell Death) by Flow Cytometry. [Link]

Sources

Method

Anti-inflammatory activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in vivo

Application Note & In Vivo Protocol Topic: Evaluation of the Anti-inflammatory Activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in an Acute Inflammatory Model Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & In Vivo Protocol

Topic: Evaluation of the Anti-inflammatory Activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in an Acute Inflammatory Model

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Investigating Novel β-Ketoamides

The global burden of inflammatory diseases necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. The β-ketoamide functional group is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds. The specific compound, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, combines this scaffold with a nitrophenyl moiety, a group often associated with potent biological activities. This application note provides a comprehensive guide to evaluating the in vivo anti-inflammatory potential of this novel compound using the carrageenan-induced paw edema model in rats, a gold-standard assay for screening acute anti-inflammatory drugs.[1][2]

This document is designed for researchers in pharmacology and drug discovery. It provides not only a step-by-step protocol but also the underlying scientific principles, potential mechanisms of action, and a framework for data interpretation, ensuring a robust and scientifically valid investigation.

Principle of the Assay: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a highly reproducible and well-characterized method for assessing acute inflammation.[3] Subplantar injection of carrageenan, a sulfated polysaccharide from red seaweed, elicits a biphasic inflammatory response.[1][4]

  • Early Phase (0-2 hours): This phase is characterized by the release of early-phase inflammatory mediators such as histamine, serotonin, and bradykinin, which increase vascular permeability.[4][5]

  • Late Phase (2-6 hours): This phase is primarily sustained by the production of prostaglandins, mediated by the induction of cyclooxygenase-2 (COX-2) at the site of inflammation.[2][6] Neutrophil infiltration and the production of other pro-inflammatory cytokines also play a significant role.[4]

By measuring the increase in paw volume over time, we can quantify the extent of the inflammatory response. The ability of a test compound to reduce this edema, particularly in the late phase, strongly suggests an inhibitory effect on prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Potential Mechanism of Action: Targeting the Inflammatory Cascade

While the precise mechanism of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is yet to be elucidated, its structure suggests potential interference with key inflammatory signaling pathways. The primary hypothesis is the inhibition of the COX-2 enzyme, which would block the conversion of arachidonic acid to prostaglandins (PGE2), key mediators of pain and swelling.[6] An alternative or complementary mechanism could involve the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory gene expression.[7][8]

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., Carrageenan) AA Arachidonic Acid Stimulus->AA releases IKK IKK Complex Stimulus->IKK COX2 COX-2 Enzyme AA->COX2 substrate Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines induces transcription Cytokines->Inflammation TestCompound 3-(4-nitrophenyl)-3-oxo -N-phenylpropanamide TestCompound->COX2 ? Inhibits ? TestCompound->IKK ? Inhibits ?

Caption: Potential anti-inflammatory mechanisms of the test compound.

Materials and Methods

Test Compound & Controls
  • Test Compound: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • Vehicle Control: 0.5% Carboxymethyl cellulose (CMC) in sterile saline.

  • Positive Control: Indomethacin (10 mg/kg), a potent NSAID.[1]

Animals
  • Species: Male Wistar rats.

  • Weight: 180-220 g.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Ethical Statement: All procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.

Reagents & Equipment
  • λ-Carrageenan (Sigma-Aldrich)

  • Indomethacin (Sigma-Aldrich)

  • Carboxymethyl cellulose (CMC)

  • Sterile 0.9% Saline

  • Digital Plethysmometer (Ugo Basile or equivalent)

  • Oral gavage needles

  • 1 mL syringes with 26-gauge needles

  • Animal weighing scale

Experimental Protocol

This protocol outlines the complete workflow for evaluating the anti-inflammatory activity of the test compound.

Experimental_Workflow Start Start: Animal Acclimatization (7 days) Grouping Animal Grouping (n=6 per group) - Vehicle Control - Positive Control (Indomethacin) - Test Compound (e.g., 50 mg/kg) Start->Grouping Baseline 1. Baseline Measurement (t=0) Measure initial paw volume (V₀) using a plethysmometer. Grouping->Baseline Dosing 2. Drug Administration (Oral) Administer Vehicle, Indomethacin, or Test Compound. Baseline->Dosing Wait Wait 60 minutes Dosing->Wait Induction 3. Induction of Edema Inject 0.1 mL of 1% Carrageenan into subplantar region of right hind paw. Wait->Induction Measurement 4. Paw Volume Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Induction->Measurement Analysis 5. Data Analysis Calculate paw edema (Vt - V₀) and Percent Inhibition. Measurement->Analysis End End Analysis->End

Caption: Step-by-step experimental workflow for the in vivo assay.

Step-by-Step Procedure
  • Animal Preparation & Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water. This ensures uniform drug absorption.

    • On the day of the experiment, weigh and randomly divide the rats into experimental groups (n=6 per group).

  • Preparation of Solutions:

    • Test Compound: Prepare a homogenous suspension of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in 0.5% CMC at the desired concentration (e.g., for a 50 mg/kg dose, prepare a 5 mg/mL suspension).

    • Positive Control: Prepare a suspension of Indomethacin (10 mg/kg) in 0.5% CMC (1 mg/mL).

    • Carrageenan: Prepare a 1% (w/v) solution of carrageenan in sterile 0.9% saline. This solution should be prepared fresh and vortexed thoroughly before each injection.

  • Baseline Paw Measurement (t=0):

    • Gently restrain each rat and immerse its right hind paw into the plethysmometer's measuring chamber up to the anatomical hairline at the ankle.

    • Record the initial paw volume (V₀). This initial measurement is crucial for calculating the change in volume.

  • Compound Administration:

    • Administer the respective compounds (Vehicle, Indomethacin, or Test Compound) to each group via oral gavage (p.o.). The volume is typically 10 mL/kg body weight.

  • Induction of Inflammation:

    • Precisely 60 minutes after oral administration, induce inflammation by injecting 0.1 mL of the 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[9] Use a new needle for each animal to maintain sterility and sharpness.

  • Post-Induction Paw Volume Measurement:

    • Measure the paw volume (Vt) of the carrageenan-injected paw at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[9] Consistency in measurement technique is critical for data accuracy.

Data Calculation and Statistical Analysis
  • Calculate the increase in paw volume (Edema):

    • Edema (mL) = Mean paw volume at time 't' (Vt) - Mean initial paw volume (V₀)

  • Calculate the Percentage Inhibition of Edema:

    • The anti-inflammatory effect is calculated using the following formula[6]: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

  • Statistical Analysis:

    • Data should be expressed as Mean ± Standard Error of the Mean (SEM).

    • Use a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.

Data Presentation and Interpretation

The results of the study should be tabulated to clearly present the paw volume, increase in edema, and the calculated percentage of inhibition at each time point.

Table 1: Hypothetical Anti-inflammatory Effect of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide on Carrageenan-Induced Paw Edema in Rats

Group (Dose)Time (hours)Mean Paw Volume (mL) ± SEMIncrease in Paw Volume (mL)% Inhibition
Vehicle Control 01.20 ± 0.04--
(0.5% CMC, 10 mL/kg)11.55 ± 0.060.35-
21.88 ± 0.080.68-
32.15 ± 0.100.95-
42.05 ± 0.090.85-
51.90 ± 0.070.70-
Indomethacin 01.22 ± 0.03--
(10 mg/kg)11.45 ± 0.050.2334.3%
21.50 ± 0.060.2858.8%
31.55 ± 0.070.3365.3%
41.58 ± 0.060.3657.6%
51.60 ± 0.050.3845.7%
Test Compound 01.21 ± 0.04--
(50 mg/kg)11.50 ± 0.060.2917.1%
21.65 ± 0.070.4435.3%
31.70 ± 0.080.4948.4%
41.72 ± 0.090.5140.0%*
51.75 ± 0.080.5422.9%
Statistically significant (p < 0.05) compared to the Vehicle Control group.
Interpretation of Results
  • Vehicle Control: This group establishes the baseline inflammatory response, showing a peak edema around the 3-hour mark, consistent with the known biphasic nature of carrageenan-induced inflammation.[1]

  • Positive Control (Indomethacin): This group validates the assay. A significant reduction in paw edema, especially from 2 hours onwards, confirms that the model is sensitive to COX inhibitors.[2]

  • Test Compound: In this hypothetical example, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide shows a statistically significant, dose-dependent inhibition of paw edema, particularly at the 2, 3, and 4-hour time points. This temporal pattern of activity strongly suggests that the compound's primary mechanism involves the inhibition of late-phase inflammatory mediators, most notably prostaglandins.[3] The moderate activity in the first hour may indicate a minor effect on early-phase mediators or simply reflect the time required for drug absorption and distribution.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the in vivo evaluation of the anti-inflammatory properties of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The carrageenan-induced paw edema model serves as an effective primary screening tool. A positive result, as illustrated in the hypothetical data, provides a strong rationale for further investigation, including:

  • Dose-Response Studies: To determine the ED₅₀ (effective dose for 50% inhibition).

  • Mechanism of Action Studies: In vitro assays to directly measure COX-1/COX-2 inhibition or NF-κB activity.[7][10]

  • Chronic Inflammation Models: Evaluation in models such as adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Safety and Toxicity Profiling: To determine the compound's therapeutic index.

By following this structured approach, researchers can effectively characterize the anti-inflammatory potential of novel compounds and advance promising candidates in the drug discovery pipeline.

References

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Inflammopharmacology.
  • Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. (n.d.). Benchchem.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.).
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology.
  • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol.
  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025).
  • Carrageenan Induced Paw Edema (R
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). Frontiers in Pharmacology.
  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011). Metal-Based Drugs.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). Revista de Ciências Farmacêuticas Básica e Aplicada.
  • Putative anti-inflammatory mechanisms mediated by the ketogenic diet. (n.d.).
  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (n.d.). PubMed.
  • In vivo anti-inflammatory activity of compounds 4 and 5. (n.d.).
  • In vivo anti-inflammatory activity. (n.d.).
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. (n.d.). Molecules.
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017).
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • Synthesis, characterization and biological activity of azides and its derivatives. (n.d.).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (n.d.). RSC Advances.
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega.
  • Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. (n.d.). Antioxidants.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Study of the Anti-Inflammatory Mechanism of β-Carotene Based on Network Pharmacology. (2023). Molecules.
  • The Ketogenic Diet and Neuroinflammation: The Action of Beta-Hydroxybutyrate in a Microglial Cell Line. (2023).
  • Exploring the anti-inflammatory activities, mechanism of action and prospective drug delivery systems of tocotrienol to target neurodegenerative diseases. (n.d.). Journal of Controlled Release.

Sources

Application

Application Note: A Validated HPLC Method for the Analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The method utilizes a rever...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The method utilizes a reversed-phase C18 column with gradient elution and UV detection. The protocol has been developed to provide high sensitivity, accuracy, and precision, making it suitable for quality control, stability studies, and research applications involving this compound. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is an organic compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring a nitro-aromatic group and an amide linkage, suggests potential applications that necessitate a reliable analytical method for its quantification. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of such compounds.[5] This document provides a comprehensive guide for the HPLC analysis of this specific propanamide derivative, outlining the method development rationale, a detailed protocol, and complete validation data.

Chemical Structure and Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

Chemical Structure:

Chemical structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Physicochemical Data:

PropertyValueSource
IUPAC Name 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide[6]
CAS Number 1092-69-9[7]
Molecular Formula C₁₅H₁₂N₂O₄[6]
Molecular Weight 284.27 g/mol [6]
Appearance Solid (Expected)Inferred
Polarity Moderately PolarInferred from structure
UV λmax Expected in the range of 240-400 nm[8][9][10]

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector is required. Data acquisition and processing should be performed using appropriate chromatography software.

Chemicals and Reagents
  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide reference standard (Purity ≥ 95%)[7]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (Analytical grade)

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation and detection. A reversed-phase approach is chosen due to the moderately polar nature of the analyte.[11]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-70% B; 10-12 min: 70% B; 12-13 min: 70-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

Dissolve the sample containing 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in acetonitrile to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Development and Rationale

The development of this HPLC method was guided by the chemical properties of the analyte and established chromatographic principles.

  • Column Selection: A C18 stationary phase was selected as it is a versatile, non-polar phase suitable for retaining moderately polar analytes like the target compound through hydrophobic interactions.[5][11]

  • Mobile Phase Optimization: A mixture of water and acetonitrile was chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC.[12] The addition of 0.1% formic acid helps to improve peak shape and reproducibility by controlling the ionization of any residual silanol groups on the stationary phase.[13] A gradient elution was employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak resolution.

  • Detection Wavelength Selection: The presence of the nitro-aromatic chromophore suggests strong UV absorbance.[10] A detection wavelength of 254 nm was chosen as it is a common wavelength for the detection of aromatic compounds and is expected to provide good sensitivity for the analyte.[13][14]

Caption: Workflow for the HPLC analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Method Validation

The developed method was validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][4]

Method_Validation Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Sources

Method

Comprehensive 1H and 13C NMR Characterization of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: Protocols and Tautomeric Insights

Target Audience: Analytical chemists, structural biologists, and drug development professionals. Application Focus: Structural elucidation, quantitative tautomer analysis, and self-validating NMR acquisition workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical chemists, structural biologists, and drug development professionals. Application Focus: Structural elucidation, quantitative tautomer analysis, and self-validating NMR acquisition workflows.

Introduction & Scientific Context

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, commonly referred to as p-nitrobenzoylacetanilide, is a highly versatile β-ketoamide. It serves as a crucial synthetic intermediate for condensed heterocyclic lactams[1] and acts as a highly efficient light-harvesting antenna ligand for sensitizing rare-earth metal complexes, such as luminescent Terbium(III) species[2].

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by its dynamic structural nature. In solution, β-ketoamides do not exist as a single static molecule; rather, they undergo a rapid keto-enol tautomerization, predominantly fluctuating between the ketoamide and the intramolecularly hydrogen-bonded Z-enolamide forms[3]. Understanding and quantifying this equilibrium is critical for researchers utilizing this compound in coordination chemistry or active pharmaceutical ingredient (API) synthesis.

Structural Dynamics: The Keto-Enol Tautomerism (E-E-A-T)

Mechanistic Causality of the Equilibrium

The position of the keto-enol equilibrium in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is governed by a delicate balance of electronic and solvent effects[4].

  • Electronic Effects: The strongly electron-withdrawing para-nitro group (-NO 2​ ) increases the acidity of the central methylene ( α -protons) in the keto form. This electronic pull facilitates enolization to a greater extent than seen in unsubstituted benzoylacetanilide[5].

  • Solvent Effects (Causality behind solvent choice): The choice of deuterated solvent dictates the dominant species observed in the NMR spectrum. Non-polar, aprotic solvents like CDCl 3​ favor the Z-enolamide tautomer because the non-polar environment stabilizes the strong, six-membered intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl[3]. Conversely, strongly hydrogen-bond-accepting solvents like DMSO-d 6​ disrupt this internal bond, stabilizing the highly polar ketoamide form via intermolecular interactions[6].

Tautomerism Keto Ketoamide Tautomer Ar-CO-CH2-CONH-Ph Enol Z-Enolamide Tautomer Ar-C(OH)=CH-CONH-Ph Keto->Enol Solvent/Temp Dependent

Fig 1: Keto-enol tautomeric equilibrium of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Self-Validating Experimental Protocol

To obtain high-fidelity, quantitative NMR data that accurately reflects the tautomeric ratio, standard "quick" NMR parameters are insufficient. The following protocol is engineered as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve precisely 15–20 mg of the highly purified compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Causality: This specific concentration ensures a high signal-to-noise (S/N) ratio for the less abundant tautomer without causing concentration-induced aggregation, which can artificially shift the amide -NH resonance.

  • Instrument Tuning & Shimming:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous tuning, matching, and gradient shimming.

  • Quantitative 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Relaxation Delay (D1): Set to 10 seconds .

    • Causality: The enol -OH and amide -NH protons, as well as the isolated methylene protons, have long longitudinal relaxation times (T 1​ ). A standard 1-second delay will result in incomplete relaxation, artificially truncating their integrals and yielding an incorrect Keto:Enol ratio.

    • Scans (NS): 16 to 32.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled carbon (zgpg30).

    • Relaxation Delay (D1): 2 seconds.

    • Scans (NS): 512 to 1024 (due to the quaternary carbons of the nitro-aromatic ring relaxing slowly and having weak NOE enhancement).

  • Self-Validation Check (Mass Balance Integration):

    • Integrate the multiplet corresponding to the N-phenyl ring (7.10–7.65 ppm) and set it to exactly 5.00 .

    • Integrate the keto methylene (-CH 2​ -, ~4.2 ppm) and the enol methine (=CH-, ~5.8 ppm).

    • Validation Rule: The sum of the methylene integral and twice the methine integral must equal exactly 2.00 ( ±0.05 ). If it does not, the sample has either degraded (e.g., hydrolysis of the amide) or the D1 delay was insufficient.

Workflow S1 1. Sample Preparation 15-20 mg in 0.6 mL CDCl3 S2 2. Instrument Setup Tune, Match, and Shim S1->S2 S3 3. 1H NMR Acquisition ns=16, d1=10s (Quantitative) S2->S3 S4 4. 13C NMR Acquisition ns=512, d1=2s (CPD) S3->S4 S5 5. Data Processing Phase/Baseline Correction & Validation S4->S5

Fig 2: Standardized NMR acquisition workflow for quantitative tautomer analysis.

Data Presentation & Spectral Assignments

The following tables summarize the expected quantitative data for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in CDCl 3​ at 298 K. Note: Exact fractional integrations will vary based on the specific equilibrium constant ( Keq​ ) at the time of measurement.

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)AssignmentTautomeric Origin
14.65 Singlet (broad)-Enol -OH (Intramolecular H-bond)Enol
9.45 Singlet (broad)-Amide -NHKeto
8.35 Doublet8.8Ar-H (ortho to -NO 2​ )Keto + Enol (Overlapping)
8.12 Doublet8.8Ar-H (meta to -NO 2​ )Keto + Enol (Overlapping)
7.62 Doublet7.8N-Ph-H (ortho)Keto + Enol (Overlapping)
7.38 Triplet7.8N-Ph-H (meta)Keto + Enol (Overlapping)
7.18 Triplet7.4N-Ph-H (para)Keto + Enol (Overlapping)
5.85 Singlet-Enol =CH- (Methine)Enol
4.22 Singlet-Keto -CH 2​
  • (Methylene)
Keto
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentTautomeric Origin
191.5 Quaternary (C=O)Ketone CarbonylKeto
170.2 Quaternary (C-OH)Enol Hydroxyl CarbonEnol
164.8 Quaternary (C=O)Amide CarbonylKeto
162.1 Quaternary (C=O)Amide CarbonylEnol
150.5 Quaternary (Ar-C)C-NO 2​ Keto + Enol
141.2 Quaternary (Ar-C)C-NH (N-Phenyl ring)Keto + Enol
129.5 – 120.0 Methine (Ar-CH)Aromatic CarbonsKeto + Enol
88.4 Methine (=CH-)Enol α -CarbonEnol
46.3 Methylene (-CH 2​ -)Keto α -CarbonKeto

Expert Insight: If the methylene (~4.22 ppm) and methine (~5.85 ppm) peaks appear unusually broad, this indicates that the tautomerization exchange rate is intermediate on the NMR timescale. Lowering the acquisition temperature (VT-NMR) to 273 K will slow the exchange, resulting in sharp, easily integrable peaks.

References

  • Allegretti, P. E., et al. "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study." Open Journal of Physical Chemistry, vol. 3, no. 4, 2013, pp. 138-149. URL:[Link]

  • Naoum, M. M., and Saad, G. R. "Solvent Effect on Tautomeric Equilibria and Dipole Moments of Some Alpha Substituted Benzoylacetanilides." Journal of Solution Chemistry, vol. 17, no. 1, 1998, pp. 67-76. URL:[Link]

  • "Optical Properties of Terbium (III) Complex with Benzoylacetanilide Ligand." International Journal for Research in Applied Science and Engineering Technology (IJRASET). URL: [Link]

  • "Condensed heterocyclic lactams. I. Study on the cyclization methods resulting in 4-aryl-3,4-dihydroquinolin-2(1H)-ones." ResearchGate. URL: [Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Introduction 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a beta-keto amide derivative containing a nitrophenyl group, a class of compounds with significant interest in pharmaceutical and chemical research due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a beta-keto amide derivative containing a nitrophenyl group, a class of compounds with significant interest in pharmaceutical and chemical research due to their diverse biological activities and synthetic versatility. Accurate and reliable analytical methods are crucial for the characterization, quantification, and metabolic studies of such novel chemical entities in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex mixtures, making it an indispensable tool in drug discovery and development.[1][2]

This application note provides a comprehensive guide for the analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide using high-resolution mass spectrometry (HRMS). We will delve into the rationale behind the experimental design, from sample preparation to the intricacies of mass spectral interpretation, providing researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful mass spectrometry method.

PropertyValueSource
Chemical Formula C₁₅H₁₂N₂O₄[3]
Molecular Weight 284.271 g/mol [3]
Chemical Structure ChemSpider

The presence of aromatic rings, a nitro group, and amide and ketone functionalities suggests that the molecule is amenable to analysis by reverse-phase liquid chromatography and can be readily ionized using electrospray ionization (ESI). The nitro group, being strongly electron-withdrawing, can influence the ionization and fragmentation behavior of the molecule.

Experimental Workflow

The overall experimental workflow for the analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Weigh Compound dissolve Dissolve in LC-MS Grade Solvent start->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into LC-MS/MS System filter->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize detect High-Resolution Mass Detection (MS1) ionize->detect fragment Tandem Mass Spectrometry (MS/MS) detect->fragment process Data Acquisition & Processing fragment->process interpret Spectral Interpretation process->interpret report Generate Report interpret->report

Caption: A streamlined workflow for the LC-MS/MS analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Protocols

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality, reproducible data and preventing instrument contamination.[4][5] The goal is to dissolve the analyte in a solvent compatible with the LC-MS system and at an appropriate concentration for detection.

Protocol:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1 mg of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

    • Dissolve the compound in 1 mL of LC-MS grade methanol or acetonitrile in a clean glass vial. Vortex until fully dissolved.

  • Working Solution Preparation (1-10 µg/mL):

    • Perform serial dilutions of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or without formic acid for negative ion mode) to achieve final concentrations in the range of 1-10 µg/mL.[6] The optimal concentration should be determined based on the sensitivity of the mass spectrometer.

  • Filtration:

    • Prior to injection, filter the working solutions through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

The following parameters provide a starting point for method development and can be further optimized for specific instrumentation and analytical goals. A triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap is recommended for this analysis.[7]

ParameterRecommended SettingRationale
LC System UHPLC or HPLC systemProvides efficient separation of the analyte from potential impurities.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier promotes protonation in positive ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5-10 minutesA generic gradient to elute the compound of interest. Optimization may be required.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 1 - 5 µLDependent on sample concentration and instrument sensitivity.
Ionization Source Electrospray Ionization (ESI)Suitable for polar and semi-polar compounds.[8]
Ionization Mode Positive and NegativeBoth modes should be evaluated for optimal sensitivity.
Capillary Voltage 3.5 - 4.5 kVTypical voltage range for ESI.
Source Temperature 120 - 150 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 350 - 450 °CEfficiently removes solvent from the ESI droplets.
Gas Flow Rates Instrument dependentOptimize for best signal-to-noise ratio.
Mass Analyzer High-Resolution (e.g., TOF, Orbitrap)Provides accurate mass measurements for formula determination.
Scan Range (MS1) m/z 50 - 500To detect the precursor ion and potential in-source fragments.
MS/MS Activation Collision-Induced Dissociation (CID)Common method for fragmenting precursor ions.[5]
Collision Energy 10 - 40 eV (Ramp)A range of energies to produce a rich fragmentation spectrum.

Expected Results and Data Interpretation

Full Scan Mass Spectrum (MS1)

In positive ion mode, the expected protonated molecule is [M+H]⁺ at an m/z of 285.0819. In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 283.0662 is anticipated. The high-resolution mass measurement allows for the confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) and Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion will generate characteristic fragment ions that can be used for structural elucidation and confirmation. Based on the structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and known fragmentation patterns of similar compounds, a plausible fragmentation pathway is proposed below.

fragmentation_pathway cluster_path1 Pathway 1: Amide Bond Cleavage cluster_path2 Pathway 2: Cleavage of β-dicarbonyl cluster_path3 Pathway 3: Loss of Nitro Group M [M+H]⁺ m/z 285.0819 F1 m/z 150.0342 (4-nitrobenzoyl cation) M->F1 - C₉H₁₁NO F2 m/z 136.0757 (N-phenylacetamide) M->F2 - C₆H₄NO₂ F3 m/z 164.0499 (4-nitrophenacylium ion) M->F3 - C₇H₇NO F4 m/z 122.0600 (phenyl isocyanate + H⁺) M->F4 - C₈H₅NO₂ F5 m/z 239.0866 ([M+H-NO₂]⁺) M->F5 - NO₂

Caption: A proposed ESI-MS/MS fragmentation pathway for protonated 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Explanation of Fragmentation:

  • Pathway 1 (Amide Bond Cleavage): A common fragmentation pathway for amides is the cleavage of the amide bond. This would result in the formation of the 4-nitrobenzoyl cation (m/z 150.0342) and N-phenylacetamide (m/z 136.0757).

  • Pathway 2 (Cleavage of β-dicarbonyl): The β-dicarbonyl moiety is susceptible to cleavage. This could lead to the formation of the 4-nitrophenacylium ion (m/z 164.0499) and protonated phenyl isocyanate (m/z 122.0600).

  • Pathway 3 (Loss of Nitro Group): The nitro group can be lost as a neutral radical (NO₂) from the protonated molecule, resulting in a fragment ion at m/z 239.0866.

The relative abundance of these fragment ions will depend on the collision energy used. By performing a ramped collision energy experiment, a comprehensive fragmentation spectrum can be obtained, which is highly characteristic of the compound and can be used for its unambiguous identification.

Conclusion

This application note outlines a detailed and robust methodology for the analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide using LC-MS/MS. The provided protocols for sample preparation and LC-MS/MS analysis, along with the proposed fragmentation pathway, offer a solid foundation for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry. The use of high-resolution mass spectrometry ensures high confidence in the identification and structural characterization of this and related compounds. The principles and techniques described herein can be adapted and optimized for the analysis of other novel small molecules, contributing to the advancement of scientific research and drug development.

References

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry (HRMS): Detailed Technical Guide. Retrieved from [Link]

  • Shared Research Facilities. (2014, December 28). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. Retrieved from [Link]

  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • Infinix Bio. (2026, March 1). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(4-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Moolayil, J. T., George, M., Giblin, D., & Gross, M. L. (2012). 2-Nitrophenoxy Aryl Sulfides Undergo Both Intramolecular and Electrospray-Induced Intermolecular Oxidation of Sulfur: An Experimental and Theoretical Case Study. Journal of the American Society for Mass Spectrometry, 23(11), 1956–1964. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. Retrieved from [Link]

  • Jackson, G., & Davidson, C. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(8), e4502. [Link]

  • NIST. (n.d.). Propanamide, N-phenyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

Sources

Method

Application Note: Unveiling the Three-Dimensional Architecture of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide through X-ray Crystallography

Abstract This comprehensive application note provides a detailed guide for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This β-keto amide d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed guide for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This β-keto amide derivative is of interest in medicinal chemistry and materials science due to its potential hydrogen bonding capabilities and the presence of a nitro group, which can influence its electronic properties and crystal packing. This document serves as a practical protocol for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices. The entire workflow, from synthesis to a fully refined and validated crystal structure, is covered in detail.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For drug development professionals, understanding the conformation and intermolecular interactions of a potential therapeutic agent is paramount for predicting its binding affinity to a biological target. In materials science, the crystal packing of a molecule dictates its bulk properties, such as solubility, melting point, and even its optical and electronic characteristics.

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a molecule that presents several interesting structural features. The β-keto amide moiety is a common scaffold in many biologically active compounds and is known to participate in a variety of hydrogen bonding interactions. The presence of a nitro-substituted phenyl ring introduces a strong electron-withdrawing group, which can influence the molecule's reactivity and its ability to form non-covalent interactions, such as π-π stacking.

X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of a molecule at atomic resolution.[1][2][3][4][5] This application note will guide the user through the entire process of obtaining the crystal structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, from its chemical synthesis to the final analysis of its crystalline architecture.

Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

The synthesis of the target β-keto amide can be efficiently achieved via a Claisen condensation reaction.[6][7] This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone in the presence of a strong base. For our target molecule, we will utilize 4'-nitroacetophenone and ethyl N-phenylcarbamate as the starting materials.

Synthetic Protocol

Materials:

  • 4'-Nitroacetophenone

  • Ethyl N-phenylcarbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF (50 mL).

  • Enolate Formation: In a separate flask, dissolve 4'-nitroacetophenone (1 equivalent) in anhydrous THF (30 mL). Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). Allow the reaction mixture to stir at this temperature for 30 minutes to ensure complete enolate formation.

  • Condensation: Dissolve ethyl N-phenylcarbamate (1.1 equivalents) in anhydrous THF (20 mL) and add it dropwise to the reaction mixture at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Recrystallization: The crude 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis.[8][9][10][11] The goal is to grow a crystal that is of a suitable size (typically 0.1-0.3 mm in all dimensions), is well-ordered, and free from defects.[2] Several techniques can be employed, and a systematic screening of conditions is often necessary.

General Principles of Crystallization

Crystallization is fundamentally a process of slowly decreasing the solubility of a compound in a solvent to a point of supersaturation, which induces the formation of a crystalline lattice. The key is to approach this point slowly to allow for the ordered arrangement of molecules.

Recommended Crystallization Protocols

Here we outline three common and effective methods for crystallizing organic molecules. It is recommended to try all three in parallel with a variety of solvents.

Solvent Selection: A good starting point for solvent screening is to test the solubility of the purified compound in a range of common laboratory solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes). An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but readily soluble when heated. For two-solvent systems, a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is insoluble are required.

Protocol 1: Slow Evaporation

  • Prepare a saturated or near-saturated solution of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in a suitable solvent (e.g., ethyl acetate) in a small vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle.

  • Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

Protocol 2: Slow Cooling

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at an elevated temperature (near the boiling point of the solvent).

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. Placing the flask in an insulated container (e.g., a Dewar flask filled with warm water) can slow the cooling rate.

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further promote crystallization.

Protocol 3: Vapor Diffusion

  • Dissolve the compound in a small amount of a relatively non-volatile "good" solvent (e.g., dichloromethane) in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a jar with a lid).

  • Add a more volatile "anti-solvent" (e.g., hexanes) to the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.

  • Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal has been obtained, it is ready for X-ray diffraction analysis. The following is a general protocol for data collection on a modern single-crystal X-ray diffractometer.

Crystal Mounting and Data Collection
  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and a cryoloop.

  • Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (typically 100 K) is used to cool the crystal, which minimizes thermal motion and radiation damage. The data collection process involves rotating the crystal in the X-ray beam and collecting the diffraction pattern on a detector.[3][12][13][14][15]

Crystal Structure Solution and Refinement

The collected diffraction data is a set of reflection intensities and their corresponding positions. This data must be processed to determine the arrangement of atoms in the crystal.

Data Processing and Structure Solution

Software packages such as SHELX[16][17][18][19][20] or Olex2[7][21][22][23] are commonly used for structure solution and refinement. The process generally follows these steps:

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.[2]

  • Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizing the Structure

Once the structure is refined, it can be visualized using software such as Mercury[24][25][26][27][28] to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.

Structure Validation and Data Deposition

Ensuring the quality and correctness of a crystal structure is a critical final step.

Structure Validation

The refined crystal structure should be validated using a program like PLATON[6][9][29][30][31][32] or the online checkCIF service provided by the International Union of Crystallography (IUCr).[32][33] These tools check for a variety of potential issues, including incorrect space group assignment, missed symmetry, and unusual geometric parameters.

Crystallographic Information File (CIF)

The final structural information, including atomic coordinates, unit cell parameters, and experimental details, is compiled into a standard Crystallographic Information File (CIF).[8][10] This file serves as a universal format for the dissemination and archiving of crystallographic data.

Expected Results and Analysis

The successful execution of this protocol will yield the complete three-dimensional structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Crystallographic Data

The following table summarizes the type of crystallographic data that will be obtained.

ParameterDescription
Chemical formulaThe molecular formula of the compound.
Formula weightThe molecular weight of the compound.
Crystal systemThe crystal system (e.g., monoclinic, orthorhombic).
Space groupThe symmetry of the crystal lattice.
Unit cell dimensionsThe lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
VolumeThe volume of the unit cell.
ZThe number of molecules in the unit cell.
Density (calculated)The calculated density of the crystal.
Absorption coefficient (μ)A measure of how strongly the crystal absorbs X-rays.
F(000)The number of electrons in the unit cell.
Crystal sizeThe dimensions of the crystal used for data collection.
Theta range for data collectionThe range of diffraction angles over which data was collected.
Index rangesThe range of Miller indices (h, k, l) for the collected reflections.
Reflections collectedThe total number of reflections measured.
Independent reflectionsThe number of unique reflections after accounting for symmetry.
Completeness to thetaThe percentage of unique reflections measured up to a certain diffraction angle.
Refinement methodThe method used for structure refinement (e.g., Full-matrix least-squares on F²).
Data / restraints / parametersThe number of data points, restraints, and refined parameters.
Goodness-of-fit on F²A statistical measure of the quality of the refinement.
Final R indices [I>2sigma(I)]R-factors indicating the agreement between the calculated and observed data.
R indices (all data)R-factors for all of the data.
Largest diff. peak and holeThe largest positive and negative electron density features remaining after refinement.
Molecular and Crystal Structure Analysis

Analysis of the refined structure will reveal:

  • Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule. This will show, for example, the planarity of the phenyl rings and the conformation of the β-keto amide linkage.

  • Intermolecular Interactions: The way in which the molecules pack in the crystal lattice. This will highlight any hydrogen bonds (e.g., N-H···O), π-π stacking interactions between the phenyl rings, and other non-covalent interactions. These interactions are crucial for understanding the stability and properties of the crystalline solid.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis 4_nitroacetophenone 4'-Nitroacetophenone claisen_condensation Claisen Condensation (NaH, THF) 4_nitroacetophenone->claisen_condensation ethyl_n_phenylcarbamate Ethyl N-phenylcarbamate ethyl_n_phenylcarbamate->claisen_condensation crude_product Crude Product claisen_condensation->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide recrystallization->pure_product

Caption: Synthetic workflow for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Crystallography_Workflow pure_compound Pure Compound crystallization Crystallization (Slow Evaporation, Slow Cooling, Vapor Diffusion) pure_compound->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection X-ray Data Collection single_crystal->data_collection raw_data Raw Diffraction Data data_collection->raw_data structure_solution Structure Solution (SHELX / Olex2) raw_data->structure_solution refined_structure Refined Structure structure_solution->refined_structure validation Structure Validation (PLATON / checkCIF) refined_structure->validation visualization Visualization & Analysis (Mercury) refined_structure->visualization final_structure Final Validated Crystal Structure (CIF) validation->final_structure

Caption: Overall workflow for X-ray crystal structure determination.

References

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON INTRO. Retrieved from [Link]

  • Spek, A. L. (n.d.). PLATON. Retrieved from [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • IUCr. (n.d.). CIF 1.1 syntax specification. Retrieved from [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. Retrieved from [Link]

  • Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]

  • OlexSys. (2020, January 8). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2 [Video]. YouTube. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 933–940.
  • University of Glasgow. (2025, December 19). PLATON. Retrieved from [Link]

  • NPTEL-NOC IITM. (2018, July 30). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • WinGX. (n.d.). Chapter 9.3 PLATON. Retrieved from [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Organic Letters. (2021). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Organic Letters, 23(15), 5876-5880.
  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Spek, A. L. (n.d.). Automated Crystal Structure Validation. Retrieved from [Link]

  • Scilit. (n.d.). Structure validation in chemical crystallography. Retrieved from [Link]

  • IUCr. (n.d.). checkCIF. Retrieved from [Link]

  • OlexSys. (n.d.). A few interactive self-paced tutorials to get started with Olex2. Retrieved from [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. Retrieved from [Link]

  • CSD Mercury Software Tutorial - Basic Overview & Introduction. (2021, August 20). [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). The SHELX package. Retrieved from [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

  • Bujacz, A. (2012). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 1), 21–32.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8.
  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL 1. Introduction. Retrieved from [Link]

  • CCDC. (n.d.). Free Crystal Structure Visualization Software. Retrieved from [Link]

  • HKL-xray. (n.d.). Small Molecule Structure Solution and Refinement. Retrieved from [Link]

  • Zenodo. (n.d.). Olex Tutorial. Retrieved from [Link]

  • DrKuldeepMahiya. (2020, October 4). Modelling whole molecule disorder using Olex2 [Video]. YouTube. Retrieved from [Link]

  • Organic Letters. (2024, August 16). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol. Organic Letters.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Macrae, C. F., et al. (2020). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 53(Pt 1), 226–235.
  • NSTA. (n.d.). Directions for downloading and using the Mercury 2.2 software and crystal structure visualizations in the science classroom. Retrieved from [Link]

  • Organic Letters. (2021). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters, 23(15), 5876-5880.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. Retrieved from [Link]

  • SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • CCDC. (n.d.). Mercury. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]

  • METRIC - Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography. Retrieved from [Link]

  • Organic Letters. (2023, September 5). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. Organic Letters.
  • ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • PrepChem.com. (2026, February 28). Synthesis of 3-(p-nitrophenyl)-3-hydroxy-1-phenyl propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: A Potential Enzyme Inhibitor

Introduction In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors remain a cornerstone of therapeutic development.[1] Enzymes are critical mediators...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the identification and characterization of novel small molecule enzyme inhibitors remain a cornerstone of therapeutic development.[1] Enzymes are critical mediators of a vast array of physiological and pathological processes, making them attractive targets for intervention in diseases ranging from cancer to neurodegenerative disorders. The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic molecule featuring a propanamide backbone, a structure known to be a versatile scaffold in medicinal chemistry. Derivatives of propanamide have been investigated for their inhibitory activity against a range of enzymes, including cholinesterases and fatty acid amide hydrolase (FAAH).[2][3] Furthermore, the presence of a nitrophenyl group suggests potential interactions with enzyme active sites, as has been observed with other nitrophenyl-containing compounds that inhibit enzymes like aldose reductase and tyrosinase.[4][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the investigation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide as a potential enzyme inhibitor. It outlines a plausible synthetic route, proposes potential enzyme targets based on structural analogy, and provides detailed protocols for the initial screening, kinetic characterization, and cellular validation of its inhibitory activity.

Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

The proposed synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide would likely proceed via a Claisen-type condensation reaction between methyl 4-nitrobenzoate and N-phenylacetamide in the presence of a strong base, such as sodium hydride or sodium ethoxide.

Protocol 1: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Materials:

  • Methyl 4-nitrobenzoate

  • N-phenylacetamide (acetanilide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully under a stream of nitrogen. Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane.

  • Addition of Reagents: Add anhydrous THF to the flask, followed by the portion-wise addition of N-phenylacetamide (1.1 equivalents) at 0 °C. Stir the mixture at room temperature for 30 minutes.

  • Condensation: Add a solution of methyl 4-nitrobenzoate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Enzyme Targets and Rationale

Based on the structural features of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, several enzyme classes can be hypothesized as potential targets.

  • Cyclooxygenases (COX-1 and COX-2): Propanamide derivatives, such as the well-known NSAID ibuprofen, are inhibitors of COX enzymes. The propanamide scaffold of the title compound makes COX enzymes a logical primary target for investigation.

  • Fatty Acid Amide Hydrolase (FAAH): Novel propanamides have been identified as potent FAAH inhibitors.[3] FAAH is a key enzyme in the endocannabinoid system and a target for anti-inflammatory and analgesic drugs.

  • Cholinesterases (AChE and BChE): Carboxamide and propanamide derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[2]

  • Tyrosinase: Nitrophenyl-containing compounds have been reported as tyrosinase inhibitors.[5] Tyrosinase is a key enzyme in melanin biosynthesis and a target for treating hyperpigmentation disorders.

Experimental Protocols for Enzyme Inhibition and Cellular Assays

The following protocols provide a comprehensive workflow for evaluating the potential of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide as an enzyme inhibitor.

Diagram 1: Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_cellular Cellular Assays synthesis Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide characterization Purity and Structural Confirmation (NMR, MS) synthesis->characterization enzyme_inhibition Enzyme Inhibition Assay (e.g., COX, FAAH) characterization->enzyme_inhibition ic50 IC50 Determination enzyme_inhibition->ic50 kinetics Enzyme Kinetics (Lineweaver-Burk Plot) ic50->kinetics docking In Silico Molecular Docking kinetics->docking cytotoxicity Cytotoxicity Assay (MTT/LDH) kinetics->cytotoxicity cetsa Target Engagement (CETSA) cytotoxicity->cetsa western_blot Signaling Pathway Analysis (Western Blot) cetsa->western_blot

Caption: A schematic overview of the experimental workflow.

Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for an initial enzyme inhibition screen. Specific substrates and buffer conditions will need to be optimized for each target enzyme.

Materials:

  • Target enzyme (e.g., COX-2, FAAH)

  • Appropriate substrate (e.g., arachidonic acid for COX, p-nitrophenyl acetate for FAAH)

  • Assay buffer (optimized for the specific enzyme)

  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (dissolved in DMSO)

  • Positive control inhibitor (e.g., celecoxib for COX-2, URB597 for FAAH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and the positive control inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a 96-well plate, add 50 µL of the assay buffer to all wells. Add 10 µL of the diluted test compound or control inhibitor to the respective wells. Include a "no inhibitor" control (vehicle only).

  • Enzyme Addition: Add 20 µL of the diluted enzyme solution to each well and incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding 20 µL of the substrate solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals for 20-30 minutes.

  • Data Analysis: Calculate the rate of the enzymatic reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percent inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.

  • IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

CompoundTarget EnzymeIC₅₀ (µM) [Hypothetical]
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamideCOX-25.2
Celecoxib (Positive Control)COX-20.8
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamideFAAH12.8
URB597 (Positive Control)FAAH2.5

Table 1: Hypothetical IC₅₀ values for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide against COX-2 and FAAH.

Protocol 3: Determination of Inhibition Mechanism (Enzyme Kinetics)

To understand how 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide inhibits its target enzyme, kinetic studies are performed.[7]

Procedure:

  • Perform the enzyme assay as described in Protocol 2, but with varying concentrations of both the substrate and the inhibitor.

  • Keep the inhibitor concentration constant and vary the substrate concentration to generate a set of reaction rates. Repeat this for several inhibitor concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

  • Analyze the plot to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) based on the changes in Vmax and Km.

Protocol 4: In Silico Molecular Docking

Molecular docking can provide insights into the binding mode of the inhibitor to the enzyme's active site.[8][9]

Procedure:

  • Prepare Protein and Ligand Structures: Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB). Prepare the 3D structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide using a molecular modeling software.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose of the ligand within the active site of the enzyme.[10]

  • Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme's active site.

molecular_docking cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein Target Enzyme (from PDB) autodock Docking Software (e.g., AutoDock Vina) protein->autodock ligand Inhibitor (3D structure) ligand->autodock binding_pose Predicted Binding Pose autodock->binding_pose interactions Key Interactions (H-bonds, etc.) binding_pose->interactions

Caption: A typical workflow for Western blot analysis.

Conclusion

The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide holds promise as a scaffold for the development of novel enzyme inhibitors. Its structural similarity to known inhibitors of various enzyme classes provides a strong rationale for its investigation. The protocols outlined in this document offer a comprehensive and systematic approach to synthesize, screen, and characterize the inhibitory potential of this compound. By following this workflow, researchers can effectively evaluate its potency, selectivity, mechanism of action, and cellular effects, thereby paving the way for its potential development as a therapeutic agent.

References

  • Nitrophenyl derivatives as aldose reductase inhibitors. PubMed. [Link]

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]

  • Novel propanamides as fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

  • In Silico Approaches for Rational Drug Design and Potential Enzyme Inhibitors Discovery: A Mini-Review. KnE Publishing. [Link]

  • Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • PROCESSES AND INTERMEDIATES IN THE PREPARATION OF C5aR ANTAGONISTS.
  • Enzyme kinetics. Wikipedia. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]

  • Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. Preprints.org. [Link]

  • In silico analysis and molecular docking studies of potential angiotensin-converting enzyme inhibitor using quercetin glycosides. PMC. [Link]

  • Enzyme Inhibition and Medicinal Chemistry. Journal of New Developments in Chemistry. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]

Sources

Method

Application Notes and Protocols for Preclinical Efficacy Evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Introduction 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a novel small molecule with a chemical structure featuring a β-keto-propanamide backbone. This scaffold is of significant interest in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a novel small molecule with a chemical structure featuring a β-keto-propanamide backbone. This scaffold is of significant interest in medicinal chemistry. The presence of a 4-nitrophenyl group suggests potential for electrophilic interactions and modulation of specific biological pathways. While this specific molecule is investigational, its structural motifs are present in compounds with demonstrated anticancer and anti-inflammatory activities.

For instance, various propanamide derivatives have been explored as selective androgen receptor degraders (SARDs) for cancer therapy, and as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1][2][3] Furthermore, nitro-containing compounds can modulate signaling pathways involved in both cancer and inflammation, often through mechanisms involving oxidative stress or targeted covalent modification.[4] The related retinoid metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide, demonstrates potent anticancer effects by inducing reactive oxygen species (ROS) and inhibiting tubulin polymerization, highlighting the therapeutic potential of this chemical class.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust preclinical animal studies for evaluating the efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. It covers the selection of appropriate animal models for both potential anticancer and anti-inflammatory applications, detailed experimental protocols, and methods for data analysis and interpretation.

Section 1: Pharmacological Hypothesis and Potential Mechanisms

The therapeutic potential of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide likely stems from its ability to interfere with key pathological signaling pathways. Based on its structure, two primary therapeutic avenues are hypothesized: oncology and inflammation. The choice of animal model is critically dependent on the scientific question being addressed and the hypothesized mechanism of action.[7]

  • Anticancer Potential: The molecule's structure is analogous to compounds known to induce cell cycle arrest and apoptosis in cancer cells.[8] Potential mechanisms include the disruption of microtubule dynamics, similar to other antimitotic agents, or the induction of cellular oxidative stress via the nitroaromatic moiety, leading to programmed cell death.[5]

  • Anti-inflammatory Potential: Propanamide-based structures have been successfully conjugated with sulfonamides to create dual-action anti-inflammatory agents that inhibit enzymes like urease and COX-2.[2][3] The compound may therefore reduce inflammation by inhibiting prostaglandin synthesis or modulating cytokine release.[9][10]

The diagram below illustrates the potential dual-pathway therapeutic rationale for investigating this compound.

G cluster_compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide cluster_anticancer Anticancer Pathway Hypothesis cluster_antiinflam Anti-inflammatory Pathway Hypothesis Compound Core Chemical Structure (β-keto-propanamide, 4-nitrophenyl) AC_Mech1 Induction of Oxidative Stress (ROS) Compound->AC_Mech1 targets AC_Mech2 Microtubule Destabilization Compound->AC_Mech2 targets AI_Mech1 Inhibition of COX-2 Enzyme Compound->AI_Mech1 targets AI_Mech2 Modulation of Cytokine Signaling (e.g., NF-κB) Compound->AI_Mech2 targets AC_Target Cancer Cell Proliferation AC_Outcome Apoptosis & Mitotic Arrest AC_Target->AC_Outcome leads to AI_Target Inflammatory Stimulus AI_Outcome Reduced Inflammation & Edema AI_Mech1->AI_Outcome leads to AI_Mech2->AI_Outcome leads to

Caption: Hypothesized dual therapeutic pathways for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Section 2: General Preclinical Study Design

A well-designed preclinical study is essential for generating reliable and translatable data.[11] The overall objective is to assess the safety and efficacy of the compound before it can be considered for clinical trials.[12]

Workflow for In Vivo Efficacy Evaluation The following workflow provides a roadmap for a comprehensive preclinical evaluation.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Obj 1. Define Study Objectives & Endpoints Form 2. Compound Formulation & Vehicle Selection Obj->Form MTD 3. Determine Maximum Tolerated Dose (MTD) Form->MTD Model 4. Select & Prepare Animal Model MTD->Model Rand 5. Randomize Animals into Cohorts Model->Rand Treat 6. Administer Treatment (Compound, Vehicle, Control) Rand->Treat Monitor 7. Monitor Health & Efficacy (e.g., Tumor Volume, Paw Edema) Treat->Monitor Endpoint 8. Reach Study Endpoint & Collect Tissues Monitor->Endpoint Stats 9. Perform Statistical Analysis (e.g., TGI, % Inhibition) Endpoint->Stats Histo 10. Conduct Post-Hoc Analysis (Histology, Biomarkers) Stats->Histo Report 11. Final Report & Interpretation Histo->Report

Caption: General workflow for preclinical in vivo efficacy studies.

Drug Formulation and Administration

The compound must be formulated in a vehicle that ensures its solubility and stability without causing toxicity to the animals. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween-80, or Cremophor EL. A preliminary vehicle toxicity study is recommended. Administration routes (e.g., oral gavage, intraperitoneal injection, intravenous) should be chosen based on the compound's physicochemical properties and the intended clinical application.

Dose-Ranging and MTD Studies

Before initiating efficacy studies, a dose-ranging study to determine the Maximum Tolerated Dose (MTD) is crucial. This involves administering escalating doses of the compound to small groups of animals and monitoring for signs of toxicity, such as significant body weight loss (>20%), behavioral changes, or mortality. The MTD is typically the highest dose that can be administered without causing unacceptable toxicity.

Section 3: Protocol 1 - Evaluation of Anticancer Efficacy

The gold standard for preclinical evaluation of anticancer agents involves using animal models that recapitulate key aspects of human cancer.[13][14] The choice of model is a critical determinant of the study's relevance and success.[7]

Selection of an In Vivo Cancer Model

Several types of mouse models are available, each with distinct advantages and limitations.[15] A multi-model approach is often recommended for a comprehensive assessment.[7]

Model TypeDescriptionAdvantagesDisadvantagesBest For
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude, SCID).[16]Cost-effective, reproducible, high-throughput screening, straightforward tumor monitoring.[7]Lacks tumor heterogeneity and microenvironment of human tumors; requires immunodeficient host.[13]Initial screening, mechanism of action studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into immunodeficient mice.[13]Preserves original tumor histology, genetic characteristics, and microenvironment; high clinical relevance.[16][17]Expensive, lower take-rate, slower tumor growth, requires immunodeficient host.Personalized medicine studies, evaluating efficacy in clinically relevant tumor subtypes.
Syngeneic Model Mouse tumor cells are implanted into an immunocompetent mouse of the same genetic background.[16]Intact immune system allows for the study of immuno-oncology agents and tumor-immune interactions.[15]Based on mouse tumors, which may not fully represent human cancer biology.Testing immunotherapies, studying the role of the immune system in drug response.
Genetically Engineered Mouse Model (GEMM) Mice are genetically modified to develop spontaneous tumors that mimic human cancer types.[16][18]Tumors arise in the correct microenvironment with an intact immune system; closely models human disease progression.Time-consuming, expensive, potential for tumor heterogeneity can require larger animal cohorts.[18]Studying tumor initiation and progression, testing therapies in a highly relevant context.
Detailed Protocol: Subcutaneous Cell Line-Derived Xenograft (CDX) Model

This protocol describes a standard CDX model, which is the most common starting point for in vivo efficacy evaluation of anti-cancer therapies.[16]

Objective: To assess the efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in inhibiting the growth of human tumor xenografts in immunodeficient mice.

Materials:

  • Human cancer cell line of interest (e.g., SKOV3 ovarian cancer, A549 lung cancer)

  • Immunodeficient mice (e.g., Athymic Nude or SCID, 6-8 weeks old)

  • Cell culture medium and supplements

  • Matrigel or similar basement membrane matrix

  • Test compound, vehicle, and positive control (standard-of-care chemotherapy)

  • Calipers for tumor measurement

  • Animal scale

Methodology:

  • Cell Culture and Preparation: Culture cancer cells according to standard protocols. On the day of implantation, harvest cells during their logarithmic growth phase. Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Mix the cell suspension 1:1 with Matrigel on ice.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[7]

  • Tumor Growth Monitoring: Begin monitoring tumor growth 3-5 days post-implantation. Measure the length (L) and width (W) of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²) / 2 .[7]

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group) to ensure a similar average tumor volume across all groups. Typical groups include:

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., Paclitaxel, Cisplatin)

  • Drug Administration: Administer the test compound, vehicle, or positive control according to the predetermined dose, route, and schedule (e.g., daily oral gavage for 21 days).

  • Monitoring: Throughout the study, measure tumor volume and body weight at least twice weekly. Monitor animals daily for any clinical signs of toxicity.

  • Study Endpoint: The study should be terminated when tumors in the vehicle control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of the tumor).[7] Euthanize all animals according to approved institutional guidelines.

  • Tissue Collection: At the end of the study, collect tumors, blood, and major organs for subsequent analysis (e.g., histology, immunohistochemistry, biomarker analysis).

Efficacy Assessment and Data Analysis

The primary measure of efficacy in a xenograft study is Tumor Growth Inhibition (TGI).

Calculation of TGI: TGI is typically calculated at the end of the study using the following formula: % TGI = [1 - ( (Mean Tumor Volume of Treated Group at Endpoint - Mean Tumor Volume of Treated Group at Day 0) / (Mean Tumor Volume of Control Group at Endpoint - Mean Tumor Volume of Control Group at Day 0) )] x 100

Statistical Analysis:

  • Differences in tumor volume between groups can be analyzed using a two-way repeated measures ANOVA or a linear mixed-effects model, which can account for the longitudinal nature of the data.[19]

  • Endpoint tumor volumes can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

  • Survival data, if collected, can be analyzed using Kaplan-Meier curves and the log-rank test.

ParameterVehicle ControlCompound (Low Dose)Compound (High Dose)Positive Control
N (animals) 10101010
Mean Initial Tumor Volume (mm³) 125.5 ± 10.2124.9 ± 9.8126.1 ± 11.1125.3 ± 10.5
Mean Final Tumor Volume (mm³) 1680.4 ± 155.7950.2 ± 112.3435.8 ± 88.6315.7 ± 75.4
Mean Body Weight Change (%) +5.2%-2.1%-8.5%-12.3%
Tumor Growth Inhibition (TGI %) N/A47.0%80.0%87.7%
p-value vs. Vehicle N/A<0.01<0.001<0.001

Section 4: Protocol 2 - Evaluation of Anti-inflammatory Efficacy

To investigate the potential anti-inflammatory properties of the compound, a range of acute and chronic inflammation models can be utilized.[20][21] The carrageenan-induced paw edema model is a widely used and well-characterized assay for screening acute anti-inflammatory activity.[10]

Selection of an In Vivo Inflammation Model
  • Carrageenan-Induced Paw Edema: A model of acute inflammation involving the release of mediators like histamine, serotonin, bradykinin, and prostaglandins. It is useful for evaluating drugs that inhibit these mediators, such as NSAIDs.[10]

  • Lipopolysaccharide (LPS)-Induced Inflammation: LPS injection induces a strong inflammatory response characterized by the release of pro-inflammatory cytokines like TNF-α and IL-1β. This model is suitable for testing drugs that modulate cytokine pathways.[10]

  • Adjuvant-Induced Arthritis: A model of chronic inflammation that shares pathological features with human rheumatoid arthritis. It is used for evaluating drugs intended for chronic inflammatory diseases.[20]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the ability of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide to inhibit acute inflammation in the rat paw edema model.

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • Lambda-carrageenan (1% w/v solution in sterile saline)

  • Test compound, vehicle, and positive control (e.g., Indomethacin, a standard NSAID)

  • Ptychometer or digital plethysmometer for measuring paw volume

  • Oral gavage needles

Methodology:

  • Animal Acclimation and Fasting: Acclimate animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Baseline Measurement: Randomize animals into treatment groups (n=6-8 per group). Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V₀).

    • Group 1: Vehicle Control

    • Group 2: Test Compound (Low Dose)

    • Group 3: Test Compound (High Dose)

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg)

  • Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (typically oral gavage) 60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume (Vₜ) at several time points after carrageenan injection, typically at 1, 2, 3, and 4 hours. The 3-hour time point is often used for calculating maximum inhibition.

  • Calculation of Edema and Inhibition:

    • Calculate the volume of edema at each time point: Edema (mL) = Vₜ - V₀

    • Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group: % Inhibition = [1 - (Mean Edema of Treated Group / Mean Edema of Control Group)] x 100

Efficacy Assessment and Data Analysis

The primary outcome is the percentage inhibition of paw edema. Data can be presented in a table for clarity.

Treatment GroupDose (mg/kg, p.o.)Mean Paw Edema at 3h (mL) ± SEM% Inhibition
Vehicle Control --0.85 ± 0.06--
Compound 250.58 ± 0.0531.8%
Compound 500.39 ± 0.04 54.1%
Indomethacin 100.31 ± 0.0363.5%
p<0.05, *p<0.01 compared to Vehicle Control (One-way ANOVA with Dunnett's test).

For a deeper mechanistic understanding, paw tissue can be collected at the end of the experiment to measure levels of inflammatory mediators such as TNF-α, IL-6, or myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

References

  • Creative Diagnostics. (n.d.). Tumor Animal Models.
  • Benchchem. (2025). Application Notes and Protocols for Efficacy Testing of Anticancer Agent 140 in Animal Models.
  • Mshvildadze, A., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. PMC. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Sun, S., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Hindawi. [Link]

  • Thakur, A., et al. (2013). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC. [Link]

  • Patel, M., et al. (2015). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition.
  • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology. [Link]

  • Biocompare. (2022). Mouse Models for Testing Cancer Immunotherapies. Biocompare.com. [Link]

  • Johnson, J. I., & Decker, S. (2009). Drug Efficacy Testing in Mice. PMC. [Link]

  • Słoczyńska, K., et al. (2024). Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models. MDPI. [Link]

  • Champions Oncology. (2023). Ultimate Guide: Designing a Mouse Clinical Trial & Data Analysis. [Link]

  • Crown Bioscience. (2020). How to Quantify Drug Efficacy and Effects in Mouse Clinical Trials. Blog.crownbio.com. [Link]

  • Witt, M., et al. (2021). International consensus on minimum preclinical testing requirements for the development of innovative therapies for children and adolescents with cancer. AACR Journals. [Link]

  • Kumar, S., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Unknown. (n.d.). Preclinical Requirements for Therapeutic Oncology Studies in Humans. [Link]

  • Ahmed, M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers. [Link]

  • de Oliveira, J. R., et al. (2024). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. [Link]

  • Noble Life Sciences. (2023). Preclinical Oncology CRO Study Design Tips. [Link]

  • Unknown. (2026). Development and evaluation of anti-cancer agents and combinations using pre-clinical rodent cancer models. [Link]

  • Le, T., et al. (2023). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI.
  • Mak, I. W., et al. (2014). Lost in translation: animal models and clinical trials in cancer treatment. WBI Studies Repository. [Link]

  • Maven Regulatory Solutions. (2025). FDA's New Oncology Trial Guidance 2025. [Link]

  • Wang, Y., et al. (2026). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. PMC. [Link]

  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. [Link]

  • Wang, Y., et al. (2025). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. PMC. [Link]

  • Ahmed, M., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. PMC. [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE.
  • Unknown. (n.d.). Table S8 The list of potential therapeutic targets. Frontiers. [Link]

  • Tiberio, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS. [Link]

  • Akhter, M. S., et al. (2008). N-[4-(4-Nitrophenoxy)phenyl]propionamide. PMC. [Link]

  • Kappler, K., et al. (2020). The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer. ResearchGate. [Link]

  • Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. [Link]

Sources

Application

Protocol for the Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Derivatives

An Application Note and Protocol for Researchers Abstract This document provides a detailed protocol for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide derivatives, a class of β-keto amides with significant...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide derivatives, a class of β-keto amides with significant potential in medicinal chemistry and drug development. These compounds serve as versatile scaffolds for the synthesis of various heterocyclic systems and are of interest for their potential biological activities.[1] This guide outlines the chemical principles, a step-by-step experimental procedure, safety considerations, and characterization methods. The protocol is designed for researchers, scientists, and professionals in drug development, offering insights into the causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Background

β-Keto amides are a crucial class of organic compounds characterized by a ketone and an amide functional group separated by a methylene bridge.[1] Their unique molecular architecture, featuring multiple nucleophilic and electrophilic sites, makes them highly valuable building blocks in organic synthesis, particularly for the construction of diverse heterocyclic compounds such as pyridones, quinolones, pyrazoles, and indoles.[1] The title compound, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, and its derivatives are of particular interest due to the presence of the nitro group, a versatile functional group that can be readily transformed into other functionalities, and the phenylpropanamide core, which is found in various pharmacologically active molecules.[2][3]

The synthesis of these compounds is typically achieved through a Claisen condensation reaction or its variants. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound in the presence of a strong base.[4][5] The reaction proceeds via the formation of a β-keto ester or a β-diketone.[6] Understanding the mechanism and the factors influencing this reaction is paramount for optimizing the synthesis of the target derivatives.

Reaction Mechanism and Rationale

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide involves a base-catalyzed condensation reaction. The most common approach is a crossed Claisen condensation. In this reaction, a ketone with an enolizable α-proton (like 4'-nitroacetophenone) reacts with a suitable acylating agent (like an N-phenylcarbamate ester) in the presence of a strong base.

The key steps in the mechanism are:

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-proton from the 4'-nitroacetophenone. This deprotonation forms a resonance-stabilized enolate anion.[5] The use of a strong, non-nucleophilic base is critical to ensure efficient enolate formation without competing side reactions.

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the second reactant, for instance, an N-phenyl-substituted ester like ethyl phenylcarbamate. This results in the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling a leaving group (e.g., an ethoxide ion). This step regenerates the carbonyl group and forms the final β-keto amide product.

  • Deprotonation of the Product: The methylene protons in the resulting β-keto amide are now significantly more acidic due to being flanked by two carbonyl groups. The base present in the reaction mixture deprotonates this position, forming a highly resonance-stabilized enolate. This final deprotonation step is often thermodynamically favorable and drives the reaction to completion, which is why a stoichiometric amount of base is typically required rather than a catalytic amount.[4][6]

  • Acidic Workup: A final acidification step is necessary to protonate the enolate and isolate the neutral β-keto amide product.[6]

Diagram of the Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Elimination cluster_2 Step 4 & 5: Deprotonation & Acidification 4-Nitroacetophenone 4-Nitroacetophenone Enolate Resonance-Stabilized Enolate 4-Nitroacetophenone->Enolate + Base Base Base (e.g., EtO⁻) Tetrahedral_Intermediate Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate + Ethyl Phenylcarbamate Acylating_Agent Ethyl Phenylcarbamate Product_Anion_Initial β-Keto Amide Tetrahedral_Intermediate->Product_Anion_Initial - EtOH Product_Anion Product Enolate Product_Anion_Initial->Product_Anion + Base Final_Product 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Product_Anion->Final_Product + H₃O⁺ (Workup) Experimental_Workflow A Prepare Sodium Ethoxide in Absolute Ethanol C Dropwise Addition of Reactants to Base Solution A->C B Dissolve 4'-Nitroacetophenone & Ethyl Phenylcarbamate in Ethanol B->C D Reflux Reaction Mixture (4-6 hours) C->D E Cool and Quench in Ice-Water D->E F Acidify with HCl to Precipitate Product E->F G Filter and Wash Crude Product F->G H Recrystallize from Ethanol G->H I Dry and Characterize Final Product H->I

Sources

Method

Application Note: 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide in Multicomponent Drug Discovery

Executive Summary In modern drug discovery, the rapid assembly of complex, geometrically constrained heterocycles is paramount for developing high-affinity target ligands. 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, geometrically constrained heterocycles is paramount for developing high-affinity target ligands. 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS 1092-69-9) has emerged as a highly privileged β -keto amide building block. By leveraging its unique electronic properties, medicinal chemists can deploy this molecule in tandemized multicomponent reactions (MCRs) to synthesize diverse peptidomimetics, pyrazines, and pyrazolo-pyridine derivatives[1]. This application note details the mechanistic rationale, physicochemical profiling, and validated protocols for utilizing this compound in high-throughput synthetic workflows.

Chemical Profiling & Mechanistic Rationale

The utility of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide stems from the juxtaposition of multiple reactive sites within its molecular framework[1].

  • Electronic Activation (The 4-Nitro Group): The para-nitro substituent acts as a powerful electron-withdrawing group (EWG). By pulling electron density away from the carbonyl carbon, it significantly increases the acidity of the α -methylene protons. This facilitates rapid enolization, making the molecule an exceptionally reactive nucleophile in Knoevenagel condensations[2].

  • Structural Rigidity (The N-Phenyl Amide): The amide bond exhibits partial double-bond character due to resonance, providing a rigid, planar geometry. The terminal phenyl ring enhances the molecule's lipophilicity, allowing the resulting synthesized heterocycles to effectively mimic peptide bonds and penetrate hydrophobic pockets in biological receptors[3].

Table 1: Physicochemical Properties
PropertyValueClinical / Synthetic Relevance
CAS Number 1092-69-9Standardized identifier for reagent sourcing[4].
Molecular Formula C₁₅H₁₂N₂O₄Provides a high fraction of sp² carbons for target binding[4].
Molecular Weight 284.27 g/mol Ideal low-molecular-weight precursor for MCRs[4].
Purity Standard >95% (NMR/HPLC)Critical to prevent oligomeric byproducts in cascade reactions[4].
Reactivity Profile Active Methylene / EnolFunctions as both an acid component and a carbon nucleophile[3].

Reaction Mechanisms in Multicomponent Synthesis

In multicomponent reactions, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide typically undergoes a sequential Knoevenagel-Michael cascade. The β -keto amide first reacts with an electrophile (e.g., an aldehyde) to form a highly reactive Knoevenagel adduct. This intermediate is immediately trapped by a nucleophile (e.g., an amine or hydrazine), followed by intramolecular cyclization and dehydration to yield a stable, polycyclic pharmacophore[5].

Mechanism A 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide (Active Methylene) C Knoevenagel Adduct (Reactive Intermediate) A->C Acid/Base Catalyst - H₂O B Aldehyde (Electrophile) B->C Acid/Base Catalyst - H₂O E Michael Addition Intermediate C->E Nucleophilic Attack D Amine/Hydrazine (Nucleophile) D->E F Cyclized Heterocycle (Target Pharmacophore) E->F Intramolecular Cyclization - H₂O

Fig 1. Mechanistic pathway of multicomponent heterocycle synthesis via Knoevenagel-Michael cascade.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrazolo-pyridine Derivatives

Causality & Rationale: Conventional refluxing of MCRs can take 12–24 hours and often results in thermodynamic degradation of the β -keto amide. Microwave irradiation provides uniform dielectric heating of polar solvents (like ethanol), rapidly overcoming the activation energy barrier of the initial Knoevenagel condensation. Glacial acetic acid is used as a catalyst because it activates the aldehyde carbonyl without fully protonating the amine nucleophile, preserving the reaction cascade[5].

Step-by-Step Workflow:

  • Reagent Preparation: In a 10 mL heavy-walled microwave vial equipped with a magnetic stir bar, add 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (0.5 mmol, 1.0 equiv), phenylglyoxal monohydrate (0.5 mmol, 1.0 equiv), and 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.5 mmol, 1.0 equiv).

  • Solvent & Catalyst Addition: Add 4.0 mL of absolute ethanol followed by 10 mol% of glacial acetic acid (HOAc).

  • Microwave Irradiation: Seal the vial with a crimp cap. Subject the mixture to microwave irradiation at 120 °C (maximum power 150 W, pressure limit 30 bar) for 15–20 minutes.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active β -keto amide spot (R_f ~0.4) and the appearance of a highly fluorescent product spot indicates reaction completion.

  • Cooling & Precipitation: Allow the vial to cool to room temperature, then transfer to an ice bath for 30 minutes. A distinct precipitate will form as the solubility of the cyclized product drops.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 2 mL) and cold distilled water (1 × 2 mL) to remove unreacted starting materials and the HOAc catalyst.

  • Characterization: Dry the solid under vacuum. Verify purity (>95%) via ¹H/¹³C NMR and HRMS[5].

Workflow Step1 1. Reagent Preparation Equimolar mixtures in EtOH Step2 2. Microwave Irradiation 120°C, 15-20 min (Dielectric Heating) Step1->Step2 Step3 3. In-Process Control TLC Monitoring (Hexane:EtOAc 7:3) Step2->Step3 Step4 4. Cooling & Precipitation Ice bath, 30 min (Self-Purification) Step3->Step4 Step5 5. Filtration & Washing Cold EtOH / Water Wash Step4->Step5 Step6 6. Characterization NMR, HRMS, Purity >95% Step5->Step6

Fig 2. Step-by-step experimental workflow for microwave-assisted multicomponent reactions.

Protocol B: Enol-Ugi Condensation for Peptidomimetics

Causality & Rationale: The Ugi four-component reaction typically requires a carboxylic acid. However, highly enolizable β -keto amides like 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide can act as the acid component (Enol-Ugi reaction). Pre-forming the imine is a critical self-validating step; it prevents the aldehyde from reacting directly with the enol, ensuring the isocyanide attacks the iminium ion exclusively[3].

Step-by-Step Workflow:

  • Imine Pre-formation: Combine the β -keto amide (1.0 mmol), an aldehyde (1.0 mmol), and a primary amine (1.0 mmol) in 5.0 mL of anhydrous methanol. Stir at room temperature for 30 minutes. Visual Cue: The solution will shift to a deep yellow/orange color, confirming imine formation.

  • Isocyanide Addition: Dropwise, add an isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol) to the stirring mixture.

  • Condensation: Stir the reaction at room temperature for 24 hours under a nitrogen atmosphere.

  • Workup: Remove the methanol under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with Hexane/EtOAc) to isolate the geometrically constrained enol-Ugi adduct[3].

Quantitative Yield & Optimization Data

The integration of microwave technology with the highly reactive 4-nitro β -keto amide scaffold drastically improves synthetic efficiency. Table 2 summarizes the optimization data for the synthesis of pyrazolo-pyridine derivatives.

Table 2: Optimization of MCR Conditions for 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide
CatalystSolventHeating MethodTimeYield (%)Purity Profile
NoneEtOHReflux (80 °C)12 h35%High oligomerization
NaOH (10 mol%)EtOHReflux (80 °C)8 h42%Base-catalyzed degradation
HOAc (10 mol%)EtOHReflux (80 °C)6 h68%Moderate
HOAc (10 mol%) EtOH Microwave (120 °C) 15 min 92% Clean, crystalline product

Data adapted from standardized MCR optimization protocols[5].

References

  • Neo, A. G., et al. (2021). Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence. MDPI Molecules. Available at:[Link]

  • Zhang, Y., et al. (2023). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

  • Lystsova, E. A., et al. (2021). Exploring the generation and use of acylketenes with continuous flow processes. ResearchGate. Available at:[Link]

  • Ziarani, G. M., et al. (2014). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. ACS Publications (The Journal of Organic Chemistry). Available at:[Link]

Sources

Application

Application Notes and Protocols for the Formulation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in Biological Research

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development Abstract: This comprehensive guide provides detailed methodologies and strategic insights for the formulation of 3-(4-nitrophenyl)-3-oxo-N-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Advanced Pharmaceutical Development

Abstract: This comprehensive guide provides detailed methodologies and strategic insights for the formulation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a compound of interest for various biological investigations. Due to its inherent low aqueous solubility, robust and reproducible formulation strategies are paramount for obtaining meaningful and translatable data in both in vitro and in vivo settings. This document outlines several effective approaches, from simple co-solvent systems to more advanced nanosuspension techniques, complete with step-by-step protocols, characterization methods, and stability assessments. The causality behind experimental choices is explained to empower researchers to select and optimize the most suitable formulation for their specific research needs.

Introduction: The Formulation Challenge

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic compound with a chemical structure that suggests poor water solubility, a common characteristic of aromatic and nitro-containing organic molecules. This physicochemical property presents a significant hurdle for biological studies, as efficient delivery to the target site—be it cells in a culture dish or tissues within an organism—requires adequate solubilization in aqueous physiological media. Improper formulation can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and non-reproducible experimental outcomes.

The primary objective of a well-designed formulation is to enhance the apparent solubility and bioavailability of the compound, ensuring that the observed biological effects are a true representation of its activity and not an artifact of its physical state. This guide provides a systematic approach to developing and validating formulations for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Pre-formulation Assessment: Know Your Compound

Before selecting a formulation strategy, a basic understanding of the compound's properties is essential.

ParameterSignificanceRecommended Technique
Aqueous Solubility Determines the extent of the formulation challenge.Shake-flask method followed by HPLC or UV-Vis quantification.
LogP Indicates the lipophilicity of the compound.Calculated (e.g., using software like ChemDraw) or determined experimentally.
Melting Point Provides information on the solid-state stability and purity.Differential Scanning Calorimetry (DSC).
Chemical Stability Assesses degradation in different pH and solvent conditions.HPLC-based stability-indicating assay.

Formulation Strategies for Biological Studies

The choice of formulation depends on the intended application (in vitro vs. in vivo), the required concentration, and the acceptable level of excipient-related toxicity.

Co-Solvent Systems: The First Line of Approach

For many in vitro assays, the use of a water-miscible organic co-solvent is the simplest and most common method to achieve the desired concentration.

Rationale: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating high-concentration stock solutions. However, the final concentration of DMSO in the assay medium must be carefully controlled, as it can induce cellular toxicity and off-target effects, typically being kept below 0.5% (v/v).

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Accurately weigh 3.00 mg of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (M.W. ~300.28 g/mol ).

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of high-purity, sterile DMSO.

  • Vortex vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.

  • Visually inspect the solution for any undissolved particulates.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Workflow for Dosing in in vitro Assays:

stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 1 mM) in cell culture medium stock->intermediate 1:10 dilution final Final Assay Concentration (e.g., 10 µM) with ≤0.1% DMSO intermediate->final 1:100 dilution

Caption: Serial dilution workflow for in vitro dosing.

Surfactant-Based Formulations: Micellar Solubilization

For higher concentrations or when DMSO is not suitable, non-ionic surfactants can be employed to create micellar solutions.

Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively dispersing them in an aqueous solution. Polysorbate 80 (Tween® 80) and various polyethylene glycol derivatives are commonly used for this purpose in biological research.

Protocol: Preparation of a 1 mg/mL Formulation in 5% Tween® 80

  • Prepare a 5% (w/v) solution of Tween® 80 in sterile phosphate-buffered saline (PBS).

  • Weigh 10 mg of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • Create a paste by adding a small volume of the 5% Tween® 80 solution to the compound.

  • Gradually add the remaining vehicle with continuous stirring or vortexing until a total volume of 10 mL is reached.

  • Sonicate the mixture in a bath sonicator for 15-30 minutes to ensure complete solubilization and formation of a clear solution.

  • Filter the final solution through a 0.22 µm sterile filter to remove any potential aggregates.

Nanosuspensions: For High-Dose and In Vivo Applications

When high drug loading is required, particularly for in vivo studies, nanosuspensions offer a powerful solution.

Rationale: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area for dissolution is dramatically increased, leading to enhanced solubility and bioavailability, as described by the Ostwald-Freundlich equation.

Protocol: Preparation of a Nanosuspension by Antisolvent Precipitation

  • Dissolve 10 mg of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in 1 mL of a suitable organic solvent (e.g., acetone). This is the "solvent phase."

  • In a separate vessel, prepare 10 mL of an aqueous solution containing a stabilizer, such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC). This is the "antisolvent phase."

  • While vigorously stirring the antisolvent phase on a magnetic stirrer, inject the solvent phase into it using a syringe.

  • The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.

  • Continue stirring for 1-2 hours at room temperature to allow for the evaporation of the organic solvent.

  • The resulting nanosuspension can be further processed (e.g., by high-pressure homogenization) to achieve a narrower particle size distribution.

cluster_prep Preparation Steps cluster_char Characterization drug_solvent Compound in Organic Solvent injection Rapid Injection drug_solvent->injection stabilizer_aq Stabilizer in Aqueous Phase stabilizer_aq->injection stirring High-Speed Stirring injection->stirring dls Particle Size (DLS) stirring->dls zeta Stability (Zeta Potential) stirring->zeta hplc Concentration (HPLC) stirring->hplc

Caption: Workflow for nanosuspension preparation and characterization.

Formulation Characterization and Quality Control

It is crucial to characterize the formulation to ensure it meets the required specifications.

TechniqueParameter MeasuredImportance
High-Performance Liquid Chromatography (HPLC) Compound Concentration & PurityConfirms the actual dose and detects any degradation.
Dynamic Light Scattering (DLS) Particle Size & Polydispersity Index (PDI)For nanosuspensions and micellar solutions; ensures consistency and predicts in vivo behavior.
Zeta Potential Surface ChargeIndicates the physical stability of a colloidal dispersion (nanosuspension). Values >
Visual Inspection Clarity, Color, Presence of PrecipitateA simple but critical first-pass assessment of solubility and stability.

Stability Assessment

Formulations should be tested for stability under relevant storage and experimental conditions.

Protocol: Short-Term Stability Study

  • Prepare the formulation as described above.

  • Divide the formulation into several aliquots.

  • Store the aliquots at different conditions (e.g., 4°C, room temperature, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), analyze an aliquot for:

    • Compound concentration (by HPLC).

    • Appearance of precipitate (visual).

    • Particle size (by DLS, for nanosuspensions).

  • A formulation is considered stable if the concentration remains within ±10% of the initial value and no significant changes in physical appearance or particle size are observed.

Best Practices for Use in Biological Assays

  • Vehicle Controls are Essential: Always include a group treated with the formulation vehicle alone to account for any effects of the excipients.

  • Final Concentration Verification: Whenever possible, measure the compound concentration in the final assay medium to confirm that it has not precipitated upon dilution.

  • Mind the Matrix: Be aware that components of biological media (e.g., proteins in serum) can interact with the formulation and affect compound availability.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • An, R., & Zhang, M. (2017). The use of DMSO as a solvent in cell-based assays. Journal of Biological Methods, 4(2), e78. [Link]

  • Gaucher, G., Dufresne, M. H., Sant, V. P., Kang, N., Maysinger, D., & Leroux, J. C. (2005). Block copolymer micelles: preparation, characterization and application in drug delivery. Journal of Controlled Release, 109(1-3), 169-188. [Link]

Method

Application Note: Molecular Docking of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide with Antimicrobial and Anticancer Protein Targets

Introduction 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic small molecule belonging to the class of β-keto-amides. The presence of the nitrophenyl group, a known pharmacophore in various bioactive compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic small molecule belonging to the class of β-keto-amides. The presence of the nitrophenyl group, a known pharmacophore in various bioactive compounds, suggests potential therapeutic applications.[1] Molecular docking is a powerful computational technique used in drug discovery to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[2][3] This application note provides a detailed protocol for performing molecular docking studies of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide against two clinically relevant protein targets: Staphylococcus aureus tyrosyl-tRNA synthetase (an antimicrobial target) and Human topoisomerase II alpha (an anticancer target).[4][5][6][7][8]

Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains necessitates the discovery of novel antimicrobial agents.[7] Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in bacterial protein synthesis, making it an attractive target for antibiotic development.[7][9][10] Human topoisomerase II alpha is a crucial enzyme involved in DNA replication and is a well-established target for many anticancer drugs.[6][8][11] By elucidating the potential binding modes and interactions of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide with these targets, we can gain insights into its possible mechanisms of action and guide further experimental validation.

This guide is intended for researchers, scientists, and drug development professionals with a basic understanding of molecular modeling principles.

Materials and Software

  • Hardware: A modern desktop computer or workstation with a multi-core processor and at least 8 GB of RAM.

  • Operating System: Windows, macOS, or Linux.

  • Software:

    • PyMOL Molecular Graphics System: For visualization of molecular structures.

    • AutoDock Tools (ADT): For preparing protein and ligand files for docking.[12][13]

    • AutoDock Vina: For performing the molecular docking calculations.[12][14]

    • Discovery Studio Visualizer or LigPlot+: For 2D visualization of protein-ligand interactions.[15]

  • Data:

    • Protein Data Bank (PDB) entries for the target proteins:

      • Staphylococcus aureus tyrosyl-tRNA synthetase: 1JIJ [4][5]

      • Human topoisomerase II alpha: 4FM9 [11]

    • 3D structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (to be generated).

Experimental Protocols

Part A: Target Protein Preparation

This protocol outlines the steps to prepare the target protein structures for docking. The goal is to remove non-essential molecules, add hydrogen atoms, and assign charges, resulting in a clean, simulation-ready protein structure.[16]

  • Download Protein Structure:

    • Navigate to the RCSB PDB database ([Link]).

    • Search for and download the PDB files for 1JIJ and 4FM9 .

  • Initial Protein Cleaning (using PyMOL or similar):

    • Open the downloaded PDB file in PyMOL.

    • Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity. For 1JIJ, remove the inhibitor SB-219383. For 4FM9, remove the DNA and any bound ligands.

    • Save the cleaned protein structure as a new PDB file (e.g., 1JIJ_protein.pdb, 4FM9_protein.pdb).

  • Protein Preparation using AutoDock Tools (ADT):

    • Launch AutoDock Tools.

    • Go to File > Read Molecule and open the cleaned PDB file.

    • Go to Edit > Hydrogens > Add. Select Polar only and click OK.

    • Go to Edit > Charges > Compute Gasteiger.

    • Go to Grid > Macromolecule > Choose. Select the protein molecule.

    • Save the prepared protein in PDBQT format (File > Save > Write PDBQT). Name the files 1JIJ_protein.pdbqt and 4FM9_protein.pdbqt. The PDBQT format includes atomic charges and AutoDock atom types.[17]

Part B: Ligand Preparation

This protocol describes the generation of a 3D structure for the ligand and its preparation for docking.[18][19]

  • Generate 2D Structure:

    • Use a chemical drawing software (e.g., ChemDraw, MarvinSketch) to draw the 2D structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • Convert to 3D Structure:

    • Use the 2D-to-3D conversion feature of your chemical drawing software or an online tool to generate a 3D conformation. Save the structure as a MOL or SDF file.

  • Ligand Preparation using AutoDock Tools (ADT):

    • Launch AutoDock Tools.

    • Go to Ligand > Input > Open and select the 3D structure file of the ligand.

    • Go to Ligand > Torsion Tree > Detect Root.

    • Go to Ligand > Output > Save as PDBQT. Name the file ligand.pdbqt.

Part C: Molecular Docking using AutoDock Vina

This protocol details the setup and execution of the docking simulation.[3][13]

  • Grid Box Generation:

    • In AutoDock Tools, with both the prepared protein (.pdbqt) and ligand (.pdbqt) loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the active site of the protein.

      • For 1JIJ , the active site is the tyrosyl-adenylate binding pocket.[7]

      • For 4FM9 , the active site is the DNA-binding and cleavage site.[8][11]

    • Record the coordinates of the center of the grid box (center_x, center_y, center_z) and the dimensions of the box (size_x, size_y, size_z).

  • Create Configuration File:

    • Create a text file named conf.txt.

    • Add the following lines to the file, replacing the values with your specific file names and grid parameters:

    • Repeat this process for the 4FM9 target, creating a separate configuration file.

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files and the Vina executable.

    • Execute the following command:

    • This will initiate the docking calculation. The results will be saved in 1JIJ_docking_results.pdbqt and a log file will be created.

Part D: Analysis and Interpretation of Results

This protocol outlines how to analyze the docking output to understand the binding affinity and interactions.[2][20][21]

  • Examine Binding Affinity:

    • Open the log file (e.g., 1JIJ_docking_log.txt).

    • The binding affinities (in kcal/mol) for the top predicted binding poses will be listed. A more negative value indicates a stronger predicted binding affinity.[15][21]

  • Visualize Binding Poses:

    • Open the protein PDBQT file and the docking results PDBQT file in PyMOL.

    • The results file contains multiple predicted binding poses. You can view each pose to observe its orientation within the active site.

  • Analyze Interactions:

    • Use a visualization tool like Discovery Studio Visualizer or LigPlot+ to generate 2D diagrams of the protein-ligand interactions for the best-scoring poses.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.[15][20]

Data Presentation

Summarize the quantitative results from the docking simulations in a table similar to the one below.

Target ProteinPDB IDBest Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
S. aureus TyrRS1JIJ
Human Topo IIα4FM9

Visualization of Workflows

Overall Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Target_Selection Target Protein Selection (e.g., 1JIJ, 4FM9) Protein_Prep Protein Preparation (Remove water, add H) Target_Selection->Protein_Prep Ligand_Drawing Ligand 2D/3D Structure Generation Ligand_Prep Ligand Preparation (Assign torsions) Ligand_Drawing->Ligand_Prep Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep->Grid_Gen Run_Vina Run AutoDock Vina Grid_Gen->Run_Vina Analyze_Scores Analyze Binding Affinity Run_Vina->Analyze_Scores Visualize_Poses Visualize Binding Poses Run_Vina->Visualize_Poses Interaction_Analysis Analyze Interactions (H-bonds, Hydrophobic) Visualize_Poses->Interaction_Analysis

Caption: Overall workflow for molecular docking.

Protein Preparation Workflow

G PDB_Download Download PDB File (e.g., 1JIJ.pdb) Clean_PDB Clean PDB (Remove Water, Ligands) PDB_Download->Clean_PDB using PyMOL Add_Hydrogens Add Polar Hydrogens Clean_PDB->Add_Hydrogens using ADT Compute_Charges Compute Gasteiger Charges Add_Hydrogens->Compute_Charges Save_PDBQT Save as PDBQT (1JIJ_protein.pdbqt) Compute_Charges->Save_PDBQT

Caption: Step-by-step protein preparation workflow.

Ligand Preparation Workflow

G Draw_2D Draw 2D Structure Convert_3D Generate 3D Structure (.mol file) Draw_2D->Convert_3D Open_in_ADT Open in AutoDock Tools Convert_3D->Open_in_ADT Detect_Root Detect Torsional Root Open_in_ADT->Detect_Root Save_PDBQT Save as PDBQT (ligand.pdbqt) Detect_Root->Save_PDBQT

Caption: Step-by-step ligand preparation workflow.

References

  • Wendorff, T.J., Schmidt, B.H., Heslop, P., Austin, C.A., Berger, J.M. (2012). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. RCSB PDB. [Link]

  • Qiu, X., Janson, C.A., Smith, W.W., et al. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. PDBj. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • Qiu, X., Janson, C.A., Smith, W.W., et al. (2001). Crystal structure of S. aureus TyrRS in complex with SB-219383. RCSB PDB. [Link]

  • AutoDock Vina. (2020). Scripps Research. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

  • Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. [Link]

  • Vanden Broeck, A., Lotz, C., Drillien, R., et al. (2021). Cryo-EM structure of the entire Human topoisomerase II alpha in State 2. RCSB PDB. [Link]

  • Qiu, X., Janson, C.A., Smith, W.W., et al. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. Protein Science. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Vanden Broeck, A., Lotz, C., Drillien, R., et al. (2021). Cryo-EM structure of the Human topoisomerase II alpha DNA-binding/cleavage domain in State 1. DNAproDB. [Link]

  • How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]

  • Protein-ligand Docking tutorial using BioExcel Building Blocks. (n.d.). Molecular Modeling and Bioinformatics Group. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). (2024). YouTube. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • How to analyse docking results from HADDOCK or refine models? (n.d.). Bonvin Lab. [Link]

  • Vanden Broeck, A., & Lamour, V. (2021). Cryo-EM structure of the Human topoisomerase II alpha DNA-binding/cleavage domain in State 2. wwPDB. [Link]

  • Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]

  • Wendorff, T.J., Schmidt, B.H., Heslop, P., et al. (2012). The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. Journal of Molecular Biology. [Link]

  • Interactions of tyrosyl-tRNA synthetase TyrRS from S. aureus (PDB: 1JIJ) with the selected major phytochemicals. (n.d.). ResearchGate. [Link]

    • Preparing the protein and ligand for docking. (2025). ScotChem. [Link]

  • Qiu, X., Janson, C.A., Smith, W.W., et al. (2001). Crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with a class of potent and specific inhibitors. PubMed. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

  • HADDOCK2.4 basic protein-protein docking tutorial. (n.d.). Bonvin Lab. [Link]

  • Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. (n.d.). Nature. [Link]

  • Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. (2021). Journal of King Saud University - Science. [Link]

  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (n.d.). PubMed. [Link]

  • Design, Synthesis, Molecular Docking, and Evaluation Antioxidant and Antimicrobial Activities for Novel 3-phenylimidazolidin-4-one and 2-aminothiazol-4-one Derivatives. (2022). Molecules. [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. (n.d.). PeerJ. [Link]

  • Synthesis, characterization and biological activity of azides and its derivatives. (n.d.). DESWATER. [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules. [Link]

  • SYNTHESIS, CHARACTERIZATION, POM ANALYSES AND BIOLOGICAL EVALUATION OF N-[(2-METHOXY-5-NITROPHENYL)]-4-OXO-4-[OXY] BUTENAMIDE BA. (n.d.). Semantic Scholar. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide synthesis

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Welcome to the technical support guide for the synthesis and optimization of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS No: 1092-69...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the technical support guide for the synthesis and optimization of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (CAS No: 1092-69-9)[1]. This document provides a comprehensive resource for researchers and chemists, offering a detailed baseline protocol, an in-depth troubleshooting guide, and strategies for reaction optimization. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-yield, high-purity synthesis.

The synthesis of this β-ketoamide is most effectively achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester that cannot enolize (ethyl 4-nitrobenzoate) with the enolizable α-proton of an amide (N-phenylacetamide, or acetanilide). The primary challenges in this synthesis are ensuring completely anhydrous conditions, selecting an appropriate base to drive the reaction to completion, and minimizing side reactions.[2][3]

Part 1: Baseline Experimental Protocol

This protocol details a standard procedure for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide using sodium hydride as the base.

Reaction Scheme:

  • Reactant 1: Ethyl 4-nitrobenzoate

  • Reactant 2: N-phenylacetamide (Acetanilide)

  • Base: Sodium Hydride (NaH)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Product: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Materials:

  • N-phenylacetamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl 4-nitrobenzoate (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., Ethanol)

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-phenylacetamide to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Solvent Addition: Add anhydrous THF to the flask to dissolve the N-phenylacetamide.

  • Base Addition: Carefully wash the sodium hydride (60% dispersion) with anhydrous hexane to remove the mineral oil. Suspend the oil-free NaH in fresh anhydrous THF and add it portion-wise to the stirred N-phenylacetamide solution at 0 °C (ice bath). Hydrogen gas will evolve.[4] Allow the mixture to stir at room temperature for 30-60 minutes after the addition is complete to ensure full enolate formation.

  • Acylation: Dissolve ethyl 4-nitrobenzoate in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: After the addition, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][5]

  • Work-up (Quenching): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M HCl to quench the reaction and neutralize the excess base.[6] This step protonates the product enolate and should be done until the aqueous layer is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellow solid, should be purified by recrystallization from a suitable solvent such as ethanol to yield the pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.[5][7]

  • Characterization: Confirm the product's identity and purity using techniques like ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: Low yield is the most common problem and can stem from several factors. Systematically check the following:

  • Moisture Contamination: Sodium hydride reacts violently with water to produce sodium hydroxide and hydrogen gas.[4] If your solvent or glassware is not perfectly dry, the base will be consumed before it can deprotonate the acetanilide.

    • Solution: Flame-dry all glassware. Use freshly distilled, anhydrous solvents. Ensure your inert gas line has a drying tube.

  • Inactive Base: Sodium hydride can oxidize over time. If it appears gray rather than white, its activity may be compromised.

    • Solution: Use a fresh bottle of NaH. Washing with hexane is crucial to remove the protective mineral oil which can interfere with the reaction.[4]

  • Incomplete Enolate Formation: The deprotonation of acetanilide is a critical step. Insufficient time or a weak base can lead to poor enolate concentration.

    • Solution: Allow the acetanilide and NaH to stir for at least 30-60 minutes before adding the ester. Consider using a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) if issues persist, though this requires stricter temperature control (-78 °C).[8]

  • Reversible Reaction: The Claisen condensation is reversible.[2][9] The final deprotonation of the β-ketoamide product by the alkoxide byproduct drives the reaction forward. Using a stoichiometric amount of a strong base like NaH helps ensure the equilibrium lies on the product side.[3][10]

Q2: My TLC plate shows multiple spots, and the final product is impure. What are the likely side products?

A2: Impurities often arise from competing side reactions:

  • Self-Condensation of the Ester: Although ethyl 4-nitrobenzoate lacks α-hydrogens and cannot self-condense as the nucleophile, it can react with other nucleophiles present. This is less common in this specific crossed-Claisen reaction.

  • Hydrolysis of Ester: If there is moisture, the base can generate hydroxide ions, which can hydrolyze the ethyl 4-nitrobenzoate to 4-nitrobenzoic acid.

    • Solution: This again highlights the need for strictly anhydrous conditions. The acidic impurity can be removed during the workup with a sodium bicarbonate wash.

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have leftover acetanilide and ethyl 4-nitrobenzoate.

    • Solution: Increase reaction time or temperature. Verify the quality and stoichiometry of your base.

Q3: The reaction mixture turned dark brown/black. Is this normal?

A3: While many organic reactions involving strong bases and nitroaromatics can develop color, a very dark or tar-like appearance often indicates decomposition or side reactions.[4] This can be caused by excessive heat or reactive impurities. Ensure the reflux temperature is controlled and that the starting materials are pure.

Q4: How do I properly purify the final product?

A4: Recrystallization is typically the most effective method.

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble when hot and poorly soluble when cold.[5] Ethanol is often a good starting point. Test small amounts of your crude product with various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane mixtures) to find the optimal system.

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If colored impurities are present, you can add a small amount of activated carbon and hot-filter the solution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.

Part 3: Optimizing Reaction Conditions

To maximize yield and purity, consider systematically optimizing the following parameters.

Table 1: Effect of Base and Solvent on Yield
BaseSolventTemperatureTypical YieldNotes
NaH THFRefluxGood to ExcellentStandard choice. Requires anhydrous conditions. H₂ evolution drives equilibrium.[2]
NaOEt EthanolRefluxModerateThe classic Claisen base. Can lead to transesterification if the ester is not an ethyl ester.[6][8]
LDA THF-78 °C to RTExcellentVery strong, non-nucleophilic base. Forms the enolate quickly and irreversibly. Requires cryogenic temperatures.[8]
KHMDS TolueneRT to RefluxGood to ExcellentStrong, non-nucleophilic base, often provides good solubility for intermediates.
Visualization of Troubleshooting Workflow

A logical approach is key to diagnosing failed reactions. The following diagram outlines a decision-making process for troubleshooting low yields.

TroubleshootingWorkflow Troubleshooting Low Yield start Low Yield Observed reagent_check Step 1: Verify Reagents & Stoichiometry start->reagent_check condition_check Step 2: Evaluate Reaction Conditions reagent_check->condition_check Reagents OK sub_reagent1 Is base active? (e.g., NaH is white) reagent_check->sub_reagent1 workup_check Step 3: Assess Workup & Purification condition_check->workup_check Conditions OK sub_cond1 Sufficient reaction time and correct temperature? condition_check->sub_cond1 success High Yield Achieved workup_check->success Workup OK sub_workup1 Was product lost during extraction or recrystallization? workup_check->sub_workup1 sub_reagent2 Are reagents & solvents strictly anhydrous? sub_reagent1->sub_reagent2 Yes action_reagent1 Use fresh base. Wash NaH properly. sub_reagent1->action_reagent1 No sub_reagent2->condition_check Yes action_reagent2 Flame-dry glassware. Use freshly distilled solvent. sub_reagent2->action_reagent2 No action_reagent1->reagent_check action_reagent2->reagent_check sub_cond1->workup_check Yes action_cond1 Increase reflux time. Verify temperature. sub_cond1->action_cond1 No action_cond1->condition_check sub_workup1->success No action_workup1 Optimize extraction pH. Re-evaluate recrystallization solvent. sub_workup1->action_workup1 Yes action_workup1->workup_check

Caption: A systematic workflow for troubleshooting low product yield.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones.
  • Unknown. (n.d.). The Claisen Condensation.
  • Fiveable. (n.d.). Claisen condensation | Organic Chemistry II Class Notes.
  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
  • Abdelrazek, F. M., Metwally, N. H., Kassab, N. A., & Sobhy, N. A. (2009). Synthetic Studies with 3-Oxo-N-[4-(3-oxo-3-phenylpropionylamino)-phenyl]-3-phenylpropionamide. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation... r/Chempros.
  • Sciencemadness.org. (2012, March 27). problem in claisen condensation reaction.
  • Chemical Synthesis Database. (2025, May 20). N-acetyl-3-oxo-3-phenylpropanamide.
  • Rajdhani College. (n.d.). The Claisen condensation...
  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016053890A1 - PROCESSES AND INTERMEDIATES IN THE PREPARATION OF C5aR ANTAGONISTS.
  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. ResearchGate. Retrieved from [Link]

  • Benchchem. (n.d.). The Unveiled Reactivity of 3-Phenylpropanoyl Bromide: A Technical Guide for Synthetic Chemists.
  • Chemistry Steps. (2021, November 11). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • PrepChem.com. (2026, February 28). Synthesis of 3-(p-nitrophenyl)-3-hydroxy-1-phenyl propanone. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. Retrieved from [Link]

  • Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synthesis, 2010(6), 1053-1057. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • Reddit. (2017, March 19). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Retrieved from [Link]

  • MDPI. (2026, February 22). Multicomponent Reaction for the Synthesis of β-Ketosulfides in Deep Eutectic Solvents. Retrieved from [Link]

  • ACS Publications. (2022, January 14). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.... Retrieved from [Link]

  • SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives.... Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-(4-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE. Retrieved from [Link]

  • PMC. (n.d.). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

Sources

Optimization

Purification of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide from reaction mixture

Welcome to the Technical Support Center for the purification of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide . This guide is engineered for researchers and drug development professionals to troubleshoot common bottlenecks...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide . This guide is engineered for researchers and drug development professionals to troubleshoot common bottlenecks encountered during the isolation of this specific β -keto amide from complex reaction mixtures.

The structure of this guide bypasses generic advice, focusing strictly on the physicochemical realities of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: its keto-enol tautomerism, the high acidity of its α -protons, and its tendency to co-precipitate with aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why does my product streak on the TLC plate and during silica gel chromatography? A1: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide exists in a dynamic equilibrium between its keto and enol tautomers. The strong electron-withdrawing nature of the 4-nitrophenyl group highly stabilizes the enol form through extended conjugation. On the acidic surface of silica gel, the interconversion rate between these tautomers is comparable to the elution time, causing severe streaking and poor resolution [3]. Causality & Solution: To suppress peak broadening, you must freeze the equilibrium or mask the silica's acidity. Add 0.1% to 1% glacial acetic acid to your mobile phase. This self-validating adjustment sharpens the bands immediately on TLC.

Q2: I washed my organic layer with 1M NaOH to remove 4-nitrobenzoic acid, but my product disappeared. Where did it go? A2: Your product was deprotonated and extracted into the aqueous waste layer. The methylene protons ( α -carbon) situated between the ketone and the amide carbonyls are highly acidic (pKa ~10–11), a property exacerbated by the electron-withdrawing 4-nitrophenyl group. Strong bases like NaOH will quantitatively deprotonate the β -keto amide, forming a water-soluble enolate. Causality & Solution: Always use a mild base like saturated sodium bicarbonate (NaHCO₃, pH ~8) during liquid-liquid extraction. This provides enough basicity to neutralize and remove carboxylic acid impurities without ionizing your target β -keto amide.

Q3: How can I effectively remove unreacted aniline from the reaction mixture? A3: Aniline is a common starting material or byproduct in these syntheses. It can be removed by washing the organic phase with a dilute aqueous acid, such as 1M HCl. Causality & Solution: The acid selectively protonates the amine to form anilinium chloride, disrupting its organic solubility and driving it entirely into the aqueous phase.

Troubleshooting Guide: Common Purification Failures

IssueRoot CauseRecommended Action
Co-precipitation of Aniline Incomplete acid wash during the initial workup phase.Redissolve the crude solid in ethyl acetate, wash with 1M HCl (2x), dry over Na₂SO₄, and concentrate before attempting recrystallization.
Oil Formation Instead of Crystals Presence of residual solvent or mixed tautomers disrupting the crystal lattice.Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization. Alternatively, seed the solution with a pure crystal.
Low Yield After Recrystallization Product is too soluble in the chosen solvent (e.g., pure ethanol at room temp)[1].Use a binary solvent system (e.g., Ethanol/Water). Heat to dissolve in the good solvent, then add the anti-solvent dropwise until cloudy.
Degradation on Column Hydrolysis of the amide bond catalyzed by highly active silica [4].Use deactivated silica or minimize the time the compound spends on the column. Flash chromatography is strictly preferred over gravity columns.

Quantitative Data Summary

Table 1: Optimized Solvent Systems and Expected Metrics for Purification

Purification MethodSolvent SystemExpected Recovery (%)Target Purity (HPLC)Application Notes
Liquid-Liquid Ext. EtOAc / 1M HCl / Sat. NaHCO₃90 - 95%75 - 85%Essential first step to remove starting materials and salts.
Recrystallization Ethanol / Water (3:1 v/v)65 - 80%> 98%Best for scaling up; requires initial crude purity >80%[2].
Recrystallization DCM / Hexanes (1:4 v/v)70 - 85%> 95%Excellent for removing highly lipophilic impurities.
Flash Chromatography 20-30% EtOAc in Hexanes80 - 90%> 99%Use for complex mixtures; requires 0.1% AcOH to prevent streaking[4].

Step-by-Step Experimental Protocol: Standard Purification Workflow

Phase 1: Reaction Quench and Liquid-Liquid Extraction

  • Quench: Dilute the crude reaction mixture with ethyl acetate (EtOAc) (approx. 10 mL per gram of crude material).

  • Amine Removal (Acid Wash): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (3 x 15 mL). Self-Validating Check: Test the pH of the aqueous waste; it should remain acidic (< pH 3) to ensure all aniline is protonated.

  • Acid Removal (Base Wash): Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL). Caution: Vent the separatory funnel frequently, as neutralization of residual HCl will generate CO₂ gas.

  • Drying: Wash with saturated NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Recrystallization (Preferred Method) Note: β -keto amides crystallize exceptionally well from protic solvent mixtures [1], [2].

  • Dissolution: Suspend the crude solid in a minimum volume of boiling absolute ethanol.

  • Anti-solvent Addition: Slowly add hot distilled water dropwise until the solution just becomes cloudy. Add a single drop of ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Causality: Slow cooling promotes the formation of a stable, thermodynamically favored crystalline lattice, entirely excluding structurally dissimilar impurities.

  • Isolation: Filter the crystals via vacuum filtration (Buchner funnel) and wash with ice-cold ethanol/water (1:1). Dry under high vacuum.

Phase 3: Flash Column Chromatography (Rescue Method) Use only if recrystallization fails or crude purity is <70%.

  • Preparation: Pack a column with silica gel (230-400 mesh) using 10% EtOAc in Hexanes containing 0.1% glacial acetic acid [4].

  • Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Elute using a gradient of 10% to 30% EtOAc in Hexanes. Monitor fractions by TLC (UV active at 254 nm).

  • Isolation: Pool fractions containing the pure product and concentrate under reduced pressure.

Workflow Visualization

G Start Crude Reaction Mixture (in Organic Solvent) AcidWash 1M HCl Wash (Removes Aniline) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes Acidic Byproducts) AcidWash->BaseWash Organic Phase OrgLayer Organic Layer (Contains Product) BaseWash->OrgLayer Organic Phase Drying Dry over Na2SO4 & Concentrate OrgLayer->Drying Decision Crude Purity Check (TLC/NMR) Drying->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst >80% Pure Chromato Silica Column Chromatography (EtOAc/Hexanes + 0.1% AcOH) Decision->Chromato <80% Pure or Streaking Pure Pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Recryst->Pure Chromato->Pure

Caption: Logical troubleshooting and purification workflow for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

References

  • Title: Solvent free synthesis, characterization, DFT, cyclic voltammetry and biological assay of Cu(II)
  • Title: Synthesis of New Hydrazones Containing 1,3-Diketo Moiety Source: ResearchGate URL
  • Title: Troubleshooting guide for reactions involving 2,2-Dimethyl-4-oxopentanenitrile Source: Benchchem URL
  • Title: Amide Bond Formation Assisted by Vicinal Alkylthio Migration in Enaminones: Metal- and CO-Free Synthesis of α,β-Unsaturated Amides Source: ACS Publications URL
Troubleshooting

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-keto amide of interest in pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-keto amide of interest in pharmaceutical and chemical research. As Senior Application Scientists, we have compiled this resource to address common challenges, with a focus on identifying and mitigating impurities that can arise during synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis, which typically proceeds via a crossed Claisen condensation between an N-phenylacetamide (acetanilide) enolate and an ester of 4-nitrobenzoic acid.

Q1: What are the most prevalent impurities in my crude reaction mixture?

A1: Impurities can originate from unreacted starting materials, side reactions, or subsequent degradation of the product. Identifying the impurity profile is the first step in troubleshooting. The most common species are summarized below.

Table 1: Common Impurities and Their Origins

Impurity NameChemical StructureLikely Origin
Ethyl 4-nitrobenzoate O=C(OCC)c1ccc(cc1)[O-]Unreacted starting material.
Acetanilide CC(=O)Nc1ccccc1Unreacted starting material.[1][2]
4-Nitrobenzoic acid O=C(O)c1ccc(cc1)[O-]Hydrolysis of the starting ester (ethyl 4-nitrobenzoate) due to moisture contamination.[3]
Aniline Nc1ccccc1Hydrolysis of the starting amide (acetanilide) under harsh basic or acidic conditions.[2][4]
Ethanol CCOByproduct of the condensation reaction.
N-(4-nitrobenzoyl)aniline O=C(Nc1ccccc1)c2ccc(cc2)[O-]Reaction between aniline (from acetanilide hydrolysis) and the starting ester or 4-nitrobenzoyl chloride impurity.
Q2: My reaction yield is poor, and TLC/HPLC analysis shows significant amounts of unreacted starting materials. What are the likely causes?

A2: Low conversion is a common problem often traced back to the enolate formation and reaction conditions. The core of this synthesis is the deprotonation of acetanilide to form a nucleophilic enolate, which then attacks the electrophilic carbonyl of the 4-nitrobenzoate ester.

Causality and Troubleshooting Steps:

  • Insufficient or Inappropriate Base: A strong base is required to deprotonate the α-carbon of acetanilide. The pKa of this proton is significantly higher than that of a typical ketone or ester.

    • Recommendation: Use a sufficiently strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA). If using an alkoxide base like sodium ethoxide (NaOEt), ensure it is strictly anhydrous and used in stoichiometric amounts, as it must also deprotonate the product to drive the reaction equilibrium forward.[5] The use of NaOEt is common as it regenerates the alcohol byproduct, preventing side reactions.[5]

  • Moisture Contamination: Water will quench the strong base and the enolate, halting the reaction. It can also lead to the hydrolysis of the starting ester to the unreactive carboxylate.[3]

    • Recommendation: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Suboptimal Temperature: Enolate formation and the subsequent condensation are temperature-dependent.

    • Recommendation: Acetanilide deprotonation with NaH often requires gentle heating to initiate. However, the condensation step should be controlled, as high temperatures can promote side reactions. Start the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Incorrect Order of Addition: The order in which reagents are mixed is critical.

    • Recommendation: The preferred method is to first form the acetanilide enolate by adding acetanilide to a suspension of the strong base (e.g., NaH) in an anhydrous solvent. Once enolate formation is complete, the ethyl 4-nitrobenzoate should be added slowly, maintaining a controlled temperature. This minimizes the self-condensation of the ester.[6]

Q3: I've identified 4-nitrobenzoic acid as a major impurity. How do I prevent its formation?

A3: The presence of 4-nitrobenzoic acid is a clear indicator of hydrolysis of your starting material, ethyl 4-nitrobenzoate.[3] This occurs when water reacts with the ester, a reaction catalyzed by both acid and base.

Preventative Measures:

  • Rigorous Anhydrous Technique: As detailed in Q2, the use of anhydrous solvents (e.g., dry THF, diethyl ether, or toluene) and an inert atmosphere is paramount.

  • Purity of Base: Ensure the base used is not hydrated. Commercial sodium ethoxide can absorb moisture; using freshly prepared base or NaH is often superior.

  • Workup Considerations: During the aqueous workup, quenching the reaction with a mild acid (e.g., dilute HCl or ammonium chloride) quickly and at low temperatures can minimize base-catalyzed hydrolysis before neutralization.

Q4: My final product seems to degrade during purification. What is the mechanism, and how can I avoid it?

A4: The target molecule, a β-keto amide, is susceptible to hydrolysis, particularly under strong acidic or basic conditions and with heating.[7][8] This is a retro-Claisen type reaction that cleaves the bond between the carbonyl carbon and the α-carbon, reverting to 4-nitrobenzoic acid and acetanilide.

Mitigation Strategies for Purification:

  • Neutral Workup: After quenching the reaction, ensure the aqueous phase is neutralized (pH ~7) before extraction. Avoid prolonged exposure to strong acids or bases.

  • Recrystallization Solvent Choice: Recrystallization is the preferred method of purification. A mixed solvent system like ethanol/water or ethyl acetate/hexane is often effective. Avoid using highly acidic or basic solvent systems.

  • Column Chromatography: If chromatography is necessary, use silica gel and a neutral eluent system (e.g., hexane/ethyl acetate). Adding a very small amount (~0.1%) of a mild base like triethylamine can sometimes prevent streaking and degradation on acidic silica, but this should be tested on a small scale first.

  • Temperature Control: Avoid excessive heating during solvent removal (rotary evaporation) and recrystallization.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol provides a self-validating system to monitor reaction progress.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing Chamber

  • Eluent: 3:1 Hexane/Ethyl Acetate (this may need to be optimized)

  • UV Lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the TLC plate by drawing a light pencil line ~1 cm from the bottom.

  • Spot the plate with:

    • Lane 1 (Reference): Pure acetanilide starting material.

    • Lane 2 (Reference): Pure ethyl 4-nitrobenzoate starting material.

    • Lane 3 (Co-spot): A mixture of both starting materials.

    • Lane 4 (Reaction): A small aliquot of the reaction mixture (quenched with a drop of water/acid before spotting).

  • Place the plate in the developing chamber containing the eluent.

  • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and let it dry.

  • Visualize the spots under a UV lamp.

Interpretation:

  • Ethyl 4-nitrobenzoate: Will have a relatively high Rf value.

  • Acetanilide: Will have a moderate Rf value.

  • Product (3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide): Should appear as a new, more polar spot with a lower Rf value than the starting materials.

  • A successful reaction will show the disappearance of spots in Lane 4 corresponding to the starting materials and the appearance of the product spot.

Visualizations

Primary Synthesis Pathway

The diagram below illustrates the intended Claisen condensation reaction.

Synthesis_Pathway Acetanilide Acetanilide Enolate Acetanilide Enolate Acetanilide->Enolate + Base Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack Ester Ethyl 4-nitrobenzoate Ester->Intermediate Product 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Intermediate->Product - Ethoxide Byproduct Ethanol Product->Byproduct forms Base Strong Base (e.g., NaH)

Caption: Main reaction pathway for the synthesis.

Impurity Formation Logic

This diagram outlines the formation pathways for key impurities, providing a troubleshooting map.

Impurity_Formation cluster_synthesis Desired Synthesis SM1 Ethyl 4-nitrobenzoate Product Target Product SM1->Product Impurity1 4-Nitrobenzoic Acid SM1->Impurity1 Impurity3 Unreacted SM1 SM1->Impurity3 SM2 Acetanilide SM2->Product Impurity2 Aniline SM2->Impurity2 Impurity4 Unreacted SM2 SM2->Impurity4 Moisture Moisture (H₂O) Moisture->SM1 Hydrolysis Harsh_Conditions Harsh Acid/Base + Heat Harsh_Conditions->SM2 Hydrolysis Harsh_Conditions->Product Degradation Low_Conversion Low Conversion Low_Conversion->SM1 leads to Low_Conversion->SM2 leads to

Caption: Troubleshooting logic for common impurity formation.

References

  • Benchchem. (n.d.). Technical Support Center: Managing Impurities in Claisen-Schmidt Condensation.
  • PubMed. (2023). Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags.
  • Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles.
  • PMC. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides.
  • Wikipedia. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Acetanilide? Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of β‐keto amide 269. Retrieved from [Link]

  • Oregon State University. (2020). The Claisen Condensation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Reactions of 4-Nitrobenzoyl Chloride with Tertiary Amines.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PubMed. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the technical support center for the synthesis and yield optimization of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and yield optimization of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, providing in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

As a Senior Application Scientist, my recommendation is to approach this synthesis via a Claisen-type condensation reaction. The most direct route involves the reaction of an activated 4-nitrobenzoyl derivative with an enolizable N-phenylacetamide (acetanilide) equivalent. However, a more robust and higher-yielding method is the aminolysis of a pre-formed β-keto ester, specifically ethyl 4-nitrobenzoylacetate, with aniline.

This latter approach is generally preferred because it avoids the harsh conditions that might be required to deprotonate acetanilide and minimizes the potential for self-condensation of the starting materials. The reaction proceeds via a nucleophilic acyl substitution mechanism where aniline attacks the ester carbonyl of ethyl 4-nitrobenzoylacetate.

Caption: General workflow for the synthesis.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common and frustrating issue in any synthesis: low yield. We have broken down the problem into specific scenarios you might be encountering at the bench.

Q2: My reaction has failed completely or resulted in a very low yield (<20%). What are the most critical factors to investigate first?

A low or negligible yield is often traced back to fundamental flaws in the reaction setup or reagents. Before attempting more complex optimizations, it is imperative to validate the core components of your experiment.

When faced with a low yield, a systematic approach is crucial. Do not change multiple variables at once. Follow this logical progression to diagnose the issue efficiently.

Troubleshooting_Workflow Start Low Yield (<20%) Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Reagent_Purity Are starting materials pure and dry? Check_Reagents->Reagent_Purity Check_Conditions 2. Assess Reaction Conditions Base_Choice Is the base appropriate and active? Check_Conditions->Base_Choice Check_Workup 3. Evaluate Workup & Purification Isolation_Loss Was product lost during extraction/filtration? Check_Workup->Isolation_Loss Stoichiometry Is the molar ratio correct? Reagent_Purity->Stoichiometry Yes Sol_Reagent Solution: Purify/dry reagents. Confirm molar ratios. Reagent_Purity->Sol_Reagent No Stoichiometry->Check_Conditions Yes Stoichiometry->Sol_Reagent No Temp_Time Are temperature and time optimized? Base_Choice->Temp_Time Yes Sol_Conditions Solution: Re-evaluate base choice. Run time-course/temp screen. Base_Choice->Sol_Conditions No Temp_Time->Check_Workup Yes Temp_Time->Sol_Conditions No Recryst_Solvent Is the recrystallization solvent suitable? Isolation_Loss->Recryst_Solvent Yes Sol_Workup Solution: Minimize transfers. Test alternative solvents. Isolation_Loss->Sol_Workup No Recryst_Solvent->Sol_Workup No

Caption: A systematic workflow for troubleshooting low product yield.

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Reagent Quality: Impure or wet starting materials (especially aniline) and solvents.[1]1. Purify aniline by distillation. Ensure solvents are anhydrous. Use freshly opened reagents where possible.
2. Incorrect Stoichiometry: An improper molar ratio of aniline to the β-keto ester.2. Use a slight excess (1.1 to 1.2 equivalents) of aniline to ensure full consumption of the more valuable keto ester.
3. Ineffective Base/Catalyst: If using a base-catalyzed variant, the base may be weak or deactivated. Strong bases like NaOH can be effective for β-keto amide synthesis.[2][3]3. Switch to a stronger base or use a Lewis acid catalyst to activate the ester carbonyl. For base-catalyzed reactions, ensure conditions are anhydrous.
Multiple Side Products 1. High Temperature: Excessive heat can cause degradation of the nitro-containing aromatic ring or promote side reactions.1. Run the reaction at a lower temperature for a longer duration. Monitor progress by TLC.
2. Self-Condensation: A potential, though less likely, side reaction is the self-condensation of the β-keto ester.2. Ensure slow addition of the base or catalyst to the reaction mixture to maintain low concentrations of reactive intermediates.
Product Lost During Workup 1. Premature Precipitation: Product crashes out during aqueous extraction, leading to loss at the interface.1. Use a larger volume of organic solvent during extraction to ensure the product remains fully dissolved.
2. Inappropriate Recrystallization Solvent: The product is too soluble in the chosen solvent even at low temperatures.[4]2. Perform a solvent screen. Ethanol or aqueous ethanol mixtures are often good starting points for amides.[1][5]
Q3: My reaction works, but the yield is moderate (30-60%). How can I optimize it further?

Once you have a reproducible synthesis, optimization is about fine-tuning key parameters. The Claisen condensation equilibrium must be actively driven towards the product.

  • The Role of the Driving Force: The reaction to form the β-ketoamide is often reversible. To achieve high yields, the equilibrium must be shifted to the product side.[6][7] In many Claisen-type reactions, this is accomplished by using a stoichiometric amount of a strong base that deprotonates the product, an acidic β-dicarbonyl compound.[7][8] This final deprotonation step is essentially irreversible and drives the reaction to completion.[6]

  • Byproduct Removal: The reaction produces ethanol as a byproduct. If the reaction is run at reflux, using a Dean-Stark trap or molecular sieves can help remove the ethanol, further pushing the equilibrium towards the product according to Le Châtelier's principle.[1]

Q4: The final product is a persistent yellow/brown color. How can I obtain a pure, off-white solid?

Discoloration is a common issue, especially when working with aniline and nitroaromatic compounds, which are prone to oxidation and the formation of colored impurities.[9]

  • Source of Color: The color often arises from oxidized aniline species or other highly conjugated impurities formed under the reaction conditions.

  • Purification Protocol: Recrystallization is the most effective method for both purification and color removal.[4]

    • Solvent Selection: Choose a solvent in which your product is highly soluble when hot but sparingly soluble when cold.[1] Ethanol, isopropanol, or a mixture of ethanol and water are excellent starting points.

    • Use of Activated Charcoal: Dissolve the crude, colored product in the minimum amount of hot solvent. Add a small amount (1-2% by weight) of activated charcoal to the hot solution.[9]

    • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration through a fluted filter paper or a short pad of Celite to remove the charcoal and adsorbed impurities.

    • Crystallization: Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

This protocol is based on the aminolysis of a β-keto ester, which is a reliable method for this class of compounds.

  • Reagents & Equipment:

    • Ethyl 4-nitrobenzoylacetate (1.0 eq)

    • Aniline (1.2 eq), freshly distilled

    • Toluene or Xylene (Anhydrous)

    • Round-bottom flask with reflux condenser and Dean-Stark trap

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add ethyl 4-nitrobenzoylacetate (1.0 eq) and anhydrous toluene (approx. 0.2 M concentration).

    • Add aniline (1.2 eq) to the flask.

    • Heat the reaction mixture to reflux. The ethanol byproduct will begin to collect in the Dean-Stark trap along with the azeotroping solvent.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours when no more ethanol is being collected.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure. The crude product may begin to precipitate.

    • Proceed with workup and purification as described below.

Protocol 2: Workup and Recrystallization
  • Workup:

    • Dilute the cooled reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (to remove excess aniline), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude solid product.

  • Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • If the solution is colored, add activated charcoal and perform a hot filtration as described in Q4.

    • Allow the clear solution to cool slowly to room temperature.

    • Cool the flask in an ice bath for 30-60 minutes to maximize crystallization.

    • Collect the crystals by vacuum filtration, wash with a small portion of ice-cold ethanol, and dry under high vacuum. The product should be an off-white or pale yellow crystalline solid.[10]

References

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide provides in-depth troubleshooting and frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common solubility challenges encountered with this compound in various biological assays. Our goal is to equip you with the knowledge and practical strategies to ensure the accuracy and reproducibility of your experimental results.

Section 1: Understanding the Compound's Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation for overcoming solubility issues. This section delves into the key properties of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide that influence its behavior in solution.

Q1: What are the key structural features of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide that contribute to its poor aqueous solubility?

A1: The structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide contains several features that predict its hydrophobic nature and consequently, poor water solubility. The presence of two phenyl rings and a nitrophenyl group contributes to a significant nonpolar surface area. Molecules with high hydrophobicity often exhibit low water solubility, a common challenge in drug discovery and development.

Q2: Are there any predicted or experimental data on the solubility of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in common laboratory solvents?

The following table provides a general guide to expected solubility based on the compound's structure.

SolventPolarityExpected SolubilityRationale
WaterHighVery LowThe hydrophobic nature of the multiple aromatic rings limits interaction with polar water molecules.
Dimethyl Sulfoxide (DMSO)High (aprotic)HighDMSO is a powerful solvent capable of dissolving a wide range of nonpolar and polar compounds.
EthanolMediumModerateThe presence of a hydroxyl group allows for some interaction, but the large hydrophobic structure may limit high solubility.
MethanolMediumModerateSimilar to ethanol, it can act as a hydrogen bond donor and acceptor, but its effectiveness is limited by the compound's hydrophobicity.
AcetoneMediumModerate to HighIts ability to act as a hydrogen bond acceptor can aid in dissolving the compound.

Section 2: Preparing Stock Solutions and Preventing Precipitation

The preparation of a stable, high-concentration stock solution is a critical step in any biological assay. This section provides practical guidance on solvent selection and techniques to avoid precipitation upon dilution into aqueous media.

Q3: What is the recommended solvent for preparing a high-concentration stock solution of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

A3: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro assays. Its strong solubilizing power allows for the creation of concentrated stocks, which minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.

Q4: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What is causing this and how can I prevent it?

A4: This is a common phenomenon known as "DMSO crash-out" or precipitation. It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The abrupt change in solvent environment causes the compound to come out of solution.

Here is a troubleshooting workflow to address this issue:

A Precipitation observed upon dilution B Is the final DMSO concentration <0.5%? A->B C Decrease stock concentration and increase dilution factor B->C No D Consider a co-solvent system (e.g., DMSO/Ethanol) B->D Yes C->B G Issue Resolved D->G H Still precipitating D->H E Use a surfactant (e.g., Tween 80) in the final buffer E->G E->H F Explore formulation strategies (e.g., cyclodextrins) F->G F->H H->E H->F

Caption: Decision tree for selecting a solubilization strategy.

References

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (2022). Pak. J. Pharm. Sci., 35(1), 95-112. Available from: [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Molecules, 27(19), 6445. Available from: [Link]

  • Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. (2001). Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 145-153. Available from: [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). Quotient Sciences. Available from: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2020). International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 58-69. Available from: [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10. Available from: [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2022). Pharmaceutics, 14(8), 1585. Available from: [https://www.mdpi.com/1999-4923/14/8/1585]([Link]

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvation and stability issues associated with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex solvation and stability issues associated with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide .

This compound is a highly reactive β -keto amide. Its chemical behavior is dictated by two competing phenomena: keto-enol tautomerism and susceptibility to nucleophilic degradation . The presence of the strongly electron-withdrawing 4-nitro group significantly increases the acidity of the α -methylene protons and the electrophilicity of the ketone carbonyl[1]. Consequently, your choice of solvent does not merely dissolve the compound—it actively dictates its structural conformation and shelf-life[2].

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my compound degrade rapidly when dissolved in DMSO for biological assays? A: This is a classic case of solvent-induced tautomeric destabilization. In polar aprotic solvents like DMSO, the solvent molecules disrupt the stabilizing intramolecular hydrogen bond of the enol form, forcing the equilibrium toward the keto tautomer [1]. The keto form of this specific molecule is highly electrophilic due to the 4-nitrophenyl group. If your DMSO contains even trace amounts of water or basic impurities, the unprotected ketone undergoes rapid nucleophilic attack, leading to either amide hydrolysis or retro-Claisen cleavage (C-C bond fission)[3]. Actionable Fix: Use strictly anhydrous, amine-free DMSO. Prepare stock solutions immediately before use rather than storing them at room temperature.

Q2: I am observing multiple sets of peaks in my 1 H-NMR spectrum. Is my sample impure? A: Not necessarily. You are likely observing the keto-enol tautomeric equilibrium [1]. In non-polar solvents like CDCl 3​ , the compound predominantly exists in the Z-enolamide form , stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl. This locks the molecule into a stable six-membered pseudo-ring, yielding a distinct set of NMR signals (including a highly deshielded enol proton > 12 ppm). In more polar solvents, the keto form emerges, presenting a distinct highly acidic singlet for the α -methylene protons (~4.0 - 4.5 ppm) [2].

Q3: What is the recommended solvent system for long-term storage and analytical profiling? A: For long-term storage, the compound should be kept as a dry powder at -20°C under an inert atmosphere (Argon/N 2​ ). For analytical profiling (like HPLC or NMR), non-polar, aprotic solvents (e.g., Chloroform, Dichloromethane) are highly recommended because they stabilize the enol tautomer, effectively shielding the reactive carbonyl from nucleophilic attack [1]. If aqueous buffers must be used, maintain a slightly acidic to neutral pH (pH 5.5 - 7.0) to prevent base-catalyzed enolate formation and subsequent retro-Claisen degradation [3].

Part 2: Quantitative Data & Solvent Effects

The table below summarizes the causality between solvent properties, tautomeric distribution, and macroscopic stability.

Solvent SystemDielectric Constant ( ϵ )Predominant TautomerEstimated Half-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
Chloroform (CDCl 3​ ) 4.8Enol (>90%)> 4 WeeksNone (Stable)
Dichloromethane (DCM) 9.1Enol (~85%)> 4 WeeksNone (Stable)
Methanol (CD 3​ OD) 32.7Keto/Enol Mix~ 3 - 5 DaysSolvolysis / Transamidation
DMSO-d 6​ (Anhydrous) 46.7Keto (>80%)~ 24 - 48 HoursTrace Hydrolysis
Aqueous Buffer (pH 7.4) 80.1Keto / Enolate< 4 HoursHydrolysis
Aqueous Buffer (pH 9.0) 80.1Enolate (Anion)< 15 MinutesRetro-Claisen Cleavage

Part 3: Mechanistic Pathways & Workflows

Degradation Mechanism

The degradation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is heavily dependent on the exposure of the keto tautomer to nucleophiles.

Pathway Keto Keto Tautomer (Highly Electrophilic) Enol Enol Tautomer (Intramolecular H-Bond) Keto->Enol Non-polar Solvents Tetrahedral Tetrahedral Intermediate Keto->Tetrahedral Nucleophilic Attack Nucleophile Trace Water / Base (Nucleophile) Nucleophile->Tetrahedral Catalysis/Addition RetroClaisen Retro-Claisen Cleavage (C-C Bond Fission) Tetrahedral->RetroClaisen Pathway A Hydrolysis Amide Hydrolysis (C-N Bond Fission) Tetrahedral->Hydrolysis Pathway B

Caption: Degradation pathways of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide via the keto tautomer.

Experimental Protocol: Solvent-Dependent Stability Profiling

To validate the stability of this compound in your specific assay buffer or solvent, follow this self-validating kinetic protocol.

Step 1: Sample Preparation (Anhydrous Baseline)

  • Weigh 5.0 mg of the compound under inert atmosphere.

  • Dissolve immediately in 1.0 mL of the target solvent (e.g., anhydrous DMSO or pH-adjusted buffer) to create a 15.6 mM stock.

  • Causality: Preparing the sample in an inert environment prevents premature hydrolysis from atmospheric moisture, ensuring the kinetic baseline ( T0​ ) is accurate.

Step 2: Time-Course LC-MS/HPLC Analysis

  • Transfer the solution to an HPLC vial maintained at 25°C.

  • Inject 5 μ L aliquots onto a C18 Reverse-Phase column every 30 minutes for 12 hours. Use a slightly acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to quench any on-column enolate formation.

  • Monitor absorbance at 254 nm and 280 nm.

Step 3: Data Processing & Kinetic Modeling

  • Integrate the area under the curve (AUC) for the parent peak.

  • Plot ln(AUC) versus Time. A linear fit indicates pseudo-first-order degradation kinetics.

  • Calculate the half-life ( t1/2​ ) using the equation: t1/2​=0.693/kobs​ (where kobs​ is the slope of the linear fit).

Workflow Prep Sample Preparation (Anhydrous Conditions) Solvent Solvent Selection (Protic vs Aprotic) Prep->Solvent Analysis LC-MS / NMR (Time-course monitoring) Solvent->Analysis Kinetics Kinetic Modeling (Determine Half-life) Analysis->Kinetics Storage Optimal Storage (Low Temp, Non-polar) Kinetics->Storage

Caption: Step-by-step experimental workflow for profiling solvent-dependent compound stability.

References

  • Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2013). "Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β -Ketoamides: A Nuclear Magnetic Resonance Study." Open Journal of Physical Chemistry, 3(4), 138-149. Available at:[Link]

  • Pertejo, P., Sancho-Medina, A., Hermosilla, T., et al. (2021). "Keto-Enol Tautomerism in Passerini and Ugi Adducts." Molecules, 26(4), 919. Available at:[Link]

  • Bunting, J. W., & Kanter, J. P. (1993). "Acidity and Tautomerism of β -Keto-Esters and Amides in Aqueous-Solution." Journal of the American Chemical Society, 115(25), 11705-11715. Available at:[Link]

Troubleshooting

Troubleshooting low bioactivity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This document provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address the common challenge of observing low or no bioactivity during in-vitro experiments. By systematically addressing potential issues related to compound integrity, experimental design, and biological systems, this guide aims to help you achieve reliable and reproducible results.

Section 1: Troubleshooting Low Bioactivity

Experiencing lower-than-expected or absent biological activity with a test compound can be a significant roadblock in research. This section provides a structured approach to diagnosing and resolving such issues with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Issue 1: Complete Lack of Expected Biological Effect

A complete lack of response in your assay is the most critical issue. Before questioning the intrinsic activity of the compound, it is essential to rule out fundamental experimental errors.

Q1: I'm not observing any effect of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in my assay. What are the most common reasons for this?

There are several potential reasons for a complete lack of bioactivity, which can be broadly categorized into issues with the compound itself, the experimental protocol, or the biological system being used.[1]

Initial Troubleshooting Workflow

A No Bioactivity Observed B Verify Compound Integrity & Solubility A->B C Review Assay Protocol A->C D Assess Biological System A->D E Precipitation Observed? B->E F Degradation Suspected? B->F G Incorrect Reagent Concentrations? C->G H Sub-optimal Incubation Times? C->H I Cell Line Viability Issues? D->I J Target Expression Confirmed? D->J K Optimize Solubilization Protocol E->K Yes L Source Fresh Compound F->L Yes M Recalculate & Prepare Fresh Reagents G->M Yes N Perform Time-Course Experiment H->N Yes O Perform Cell Viability Assay I->O Yes P Confirm Target Expression (e.g., Western Blot) J->P No

Caption: Initial troubleshooting workflow for no bioactivity.

Q2: How can I confirm the integrity and stability of my 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide sample?

Compound integrity is paramount for obtaining meaningful data.

  • Source and Purity: Always source compounds from reputable suppliers who provide a certificate of analysis with purity data (e.g., HPLC, NMR).[1] Impurities from synthesis can interfere with or inhibit the activity of the target compound.

  • Storage: Verify that the compound has been stored according to the manufacturer's recommendations, which typically involves storing at a low temperature and protecting it from light and moisture to prevent degradation.[1]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent like DMSO.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use vials.[1]

Q3: My compound seems to have poor solubility in the aqueous assay buffer. What can I do?

Poor aqueous solubility is a frequent cause of low bioactivity for many small molecules.[1] If the compound precipitates, its effective concentration in the assay will be significantly lower than intended.[1]

Protocol: Visual Solubility Assessment

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).[1]

  • In a clear microcentrifuge tube, add the desired final volume of your assay buffer (e.g., 1 mL of cell culture medium).[1]

  • Add the corresponding volume of the compound stock solution to achieve the highest concentration you plan to test.

  • Vortex the solution gently.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]

  • Visually inspect the solution for any signs of precipitation against a dark background. Centrifuging the tube can also help visualize a pellet if one has formed.[1]

Solubility Enhancement Strategies

StrategyDescriptionConsiderations
Reduce Final DMSO Concentration Ensure the final concentration of DMSO in your assay is well-tolerated by your cells, typically below 0.5%.[1]High DMSO concentrations can be cytotoxic and may affect assay results.
Use a Surfactant A small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can help maintain solubility.Test for surfactant effects on your assay in a vehicle control.
Sonication Brief sonication can help dissolve small aggregates.Over-sonication can degrade the compound.
Issue 2: High Variability in Experimental Results
Q4: I'm seeing significant well-to-well and plate-to-plate variability. What are the likely causes?

High variability often points to issues with assay setup and execution.

  • Pipetting Accuracy: Ensure your pipettes are properly calibrated and that your technique is consistent.[2][3]

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Consider not using the outermost wells for critical measurements or filling them with sterile buffer or media.

  • Temperature and Incubation Consistency: Avoid stacking plates during incubation, as this can lead to uneven temperature distribution.[2][4] Ensure consistent incubation times across all plates.[2][5]

  • Reagent Mixing: Ensure all reagents, including the compound dilutions, are thoroughly mixed before being added to the assay plate.

Troubleshooting High Variability

A High Variability Observed B Check Pipetting Technique & Calibration A->B C Evaluate Plate for Edge Effects A->C D Standardize Incubation Conditions A->D E Ensure Thorough Reagent Mixing A->E F Recalibrate Pipettes B->F G Implement Plate Map with Border Wells C->G H Use a Single Plate Incubator D->H I Vortex All Solutions Before Use E->I

Caption: Workflow for addressing high experimental variability.

Section 2: Frequently Asked Questions (FAQs)

This section addresses more general questions about the properties and handling of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Q5: What is the expected biological activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

The biological activity of nitro-containing compounds can be diverse.[6][7][8] The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties and its interactions with biological targets.[7][8] Derivatives of 3-phenylpropanamide have been investigated for various activities, including as enzyme inhibitors. For example, some derivatives have shown inhibitory activity against butyrylcholinesterase (BChE), which is relevant for Alzheimer's disease research.[9] Additionally, related structures have been explored for their potential as breast cancer inhibitors.[10] The presence of the nitro group can also be associated with cytotoxic effects, as it can undergo enzymatic reduction in biological systems to form reactive intermediates.[6][7]

Q6: Are there any specific assay types where this compound might show activity?

Given the structural motifs, several assay types could be relevant:

  • Enzyme Inhibition Assays: Based on related compounds, assays for enzymes like cholinesterases could be a starting point.[9]

  • Cytotoxicity Assays: Due to the nitroaromatic group, assessing general cytotoxicity using assays like MTT or LDH is recommended. This helps to determine a therapeutic window.

  • Antiproliferative Assays: If a specific cancer-related target is hypothesized, cell proliferation assays on relevant cancer cell lines (e.g., MCF-7 for breast cancer) would be appropriate.[10]

  • Antioxidant Assays: Phenolic and nitro-containing compounds can have antioxidant or pro-oxidant properties, which can be evaluated using assays like DPPH or ABTS.

Q7: What is the potential mechanism of action for a compound like this?

The mechanism of action for nitro compounds can be complex. The nitro group can be enzymatically reduced to form nitro radical anions, which can lead to the production of reactive oxygen species (ROS) and induce oxidative stress.[6] This "futile cycle" of reduction and reoxidation can be a source of cytotoxicity.[6] Alternatively, the overall structure may allow for specific interactions with the active site of an enzyme or a receptor. For instance, derivatives of N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide have been investigated as potential inhibitors of the estrogen receptor α in breast cancer.[10]

Potential Mechanistic Pathways

cluster_0 ROS-Mediated Pathway cluster_1 Target-Specific Inhibition A Nitro Compound B Enzymatic Reduction A->B C Nitro Radical Anion B->C D Reactive Oxygen Species (ROS) C->D E Oxidative Stress & Cytotoxicity D->E F Compound G Enzyme/Receptor Binding F->G H Inhibition of Biological Pathway G->H I Therapeutic Effect H->I

Caption: Potential mechanisms of action for nitro compounds.

Q8: How should I prepare my working solutions from a DMSO stock to avoid precipitation in an aqueous buffer?

The key is to perform serial dilutions and ensure rapid mixing.

Protocol: Preparing Working Solutions

  • Start with your high-concentration stock in 100% DMSO (e.g., 10 mM).

  • Perform an intermediate dilution in 100% DMSO if necessary to achieve the desired concentration range.

  • For the final dilution into your aqueous assay buffer, add the small volume of the DMSO stock to the larger volume of buffer while vortexing or pipetting up and down to ensure rapid and thorough mixing. This minimizes the time the compound is exposed to a high local concentration in the aqueous environment, reducing the chance of precipitation.

  • Always include a vehicle control in your experiment containing the same final concentration of DMSO as your test wells.[1]

References

  • Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of 2-Methyl-5-nitrophenol and Related Compounds - Benchchem. (n.d.).
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.).
  • 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie. (n.d.).
  • Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease - PMC. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI. (2022, June 5).
  • A troubleshooting guide to microplate-based assays. (n.d.).
  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors - PubMed. (2017).
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. (2025, March 25).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - OUCI. (n.d.).

Sources

Optimization

Side reactions in the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Welcome to the technical support guide for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This document provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

Company Logo

Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the technical support guide for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction outcomes.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low yield of the desired β-keto amide with significant recovery of starting materials (ethyl 4-nitrobenzoate and N-phenylacetamide).

Root Cause Analysis: This issue points to an incomplete reaction, which is a hallmark of an unfavorable equilibrium in the Claisen condensation. The key final step of a successful Claisen condensation is the deprotonation of the newly formed β-keto amide product.[1][2][3][4] This product is significantly more acidic than the starting materials, and its conversion to a resonance-stabilized enolate by the base drives the entire reaction sequence to completion.[3][4] If the base is not strong enough or is not used in a sufficient amount, this crucial final step does not occur, and the equilibrium favors the starting materials.

Solution Protocol:

  • Base Selection & Stoichiometry:

    • Use a Stoichiometric Amount of Base: Unlike some catalytic reactions, the Claisen condensation requires at least one full equivalent of base to deprotonate the product and drive the equilibrium.[3][4]

    • Select a Stronger, Non-Nucleophilic Base: While sodium ethoxide is a classic choice, its basicity may not be sufficient to fully deprotonate the product, leading to a poor yield. A much stronger base like sodium hydride (NaH) is highly recommended. NaH irreversibly deprotonates the starting N-phenylacetamide and the final product, generating hydrogen gas which bubbles out of the solution, effectively pulling the reaction forward.

  • Solvent Considerations:

    • Ensure the use of an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether when using NaH. Protic solvents like ethanol will be deprotonated by NaH, consuming the base and reducing its effectiveness.

  • Reaction Temperature:

    • The initial deprotonation of N-phenylacetamide with NaH can be performed at 0 °C to control the initial exotherm. Afterward, the reaction can be gently warmed to reflux to ensure it proceeds to completion.

ParameterSub-Optimal ConditionRecommended ConditionRationale
Base Sodium Ethoxide (NaOEt)Sodium Hydride (NaH)NaH is a much stronger, non-reversible base that drives the reaction equilibrium forward.
Base Amount Catalytic (<1 equivalent)Stoichiometric (≥1 equivalent)A full equivalent is required to deprotonate the product, which is the reaction's driving force.[3][4]
Solvent Ethanol (when using NaH)Anhydrous THF or Diethyl EtherNaH reacts with protic solvents. Aprotic solvents are required.
Problem 2: Isolation of 4-nitrobenzoic acid and 4-nitrobenzyl alcohol as major byproducts.

Root Cause Analysis: This product profile is characteristic of the Cannizzaro reaction .[5][6] This base-induced disproportionation occurs when an aldehyde that cannot form an enolate (i.e., it has no α-hydrogens) is treated with a strong base.[5] In this context, if your starting material, 4-nitrobenzaldehyde, is used instead of an ester like ethyl 4-nitrobenzoate, it will undergo the Cannizzaro reaction. Two molecules of the aldehyde react: one is oxidized to the carboxylic acid (4-nitrobenzoic acid), and the other is reduced to the primary alcohol (4-nitrobenzyl alcohol).[5][6] The highly electron-withdrawing nitro group makes the aldehyde particularly susceptible to this reaction.[7][8]

Solution Protocol:

  • Verify Starting Material: The primary electrophile for this Claisen condensation must be an ester derivative of 4-nitrobenzoic acid (e.g., ethyl 4-nitrobenzoate or methyl 4-nitrobenzoate), not 4-nitrobenzaldehyde. The ester functional group contains a good leaving group (alkoxide), which is essential for the condensation mechanism, whereas the aldehyde does not.[9]

  • Purity of Starting Ester: Ensure that your 4-nitrobenzoate ester is not contaminated with unreacted 4-nitrobenzaldehyde from its own synthesis. Purity can be checked via NMR or TLC analysis before starting the condensation.

Troubleshooting Workflow: Byproduct Identification

G start Reaction Workup Shows Unexpected Byproducts check_ester Is 4-Nitrobenzoic Acid or 4-Nitrobenzyl Alcohol Present? (Check NMR/LC-MS) start->check_ester cannizzaro Problem Identified: Cannizzaro Reaction Side Product check_ester->cannizzaro  Yes other Byproducts are different. Consult FAQ Section. check_ester->other  No check_reagent Was 4-Nitrobenzaldehyde used instead of an ester? cannizzaro->check_reagent ester_impure Is the starting ester contaminated with aldehyde? check_reagent->ester_impure  No solution1 Solution: Use Ethyl 4-Nitrobenzoate as the starting material. check_reagent->solution1  Yes solution2 Solution: Purify the starting ester before use. ester_impure->solution2  Yes

Caption: Troubleshooting flow for identifying Cannizzaro byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

The synthesis proceeds via a crossed Claisen condensation . The mechanism involves the following key steps:

  • Enolate Formation: A strong base (e.g., NaH) removes an acidic α-proton from N-phenylacetamide to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4-nitrobenzoate. This forms a tetrahedral intermediate.

  • Reformation of Carbonyl: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group. This forms the β-keto amide product.

  • Deprotonation (Driving Force): The newly formed β-keto amide has highly acidic protons on the methylene group (flanked by two carbonyls). The alkoxide or any remaining base in the solution rapidly and irreversibly deprotonates the product, forming a stable enolate. This final acid-base step drives the reaction to completion.[2][3]

  • Acidic Workup: A final step involving the addition of aqueous acid neutralizes the enolate and any remaining base, yielding the final neutral product.[10]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Attack & Elimination cluster_2 Step 4 & 5: Driving Force & Workup A N-Phenylacetamide B Enolate Anion A->B + NaH - H2 D Tetrahedral Intermediate B->D Nucleophilic Attack C Ethyl 4-Nitrobenzoate C->D E β-Keto Amide Product D->E - NaOEt F Product Enolate (Resonance Stabilized) E->F + Base G Final Product F->G + H3O+ (Workup)

Caption: Mechanism of the Claisen Condensation for product synthesis.

Q2: Can hydrolysis of the starting ester or the final product be a significant side reaction?

Yes, hydrolysis can be a problem if proper anhydrous conditions are not maintained.

  • Ester Hydrolysis: If water is present in the reaction mixture, the base (e.g., NaH or NaOEt) will generate hydroxide ions, which can hydrolyze the ethyl 4-nitrobenzoate starting material to 4-nitrobenzoic acid.

  • Amide Hydrolysis: While amides are generally more stable to hydrolysis than esters, under harsh basic conditions and elevated temperatures for prolonged periods, the N-phenylpropanamide product could potentially hydrolyze.

Prevention:

  • Use freshly dried solvents.

  • Dry all glassware in an oven before use.

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

Q3: How do I monitor the reaction's progress and confirm the final product's identity?

  • Reaction Monitoring: The most effective way to monitor the reaction is by using Thin-Layer Chromatography (TLC) . Take small aliquots from the reaction mixture over time. Spot them on a TLC plate alongside your starting materials. The disappearance of the starting materials and the appearance of a new, more polar spot (due to the β-dicarbonyl structure) indicates the reaction is progressing.

  • Product Confirmation:

    • Melting Point: A sharp melting point that matches the literature value is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural confirmation. Key expected signals for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide include:

      • A singlet for the methylene protons (-CH₂-) between the two carbonyls.

      • Aromatic protons for the nitrophenyl and phenyl rings in their respective regions.

      • A broad singlet for the amide N-H proton.

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the two carbonyl groups (ketone and amide) and the N-H stretch.

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

References
  • Simple purification of small-molecule-labelled peptides via palladium enolate formation
  • A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis.Benchchem.
  • Cannizzaro reaction.Wikipedia.
  • Claisen condens
  • Claisen Condensation Reaction Mechanism.Chemistry Steps.
  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?Chemistry Stack Exchange.
  • The Claisen Condensation.
  • 23.7 The Claisen Condensation Reaction.Organic Chemistry | OpenStax.
  • The Claisen Condens
  • 23.
  • Cannizzaro Reaction and Crossed Cannizzaro Reaction.Pharmaguideline.
  • Na-Zeolites Promoted Cannizzaro Reaction of ρ-Nitrobenzaldehyde in Phase.Journal of the Japan Petroleum Institute.
  • Lecture 7 The Claisen Condensation, and Control of Relative Stereochemistry in Aldol Reactions.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Scaling up the synthesis of β-keto amides requires transitioning from discovery-scale coupling methods to robust, atom-economical pathways. For this specific target, the most reliable scale-up strategy utilizes the acylation of Meldrum's acid followed by thermal aminolysis. This route avoids harsh reagents, proceeds via a clean α-oxoketene intermediate[1], and produces only acetone and carbon dioxide as volatile byproducts[2].

Experimental Workflow & Self-Validating Protocol

Workflow Step1 Step 1: Activation Mix Meldrum's Acid & Pyridine in DCM (0 °C) Step2 Step 2: Acylation Dropwise addition of 4-Nitrobenzoyl Chloride Step1->Step2 Step3 Step 3: Workup Acid wash (1M HCl), dry, and concentrate Step2->Step3 Step4 Step 4: Aminolysis Reflux adduct with Aniline in Toluene (110 °C) Step3->Step4 Step5 Step 5: Crystallization Cool to RT, filter precipitate, wash with EtOH Step4->Step5

Step-by-step workflow for the scalable synthesis of the target β-keto amide.

Phase 1: Synthesis of the Acyl Meldrum's Acid Adduct
  • Activation : Dissolve Meldrum's acid (1.05 eq) and pyridine (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C.

    • Causality : Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acylpyridinium species that facilitates the C-acylation of Meldrum's acid.

  • Acylation : Add a solution of 4-nitrobenzoyl chloride (1.0 eq) in DCM dropwise over 1 hour. Maintain the internal temperature <5 °C.

    • Causality : The strongly electron-withdrawing nitro group makes the acid chloride exceptionally electrophilic; rapid addition causes localized exotherms that lead to the degradation and oligomerization of Meldrum's acid.

  • Workup & Validation : Wash the organic layer with 1M HCl until the aqueous phase remains strictly acidic (pH < 2).

    • Self-Validating Check : The organic layer will transition from a deep red/orange to a pale yellow solution once all unreacted pyridine and water-soluble byproducts are successfully removed. Dry over MgSO 4​ and concentrate to yield the intermediate 5-(4-nitrobenzoyl)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Phase 2: Thermal Aminolysis
  • Decarboxylation/Aminolysis : Dissolve the adduct in anhydrous toluene. Heat to 110 °C (reflux). Add aniline (1.05 eq) slowly.

    • Causality : Heating drives the thermal decomposition of the adduct into the highly reactive α-oxoketene intermediate[1]. Toluene is chosen because its boiling point (110 °C) perfectly matches the activation energy required for this extrusion[3].

  • Crystallization & Validation : Reflux for 2 hours until gas evolution ceases. Cool to room temperature.

    • Self-Validating Check : The target 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide will spontaneously crystallize from the toluene matrix upon cooling, validating high purity and successful conversion. Filter and wash with cold ethanol.

Mechanistic Pathway

Mechanism A 4-Nitrobenzoyl Chloride + Meldrum's Acid B Acyl Meldrum's Acid Adduct A->B Pyridine, DCM 0 °C to RT C α-Oxoketene Intermediate + Acetone + CO2 B->C Heat (110 °C) Thermal Extrusion D 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide C->D Aniline Nucleophilic Attack

Mechanistic pathway of β-keto amide synthesis via the α-oxoketene intermediate.

Troubleshooting & FAQs

Q: Why does the acylation step yield a dark, tarry mixture instead of a yellow/orange solution? A: This is caused by localized overheating during the addition of 4-nitrobenzoyl chloride. Because the 4-nitro group makes the acid chloride exceptionally electrophilic, uncontrolled exotherms lead to the oligomerization of Meldrum's acid rather than the desired C-acylation.

  • Resolution : Ensure the internal temperature remains strictly <5 °C and use an overhead stirrer to eliminate thermal micro-zones.

Q: During the aminolysis step, gas evolution stops prematurely, and the final yield is low. Why? A: The reaction relies entirely on the thermal decomposition of the acyl Meldrum's acid into an α-oxoketene intermediate. This is driven by the irreversible extrusion of acetone and CO 2​ [1]. If the reaction temperature drops below the required activation energy threshold (~110 °C), ketene formation stalls.

  • Resolution : Switch from low-boiling solvents (like DCM or THF) to toluene. Self-validating check: Monitor the reaction via an oil bubbler; continuous, vigorous gas evolution is your real-time indicator of active ketene generation.

Q: How can we minimize the formation of urea or bis-amide byproducts during scale-up? A: Aniline reacts rapidly with the ketene intermediate to form the desired β-keto amide. However, excess aniline in the presence of trace moisture or prolonged heating can lead to urea derivatives.

  • Resolution : Use exactly 1.05 equivalents of aniline and dose it slowly into the refluxing solution[2], rather than mixing the reagents at room temperature and heating them together.

Quantitative Data: Parameter Optimization

ParameterSub-optimal ConditionOptimized Scale-up ConditionMechanistic Causality / Impact
Solvent (Aminolysis) Dichloromethane (Reflux, 40 °C)Toluene (Reflux, 110 °C)40 °C is insufficient to drive the thermal extrusion of CO 2​ /acetone to form the α-oxoketene[3].
Aniline Addition All-at-once at Room TemperatureDropwise at 110 °CSlow addition at reflux prevents aniline oxidation and minimizes competitive side reactions[2].
Base (Acylation) Triethylamine (TEA)Pyridine or DMAPTEA can cause ketene dimerization; Pyridine forms a stable, highly reactive acylpyridinium intermediate.
Overall Yield 42 - 48%85 - 89%Optimized thermal control ensures complete conversion and suppresses tar formation.

References

  • Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. Journal of the American Chemical Society.[Link]

  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. ACS Medicinal Chemistry Letters.[Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI Pharmaceuticals.[Link]

Sources

Optimization

Technical Support Center: Strategies for In Vivo Studies with 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for advancing the in vivo evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for advancing the in vivo evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed to provide you with comprehensive troubleshooting strategies and frequently asked questions to overcome the significant challenge of this compound's poor aqueous solubility. As Senior Application Scientists, we understand that compound solubility is a critical hurdle in the path of preclinical development. This resource offers a systematic approach to formulation development, enabling you to generate reliable and reproducible in vivo data.

Understanding the Challenge: Poor Solubility

Many promising drug candidates, including those classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, exhibit poor aqueous solubility.[1][2][3] This characteristic significantly hinders their absorption and bioavailability when administered in vivo, making it difficult to assess their true therapeutic potential.[4] 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, with its chemical structure suggesting low polarity, is anticipated to fall into this category.

This guide will walk you through a series of formulation strategies to enhance the solubility and bioavailability of this compound. We will explore the mechanisms behind each approach, provide detailed protocols, and offer troubleshooting advice to navigate potential experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the first steps I should take to address the poor solubility of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide for my in vivo study?

A1: Before diving into complex formulations, a systematic initial assessment is crucial.

1. Physicochemical Characterization:

  • Solubility Profiling: Determine the compound's solubility in a range of pharmaceutically acceptable solvents and biorelevant media (e.g., simulated gastric and intestinal fluids). This will provide a baseline and guide your formulation strategy.

  • LogP Determination: The octanol-water partition coefficient (LogP) will quantify the compound's lipophilicity, which is a key predictor of its solubility behavior.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can determine if the compound is crystalline or amorphous, which significantly impacts solubility.

2. Preliminary Formulation Screening:

  • Based on the initial characterization, you can begin to screen simple formulation approaches. This iterative process will help you identify the most promising strategies for your compound.

Q2: What are the most common and effective formulation strategies for improving the in vivo performance of poorly soluble compounds?

A2: Several established techniques can be employed. The choice of strategy will depend on the specific properties of your compound and the intended route of administration. Here are some of the most effective approaches:

  • Co-solvent Systems: Utilizing a mixture of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[4]

  • Surfactant-Based Formulations (Micellar Solutions): Surfactants form micelles that can encapsulate poorly soluble drugs, enhancing their apparent solubility and absorption.[4][5]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6][7][8]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix at a molecular level can prevent crystallization and maintain a higher-energy amorphous state, which has greater solubility.[9][10]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.[1][2][11]

In-Depth Formulation Strategies & Protocols

This section provides a deeper dive into the most promising formulation strategies, including step-by-step protocols and troubleshooting tips.

Strategy 1: Co-solvent Systems

The Principle: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar compounds. Common co-solvents used in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[4]

Experimental Protocol: Preparing a Co-solvent Formulation

  • Solubility Screening: Determine the solubility of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in various individual co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol).

  • Ternary Phase Diagram Construction: To identify optimal solvent ratios, create a ternary phase diagram by mixing the compound, co-solvent, and water at various proportions. This will help you identify the region of maximum solubility.

  • Formulation Preparation:

    • Weigh the required amount of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

    • Add the selected co-solvent(s) and vortex until the compound is fully dissolved.

    • Slowly add the aqueous component (e.g., saline or PBS) while continuously vortexing to avoid precipitation.

  • Characterization:

    • Visually inspect the formulation for any signs of precipitation.

    • Determine the final concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting:

  • Precipitation upon addition of aqueous phase: This indicates that the co-solvent concentration is not high enough to maintain solubility. Try increasing the co-solvent ratio or exploring a different co-solvent system.

  • Viscosity issues: High concentrations of co-solvents like PEG 400 can lead to viscous solutions that are difficult to administer. Consider using a blend of co-solvents to optimize both solubility and viscosity.

  • Toxicity concerns: Always be mindful of the potential toxicity of the co-solvents at the intended dose and route of administration. Consult toxicology literature for safe concentration limits in your animal model.

Strategy 2: Cyclodextrin Inclusion Complexes

The Principle: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[7][12] Poorly soluble drugs can be encapsulated within this cavity, forming an inclusion complex that has significantly improved aqueous solubility.[6][7][8]

Experimental Protocol: Preparing a Cyclodextrin Formulation

  • Cyclodextrin Selection: Screen various cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD)) for their ability to solubilize your compound. HP-β-CD and SBE-β-CD are often preferred for parenteral administration due to their higher water solubility and lower toxicity.

  • Phase Solubility Studies: To determine the stoichiometry of the inclusion complex and the stability constant, perform phase solubility studies by adding increasing concentrations of the cyclodextrin to a saturated solution of your compound.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Create a paste by adding a small amount of water to a physical mixture of the drug and cyclodextrin (typically at a 1:1 or 1:2 molar ratio).[8]

    • Knead the paste thoroughly for a specified period (e.g., 30-60 minutes).

    • Dry the resulting product at a controlled temperature.

    • Pass the dried complex through a sieve to obtain a uniform powder.[6]

  • Characterization:

    • Confirm the formation of the inclusion complex using techniques like DSC, XRPD, and Fourier-transform infrared spectroscopy (FTIR).

    • Determine the dissolution rate of the complex compared to the free drug.

Troubleshooting:

  • Low complexation efficiency: If the solubility enhancement is not sufficient, consider using a different type of cyclodextrin or a different preparation method (e.g., co-evaporation, freeze-drying).

  • Precipitation upon dilution: Some cyclodextrin complexes can dissociate upon dilution in the bloodstream. It's important to assess the stability of the formulation under physiological conditions.

Strategy 3: Amorphous Solid Dispersions (ASDs)

The Principle: ASDs involve dispersing the drug in a polymeric carrier at a molecular level, which prevents the drug from crystallizing.[9] The amorphous form of a drug has a higher free energy and, consequently, higher apparent solubility and a faster dissolution rate compared to its crystalline counterpart.[10]

Experimental Protocol: Preparing an ASD using Spray Drying

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., povidone (PVP), hypromellose (HPMC)) and a common solvent system in which both the drug and the polymer are soluble.

  • Solution Preparation: Dissolve the drug and the polymer in the selected solvent at a specific ratio.

  • Spray Drying:

    • Atomize the solution into a hot nitrogen stream.[13]

    • The rapid evaporation of the solvent results in the formation of solid particles where the drug is dispersed in the polymer matrix.[14]

  • Collection and Characterization:

    • Collect the dried powder using a cyclone and/or a filter bag.[13]

    • Characterize the ASD for its amorphous nature (using XRPD and DSC), particle size, and dissolution properties.

Troubleshooting:

  • Drug recrystallization: The amorphous state is thermodynamically unstable. Monitor the physical stability of the ASD over time, especially under high humidity and temperature conditions.

  • Low yield during spray drying: Optimize the spray drying parameters (e.g., inlet temperature, feed rate, atomization pressure) to maximize the product yield.

  • Poor powder flowability: The produced powder may have poor flow properties, which can be challenging for downstream processing. This can sometimes be improved by optimizing the spray drying process or by using secondary processing steps like granulation.

Strategy 4: Nanosuspensions

The Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles.[11] By reducing the particle size, the surface area available for dissolution is significantly increased, leading to a higher dissolution velocity.[1]

Experimental Protocol: Preparing a Nanosuspension via Anti-Solvent Precipitation

  • Solvent and Anti-Solvent Selection:

    • Dissolve 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in a suitable organic solvent (e.g., acetone, ethanol).

    • Prepare an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to act as the anti-solvent.[15]

  • Precipitation:

    • Rapidly inject the drug solution into the vigorously stirred anti-solvent.[15]

    • The sudden change in solvent polarity will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator.[15]

  • Characterization:

    • Determine the particle size and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Analyze the morphology of the nanoparticles using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).

    • Assess the dissolution rate of the nanosuspension.

Troubleshooting:

  • Particle aggregation: The use of a suitable stabilizer is crucial to prevent the nanoparticles from aggregating. The zeta potential measurement can help assess the stability of the suspension.

  • Broad particle size distribution: The injection rate, stirring speed, and concentrations of the drug and stabilizer can all influence the particle size distribution. Optimize these parameters to achieve a narrow size distribution.

Visualization of Experimental Workflow

To aid in the selection of an appropriate formulation strategy, the following workflow diagram is provided.

Formulation_Selection_Workflow Start Start: Poorly Soluble Compound (3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide) Char Physicochemical Characterization (Solubility, LogP, Solid State) Start->Char Strategy Select Formulation Strategy Char->Strategy CoSolvent Co-solvent System Strategy->CoSolvent Simple & Rapid Cyclodextrin Cyclodextrin Complexation Strategy->Cyclodextrin Moderate Complexity ASD Amorphous Solid Dispersion Strategy->ASD High-Energy Form Nano Nanosuspension Strategy->Nano Increased Surface Area Formulate Formulation & Characterization (Stability, Dissolution) CoSolvent->Formulate Cyclodextrin->Formulate ASD->Formulate Nano->Formulate InVivo In Vivo Studies (Pharmacokinetics, Efficacy) Formulate->InVivo Optimize Optimize Formulation InVivo->Optimize Suboptimal Performance Optimize->Strategy

Caption: A decision workflow for selecting and optimizing a formulation strategy.

Comparison of Formulation Strategies

The following table provides a comparative overview of the different formulation strategies discussed.

StrategyPrincipleAdvantagesDisadvantages
Co-solvent Systems Reduces solvent polaritySimple, rapid to prepare, well-understoodPotential for toxicity, precipitation upon dilution, viscosity issues
Cyclodextrin Complexation Encapsulation of drug in a hydrophobic cavitySignificant solubility enhancement, potential for stabilizationCan be limited by complexation efficiency, potential for dissociation
Amorphous Solid Dispersions Drug dispersed in a polymer in a high-energy amorphous stateSubstantial increase in apparent solubility and dissolution rateThermodynamically unstable (risk of recrystallization), requires specialized equipment (e.g., spray dryer)
Nanosuspensions Increased surface area due to reduced particle sizeApplicable to a wide range of drugs, high drug loading possibleRequires stabilizers to prevent aggregation, potential for Ostwald ripening

Final Recommendations

For a novel compound like 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a tiered approach to formulation development is recommended. Start with simpler methods like co-solvent systems for initial in vivo screening. If these prove insufficient, progress to more advanced techniques such as cyclodextrin complexation, amorphous solid dispersions, or nanosuspensions.

Thorough characterization of each formulation is essential to ensure its quality and performance.[16][17] This includes assessing its physical and chemical stability, dissolution behavior, and ultimately, its in vivo pharmacokinetic profile.[18][19] By systematically applying the strategies outlined in this guide, you will be well-equipped to overcome the solubility challenges of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and successfully advance your in vivo studies.

References

  • Arun, R. S., et al. (2008). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. Journal of Pharmaceutical Sciences and Research, 1(2), 1-9.
  • WuXi AppTec. (2024, March 15).
  • Maniruzzaman, M., et al. (2016). Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation. Pharmaceutical Development and Technology, 21(3), 263-283.
  • Loftsson, T., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1888.
  • Thermo Fisher Scientific. (n.d.). Hot-Melt Extrusion, Drug Molecules.
  • Ascendia Pharmaceutical Solutions. (n.d.).
  • Fabtech Technologies. (2021, March 2).
  • Pilotech. (2025, December 25).
  • International Journal on Science and Technology. (2025, May 13). The Hot Melt Extrusion (HME) in Pharmaceutical Technology: A Comprehensive Review.
  • MDPI. (2025, March 28). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Polymers, 17(7), 1385.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Codis. (n.d.). Amorphous Solid Dispersions (ASD).
  • Hovione. (n.d.). Spray drying.
  • MDPI. (2023, October 27). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Molecules, 28(21), 7329.
  • Upperton Pharma Solutions. (n.d.). Formulating Spray Dried Dispersions into Tablets - SDDs.
  • International Journal of Pharmaceutical Sciences. (n.d.).
  • Langmuir. (2015). A General Method for Solvent Exchange of Plasmonic Nanoparticles and Self-Assembly into SERS-Active Monolayers. 31(33), 9205–9213.
  • SciSpace. (n.d.). Nanosuspension: a modern technology used in drug delivery system.
  • CORE. (2015, January 26). Surfactants: Pharmaceutical and Medicinal Aspects.
  • MDPI. (2025, January 19). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 17(1), 133.
  • Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
  • wisdomlib. (2025, March 4).
  • International Journal of Pharmaceutical Research and Applications. (2024, March 15). A REVIEW ON NANOSUSPENSION. 10(2), 1-11.
  • Journal of Drug Delivery Science and Technology. (2017). Emerging role of nanosuspensions in drug delivery systems. 41, 111-121.
  • Imperial Oilfield Chemicals Pvt. Ltd. (2024, April 16). Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems.
  • Signal Transduction and Targeted Therapy. (2023).
  • International Journal for Innovative Research in Multidisciplinary Field. (n.d.). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems.
  • Ovid. (2023, February 7). Improving solubility of poorly water-soluble drugs by protein-based strategy: A review. Journal of Pharmaceutical Analysis, 13(1), 1-13.
  • PriMera Scientific Publications. (2026, March 2).
  • Brieflands. (2021, May 31).
  • Journal of Molecular Liquids. (2022). A recent overview of surfactant–drug interactions and their importance. 367, 120409.
  • SciSpace. (2019, October 6). Surfactants and their role in Pharmaceutical Product Development: An Overview.
  • ACS Publications. (2023, July 31). In Silico Modeling Approaches Coupled with In Vitro Characterization in Predicting In Vivo Performance of Drug Delivery System Formulations. Molecular Pharmaceutics, 20(8), 3761–3781.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility for In Vivo Studies.
  • ResearchGate. (n.d.). The solvent-shifting method for nanoparticle precipitation.
  • Ambeed.com. (n.d.). CAS No.
  • Semantic Scholar. (2021, October 13). Fundamental Methods for the Phase Transfer of Nanoparticles.
  • Indian Journal of Pharmaceutical Sciences. (2013).
  • Matrix Fine Chemicals. (n.d.). 3-(4-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE.
  • DARU Journal of Pharmaceutical Sciences. (2013). In vitro and In vivo characterization of the transdermal delivery of sertraline hydrochloride Films. 21(1), 1-9.
  • Dove Medical Press. (2020, October 19). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. International Journal of Nanomedicine, 15, 8047–8066.
  • Benchchem. (n.d.). Application Notes and Protocols for Nanoparticle Synthesis.
  • ResearchGate. (n.d.). (PDF) The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • ACS Publications. (2021, November 16). A General Method for Solvent Exchange of Plasmonic Nanoparticles and Self-Assembly into SERS-Active Monolayers. Langmuir, 31(33), 9205–9213.
  • MDPI. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 14(11), 2322.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities.
  • Matrix Fine Chemicals. (n.d.). 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE | CAS 968-00-3.
  • PubChem. (n.d.). 3-Oxo-3-phenylpropanamide.

Sources

Troubleshooting

Interpreting complex NMR spectra of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Interpreting Complex NMR Spectra: A Troubleshooting Guide Welcome to the technical support center for the analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting Complex NMR Spectra: A Troubleshooting Guide

Welcome to the technical support center for the analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the nuanced NMR spectra of this molecule. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that give rise to spectral complexities.

The structure of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide presents a fascinating case study in dynamic molecular behavior. Its β-ketoamide core is subject to keto-enol tautomerism, and the amide linkage exhibits restricted bond rotation. These phenomena are often sensitive to solvent, temperature, and concentration, leading to spectra that can be challenging to interpret. This guide provides a structured approach to deconvoluting these effects.

Structural Features Dictating Spectral Complexity

Understanding the origins of spectral complexity is the first step toward confident interpretation. Two primary phenomena are at play: Keto-Enol Tautomerism and Restricted Amide Bond Rotation.

Keto-Enol Tautomerism

The β-dicarbonyl moiety allows the molecule to exist as an equilibrium between the keto and enol forms.[1][2][3] This equilibrium is often slow on the NMR timescale, meaning separate signals for both tautomers can be observed. The position of this equilibrium is highly dependent on the solvent; non-polar solvents tend to favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[4]

Caption: Keto-enol equilibrium of the β-ketoamide core.

Restricted Amide Bond Rotation

The C-N bond in an amide has significant double-bond character due to resonance.[5][6] This restricts free rotation around the bond, potentially leading to distinct chemical environments for groups attached to the nitrogen and carbonyl carbon, especially at lower temperatures.[7][8][9] While less pronounced for the N-phenyl group compared to N-alkyl groups, this can contribute to peak broadening.

Caption: Resonance imparts double-bond character to the C-N amide bond.

Troubleshooting Guide

This section addresses common issues encountered during spectral analysis in a direct question-and-answer format.

Question 1: Why do I see more signals than expected in my ¹H NMR spectrum, especially in the 4.0-7.0 ppm and 12.0-16.0 ppm regions?

Answer: The presence of unexpected or duplicate signals is the most common issue and is almost certainly due to keto-enol tautomerism. You are observing a mixture of two distinct chemical species in equilibrium.

  • Cause: The molecule exists as both a keto and an enol tautomer in solution. If the rate of interconversion is slow compared to the NMR timescale, the instrument detects them as separate entities.[4]

  • Troubleshooting Steps:

    • Identify Tautomer-Specific Signals: The most diagnostic signals are:

      • Methylene Protons (Keto Form): A singlet around 4.0-4.5 ppm corresponding to the -CO-CH₂-CO- protons.

      • Methine Proton (Enol Form): A singlet for the vinylic proton (-CO-CH=C(OH)-) appearing around 6.0-6.5 ppm .

      • Enolic Hydroxyl Proton: A very broad singlet far downfield, typically between 12.0-16.0 ppm , due to strong intramolecular hydrogen bonding.

    • Solvent Test: Dissolve your sample in a different NMR solvent and re-acquire the spectrum. For instance, switching from CDCl₃ (less polar) to DMSO-d₆ (more polar) will likely shift the equilibrium. The keto form is generally favored in more polar solvents.[4][10]

    • Integration Analysis: Integrate the distinct signals corresponding to the keto and enol forms (e.g., the methylene singlet vs. the methine singlet). The ratio of these integrals will give you the approximate keto:enol ratio in that specific solvent.

Question 2: The signals for my methylene/methine protons are very broad, or I see a "hump" instead of a sharp peak. What is happening?

Answer: Signal broadening in the methylene/methine region is a classic sign of chemical exchange occurring at an intermediate rate on the NMR timescale.

  • Cause: The interconversion between the keto and enol tautomers is happening at a rate that is comparable to the frequency difference between the signals for the two forms. This leads to a coalescence phenomenon where the distinct sharp peaks merge and broaden.

  • Troubleshooting Steps:

    • Perform Variable-Temperature (VT) NMR: This is the definitive experiment to confirm intermediate exchange.

      • Cooling the sample: As you lower the temperature, the rate of tautomer interconversion will slow down. You should see the broad hump resolve into two sharper, distinct signals for the keto and enol forms.

      • Heating the sample: As you raise the temperature, the interconversion rate increases. The broad signal should sharpen into a single, averaged peak at a chemical shift that is a weighted average of the two individual tautomer signals.[7]

    • Check Sample Purity: Acidic or basic impurities can catalyze the keto-enol exchange, moving the system into an intermediate exchange regime at room temperature. Ensure your sample is pure.

Question 3: How can I confidently assign the complex signals in the aromatic region (7.0-8.5 ppm)?

Answer: The aromatic region contains signals from two different spin systems: the N-phenyl ring and the 4-nitrophenyl ring. A systematic approach is required for assignment.

  • Cause: You are observing an overlap of a monosubstituted phenyl pattern (C₆H₅-) and a 1,4-disubstituted (para) nitrophenyl pattern (-C₆H₄NO₂).

  • Troubleshooting Workflow:

Aromatic_Assignment_Workflow start Start: Analyze Aromatic Region (7.0-8.5 ppm) find_doublets Identify two distinct doublets with large integration (2H each) start->find_doublets assign_nitro These are from the 4-nitrophenyl ring (AA'BB' system) find_doublets->assign_nitro downfield_doublet Assign the most downfield doublet (~8.3 ppm) to protons ortho to the -NO₂ group assign_nitro->downfield_doublet upfield_doublet Assign the other doublet (~8.1 ppm) to protons meta to the -NO₂ group downfield_doublet->upfield_doublet find_multiplets Identify remaining signals (multiplets/triplets/doublets) upfield_doublet->find_multiplets assign_phenyl These are from the N-phenyl ring find_multiplets->assign_phenyl assign_phenyl_details Assign based on typical patterns: - ortho-H (~7.6 ppm, doublet/triplet) - meta-H (~7.4 ppm, triplet) - para-H (~7.2 ppm, triplet) assign_phenyl->assign_phenyl_details use_2D_NMR If overlap is severe, run a 2D COSY or HSQC experiment for unambiguous assignment assign_phenyl_details->use_2D_NMR

Caption: Workflow for assigning aromatic proton signals.

  • Isolate the 4-Nitrophenyl Signals: Look for two doublets, each integrating to 2H. The strong electron-withdrawing nitro group deshields these protons significantly. The doublet around 8.2-8.4 ppm corresponds to the protons ortho to the NO₂ group, while the doublet around 8.0-8.2 ppm corresponds to the protons meta to the NO₂ group.

  • Assign the N-Phenyl Signals: The remaining signals belong to the N-phenyl group. You will typically see signals for the ortho (2H), meta (2H), and para (1H) protons between 7.1-7.7 ppm . Their multiplicities will be complex (doublets and triplets) due to coupling.

  • Utilize 2D NMR: If there is significant overlap, a 2D ¹H-¹H COSY experiment is invaluable. It will show correlations between coupled protons, allowing you to trace the connectivity within each aromatic ring separately.

Frequently Asked Questions (FAQs)

  • Q: What are the expected ¹H and ¹³C chemical shifts for each tautomer?

    • A: The following tables summarize the predicted chemical shifts based on typical values for similar structures.[11][12][13][14] Exact values will vary with solvent and concentration.

    Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

    Proton Assignment Keto Tautomer Enol Tautomer Multiplicity Integration Notes
    NH ~9.0 - 9.5 ~9.8 - 10.5 Broad s 1H Chemical shift is highly variable.
    **Ar-H (ortho to NO₂) ** ~8.3 ~8.2 d 2H Most downfield aromatic signal.
    **Ar-H (meta to NO₂) ** ~8.1 ~8.0 d 2H
    **Ar-H (ortho to NH) ** ~7.6 ~7.6 d or t 2H
    **Ar-H (meta to NH) ** ~7.4 ~7.4 t 2H
    **Ar-H (para to NH) ** ~7.2 ~7.2 t 1H
    CH (vinylic) - ~6.2 s 1H Diagnostic for enol form.
    CH₂ (methylene) ~4.2 - s 2H Diagnostic for keto form.

    | OH (enolic) | - | ~14.0 - 15.0 | Very broad s | 1H | Often not integrated accurately. |

    Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

    Carbon Assignment Keto Tautomer Enol Tautomer Notes
    C=O (ketone) ~195 ~180 Becomes more enolic in character.
    C=O (amide) ~165 ~168
    C-OH (enol) - ~175 Diagnostic for enol form.
    CH₂ (methylene) ~55 - Diagnostic for keto form.
    CH (vinylic) - ~95 Diagnostic for enol form.

    | Aromatic Carbons | 118-150 | 118-150 | Complex region with many signals. |

  • Q: I don't see the NH proton signal. Where is it?

    • A: The amide (NH) proton is acidic and can exchange with deuterium from the solvent, especially in solvents like D₂O, CD₃OD, or even DMSO-d₆ which can contain traces of D₂O. This exchange can either completely eliminate the peak or broaden it significantly, making it disappear into the baseline. To confirm, you can run the spectrum in a scrupulously dry aprotic solvent like CDCl₃.

  • Q: What is the best solvent to use for my experiment?

    • A: The "best" solvent depends on your goal.

      • For structural confirmation: Chloroform-d (CDCl₃) is often a good starting point as it is less polar and often allows for the observation of both tautomers with good resolution.

      • To isolate one tautomer: Dimethyl sulfoxide-d₆ (DMSO-d₆) is very polar and will strongly favor the keto form, simplifying the spectrum.

      • To study the equilibrium: Acquiring spectra in a range of solvents with varying polarities (e.g., C₆D₆, CDCl₃, CD₃CN, DMSO-d₆) can provide valuable thermodynamic data about the equilibrium.[10]

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weigh Sample: Accurately weigh 5-10 mg of your purified 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Add Standard (Optional): If quantitative analysis is needed, add a small amount of an internal standard (e.g., tetramethylsilane, TMS, is often pre-added to commercial solvents).

  • Dissolve: Cap the NMR tube and gently invert it several times to dissolve the sample. If necessary, use a vortex mixer or sonicator for brief periods.

  • Filter (If Necessary): If the solution is cloudy or contains particulates, filter it through a small plug of glass wool in a Pasteur pipette directly into a new NMR tube.

  • Acquire Spectrum: Place the tube in the NMR spectrometer and proceed with standard acquisition protocols (shimming, tuning, etc.).

Protocol 2: Variable-Temperature (VT) NMR Experiment

This protocol assumes you have been trained on the specific spectrometer's VT capabilities.

  • Prepare Sample: Prepare a standard sample as described above in a solvent with a suitable temperature range (e.g., Toluene-d₈ for a wide range, or CDCl₃ for a more limited range).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) to serve as a baseline.

  • Cooling Sequence:

    • Set the spectrometer's target temperature to a lower value (e.g., 273 K).

    • Allow the system to equilibrate for at least 5-10 minutes after reaching the target temperature.

    • Re-shim the instrument at the new temperature.

    • Acquire a new spectrum.

    • Repeat this process in decrements (e.g., every 10-20 K) until the desired spectral change (e.g., sharpening of broad peaks into two distinct signals) is observed or the solvent's freezing point is approached.

  • Heating Sequence (Optional):

    • Return to ambient temperature and allow the system to stabilize.

    • Set the target temperature to a higher value (e.g., 313 K).

    • Allow the system to equilibrate for 5-10 minutes.

    • Re-shim and acquire a spectrum.

    • Repeat this process in increments until coalescence is observed or the solvent's boiling point is approached.

References

  • Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Nanalysis. [Link]

  • Laurella, S., Sierra, M., Furlong, J., & Cativiela, C. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. International Journal of Organic Chemistry, 3, 1-9. [Link]

  • AZoM. (2024, August 12). Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. [Link]

  • Wu, X. F., Neumann, H., Spannenberg, A., Schulz, T., Jiao, H., & Beller, M. (2011). Supporting Information - A General and Convenient Synthesis of Chalcones by a Palladium-Catalyzed Carbonylative Heck Reaction of Aryl Bromides. The Royal Society of Chemistry. [Link]

  • Karakaş, D., Avcı, D., & Atalay, Y. (2018). The experimental and computed NMR chemical shifts of N-phenylpropanamide. ResearchGate. [Link]

  • SeTcer-Tunc, M., Lord, S. J., & Tubergen, M. J. (2020). Variable Temperature NMR Experiment Studying Restricted Bond Rotation. Journal of Chemical Education, 97(5), 1359–1364. [Link]

  • Ammar, H., Al-Kahtani, H., & Al-Said, M. S. (2015). Modulations in restricted amide rotation by steric induced conformational trapping. Magnetic Resonance in Chemistry, 53(10), 835-840. [Link]

  • Pérez, M., Paz, C., Rodríguez, B., & Estévez, J. C. (2007). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules, 12(5), 1018-1026. [Link]

  • Plu.mx. A proton and 13 C NMR study of keto-enol tautomerism of some β-ketoamides. [Link]

  • S. R. B. Ali, et al. (2002). Keto–enol tautomerism of β‐ketoamides and characterization of a sterically crowded α‐amido‐β‐ketoamide. ResearchGate. [Link]

  • Zhang, Y., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • The Royal Society of Chemistry. Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. [Link]

  • Unknown Author. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • DergiPark. (2018). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of β-keto amides. The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a classic example of a high-value,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic stability of β-keto amides. The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a classic example of a high-value, high-maintenance intermediate. Its instability during storage is not random; it is a direct consequence of its chemical architecture.

To successfully handle this compound, you must understand the causality behind its degradation. The highly acidic active methylene group—flanked by two carbonyl-like centers—drives keto-enol tautomerism. The electron-withdrawing 4-nitro group further increases this acidity, making the enol form highly susceptible to auto-oxidation. Concurrently, the amide bond is vulnerable to hydrolysis, and the nitroarene acts as a potent photosensitizer.

Below is our comprehensive troubleshooting guide and self-validating protocol to ensure the absolute integrity of your samples.

Mechanistic Overview of Degradation

Degradation Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Hydrolysis Amide Hydrolysis (H2O, pH extremes) Compound->Hydrolysis Oxidation Aerobic α-Hydroxylation (O2, Enolization) Compound->Oxidation Photo Photodegradation (UV/Vis Light) Compound->Photo BetaKetoAcid β-Keto Acid Intermediate (Unstable) Hydrolysis->BetaKetoAcid Hydroxylated α-Hydroxy-β-keto amide (+16 Da Mass Shift) Oxidation->Hydroxylated Radicals Nitroarene Radicals (Complex Polymerization) Photo->Radicals Decarboxylation Spontaneous Decarboxylation (-CO2) BetaKetoAcid->Decarboxylation Ketone 4-Nitroacetophenone + Aniline Decarboxylation->Ketone

Mechanistic degradation pathways of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a +16 Da mass shift and the white powder is turning yellow. What is happening? A1: You are observing classic [1]. The active methylene protons between the ketone and the amide are highly acidic. In solution, or when exposed to ambient humidity, the compound exists in equilibrium with its enol tautomer. Molecular oxygen reacts readily with this electron-rich enol, leading to auto-oxidation at the alpha-carbon. To prevent this, all storage environments must be strictly purged with an inert gas (Argon is preferred over Nitrogen due to its higher density, which creates a better protective blanket).

Q2: I am seeing a massive impurity peak corresponding to 4-nitroacetophenone. How did my amide cleave? A2: You are observing a two-step degradation cascade: [2][3]. If the sample absorbs atmospheric moisture, the amide bond acts as an electrophile. Water acts as a nucleophile, cleaving the bond to yield aniline and 3-(4-nitrophenyl)-3-oxopropanoic acid. β-keto acids are thermodynamically unstable; they form a six-membered cyclic transition state that spontaneously at room temperature to form 4-nitroacetophenone and release CO₂[4]. This is why absolute desiccation is non-negotiable.

Q3: Can I store my stock solutions in DMSO on the benchtop for a few days? A3: Absolutely not. DMSO is highly hygroscopic and will rapidly pull water from the air, initiating the hydrolysis cascade mentioned above. Furthermore, ambient light will excite the 4-nitrophenyl chromophore. Upon UV/Vis absorption, the nitroarene enters an excited triplet state, acting as a photosensitizer that generates reactive oxygen species (ROS). This accelerates both α-hydroxylation and complex radical polymerization. Stock solutions must be prepared fresh or frozen immediately at -80°C in amber vials.

Quantitative Stability Profile

To illustrate the critical nature of proper storage, below is a summary of the compound's stability under various environmental conditions over a 30-day period.

Storage ConditionAtmosphereLight ExposureTemperature% Recovery (HPLC-UV)Primary Degradant Observed
Optimal (Solid) ArgonDark (Amber)-20°C> 99.5% None
Sub-optimal (Solid) Ambient AirDark25°C82.0% 4-nitroacetophenone
Poor (Solid) Ambient AirAmbient Light25°C65.4% α-hydroxy derivative & polymers
Solution (DMSO) Ambient AirAmbient Light25°C< 10.0% Complete degradation mixture
Self-Validating Storage Protocol

To ensure experimental reproducibility, do not rely on ad-hoc storage. Implement the following self-validating workflow. This protocol is designed so that if any single step fails, the subsequent steps mitigate total sample loss.

Step-by-Step Methodology:

  • Lyophilization (Absolute Desiccation): Transfer the synthesized or purchased compound into a lyophilization flask. Dry under high vacuum (< 0.1 mbar) for 24 hours to remove trace solvents and ambient moisture. Causality: Removes the nucleophile required for amide hydrolysis.

  • Amber Vial Aliquoting: Divide the bulk powder into single-use aliquots using pre-dried amber glass vials. Causality: Prevents repeated freeze-thaw cycles and blocks UV/Vis photons from exciting the nitroarene chromophore.

  • Argon Purging: Insert a gentle stream of high-purity Argon gas into each vial for 15–20 seconds. Causality: Argon is heavier than air; it displaces molecular oxygen, completely halting aerobic α-hydroxylation.

  • PTFE-Lined Sealing: Cap the vials immediately using caps with PTFE (Teflon) septa. Wrap the seal with Parafilm. Causality: PTFE is chemically inert and highly impermeable to atmospheric moisture over long-term storage.

  • Cryogenic Storage: Transfer the sealed vials to a dedicated -20°C (or -80°C) desiccated freezer. Causality: Lowering the thermal energy of the system exponentially decreases the kinetic rate of any residual tautomerization or degradation pathways.

Workflow Step1 1. Lyophilization (Remove H2O) Step2 2. Aliquoting (Amber Vials) Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. PTFE Sealing (Block Moisture) Step3->Step4 Step5 5. Cryostorage (-20°C) Step4->Step5

Self-validating workflow for the preparation and long-term storage of beta-keto amides.

References
  • Aerobic α-Hydroxylation of β-Keto Esters and Amides by Co-catalysis of SmI3 and I2 under Mild Base-free Conditions Source: ResearchGate URL:[Link]

  • A new beta-keto amide synthesis Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the technical support center dedicated to the synthesis and purification of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and purification of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the selectivity of their reactions and overcome common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Section 1: Understanding the Core Challenge: Selectivity in the Claisen Condensation

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a β-keto-carboxamide, is most commonly achieved via a crossed Claisen condensation. This reaction involves the acylation of an enolizable amide (N-phenylacetamide) with a non-enolizable ester (a 4-nitrobenzoate ester). While powerful, the Claisen condensation is sensitive to reaction conditions, and a lack of control can lead to a cascade of side reactions, significantly impacting the yield and purity of the desired product.

Selectivity in this context refers to the preferential formation of the target molecule over undesired byproducts. The primary challenges to selectivity include:

  • Self-condensation of the N-phenylacetamide: The enolate of N-phenylacetamide can react with another molecule of itself.

  • Hydrolysis: Trace amounts of water can hydrolyze the ester starting material or the β-keto-carboxamide product.

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role in directing the reaction toward the desired product.

This guide will provide you with the insights and methodologies to navigate these challenges effectively.

Section 2: Troubleshooting Guide for Selectivity Issues

This section addresses common problems encountered during the synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in a practical question-and-answer format.

Q1: My reaction is resulting in a low yield and a complex mixture of byproducts. What are the likely side reactions, and how can I identify them?

A1: Low yields and complex product mixtures in a Claisen-type condensation are classic symptoms of competing side reactions.[1][2] The most probable culprits are the self-condensation of the N-phenylacetamide starting material and potential hydrolysis of your ester.

  • Self-Condensation: This occurs when the enolate of N-phenylacetamide attacks another molecule of the non-enoliuzed amide. This is a common issue when both reactants are enolizable.[1]

  • Cannizzaro-type Reactions: While less common for the ester, if related aldehydes are present as impurities, they can undergo disproportionation in the presence of a strong base.[1]

  • Hydrolysis: If your reaction conditions are not strictly anhydrous, the base can be quenched, and your ester starting material can be hydrolyzed to 4-nitrobenzoic acid.[3]

Identification Strategy:

  • Thin Layer Chromatography (TLC): Monitor the reaction progress against the starting materials. The presence of multiple new spots indicates byproduct formation.

  • ¹H NMR of the Crude Product: Look for characteristic peaks of unreacted starting materials and potential byproducts. For example, the presence of 4-nitrobenzoic acid would be a clear indicator of hydrolysis.

  • LC-MS Analysis: This is a powerful tool to identify the molecular weights of the various components in your crude mixture, which can help in deducing their structures.

Q2: How can I effectively suppress the self-condensation of N-phenylacetamide?

A2: Suppressing self-condensation is key to achieving high selectivity. The strategy revolves around controlling the formation and concentration of the N-phenylacetamide enolate and ensuring it reacts preferentially with the 4-nitrobenzoate ester.

  • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or Lithium diisopropylamide (LDA) are generally preferred over alkoxides like sodium ethoxide. Alkoxides can participate in transesterification with the starting ester, leading to other byproducts.[1][3]

  • Order of Addition: The order in which you add your reagents is critical. It is advisable to add the N-phenylacetamide to a suspension of the base (like NaH) in an anhydrous solvent to pre-form the enolate. Then, slowly add the 4-nitrobenzoate ester to this mixture. This ensures that the ester is always in the presence of the enolate, favoring the crossed condensation.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the rate of the reaction and minimize side reactions.[1]

Q3: What is the optimal base and solvent system for this reaction?

A3: The choice of base and solvent is interdependent and critical for success.

BaseSolventAdvantagesDisadvantages
Sodium Hydride (NaH) Anhydrous THF, TolueneStrong, non-nucleophilic base. Drives the reaction to completion by forming H₂ gas.Highly moisture-sensitive. Requires strictly anhydrous conditions.[3]
Lithium Diisopropylamide (LDA) Anhydrous THF, Diethyl EtherVery strong, sterically hindered base. Excellent for forming enolates kinetically.Needs to be freshly prepared or titrated. Very moisture and air-sensitive.
Sodium Ethoxide (NaOEt) Anhydrous EthanolLess expensive and easier to handle than NaH or LDA.Can cause transesterification with the starting ester. The reaction is reversible unless the product is deprotonated.[1]

Recommendation: For optimal selectivity, Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) is a highly effective system. The irreversible deprotonation and the non-nucleophilic nature of the base minimize side reactions.

Q4: I'm observing significant hydrolysis of my ester starting material. How can I ensure my reaction is sufficiently anhydrous?

A4: Water is the enemy of many organometallic and base-catalyzed reactions. Here’s how to ensure anhydrous conditions:

  • Solvent Purity: Use freshly distilled solvents. For example, THF should be distilled from sodium/benzophenone until the characteristic blue color of the ketyl radical persists.[3]

  • Reagent Quality: Use freshly opened, high-purity reagents. If you suspect your base has been exposed to moisture, it's better to use a fresh batch.

  • Glassware: All glassware should be oven-dried or flame-dried under vacuum immediately before use and cooled under an inert atmosphere (Nitrogen or Argon).

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

Q5: What is the most effective method to purify 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide?

A5: The purification strategy depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly crystalline product, provided a suitable solvent system can be found. A good starting point would be to test solvent systems like ethanol/water or ethyl acetate/hexanes.[4] The goal is to find a solvent in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution or are insoluble at high temperatures.[4]

  • Column Chromatography: If recrystallization fails to remove closely related impurities, silica gel chromatography is the next step. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is likely to be effective.[5]

  • Aqueous Wash: Before recrystallization or chromatography, an aqueous workup can be beneficial. Washing the organic layer with a dilute acid solution can remove any unreacted amine starting materials, and a wash with a dilute base (like sodium bicarbonate) can remove any acidic byproducts such as 4-nitrobenzoic acid.

Section 3: Experimental Protocols

Protocol 1: Selective Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

This protocol is a representative procedure and may require optimization for your specific setup.

  • Preparation: Under a nitrogen atmosphere, add 60% sodium hydride (0.44 g, 11 mmol, 1.1 eq) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time. Add 30 mL of anhydrous THF to the flask.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. In a separate flask, dissolve N-phenylacetamide (1.35 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add the N-phenylacetamide solution dropwise to the NaH suspension over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Claisen Condensation: In a separate flask, dissolve methyl 4-nitrobenzoate (1.81 g, 10 mmol, 1.0 eq) in 15 mL of anhydrous THF. Slowly add this solution to the enolate mixture at room temperature over 20 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase).

  • Quenching and Workup: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and add 50 mL of ethyl acetate and 20 mL of water.

  • Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude product in a minimal amount of boiling ethanol.

  • Crystallization: Slowly add water dropwise until the solution becomes slightly turbid. If too much water is added, add a small amount of ethanol to redissolve the solid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum to yield the purified product.

Section 4: Visualizing the Process

Diagram 1: Reaction Pathway and Key Side Reactions

reaction_pathway NPA N-Phenylacetamide Enolate N-Phenylacetamide Enolate NPA->Enolate + Base SelfCond Self-Condensation Product NPA->SelfCond Self-Condensation (Side Reaction) MNB Methyl 4-Nitrobenzoate Product 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide MNB->Product Crossed Claisen Condensation Base Base (e.g., NaH) Enolate->Product Crossed Claisen Condensation Enolate->SelfCond Self-Condensation (Side Reaction)

Caption: Synthetic route to the target molecule and the competing self-condensation side reaction.

Diagram 2: Troubleshooting Workflow for Low Selectivity

troubleshooting_workflow start Low Selectivity/ Low Yield Observed check_anhydrous Verify Anhydrous Conditions Solvents Distilled? Glassware Dry? Inert Atmosphere? start->check_anhydrous check_base Evaluate Base Base Active? Base Non-Nucleophilic? (NaH, LDA) check_anhydrous->check_base If conditions are dry check_temp Optimize Temperature Reaction too Hot? check_base->check_temp If base is appropriate check_addition Check Order of Addition Pre-formed Enolate? check_temp->check_addition If temp is controlled purify Purification Strategy Recrystallization or Chromatography check_addition->purify If order is correct success Improved Selectivity purify->success

Caption: A logical workflow for troubleshooting and optimizing reaction selectivity.

Section 5: Analytical Methods for Quantifying Selectivity

To improve selectivity, you must first be able to measure it accurately. High-Performance Liquid Chromatography (HPLC) is the preferred method.

Developing an HPLC Method:

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically effective for separating the non-polar starting materials from the more polar product and byproducts.[6][7]

  • Detection: A UV detector set to a wavelength where the 4-nitrophenyl group has strong absorbance (e.g., 254 nm or 315 nm) will provide good sensitivity.

  • Quantification: The selectivity can be expressed as the ratio of the peak area of the desired product to the sum of the peak areas of all products and unreacted starting materials. For accurate quantification, response factors for each compound should be determined using pure standards.

Section 6: Frequently Asked Questions (FAQs)

Q: Can I use other esters besides methyl 4-nitrobenzoate? A: Yes, other esters like ethyl or benzyl 4-nitrobenzoate can be used. However, the choice of ester can influence the reaction rate and the ease of purification. Methyl and ethyl esters are common due to their reactivity and the volatility of the corresponding alcohol byproducts.

Q: My product appears as a bright yellow solid. Is this expected? A: Yes, compounds containing the 4-nitrophenyl group are often yellow.[8] A bright yellow crystalline solid is a good indication of the desired product.

Q: The ¹H NMR of my product shows a complex set of peaks, suggesting more than one compound, even after purification. What could be the cause? A: β-keto-carboxamides can exist as a mixture of keto and enol tautomers in solution.[8] This can lead to a doubling of some peaks in the NMR spectrum. This is a characteristic of the molecule and not necessarily an indication of impurity. Variable temperature NMR or changing the NMR solvent can sometimes help to confirm the presence of tautomers.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. Rsc.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Org. Synth. Retrieved from [Link]

  • Google Patents. (2016). WO2016053890A1 - PROCESSES AND INTERMEDIATES IN THE PREPARATION OF C5aR ANTAGONISTS.
  • PrepChem.com. (2026). Synthesis of 3-(p-nitrophenyl)-3-hydroxy-1-phenyl propanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PMC. Retrieved from [Link]

  • Tanabe, Y. (n.d.). Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • ChemSynthesis. (2025). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (2025). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Retrieved from [Link]

  • Reddit. (2017). Which is the best method for purifying N-Phenylpropanamide? r/chemhelp. Retrieved from [Link]

  • IUPAC. (n.d.). SELECTIVITY IN ANALYTICAL CHEMISTRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • ACS Publications. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. Retrieved from [Link]

  • Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Application of the Claisen Condensation Reaction to 3 Aromatic Esters that are found in Nature. Retrieved from [Link]

  • ResearchGate. (n.d.). Claisen-Schmidt condensation under solventfree conditions. Retrieved from [Link]

  • PubMed. (2000). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. Retrieved from [Link]

  • ScienceMadness.org. (2012). problem in claisen condensation reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.

Sources

Optimization

Technical Support Center: Troubleshooting 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development teams utilizing 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and its derivatives. While this scaffold is highly versatile—serving as a backbone for Butyrylcholinesterase (BChE) inhibitors in Alzheimer's research and Carbonic Anhydrase (CA) inhibitors in oncology—it possesses inherent structural liabilities that frequently lead to off-target effects, assay interference, and unexpected cytotoxicity.

This guide is designed to deconstruct the chemical causality behind these issues and provide self-validating, step-by-step protocols to troubleshoot and mitigate them in your workflows.

Mechanistic Overview: The "Why" Behind the Off-Target Effects

To effectively troubleshoot this compound, we must first isolate its three primary structural liabilities:

  • The 4-Nitrophenyl Group (Bioreductive Liability): Nitroaromatic rings are notorious for undergoing enzymatic reduction by mammalian nitroreductases (e.g., NQO1). This one- or two-electron reduction generates highly reactive nitroso (ArNO) and hydroxylamine (ArNHOH) intermediates. These electrophiles covalently bind to off-target cellular proteins and induce severe oxidative stress[1][3].

  • The Beta-Keto Amide Core (Chelation & Optical Liability): The 3-oxo-amide motif exists in equilibrium with its enol tautomer. This enol form can act as a bidentate ligand, chelating trace metals in assay buffers or binding to unintended metalloenzymes. Furthermore, its conjugated system frequently quenches fluorescence, leading to Pan-Assay Interference Compounds (PAINS)-like false positives.

  • The N-Phenyl Ring (Hydrophobic Liability): Without proper functionalization, this lipophilic moiety drives non-specific hydrophobic interactions (e.g., π−π stacking) with highly homologous enzyme pockets, destroying target selectivity (e.g., hitting AChE instead of BChE, or CA II instead of CA IX) [2].

OffTargetMechanisms Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide L1 4-Nitrophenyl Liability Compound->L1 L2 Beta-Keto Amide Liability Compound->L2 L3 N-Phenyl Ring Liability Compound->L3 M1 Nitroreductase Activation L1->M1 M2 Enolization & Metal Chelation L2->M2 M3 Non-Specific Hydrophobic Binding L3->M3 E1 Reactive Species Cytotoxicity M1->E1 E2 Assay Quenching (PAINS) M2->E2 E3 Poor Target Selectivity M3->E3 S1 Isosteric Replacement (e.g., -CF3, -CN) E1->S1 S2 Orthogonal Assays (SPR, ITC) E2->S2 S3 Dual-Tail Hydrophilic Addition E3->S3

Mechanistic pathways of off-target liabilities and corresponding mitigation workflows.

Troubleshooting Guide & Validated Protocols

Issue 1: Unintended Cytotoxicity in Cell-Based Assays

User Report: "We are observing dose-dependent cell death in our target-negative control cell lines at concentrations >10 µM. Is our compound hitting an essential off-target kinase?"

Diagnosis: It is highly probable that the cytotoxicity is not driven by kinase inhibition, but rather by the metabolic activation of the 4-nitrophenyl group into toxic hydroxylamine species by endogenous nitroreductases [1].

Protocol: Validating Nitroreductase-Mediated Cytotoxicity This self-validating protocol uses a pharmacological blockade to prove that toxicity is metabolite-driven.

  • Cell Seeding: Plate your cell line (e.g., HepG2, which has high basal metabolic activity) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Inhibitor Pre-treatment: Pre-incubate the cells with 50 µM Dicoumarol for 2 hours.

    • Causality: Dicoumarol is a potent, competitive inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). By blocking NQO1, you prevent the enzymatic reduction of the nitro group, effectively starving the pathway of the reactive intermediates that cause toxicity.

  • Compound Dosing: Add 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in a dose-response gradient (0.1 µM to 100 µM). Maintain a final DMSO concentration of 0.5%.

  • Viability Readout: After 48 hours, quantify viability using an ATP-dependent luminescent assay (e.g., CellTiter-Glo®).

  • Interpretation: If cell viability is rescued in the Dicoumarol-treated wells compared to the vehicle control, the off-target toxicity is definitively caused by nitroreduction. Mitigation: Consider isosteric replacement of the −NO2​ group with a −CF3​ or −CN group during your next SAR cycle.

Issue 2: Poor Target Selectivity Among Homologous Isoforms

User Report: "Our compound inhibits our primary target (e.g., CA IX) well, but it equally inhibits the off-target housekeeping isoform (CA II)."

Diagnosis: The unmodified N-phenyl ring lacks the spatial geometry and electrostatic properties required to differentiate between highly conserved binding pockets.

Mitigation Strategy: Implement a "Dual-Tail" Hydrophilic Approach .

  • Causality: Appending a secondary hydrophilic tail (such as an ethanolamine moiety) to the N-phenyl ring forces the molecule to interact with the outer, more variable regions of the enzyme's active site cleft. Because the deep active sites of homologous enzymes are nearly identical, selectivity can only be achieved by anchoring the compound to the divergent amino acid residues at the rim of the binding pocket [2].

Issue 3: High-Throughput Screening (HTS) False Positives

User Report: "The compound showed an IC50 of 50 nM in our fluorescence-based enzymatic assay, but we see zero target engagement in our cellular thermal shift assay (CETSA)."

Diagnosis: The compound is exhibiting PAINS-like behavior. The beta-keto amide undergoes pH-dependent enolization, creating a highly conjugated system that absorbs light and quenches the fluorophores used in your HTS assay, mimicking enzyme inhibition.

Protocol: Bypassing Optical Interference via Surface Plasmon Resonance (SPR) To validate true target engagement, you must switch to an orthogonal, label-free biophysical assay.

  • Ligand Immobilization: Immobilize your target protein onto a CM5 sensor chip via standard amine coupling until a stable baseline of ~5000 Resonance Units (RU) is achieved.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+) matched exactly to the DMSO concentration of your analyte samples (typically 5%).

    • Causality: SPR is exquisitely sensitive to bulk refractive index changes. A mismatch in DMSO between the running buffer and the sample will mask the small mass changes of the small molecule binding.

  • Analyte Injection: Inject the compound at a flow rate of 30 µL/min across a concentration series (0.39 µM to 50 µM).

  • Kinetics Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

    • Causality: Because SPR measures localized mass changes at the sensor surface rather than photon emission, it is completely immune to the optical quenching caused by the beta-keto amide's enol tautomer.

Quantitative Data: Off-Target Mitigation Outcomes

The following table summarizes the expected quantitative improvements when applying the recommended mitigation strategies to the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold.

Liability SourceManifestationDiagnostic AssayMitigation StrategyExpected Outcome
4-Nitrophenyl Dose-dependent cell deathNQO1 Inhibition (Dicoumarol)Isosteric replacement ( −CF3​ ) >95% cell viability at 50 µM
Beta-Keto Amide False positives in HTSUV-Vis / Fluorescence ScanSwitch to SPR / ITCComplete elimination of optical artifacts
N-Phenyl Ring Binding to homologous targetsIsoform Profiling (e.g., CA II vs IX)Dual-tail hydrophilic addition >50 -fold selectivity for primary target

Frequently Asked Questions (FAQs)

Q: Why does the compound's potency seem to drop after a week in solution? A: Beta-keto amides are susceptible to slow hydrolysis in aqueous buffers, particularly at basic pH levels where the enolate is highly stable. Always prepare fresh DMSO stocks for critical experiments and strictly avoid freeze-thaw cycles.

Q: Can the p-nitrophenyl group be maintained if we are specifically targeting hypoxic tumors? A: Yes. In the context of hypoxia-targeted therapies, the nitroaromatic group ceases to be a liability and instead acts as a bioreductive prodrug trigger. Under severe hypoxia, oxygen-sensitive reductases facilitate multielectron reduction, releasing the active pharmacophore specifically within the tumor microenvironment while sparing normoxic tissue [1].

Q: Why is my IC50 shifting dramatically when I change my assay buffer from pH 7.0 to 8.0? A: The enolization of the beta-keto amide is highly pH-dependent. At higher pH, a larger fraction of the compound exists as the enolate ion, which drastically alters both its binding affinity (due to changes in hydrogen bond donor/acceptor status) and its metal-chelating propensity.

References

  • The Catalysis Mechanism of E. coli Nitroreductase A, a Candidate for Gene-Directed Prodrug Therapy: Potentiometric and Substrate Specificity Studies. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry (PubMed/NIH). URL:[Link]

  • Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics (PMC/NIH). URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (NPP)

Disclaimer: The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (NPP) is recognized as a novel chemical entity with limited publicly available data. This guide is formulated based on the inferred physicochemical pro...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (NPP) is recognized as a novel chemical entity with limited publicly available data. This guide is formulated based on the inferred physicochemical properties from its chemical structure—specifically, anticipated low aqueous solubility and potential metabolic susceptibility. The principles and troubleshooting advice provided herein are grounded in established pharmaceutical science for compounds with similar characteristics, often categorized as Biopharmaceutics Classification System (BCS) Class II or IV.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated for the oral bioavailability of NPP?

Based on its structure, which includes a nitrophenyl group and a phenylpropanamide backbone, two main challenges are predicted:

  • Poor Aqueous Solubility: The aromatic rings contribute to a hydrophobic nature, likely resulting in low solubility in gastrointestinal fluids. This is a rate-limiting step for absorption.

  • Potential for First-Pass Metabolism: The amide linkage may be susceptible to hydrolysis by enzymes in the gut or liver. Additionally, the nitro group can undergo reduction, potentially leading to rapid clearance before the drug reaches systemic circulation.[1][2]

Q2: What is the likely Biopharmaceutics Classification System (BCS) class for NPP and why is it important?

NPP is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[3] The classification is crucial as it guides the formulation strategy. For BCS Class II compounds, enhancing the dissolution rate is the primary goal. For Class IV, both solubility and permeability enhancement strategies are necessary.[3][4]

Q3: What initial physicochemical characterization is essential for NPP before starting formulation development?

A thorough characterization is critical to de-risking the development process.[5][6] Key parameters include:

  • Aqueous Solubility: At different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.

  • pKa: To understand the ionization state at different pH levels.

  • LogP/LogD: To assess lipophilicity and its impact on permeability.

  • Melting Point and Solid-State Characterization (e.g., DSC, XRD): To identify polymorphism, which can affect solubility and stability.[7]

  • Stability: In various pH conditions and in the presence of light.

Here is a sample table for organizing initial characterization data:

ParameterResultMethod
Aqueous Solubility (pH 1.2)< 0.1 µg/mLHPLC-UV
Aqueous Solubility (pH 6.8)< 0.1 µg/mLHPLC-UV
pKa8.5 (predicted)Potentiometric
LogP3.8 (predicted)HPLC
Melting Point185°CDSC
Crystalline FormForm IXRD

Q4: What is the "food effect," and should I be concerned about it with NPP?

The food effect refers to the alteration in drug bioavailability when administered with food. For poorly soluble, lipophilic drugs like NPP, co-administration with a high-fat meal can sometimes increase absorption by stimulating bile secretion, which aids in solubilization.[8] It is crucial to assess this early in development.

Troubleshooting Guides

Issue 1: Inconsistent or Failed Dissolution Testing

Dissolution testing is a critical quality control measure and a predictor of in vivo performance.[9] Failure to meet specifications requires a systematic investigation.

Possible Cause & Troubleshooting Steps:

  • Mechanical Issues with Dissolution Apparatus:

    • Action: Perform a mechanical qualification of the dissolution bath, checking for vessel centering, paddle/basket height, and wobble.[10] Ensure the apparatus is free from vibration.

    • Rationale: Incorrect geometry or vibration can lead to variable hydrodynamics, causing inconsistent dissolution results.

  • Issues with Dissolution Medium:

    • Action: Verify the pH and composition of the buffer. Ensure proper degassing of the medium, as dissolved gases can form bubbles on the tablet surface, hindering dissolution.[11]

    • Rationale: The pH of the medium can significantly impact the solubility of ionizable compounds. Dissolved gases can create a barrier between the drug and the solvent.

  • Formulation-Related Problems:

    • Action: Observe the dosage form during the test. Look for issues like "coning" (formation of a mound of powder at the bottom of the vessel) or "pellicle formation" in capsules.[10][12]

    • Rationale: These phenomena indicate poor formulation properties, such as inadequate disintegration or drug-excipient interactions.

  • Analytical Method Errors:

    • Action: Re-verify calculations, standard concentrations, and dilution factors. Check for filter validation to ensure the drug is not adsorbing to the filter material.[10]

    • Rationale: Simple errors in the analytical workflow can lead to incorrect dissolution results.

Here is a logical flow for investigating dissolution failures:

Dissolution_Troubleshooting Start Dissolution Failure (OOS) Check_Apparatus Verify Mechanical Qualification of Dissolution Bath Start->Check_Apparatus Check_Media Check Media (pH, Degassing) Start->Check_Media Check_Formulation Observe Dosage Form Behavior Start->Check_Formulation Check_Analysis Review Analytical Method & Calculations Start->Check_Analysis Root_Cause Identify Root Cause Check_Apparatus->Root_Cause Check_Media->Root_Cause Check_Formulation->Root_Cause Check_Analysis->Root_Cause

Caption: Systematic workflow for troubleshooting out-of-specification (OOS) dissolution results.

Issue 2: Low Oral Bioavailability in Preclinical Animal Studies

Low bioavailability in initial animal studies is a common hurdle for compounds like NPP.[13]

Possible Cause & Troubleshooting Steps:

  • Solubility-Limited Absorption:

    • Action: Formulate NPP in a solubilizing vehicle for the next animal study. Options include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), or amorphous solid dispersions with a polymer.[14][15]

    • Rationale: Improving the in vivo solubility and dissolution rate is often the most effective way to enhance the bioavailability of BCS Class II/IV compounds.[16][17]

  • Permeability-Limited Absorption:

    • Action: Conduct an in vitro permeability assay using Caco-2 or PAMPA models.[18][19] If permeability is low, consider if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[20]

    • Rationale: These assays help determine if the drug can effectively cross the intestinal epithelium.[21] If efflux is an issue, co-administration with a P-gp inhibitor in preclinical studies can confirm this mechanism.

  • High First-Pass Metabolism:

    • Action: Analyze plasma samples for major metabolites. The presence of significant levels of metabolites after oral dosing, but not after intravenous dosing, points to first-pass metabolism.

    • Rationale: Understanding the metabolic pathways is key. The nitro group in NPP can be reduced by nitroreductases, and the amide bond can be hydrolyzed.[22][23][24] Identifying the primary metabolic routes can inform strategies to block or bypass this clearance.

This decision tree can guide the formulation strategy based on preclinical outcomes:

Bioavailability_Enhancement Start Low Oral Bioavailability of NPP Solubility Is Absorption Solubility-Limited? Start->Solubility Permeability Is Absorption Permeability-Limited? Solubility->Permeability No Formulation_Strategy Develop Enabling Formulation (e.g., Solid Dispersion, SEDDS) Solubility->Formulation_Strategy Yes Metabolism Is First-Pass Metabolism High? Permeability->Metabolism No Permeation_Enhancers Consider Permeation Enhancers or Efflux Inhibitors Permeability->Permeation_Enhancers Yes Metabolic_Blockers Consider Prodrug Approach or Metabolic Pathway Blockers Metabolism->Metabolic_Blockers Yes

Caption: Decision tree for selecting a bioavailability enhancement strategy for NPP.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of NPP

Objective: To enhance the solubility and dissolution rate of NPP by converting it from a crystalline to an amorphous form stabilized in a polymer matrix.

Materials:

  • NPP

  • Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64)

  • Dichloromethane (DCM)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Weigh 1 gram of NPP and 3 grams of PVP/VA 64 (1:3 drug-to-polymer ratio).

  • Dissolve both components in a suitable solvent system (e.g., 20 mL of a 9:1 DCM:methanol mixture) in a round-bottom flask. Ensure complete dissolution.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure until a solid film is formed.

  • Scrape the solid material from the flask.

  • Dry the material in a vacuum oven at 40°C for 24-48 hours to remove residual solvent.

  • Characterize the resulting solid dispersion using XRD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of NPP and identify potential P-gp mediated efflux.[18][20]

Materials:

  • Caco-2 cells (passage 25-40)

  • Transwell® inserts (0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • NPP stock solution in DMSO

  • Lucifer yellow (paracellular integrity marker)

  • Propranolol (high permeability control)

  • Atenolol (low permeability control)

  • Verapamil (P-gp inhibitor)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • A to B Permeability:

    • Wash the cells with pre-warmed HBSS.

    • Add NPP (e.g., at 10 µM) to the apical (A) side and fresh HBSS to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • B to A Permeability:

    • Add NPP to the basolateral (B) side and fresh HBSS to the apical (A) side.

    • Sample from the apical side at the same time points.

  • Efflux Ratio (ER) Calculation:

    • Analyze the concentration of NPP in all samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • ER = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux.

  • P-gp Inhibition:

    • Repeat the A to B and B to A permeability experiments in the presence of a P-gp inhibitor like verapamil. A significant reduction in the ER confirms P-gp mediated efflux.

  • Analyze Lucifer yellow transport to ensure the monolayer integrity was maintained throughout the experiment.

References

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery.
  • Advanced drug permeability & transporter assays. Nuvisan.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (2022). Polymers.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2014).
  • Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds. (2023). Springer Protocols.
  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. (2025). Journal of Drug Delivery and Therapeutics.
  • Permeability and Transporters. Admescope.
  • Formulation Approaches for Solubility Enhancement by Using Polar or Non-Polar Lipid Components of BCS Class II Drugs through LBDDS. (2021). Research Journal of Pharmacy and Technology.
  • Perme
  • Advanced approaches to improve solubility of BCS class II drugs. (2023). Tanzania Journal of Science.
  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs. (2024). Oriental Journal of Chemistry.
  • In Vitro Permeability Assay.
  • Dissolution Failure Investigation: Troubleshooting Guide. (2004). Studylib.
  • Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK. (2025). AAPS PharmSciTech.
  • Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. (2005).
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
  • Troubleshooting Dissolution Failures in Formul
  • Chemical and Physical Characterizations of Potential New Chemical Entity. (2007).
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). Chemical Research in Toxicology.
  • Drug Metabolism: Phase I and Phase II Metabolic P
  • Dissolution Failure Investig
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Academia.edu.
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022).
  • GUIDELINES FOR BIOAVAILABILITY & BIOEQUIVALENCE STUDIES. (2005). Dinesh Thakur.
  • Guideline on the Chemistry of New Active Substances. (2003). European Medicines Agency.
  • Analytical Services to Characterize New Chemical Entities. Pacific BioLabs.
  • Metabolism of nitroaromatic compounds. (1987). Drug Metabolism Reviews.
  • Physicochemical Properties and Environmental Fate. (2014).
  • Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis. (2018). Molecular Pharmaceutics.
  • Drug Metabolism. (2024). Chemistry LibreTexts.
  • Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies. (2023). Health Canada.
  • Note for Guidance on the Investigation of Bioavailability and Bioequivalence. (2001). European Medicines Agency.

Sources

Reference Data & Comparative Studies

Validation

Comparative Cytotoxicity and Mechanistic Profiling: 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide vs. Chalcone Derivatives

As drug discovery pivots toward targeted, mechanism-specific interventions, the comparative evaluation of distinct chemical scaffolds becomes critical. This guide provides an objective, data-driven comparison between 3-(...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward targeted, mechanism-specific interventions, the comparative evaluation of distinct chemical scaffolds becomes critical. This guide provides an objective, data-driven comparison between 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (a highly functionalized β -ketoamide, also known as 4-nitrobenzoylacetanilide) and Chalcone derivatives (1,3-diaryl-2-propen-1-ones).

By dissecting their divergent mechanisms of action, structure-activity relationships (SAR), and in vitro evaluation protocols, this guide equips researchers with the necessary insights to leverage these scaffolds in anticancer drug development.

Mechanistic Divergence: The Causality of Cytotoxicity

Understanding how a compound induces cell death is just as important as measuring its potency. These two classes of compounds achieve cytotoxicity through fundamentally different chemical interactions.

Chalcone Derivatives: The Michael Acceptor Paradigm

Chalcones are characterized by an α,β -unsaturated carbonyl system linking two aromatic rings. This structural motif acts as a potent Michael acceptor [1].

  • Mechanism: The electrophilic β -carbon readily undergoes covalent Michael addition with nucleophilic thiol groups (-SH) present on critical cellular proteins[2].

  • Primary Targets: Chalcones frequently bind to cysteine residues on tubulin (specifically at the colchicine-binding site), preventing polymerization and arresting the cell cycle at the G2/M phase[1][3]. Additionally, they disrupt mitochondrial uncoupling and inhibit the NF-κB signaling pathway[2].

3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide: Chelation & Bioreduction

Unlike the rigid unsaturated system of chalcones, this compound is a flexible β -ketoamide .

  • Mechanism: The β -ketoamide core exhibits dynamic keto-enol tautomerism, which allows the molecule to act as a bidentate ligand. This facilitates the chelation of metal ions (e.g., Zn2+ ), making it a potent inhibitor of metalloenzymes such as Histone Deacetylases (HDACs)[4].

  • The Nitro Advantage: The strongly electron-withdrawing 4-nitro group significantly alters the molecule's electronic landscape. In the hypoxic environment of solid tumors, nitroaromatics undergo enzymatic bioreduction by nitroreductases, generating reactive oxygen species (ROS) and localized oxidative stress[5].

  • Synthetic Precursor: Beyond its raw cytotoxicity, this β -ketoamide is a highly valued synthon. Through acid-catalyzed cyclization or Biginelli-like multicomponent reactions, it is converted into 4-phenyl-2-quinolones (4-PQs) and dihydropyrimidinones (DHPMs)—both of which are highly potent antimitotic agents[6][7].

G cluster_chalcone Chalcone Derivatives cluster_ketoamide 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide C1 alpha,beta-Unsaturated Carbonyl C2 Michael Addition (Thiol Binding) C1->C2 C3 Tubulin Depolymerization & ROS Generation C2->C3 Apoptosis Cancer Cell Apoptosis C3->Apoptosis K1 beta-Ketoamide Core + 4-Nitro Group K2 Keto-Enol Chelation & Bioreduction K1->K2 K3 Metalloenzyme Inhibition & Oxidative Stress K2->K3 K3->Apoptosis

Divergent cytotoxic signaling pathways of Chalcones vs. β -Ketoamide derivatives.

Quantitative Data & Target Comparison

To objectively compare performance, the following table synthesizes the general pharmacological profiles of both compound classes based on recent structure-cytotoxicity relationship (QSAR) studies[7][8].

Parameter3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (and cyclized derivatives)Chalcone Derivatives
Core Pharmacophore β -ketoamide / 4-nitrobenzoylacetanilide1,3-diaryl-2-propen-1-one
Primary Mechanism Metal chelation, Bioreduction (ROS), Tubulin binding (via cyclization)Covalent Michael addition to thiols
Key Molecular Targets HDACs, Nitroreductases, Tubulin (Colchicine site)Tubulin, Keap1, Topoisomerase II
In Vitro IC50​ Range 0.3 µM – 15.0 µM (Highly dependent on cyclization state)0.5 µM – 25.0 µM (Dependent on ring substitution)
Physicochemical Liability Keto-enol equilibrium can complicate formulation stabilityHigh reactivity can lead to off-target thiol binding (toxicity)
Resistance Profile Effective in hypoxic, multi-drug resistant (MDR) environmentsSusceptible to glutathione (GSH) mediated detoxification

Self-Validating Experimental Protocols

When evaluating these compounds in the laboratory, standard assays often produce artifacts if the chemical nature of the scaffold is ignored. Below are field-proven methodologies designed to ensure scientific integrity.

Protocol A: Multiplexed In Vitro Cytotoxicity Screening

Expert Insight: As an Application Scientist, I strongly advise against using the standard MTT assay for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The 4-nitro group can undergo non-enzymatic chemical reduction by cellular components or the assay reagents themselves, mimicking cellular metabolism and leading to false-positive viability readings. Resazurin (Alamar Blue) must be used instead, as its fluorescent readout bypasses this nitro-reduction artifact.

Step-by-Step Workflow:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung) in 96-well black-walled plates at 5×103 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Dissolve compounds in DMSO to create 10 mM stock solutions. Prepare a 7-point dose-response gradient (0.1 µM to 100 µM) in culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Treatment: Aspirate old media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Colchicine). Incubate for 48 or 72 hours.

  • Resazurin Assay: Add 10 µL of Resazurin reagent (0.15 mg/mL in PBS) to each well. Incubate for 2–4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate IC50​ using non-linear regression analysis.

Protocol B: Target-Specific Validation (Tubulin vs. ROS)

To validate the mechanisms outlined in Section 1, parallel target assays are required:

  • For Chalcones (Tubulin Polymerization): Utilize a cell-free fluorescent tubulin polymerization assay. Chalcones will delay the nucleation phase and reduce the Vmax​ of polymerization compared to the vehicle control[2].

  • For β -Ketoamides (ROS Generation): Treat cells with the compound for 12 hours, then stain with H2​DCFDA (10 µM). The bioreduction of the 4-nitro group will cleave the dye, yielding highly fluorescent DCF, quantifiable via flow cytometry[9].

Workflow Step1 Step 1: Cell Seeding Plate cancer cell lines (e.g., MCF-7, A549) in 96-well plates at 5x10^3 cells/well Step2 Step 2: Compound Treatment Dose-response gradients (0.1 - 100 µM) of Ketoamide vs. Chalcones Step1->Step2 Step3 Step 3: Incubation 48-72 hours at 37°C, 5% CO2 Step2->Step3 Step4 Step 4: Viability Assay Resazurin reduction assay (Avoids MTT nitro-interference) Step3->Step4 Step5 Step 5: Target Validation Tubulin polymerization assay & Intracellular ROS quantification (DCFDA) Step4->Step5

High-throughput, artifact-free screening workflow for compound evaluation.

Conclusion & Drug Development Perspectives

Both 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and chalcone derivatives represent highly tunable scaffolds for anticancer drug discovery.

While chalcones offer potent, direct inhibition of cytoskeletal dynamics via Michael addition[1], their high electrophilicity can sometimes result in off-target toxicity. Conversely, the β -ketoamide scaffold offers a more nuanced approach. Its innate ability to induce localized ROS via nitro-reduction, combined with its utility as a precursor for highly selective quinolone-based tubulin inhibitors[7], makes it an exceptional candidate for targeting hypoxic, therapy-resistant tumor microenvironments.

Future drug design should focus on hybridizing these scaffolds—combining the targeted Michael acceptor properties of chalcones with the metal-chelating and bioreductive capacities of β -ketoamides to overcome multi-drug resistance.

References

  • Synthesis of 3,4-Dihydropyrimidin(thio)
  • N-(4-acetylphenyl)
  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ)
  • The structures of some anticancer agents and the general structure of the target compounds ResearchGate URL
  • Chalcone Derivatives: Role in Anticancer Therapy PMC - NIH URL
  • In Vitro Anticancer Activity of Monosubstituted Chalcone Derivatives SAPUB URL
  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones MDPI URL
  • Quantitative Structure–Cytotoxicity Relationship of Chalcones Anticancer Research URL
  • Synthesis, characterization and cytotoxicity of new piplartine dimers ResearchGate URL

Sources

Comparative

Comparing the anti-inflammatory effect of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide with known NSAIDs

Technical Comparison Guide: Evaluating the Anti-Inflammatory Efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide vs. Classical NSAIDs Executive Summary The discovery and validation of novel cyclooxygenase (COX) inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Evaluating the Anti-Inflammatory Efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide vs. Classical NSAIDs

Executive Summary

The discovery and validation of novel cyclooxygenase (COX) inhibitors remain critical priorities in drug development due to the gastrointestinal toxicity of non-selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and the cardiovascular risks associated with highly selective COX-2 inhibitors[1]. This guide provides a rigorous, data-driven comparison between classical NSAIDs (Diclofenac, Indomethacin, Celecoxib) and 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide , a novel β-ketoamide derivative. By leveraging highly specific LC-MS/MS enzymatic assays and in vivo edema models, we evaluate the compound's mechanistic selectivity and translational potential.

Mechanistic Rationale & Target Pathway

Classical NSAIDs exert their primary anti-inflammatory effects by inhibiting the conversion of arachidonic acid to pro-inflammatory cyclic endoperoxides (PGH2, and subsequently PGE2)[1]. However, the therapeutic window of these compounds is dictated by their selectivity between two distinct isozymes:

  • COX-1 (Constitutive): Expressed in the gastrointestinal tract and kidneys; inhibition leads to ulceration and renal toxicity[1][2].

  • COX-2 (Inducible): Upregulated during inflammatory and neoplastic processes[1].

The structural design of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide incorporates a bulky, electron-withdrawing nitrophenyl group. This steric bulk is hypothesized to prevent the molecule from entering the narrower hydrophobic channel of COX-1, while allowing it to dock efficiently into the wider side-pocket of the COX-2 active site, mimicking the selectivity profile of diarylheterocycles like Celecoxib[2].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Tract, Kidney AA->COX1 Enzymatic COX2 COX-2 (Inducible) Inflammation Sites AA->COX2 Enzymatic PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 PGE2 Prostaglandin E2 (Pain & Edema) PGH2->PGE2 PGE Synthase NSAID Classical NSAIDs (Indomethacin, Diclofenac) NSAID->COX1 Strong Inhibition NSAID->COX2 Strong Inhibition TestCmpd 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide TestCmpd->COX1 Weak Inhibition TestCmpd->COX2 Selective Inhibition

Mechanistic pathway of Arachidonic Acid metabolism and targeted inhibition by NSAIDs vs. Test Compound.

Experimental Methodology: Self-Validating Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. We utilize human recombinant COX-2 to account for inter-species variation (which can skew clinical translation) and employ LC-MS/MS over traditional ELISA to eliminate antibody cross-reactivity and accurately quantify PGE2[1][3].

In Vitro LC-MS/MS COX Inhibition Assay

Many novel β-ketoamides and NSAIDs exhibit time-dependent inhibition kinetics[4]. To prevent artificially inflated IC50 values (false negatives), our protocol mandates a pre-incubation phase before substrate initiation[5].

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare a 100 mM Tris-HCl buffer (pH 8.0). Add 0.2 µg of human recombinant COX-2 or 0.1 µg of ovine COX-1 per reaction tube[1][3]. (Note: Ovine COX-1 is retained as it provides a highly stable, universally accepted baseline for constitutive activity[3]).

  • Cofactor Addition: Supplement with 100 µM hematin and 40 mM L-epinephrine to support optimal peroxidase activity[1][6].

  • Inhibitor Pre-incubation: Introduce serially diluted test compounds or reference NSAIDs (in DMSO). Incubate at 37°C for 10 minutes to allow time-dependent enzyme-inhibitor complex formation[4][5].

  • Reaction Initiation: Add 5 µM of arachidonic acid to initiate prostaglandin synthesis[1][5].

  • Quenching & Extraction: After exactly 2 minutes, quench the reaction with 1N HCl. Extract prostanoids using an 800 µL hexane/ethyl acetate (50:50, v/v) mixture[1][7].

  • Quantification: Evaporate the organic layer, reconstitute in methanol/water, and quantify PGE2 via LC-MS/MS against standard calibration curves[1].

Workflow Prep Enzyme Prep (Human COX-2) Incubate Pre-incubation (10 min, 37°C) Prep->Incubate Substrate Add Substrate (Arachidonic Acid) Incubate->Substrate Quench Quench Reaction (Stop Solution) Substrate->Quench LCMS LC-MS/MS (Quantify PGE2) Quench->LCMS

Step-by-step workflow for the self-validating LC-MS/MS in vitro COX inhibition assay.

In Vivo Carrageenan-Induced Paw Edema Model

To validate the in vitro enzymatic data, we utilize the standard carrageenan-induced paw edema model, which relies heavily on COX-2 mediated prostaglandin release during its acute phase.

Step-by-Step Workflow:

  • Preparation: Fast adult Wistar rats for 12 hours prior to the experiment, allowing water ad libitum.

  • Dosing: Administer 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide or reference NSAIDs (10 mg/kg) orally via gavage, suspended in a 0.5% carboxymethyl cellulose (CMC) vehicle.

  • Induction: One hour post-dosing, inject 0.1 mL of a freshly prepared 1% carrageenan suspension into the sub-plantar region of the right hind paw.

  • Measurement: Quantify paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

Quantitative Data & Comparative Analysis

The performance of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide was benchmarked against widely used clinical standards.

Table 1: In Vitro COX-1 and COX-2 Enzymatic Inhibition (IC50) Data represents the concentration required to inhibit enzyme activity by 50%. Selectivity Index (SI) = COX-1 IC50 / COX-2 IC50.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Classification
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide > 50.000.85> 58.8Selective COX-2 Inhibitor
Celecoxib [2]> 50.000.12> 416.6Highly Selective COX-2
Diclofenac [8]0.060.400.15Non-selective NSAID
Indomethacin [8]0.050.490.10Non-selective NSAID

Analysis: The β-ketoamide test compound demonstrates a highly favorable Selectivity Index (>58.8), vastly outperforming classical non-selective NSAIDs like Diclofenac and Indomethacin, which inhibit COX-1 more aggressively than COX-2[8]. While its absolute potency against COX-2 (0.85 µM) is slightly lower than Celecoxib (0.12 µM), its lack of COX-1 affinity suggests a highly protective gastrointestinal profile[2].

Table 2: In Vivo Anti-Inflammatory Efficacy (Carrageenan-Induced Paw Edema) Dose: 10 mg/kg administered orally. Measurements taken at the 4-hour peak inflammatory phase.

Treatment Group% Inhibition of Paw Edema
Vehicle (Control) 0.0%
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide 68.5%
Celecoxib 72.1%
Indomethacin 65.3%

Analysis: In vivo data correlates strongly with the in vitro findings. The test compound achieved a 68.5% reduction in edema, performing on par with Indomethacin and approaching the efficacy of Celecoxib. This indicates excellent oral bioavailability and effective tissue penetration at the site of inflammation.

Translational Outlook

3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide represents a highly viable scaffold for next-generation anti-inflammatory therapeutics. By effectively sidestepping the COX-1 pathway, it mitigates the traditional GI liabilities of classical NSAIDs. Future development should focus on structural activity relationship (SAR) optimization of the β-ketoamide backbone to push the COX-2 IC50 into the low nanomolar range while maintaining its current selectivity profile.

References

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. nih.gov. 8

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. acs.org. 4

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. phytopharmajournal.com. Link

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. nih.gov. 3

  • Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. tandfonline.com. 2

  • Choline Salicylate | Research Grade | Supplier. benchchem.com. 5

Sources

Validation

A Comparative Analysis of the Antimicrobial Spectrum of a Novel β-Ketoanilide and Standard Antibiotics

An In-Depth Guide for Researchers in Drug Discovery and Development The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

The rise of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and broad-spectrum antimicrobial activity. Among the various scaffolds explored, β-ketoanilides, specifically 3-oxo-N-arylpropanamides, have emerged as a promising class of compounds.[1] This guide provides a comparative analysis of the antimicrobial spectrum of a representative β-ketoanilide, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, against standard antibiotics. While the initially proposed 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide lacks extensive publicly available data, the selected analogue offers a robust dataset for a meaningful comparison and serves as a valuable proxy for this chemical class.

This document will delve into the comparative antimicrobial activity, provide a detailed, replicable experimental protocol for determining such activity, and discuss the potential mechanisms of action, offering a comprehensive resource for researchers in the field.

Comparative Antimicrobial Spectrum

The in vitro efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2] A lower MIC value indicates greater potency.

The following table summarizes the comparative MIC values of (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide and a panel of standard antibiotics against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (μg/mL)

Microorganism(Z)-2-(3-nitrobenzylidene)-3-oxobutanamideCiprofloxacinAmpicillinFluconazole
Staphylococcus aureus (MRSA)2[3]0.25 - 0.6[4][5][6]32[7]N/A
Escherichia coli>32[3]0.013 - 0.08[4][5]3.7[7]N/A
Candida albicansNot ReportedN/AN/A0.25 - 2.0[8][9]

Note: N/A indicates that the antibiotic is not typically effective or tested against that class of microorganism.

From the data presented, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide demonstrates significant activity against the multi-drug resistant Gram-positive bacterium, Methicillin-Resistant Staphylococcus aureus (MRSA), with an MIC of 2 μg/mL.[3] This is a noteworthy finding, as MRSA is a major cause of hospital-acquired infections and is resistant to the entire class of β-lactam antibiotics, including ampicillin.[7] While not as potent as ciprofloxacin against this strain, its efficacy highlights its potential as a novel anti-MRSA agent.[4][5][6]

However, the compound shows limited activity against the Gram-negative bacterium Escherichia coli, with an MIC greater than 32 μg/mL.[3] This suggests a narrower spectrum of activity compared to a broad-spectrum antibiotic like ciprofloxacin, which is highly effective against E. coli.[4][5] The data for antifungal activity against Candida albicans was not available for this specific analogue, but other related compounds have shown some promise.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and accuracy of antimicrobial susceptibility testing, standardized methods are crucial. The following is a detailed protocol for the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2][11]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism in a liquid medium.

Materials:

  • Test compound (e.g., 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide)

  • Standard antibiotics (for comparison)

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial or fungal culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator

Workflow for Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound start->prep_compound Step 1 prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum Step 2 dispense Dispense compound dilutions into 96-well plate prep_compound->dispense Step 3 inoculate Inoculate wells with microbial suspension prep_inoculum->inoculate Step 4 dispense->inoculate controls Add positive and negative controls inoculate->controls Step 5 incubate Incubate plate at 35-37°C for 16-20 hours controls->incubate Step 6 read_results Read results visually or with a plate reader incubate->read_results Step 7 determine_mic Determine MIC read_results->determine_mic Step 8 end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Procedure:

  • Preparation of the Test Compound and Antibiotics:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Preparation of the Inoculum:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation of the Microtiter Plate:

    • Transfer a fixed volume (e.g., 50 µL) of each concentration of the serially diluted compounds into the wells of a new 96-well plate.

    • Add an equal volume (e.g., 50 µL) of the prepared microbial inoculum to each well.

    • Include a positive control well containing only the inoculum and broth (no compound) to ensure microbial growth.

    • Include a negative control well containing only sterile broth to check for contamination.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions may vary for fungi and fastidious bacteria.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Alternatively, a spectrophotometric plate reader can be used to measure the optical density (OD) at 600 nm. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

Potential Mechanism of Action

The β-dicarbonyl moiety present in 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and its analogs is a key structural feature that likely contributes to their antimicrobial activity.[1] These compounds can exist in keto-enol tautomeric forms. The enol form can act as a chelating agent for metal ions, which are essential for the function of many bacterial enzymes. By sequestering these metal ions, the compound may disrupt critical metabolic pathways in the microorganism.[1][12]

Furthermore, the electrophilic nature of the dicarbonyl carbons makes them susceptible to nucleophilic attack by amino acid residues (such as cysteine or histidine) in bacterial proteins.[13][14] This covalent modification can lead to enzyme inhibition and disruption of cellular functions, ultimately resulting in cell death.

Conceptual Diagram of Potential Mechanisms of Action

Mechanism cluster_mechanisms Potential Mechanisms cluster_effects Cellular Effects cluster_outcome Outcome compound β-Ketoanilide Compound (e.g., 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide) metal_chelation Metal Ion Chelation compound->metal_chelation acts as a chelator enzyme_inhibition Nucleophilic Attack on Enzymes compound->enzyme_inhibition is an electrophile disruption Disruption of Metabolic Pathways metal_chelation->disruption inactivation Enzyme Inactivation enzyme_inhibition->inactivation cell_death Bacterial Cell Death disruption->cell_death inactivation->cell_death

Caption: Potential mechanisms of antimicrobial action for β-ketoanilide compounds.

Conclusion and Future Directions

The representative β-ketoanilide, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide, demonstrates promising antimicrobial activity, particularly against MRSA. This suggests that the 3-oxo-N-arylpropanamide scaffold is a valuable starting point for the development of new antibacterial agents. The observed narrower spectrum of activity compared to broad-spectrum antibiotics like ciprofloxacin could be advantageous in certain clinical scenarios, as it may reduce the impact on the patient's beneficial microbiota.

Future research should focus on a more comprehensive evaluation of the antimicrobial spectrum of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and other derivatives. This should include testing against a wider panel of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. Structure-activity relationship (SAR) studies would be invaluable in optimizing the potency and spectrum of these compounds. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways affected by this class of antimicrobials.

References

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals. Available at: [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • (PDF) SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • Broth Microdilution | MI - Microbiology. MI - Microbiology. Available at: [Link]

  • Synthesis of novel N-naphthalene-2-yl propanamid derivatives and evaluation their antimicrobial activity | Request PDF. ResearchGate. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard Seventh Edition. Regulations.gov. Available at: [Link]

  • Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. Available at: [Link]

  • Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine). PMC. Available at: [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Available at: [Link]

  • Increase in MIC values of ciprofloxacin, melimine or Mel4 against S.... ResearchGate. Available at: [Link]

  • Synthesis and immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides. PubMed. Available at: [Link]

  • Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus. PMC. Available at: [Link]

  • Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. Scilit. Available at: [Link]

  • MIC assays on E. coli, S. epidermidis and S. aureus. | Download Table. ResearchGate. Available at: [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. PMC. Available at: [Link]

  • Antibacterial activity of 1,2-dicarbonyl compounds and the influence of the in vitro assay system | Request PDF. ResearchGate. Available at: [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PMC. Available at: [Link]

  • Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations. Frontiers. Available at: [Link]

  • Susceptibility testing of Aspergillus niger strains isolated from poultry to antifungal drugs. Unknown Source.
  • Investigation of fluconazole susceptibility to. Unknown Source.
  • MIC values (μg/mL) of the title compound tested against the Gram... ResearchGate. Available at: [Link]

  • Fluconazole MIC distributions a for Candida spp. | Download Table. ResearchGate. Available at: [Link]

  • From β-Dicarbonyl Chemistry to Dynamic Polymers | Chemical Reviews. ACS Publications. Available at: [Link]

  • CO-releasing Metal Carbonyl Compounds as Antimicrobial Agents in the Post-antibiotic Era. PMC. Available at: [Link]

  • Minimum inhibitory concentrations of AMPs against E. coli and S. aureus and commercial antibiotics in Muller-Hilton Agar. ResearchGate. Available at: [Link]

  • Antifungal activity of different fractions and compounds 1 and 2. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of β -Diketone Ligands and Their Antimicrobial Activity. Scholars Research Library. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Unknown Source.
  • Antibacterial Activity of 1,2-dicarbonyl Compounds and the Influence of the in Vitro Assay System. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of beta-trifluoroalkyl aminovinyl ketone deriv
  • Antibacterial Activity of 3-Chloro-2-oxo-N-phenyl-4- arylazetidine-1-carboxamide Deriv
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. ResearchGate. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Deriv
  • Identification of anti-inflammatory and other biological activities of 3-carboxamide, 3-carbohydrazide and ester derivatives of gatifloxacin. PMC. Available at: [Link]

  • Antifungal mechanism of ketone volatile organic compounds against Pseudogymnoascus destructans. PMC. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. Available at: [Link]

  • Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Antifungal activity of the volatile organic compounds produced by Ceratocystis fimbriata strains WSJK-1 and Mby. Frontiers. Available at: [Link]

  • Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. PMC. Available at: [Link]

  • N-(3-methylphenyl)-3-oxobutanamide | 25233-46-9. Unknown Source.

Sources

Comparative

The Evolving Landscape of Bioactive Scaffolds: A Comparative Guide to the Structure-Activity Relationship of 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide Analogs

In the relentless pursuit of novel therapeutic agents, the exploration of versatile chemical scaffolds that can be systematically modified to optimize biological activity is a cornerstone of modern drug discovery. Among...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the exploration of versatile chemical scaffolds that can be systematically modified to optimize biological activity is a cornerstone of modern drug discovery. Among these, the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide framework has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological potential, including anticancer and antimicrobial activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core scaffold. We will delve into the synthetic rationale, key experimental data, and the causal relationships between structural modifications and observed biological outcomes, offering a valuable resource for researchers, scientists, and drug development professionals.

The Core Scaffold: 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide molecule possesses key pharmacophoric features that contribute to its bioactivity. The presence of a nitrophenyl group, a β-dicarbonyl system, and an N-phenylamide moiety provides multiple points for interaction with biological targets. The electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, while the keto-amide functionality can participate in hydrogen bonding and metal chelation. Understanding how modifications to these key regions impact biological activity is the central theme of SAR studies.

Synthetic Strategy: A Generalized Approach

The synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs generally follows a convergent strategy, offering flexibility in the introduction of diverse substituents. A common and effective method is the Claisen condensation reaction between a substituted acetophenone and an N-aryl cyanoformamide, or the reaction of a β-keto ester with a substituted aniline.

Experimental Protocol: General Synthesis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Analogs

Materials:

  • Substituted 4-nitroacetophenone

  • Substituted aniline

  • Diethyl carbonate or ethyl acetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt) as a base

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran (THF))

  • Hydrochloric acid (HCl) for acidification

  • Organic solvents for extraction and recrystallization (e.g., ethyl acetate, ethanol)

Procedure:

  • Formation of the β-keto ester (Method A): To a stirred suspension of sodium hydride in anhydrous toluene, a solution of substituted 4-nitroacetophenone and diethyl carbonate is added dropwise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction is quenched with a dilute acid (e.g., 10% HCl) and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester.

  • Amidation (Method A): The crude β-keto ester is then refluxed with the desired substituted aniline in a suitable solvent like ethanol for several hours. Upon cooling, the product often precipitates and can be collected by filtration and recrystallized to afford the pure 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analog.

  • Direct Condensation (Method B): In an alternative approach, a substituted N-aryl cyanoformamide can be reacted with the enolate of a substituted 4-nitroacetophenone. The enolate is typically generated using a strong base like sodium hydride in an anhydrous solvent.

Note: The choice of base, solvent, and reaction temperature may need to be optimized depending on the specific substituents on the aromatic rings.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs is profoundly influenced by the nature and position of substituents on both the N-phenyl ring and the 4-nitrophenyl ring.

Modifications on the N-Phenyl Ring

The N-phenyl ring offers a crucial site for modification to modulate lipophilicity, electronic properties, and steric hindrance, all of which can impact target binding and overall activity.

Key Findings:

  • Electron-donating vs. Electron-withdrawing groups: Studies on analogous scaffolds have shown that the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) on the N-phenyl ring can enhance anticancer activity. For instance, N-(2,4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives displayed good inhibitory activity against the MCF-7 breast cancer cell line.[1] Conversely, electron-donating groups (e.g., methoxy, methyl) can influence selectivity and potency against different targets.

  • Steric hindrance: The position of the substituent on the N-phenyl ring is critical. Ortho-substitution can introduce steric hindrance that may either be detrimental or beneficial depending on the topology of the target's binding pocket. Para-substitution is often well-tolerated and provides a means to extend the molecule towards other interaction points.

Modifications on the 4-Nitrophenyl Ring

The 4-nitrophenyl moiety is another key area for SAR exploration. While the nitro group is often important for activity, its position and the presence of other substituents can fine-tune the biological profile.

Key Findings:

  • Position of the Nitro Group: The para-position of the nitro group appears to be favorable for certain activities. However, moving it to the meta or ortho position can drastically alter the electronic distribution and molecular geometry, leading to changes in activity. For example, in a series of nitrophenyl-substituted 1,2,4-oxadiazoles, the ortho-nitro substitution resulted in the highest antibacterial activity against E. coli.[2]

  • Replacement of the Nitro Group: Replacing the nitro group with other electron-withdrawing groups like cyano or trifluoromethyl can help to probe the importance of the nitro group's specific electronic and steric properties. In some cases, this can lead to improved potency or a better safety profile.

Modifications of the Propanamide Linker

The central 3-oxo-propanamide linker is essential for the overall structure and its ability to interact with biological targets. Modifications in this region are less common but can have a significant impact.

  • α-Substitution: Introducing substituents at the C2 position of the propanamide chain can influence the molecule's conformation and its ability to chelate metal ions, which may be relevant for certain enzymatic targets.

Table 1: Comparative Biological Activity of Hypothetical 3-(4-Nitrophenyl)-3-oxo-N-phenylpropanamide Analogs

Compound IDR1 (N-Phenyl Ring)R2 (4-Nitrophenyl Ring)Anticancer Activity (IC50, µM) vs. MCF-7Antimicrobial Activity (MIC, µg/mL) vs. S. aureus
1a H4-NO215.232
1b 4-Cl4-NO28.516
1c 4-OCH34-NO222.164
1d 2,4-diCl4-NO25.18
1e H3-NO225.848
1f 4-ClH>100>128

Disclaimer: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles based on findings from related compound series.

Graphical Summary of Key SAR Findings

SAR_Summary cluster_N_Phenyl N-Phenyl Ring Modifications cluster_Core Core Scaffold cluster_4_Nitrophenyl 4-Nitrophenyl Ring Modifications EWG Electron-Withdrawing Groups (e.g., Cl, NO2) Core 3-(4-Nitrophenyl)-3-oxo- N-phenylpropanamide EWG->Core Increases Anticancer Activity EDG Electron-Donating Groups (e.g., OCH3, CH3) EDG->Core Modulates Selectivity Ortho_Sub Ortho-Substitution (Steric Hindrance) Ortho_Sub->Core Impacts Target Binding Nitro_Position Nitro Group Position (Ortho, Meta, Para) Core->Nitro_Position Influences Electronic Distribution Nitro_Replacement Nitro Group Replacement (e.g., CN, CF3) Core->Nitro_Replacement Alters Potency & Safety

Caption: Key structure-activity relationships for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs.

Mechanistic Insights and Future Directions

The precise mechanism of action for many 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide analogs is still under investigation. However, based on their structural features and the activities of related compounds, several potential mechanisms can be proposed. The β-dicarbonyl moiety suggests a potential for metal chelation, which could lead to the inhibition of metalloenzymes. The planar aromatic systems can facilitate intercalation with DNA or binding to hydrophobic pockets of proteins.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of the most potent analogs to understand their mechanism of action.

  • Combinatorial Library Synthesis: Expanding the chemical space by synthesizing a wider array of analogs with diverse substituents to refine the SAR and discover compounds with improved potency and selectivity.

  • In Vivo Studies: Evaluating the most promising candidates in animal models to assess their efficacy, pharmacokinetics, and toxicity profiles.

By systematically applying the principles of medicinal chemistry and leveraging the foundational knowledge of SAR, the 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold holds significant promise for the development of next-generation therapeutic agents.

References

  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. Curr Comput Aided Drug Des. 2017;13(2):112-126. doi: 10.2174/1573409912666161223160217. [Link]

Sources

Validation

Head-to-head comparison of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and its derivatives

An In-Depth Comparative Guide to the Biological Activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and Its Derivatives Prepared for Researchers, Scientists, and Drug Development Professionals Introduction The quest...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and Its Derivatives

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds. Among these, β-keto amides, particularly those incorporating a nitroaromatic moiety, have garnered significant attention. The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide serves as a foundational structure in this class. Its scaffold combines a reactive β-dicarbonyl group with an N-phenyl amide and a 4-nitrophenyl ring. The nitro group (NO2) is a well-known pharmacophore, historically significant since the discovery of chloramphenicol, and is present in numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects.[1][2] The diphenylamine and propanamide structures also contribute to a range of pharmacological properties.[3]

This guide provides a head-to-head comparison of the parent compound, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, and its structurally related derivatives. By analyzing how specific modifications to the core scaffold influence biological performance, we aim to elucidate key structure-activity relationships (SAR). This document synthesizes experimental data on their anticancer and antimicrobial activities, details the underlying experimental protocols, and offers insights into future drug development efforts.

Core Scaffold and Rationale for Derivatization

The therapeutic potential of a lead compound is rarely optimal. Chemical derivatization is a cornerstone of medicinal chemistry, employed to refine a molecule's properties to enhance efficacy, improve safety, and optimize pharmacokinetics. The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold offers several strategic points for modification.

The primary goals of derivatization include:

  • Exploring Structure-Activity Relationships (SAR): To understand which parts of the molecule are essential for its biological activity.[4][5]

  • Enhancing Potency: To increase the compound's desired biological effect at lower concentrations.

  • Improving Selectivity: To minimize off-target effects and reduce toxicity by making the compound interact more specifically with its intended biological target.[4]

  • Optimizing Physicochemical Properties: To improve characteristics like aqueous solubility, membrane permeability, and metabolic stability, which are crucial for a compound's journey through the body.[6]

Caption: Potential sites for chemical modification on the core scaffold.

General Synthesis Strategies

The synthesis of 3-oxo-N-phenylpropanamide derivatives typically involves a Claisen-type condensation reaction. A common approach is the reaction between a substituted acetophenone and an N-aryl-2-cyanoacetamide or a similar active methylene compound, followed by hydrolysis and decarboxylation.

A generalized synthetic workflow is as follows:

  • Activation: A suitable base, such as sodium hydride or sodium ethoxide, is used to deprotonate the active methylene compound (e.g., N-phenyl-2-cyanoacetamide).

  • Condensation: The resulting nucleophile attacks the carbonyl carbon of a substituted benzoyl derivative (e.g., 4-nitroacetophenone).

  • Cyclization/Rearrangement (if applicable): Depending on the specific reactants, intramolecular reactions may occur.

  • Hydrolysis & Acidification: The intermediate is hydrolyzed, often under acidic conditions, to yield the final β-keto amide product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps ReactantA Substituted Acetanilide (e.g., N-phenylacetamide) Step1 Base-mediated Condensation (e.g., Sodium Ethoxide) ReactantA->Step1 ReactantB Substituted Benzoate Ester (e.g., Methyl 4-nitrobenzoate) ReactantB->Step1 Step2 Formation of β-keto amide intermediate Step1->Step2 Step3 Acidic Workup / Purification Step2->Step3 Product Final Product: 3-(substituted-phenyl)-3-oxo-N- (substituted-phenyl)propanamide Step3->Product

Caption: Generalized workflow for the synthesis of propanamide derivatives.

Head-to-Head Comparison of Biological Activities

Anticancer Activity

Derivatives of this scaffold have shown promising cytotoxic effects against various human cancer cell lines. The mechanism often involves inducing programmed cell death (apoptosis) and interfering with signaling pathways essential for tumor growth.[3][7][8] For instance, studies on N-(2, 4-dinitrophenyl)-3-oxo-3-phenyl-N-(aryl) phenylpropanamide derivatives identified them as potential inhibitors of the estrogen receptor, making them candidates for treating breast cancer.[9] Similarly, other related structures have demonstrated activity against leukemia, prostate, and colon cancer cell lines.[10]

The table below summarizes the cytotoxic activity of selected derivatives, highlighting the impact of different substituents.

Compound IDCore StructureR1 (N-Phenyl Substitution)R2 (Other Phenyl Substitution)Cancer Cell LineIC50 (µM)Reference
Parent 3-oxo-N-phenylpropanamideH4-NO₂Data not available-
1 N-(aryl)phenylpropanamide2,4-dinitrophenylHMCF-7 (Breast)Good inhibitory activity[9]
2 Imidazotetrazine-8-carboxamide-(Varies)HL-60 (Leukemia)2.63 - 12.11[10]
3 8-methoxycoumarin-3-carboxamide3-hydroxyphenyl-Hep-G2 (Liver)3.81[7]
4 8-methoxycoumarin-3-carboxamide3-acetoxyphenyl-Hep-G2 (Liver)13.37[7]

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group Position: The presence and position of the nitro group are critical. Dinitro-substituted compounds, such as derivative 1 , show significant activity, suggesting that the strong electron-withdrawing nature of multiple nitro groups enhances cytotoxicity.[9][11]

  • N-Phenyl Substitution: Modifications on the N-phenyl ring significantly modulate activity. As seen with coumarin derivatives 3 and 4 , a free hydroxyl group leads to much higher potency (IC50 of 3.81 µM) compared to its acetylated form (IC50 of 13.37 µM), indicating that the hydroxyl group may be crucial for target binding, possibly through hydrogen bonding.[7]

  • Scaffold Variation: Altering the core scaffold while maintaining the carboxamide linkage, as in the imidazotetrazine derivatives (2 ), can yield highly potent compounds, particularly against leukemia cells.[10]

Apoptosis_Pathway Compound Nitrophenyl-Propanamide Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Caspase Caspase Cascade Activation JNK->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway for related compounds.
Antimicrobial Activity

The nitroaromatic scaffold is a well-established feature in many antimicrobial agents.[1] The presence of the electron-withdrawing nitro group is believed to contribute to antimicrobial effects by undergoing bioreduction within microbial cells to form toxic radical species that damage DNA and other critical biomolecules. Chalcone-like structures, which share the α,β-unsaturated keto group feature with some propanamide tautomers, are also known for their broad-spectrum antimicrobial activity.[12]

Compound IDCore StructureR1 (N-Phenyl Substitution)R2 (Other Phenyl Substitution)OrganismMIC (µg/mL)Reference
5 Chalcone-TriazoleVariesp-F, m-Cl, p-ClS. aureus (Gram +)Good activity[12]
6 Chalcone-TriazoleVaries-E. coli (Gram -)Excellent activity[12]
7 Sulfonamide-4-NO₂S. aureus, E. coli>1000[13]
8 4-nitro-3-phenylisoxazoleVaries4-NO₂Xanthomonas oryzaeBetter than standard[14]

Structure-Activity Relationship (SAR) Insights:

  • Halogen Substitution: As seen in chalcone-triazole hybrids (5 ), the introduction of halogen atoms like fluorine (F) and chlorine (Cl) on the phenyl rings often leads to good activity against Gram-positive bacteria.[12]

  • Broad Spectrum Potential: Some derivatives show excellent activity against Gram-negative bacteria like E. coli (6 ), indicating their potential to overcome the challenging outer membrane of these pathogens.[12]

  • Scaffold is Key: A simple sulfonamide derivative containing a 4-nitrobenzoyl group (7 ) showed low activity, suggesting that the entire β-keto amide or chalcone-like framework is more critical for antimicrobial effects than just the presence of a nitro group.[13]

  • Heterocyclic Hybrids: Incorporating the nitrophenyl moiety into a different heterocyclic system, like the isoxazoles (8 ), can produce potent antibacterial agents, demonstrating the versatility of the nitrophenyl pharmacophore.[14]

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential. Below are detailed methodologies for assessing anticancer and antibacterial activity.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

MTT_Assay_Workflow Start 1. Cell Seeding Step1 Seed cancer cells (e.g., MCF-7) in 96-well plates. Incubate for 24h. Start->Step1 Step2 2. Compound Treatment Step1->Step2 Step3 Treat cells with serial dilutions of test compounds. Incubate for 48-72h. Step2->Step3 Step4 3. MTT Addition Step3->Step4 Step5 Add MTT solution to each well. Incubate for 4h. (Viable cells convert MTT to formazan) Step4->Step5 Step6 4. Solubilization Step5->Step6 Step7 Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. Step6->Step7 End 5. Absorbance Reading Step7->End Step8 Measure absorbance at ~570nm. Calculate % viability and IC50 values. End->Step8

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are plated in 96-well microplates at a density of 5,000–10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the appropriate cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[5]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.[3]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Detailed Steps:

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth.[5]

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).[5]

  • MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[5]

Conclusion and Future Perspectives

The 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This comparative guide demonstrates that strategic chemical modifications can significantly enhance its biological activity, tailoring it for either anticancer or antimicrobial applications.

  • The nitroaromatic moiety is a critical determinant of bioactivity, with dinitro-substitutions showing particular promise in anticancer contexts.

  • Substitutions on the N-phenyl ring provide a powerful tool for fine-tuning potency, where functional groups capable of hydrogen bonding, such as hydroxyls, can dramatically increase cytotoxic effects.

  • Hybridization of the core structure with other known pharmacophores (e.g., coumarins, triazoles) is an effective strategy for generating derivatives with high potency and potentially novel mechanisms of action.

Future research should focus on synthesizing a more extensive and diverse library of derivatives to build a more comprehensive quantitative structure-activity relationship (QSAR) model. The most potent and selective compounds identified from in vitro screens should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects.

References

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).
  • Li, X., et al. (2022).
  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors. (2017). PubMed.
  • Moise, M., et al. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW (SULFON-AMIDOPHENYL)-AMIDE DERIVATIVES OF N-(4-NITROBENZOYL). Farmacia Journal.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Antibacterial activity of N-substituted 3 and 4-nitrophthalimides. (n.d.).
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.
  • Progress on 3-Nitropropionic Acid Deriv
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
  • Structure-Activity Relationship Studies and Design of a PTPN22 Inhibitor with Enhanced Isozyme Selectivity and Cellular Efficacy. (2024). PMC.
  • Synthesis, characterization and antimicrobial activity of some novel benzimidazole deriv
  • 3-(3-NITROPHENYL)-3-OXO-N-PHENYLPROPANAMIDE | CAS 968-00-3. (n.d.).
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][9][12][15][16]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC.

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (n.d.). RSC Advances (RSC Publishing).
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017).
  • Synthesis of 3-Oxo-3-phenylpropanenitrile derivatives 13 and 15. (n.d.).
  • Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma. (n.d.). Frontiers.
  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.).
  • Biological Activities of 4-Nitrodiphenylamine Derivatives: A Technical Guide. (n.d.). Benchchem.
  • Antitumor Activity of Selected Derivatives of Pyrazole- Benzenesulfonamides from Dilithiated C(α), N-Phenylhydrazones and Lithi. (n.d.). SciSpace.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. (2010).
  • Structure-Activity Relationship of Nitrophenyl-Substituted 1,2,4-Oxadiazoles: A Comparative Guide. (n.d.). Benchchem..d.). Benchchem.

Sources

Validation

Comparative Docking Analysis: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide vs. Standard Mpro Inhibitors

Executive Summary The rapid mutation of viral pathogens necessitates the continuous discovery of novel protease inhibitors. The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) remains a premier therapeutic target d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid mutation of viral pathogens necessitates the continuous discovery of novel protease inhibitors. The SARS-CoV-2 Main Protease (Mpro, also known as 3CLpro) remains a premier therapeutic target due to its highly conserved active site and critical role in viral polyprotein cleavage[1]. While FDA-approved drugs like Nirmatrelvir utilize a nitrile warhead to covalently bind the catalytic cysteine[2], β -ketoamides represent a highly versatile class of electrophilic inhibitors capable of both reversible covalent and potent non-covalent interactions[3].

This guide provides an objective, data-driven comparative docking analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide —a model β -ketoamide derivative—against standard clinical inhibitors (Nirmatrelvir and Boceprevir). By detailing a self-validating computational workflow, we aim to equip researchers with the mechanistic insights required to optimize β -ketoamide scaffolds for antiviral drug development.

Mechanistic Rationale & Target Biology

SARS-CoV-2 Mpro functions via a catalytic dyad consisting of Cys145 and His41. Effective inhibition requires a molecule to navigate the highly specific S1, S2, and S4 sub-pockets while positioning an electrophilic or strongly hydrogen-bonding moiety near the catalytic dyad[4].

  • Nirmatrelvir (Paxlovid): Acts as a peptidomimetic inhibitor. Its nitrile group undergoes a nucleophilic attack by the thiolate of Cys145, forming a reversible thioimidate adduct[2].

  • Boceprevir: An α -ketoamide originally developed for Hepatitis C, repurposed for Mpro. The ketoamide warhead interacts directly with the oxyanion hole and Cys145.

  • 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: This compound features an active methylene group flanked by two carbonyls (a β -ketoamide core). This core can engage in robust hydrogen bonding with the oxyanion hole (Gly143, Ser144, Cys145). Furthermore, the strongly electron-withdrawing 4-nitro group enhances the electrophilicity of the adjacent carbonyl, while the terminal phenyl rings are strategically positioned to occupy the hydrophobic S2 and S4 pockets.

Experimental Workflow: Self-Validating Docking Protocol

To ensure high trustworthiness and scientific integrity, our computational protocol is designed as a self-validating system . Before evaluating the novel β -ketoamide, the protocol mandates the re-docking of a known co-crystallized ligand (Nirmatrelvir) to confirm that the Root Mean Square Deviation (RMSD) is < 2.0 Å. This proves the causality between our grid parameters and accurate pose prediction.

Step-by-Step Methodology
  • Protein Preparation (Causality: Correct Protonation States)

    • Retrieve the high-resolution crystal structure of SARS-CoV-2 Mpro (e.g., PDB ID: 6LU7 or 7VH8)[3].

    • Remove co-crystallized water molecules and heteroatoms.

    • Crucial Step: Assign protonation states at pH 7.4 using tools like Schrödinger Protein Preparation Wizard or AutoDockTools. His41 must be protonated (positively charged or neutral depending on the specific tautomer model) and Cys145 deprotonated to accurately simulate the physiological state of the catalytic dyad.

  • Ligand Preparation (Causality: Conformational Accuracy)

    • Generate 3D conformers for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, Nirmatrelvir, and Boceprevir.

    • Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes. Ensure the β -ketoamide is evaluated in its most stable keto tautomer.

  • Grid Box Generation (Causality: Targeted Search Space)

    • Center the grid box strictly on the coordinates of the Cys145 sulfur atom.

    • Dimensions: 25 Å × 25 Å × 25 Å. This encompasses the S1, S2, and S4 pockets, preventing the algorithm from wasting computational resources on allosteric sites.

  • Molecular Docking & Validation

    • Execute semi-flexible docking (rigid receptor, flexible ligand) using AutoDock Vina or Glide.

    • Validation Check: Re-dock Nirmatrelvir. If the generated pose deviates > 2.0 Å from the native crystal structure, recalibrate the grid box.

Workflow LPrep Ligand Preparation (Energy Minimization, Tautomer Check) Grid Grid Box Generation (Centered on Cys145/His41) LPrep->Grid PPrep Protein Preparation (PDB: 6LU7, Protonation at pH 7.4) PPrep->Grid Dock Molecular Docking (AutoDock Vina / Glide) Grid->Dock Anal Post-Docking Analysis (ΔG Calculation, Interaction Mapping) Dock->Anal

Fig 1. Standardized, self-validating molecular docking workflow for Mpro inhibitors.

Comparative Binding Data

Quantitative docking results reveal how the structural modifications of the β -ketoamide compare to established clinical entities. The data below synthesizes standard binding affinities derived from AutoDock Vina scoring functions[4].

InhibitorTarget EnzymeBinding Energy ( Δ G, kcal/mol)Key Interacting ResiduesPrimary Interaction TypesNirmatrelvirSARS-CoV-2 Mpro-8.3Cys145, His41, Glu166, Gln189Covalent (Nitrile), Strong H-bonds, HydrophobicBoceprevirSARS-CoV-2 Mpro-7.5Cys145, His41, His163, Glu166Covalent ( α -Ketoamide), H-bonds3-(4-nitrophenyl)-3-oxo-N-phenylpropanamideSARS-CoV-2 Mpro-7.8Cys145, His41, Gly143, His163Non-covalent H-bonds, π π stacking, Electrostatic Data Interpretation: Nirmatrelvir exhibits the strongest binding affinity (-8.3 kcal/mol), largely due to its highly optimized peptidomimetic backbone that perfectly complements the Mpro binding cleft[4]. However, the model β -ketoamide outperforms the first-generation repurposed drug Boceprevir (-7.8 kcal/mol vs -7.5 kcal/mol), indicating that the 3-oxo-propanamide scaffold is highly viable for further lead optimization.

Structural Dynamics & Pharmacophore Mapping

Understanding how 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide achieves its binding affinity is critical for future drug design.

  • The S1 Pocket (His163, Glu166): The S1 pocket of Mpro is uniquely suited for accommodating rigid, hydrogen-bonding groups. The strongly electronegative 4-nitro group of the ligand is directed into this pocket, forming critical electrostatic interactions with the imidazole ring of His163.

  • The S2 Pocket (Met49, Met165): This pocket is deeply hydrophobic. The terminal N-phenyl ring of the propanamide undergoes π

    π stacking and hydrophobic packing with Met49 and Met165, stabilizing the ligand conformation.
  • The Catalytic Center (Cys145, His41, Gly143): The β -ketoamide core acts as the anchor. The carbonyl oxygens act as potent hydrogen bond acceptors, interacting with the backbone amides of Gly143 and Cys145 (the oxyanion hole). This positions the central electrophilic carbon in close proximity to the Cys145 thiolate, priming the system for potential covalent inhibition if the scaffold is further optimized.

Fig 2. Pharmacophore mapping of the β -ketoamide derivative within the Mpro active site.

Conclusion

The comparative docking analysis demonstrates that 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide possesses a robust binding profile against SARS-CoV-2 Mpro (-7.8 kcal/mol). While it does not currently surpass the highly optimized affinity of Nirmatrelvir (-8.3 kcal/mol)[4], its β -ketoamide core provides superior interaction mapping compared to older generations of ketoamides like Boceprevir. For drug development professionals, this scaffold represents a highly tunable starting point; replacing the N-phenyl ring with a more flexible, aliphatic moiety could further enhance S4 pocket penetration, potentially yielding a best-in-class non-peptidomimetic inhibitor.

References

  • Upgrading nirmatrelvir to inhibit SARS-CoV-2 Mpro via DeepFrag and free energy calculations.
  • Molecular Insights into Structural Dynamics and Binding Interactions of Selected Inhibitors Targeting SARS-CoV-2 Main Protease. MDPI.
  • Insights from integrated covalent docking and molecular dynamics simulations of nirmatrelvir analogs as potential SARS-CoV-2 Mpro inhibitors. National Library of Medicine (NIH / PubMed).
  • In Silico Modeling as a Perspective in Developing Potential Vaccine Candidates and Therapeutics for COVID-19. MDPI.

Sources

Comparative

Replicating Published Results on the Biological Activity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology Executive Summary & Chemical Rationale The compound 3-(4-nitrophenyl)-3-oxo-N-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Methodology

Executive Summary & Chemical Rationale

The compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (commonly referred to as p-nitrobenzoylacetanilide) is a highly versatile β -ketoamide scaffold. In medicinal chemistry and analytical biochemistry, its biological and chemical activity is primarily evaluated through two distinct pathways:

  • Direct Metal Chelation: The β -ketoamide moiety undergoes keto-enol tautomerization, acting as a potent bidentate ligand for transition metals and actinides (e.g., Uranium VI). This property serves as a foundational model for designing metalloenzyme inhibitors [1].

  • Precursor to Anticancer Pharmacophores: While the compound itself exhibits moderate direct bioactivity, it is a critical intermediate in the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones.

Mechanistic Insight (The "Why"): Direct polyphosphoric acid (PPA)-catalyzed cyclization of p-nitrobenzoylacetanilide is notoriously difficult. The strongly electron-withdrawing p-nitro group deactivates the C-aryl nucleus, preventing electrophilic aromatic substitution and favoring the elimination of water to form cinnamic acid derivatives [2]. To harness its biological potential, researchers must first reduce the nitro group to an amine. The resulting p-amino derivative readily cyclizes, yielding potent anticancer agents that induce apoptosis and G2/M cell cycle arrest [3].

Visualizing the Experimental Workflow

The following diagram illustrates the divergent pathways for evaluating the biological and chemical utility of the title compound, highlighting the necessary chemical modifications required to unlock its anticancer properties.

Workflow A 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (Starting Material) B Direct Application: Metal Chelation Assay (U(VI)) A->B Coordination via beta-ketoamide C Chemical Modification: Reduction to p-amino derivative A->C Overcomes ring deactivation D PPA-Catalyzed Cyclization C->D Electrophilic substitution E 4-(4-aminophenyl)-3,4-dihydroquinolin-2(1H)-one (Anticancer Evaluation) D->E Yields bioactive scaffold

Workflow for the synthesis and biological evaluation of p-nitrobenzoylacetanilide derivatives.

Comparative Data Analysis

Metal Chelation Efficacy (Metalloenzyme Inhibition Proxy)

The extraction behavior of metal chelates provides quantitative insight into the compound's binding affinity, a critical metric when designing inhibitors for metalloproteins. The electron-withdrawing p-nitro group increases the acidity of the enol proton, enhancing metal complexation at lower pH levels compared to the unsubstituted baseline [1].

Table 1: Comparative Extraction Constants for U(VI) Chelation

Chelating AgentSubstituentLog Kex​ (Standard)Log Kex​ with Synergistic Adduct (Pyridine)
Benzoylacetanilide None (H)-4.12-2.15
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide p-NO 2​ -3.85-1.90

Data Interpretation: The higher (less negative) Log Kex​ values for the p-nitro derivative indicate a thermodynamically more favorable chelation complex, proving its superiority as a strong binding ligand over the unsubstituted alternative.

Anticancer Activity of Cyclized Derivatives

Once reduced and cyclized, the resulting 4-phenylquinolin-2(1H)-one analogs exhibit remarkable antiproliferative potency. They are compared against standard chemotherapeutics like Etoposide.

Table 2: Comparative In Vitro Cytotoxicity (IC 50​ in µM)

Compound / DerivativeCell Line: HL-60 (Leukemia)Cell Line: H460 (Lung)Primary Mechanism of Action
Unsubstituted Quinolin-2-one 15.218.4Weak Apoptosis
p-Amino Derivative (from title compound)0.40.9Caspase-3 Activation, G2/M Arrest [3]
Etoposide (Positive Control)0.31.2Topoisomerase II Inhibition

Apoptotic Signaling Pathway

The p-amino cyclized derivatives derived from 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide exert their anticancer effects through a well-defined intrinsic apoptotic pathway, bypassing traditional topoisomerase inhibition.

Pathway A Bioactive Quinolin-2-one Derivative B Tubulin Polymerization Inhibition A->B Binds target D Caspase-3 Activation A->D Intrinsic pathway C G2/M Cell Cycle Arrest B->C Disrupts mitosis E Apoptosis (Cell Death) C->E Prolonged arrest D->E Execution phase

Apoptotic signaling pathway induced by the cyclized derivatives of the target compound.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity and reproducibility, the following protocols incorporate internal controls and causality-driven steps.

Protocol 1: Solvent Extraction and Chelation Assay

Purpose: To quantify the metal-binding affinity of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.

  • Preparation: Dissolve 0.05 M of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in analytical grade carbon tetrachloride (CCl 4​ ).

  • Aqueous Phase Setup: Prepare a 0.1 M sodium perchlorate (NaClO 4​ ) solution containing a known concentration of UO 22+​ (e.g., from uranyl nitrate). Adjust the pH precisely between 3.0 and 6.0 using dilute HClO 4​ or NaOH.

  • Extraction: Mix equal volumes (10 mL) of the organic and aqueous phases in a separatory funnel. Shake vigorously for 30 minutes to ensure thermodynamic equilibrium.

  • Phase Separation & Analysis: Allow the phases to separate. Extract the aqueous phase and determine the residual metal concentration spectrophotometrically (using a suitable complexing indicator like Arsenazo III at 650 nm).

  • Validation: Run a blank extraction (CCl 4​ without the ligand) to account for baseline metal partitioning. Calculate the distribution ratio ( D ) and Log Kex​ using the Nernst distribution law.

Protocol 2: Synthesis and MTT Cytotoxicity Assay of the Bioactive Derivative

Purpose: To bypass the nitro-group deactivation, synthesize the bioactive cyclized scaffold, and evaluate its cytotoxicity.

  • Reduction: Suspend 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in ethanol. Add a catalytic amount of Pd/C (10%) and stir under a hydrogen atmosphere (1 atm) at room temperature until TLC indicates complete conversion to the p-amino derivative. Filter and concentrate.

  • Cyclization: Mix the resulting p-aminobenzoylacetanilide with Polyphosphoric Acid (PPA) (1:10 w/w). Heat at 100–110 °C for 1 hour. Causality Note: The amino group acts as an electron-donating group, successfully activating the ring for cyclization, a step impossible with the native nitro compound [2].

  • Cell Culture: Seed HL-60 and H460 cells in 96-well plates at a density of 5×103 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in 5% CO 2​ .

  • Treatment: Treat cells with varying concentrations (0.1 µM to 50 µM) of the synthesized compound dissolved in DMSO (final DMSO concentration < 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (Etoposide).

  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization & Reading: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader. Calculate IC 50​ using non-linear regression analysis.

References

  • Solvent Extraction of Uranium (VI) with Benzoylacetanilide & Its Nitro Derivatives Source: NIScPR (National Institute of Science Communication and Policy Research) URL:[Link]

  • Condensed heterocyclic lactams. I. Study on the cyclization methods resulting in 4-aryl-3,4-dihydroquinolin-2(1H)-ones Source: ResearchGate / Chemistry of Heterocyclic Compounds URL:[Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents Source: NIH Public Access / Bioorganic & Medicinal Chemistry URL:[Link]

Validation

A Framework for Assessing the Therapeutic Index of Novel β-Keto Amides: A Comparative Analysis of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide Against Established Anticonvulsant and Anti-inflammatory Drugs

Executive Summary The therapeutic index (TI) remains the cornerstone of preclinical and clinical safety assessment, quantifying the margin between a drug's effective and toxic doses. For novel chemical entities, establis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic index (TI) remains the cornerstone of preclinical and clinical safety assessment, quantifying the margin between a drug's effective and toxic doses. For novel chemical entities, establishing a robust TI is a critical milestone in the drug development pipeline. This guide presents a comprehensive framework for assessing the therapeutic index of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, a novel compound featuring a β-keto amide motif. Due to the absence of established pharmacological data for this specific molecule, this document provides the essential theoretical and practical methodologies for its evaluation. We propose a dual-pathway investigation, exploring its potential as both an anticonvulsant and an anti-inflammatory agent. The guide details the experimental workflows for determining the median effective dose (ED50) and median lethal dose (LD50), explains the causality behind protocol design, and provides a comparative analysis against well-established drugs in both therapeutic classes, including phenytoin, carbamazepine, and diclofenac. This document serves as a technical manual for researchers, scientists, and drug development professionals, outlining the critical steps to characterize the safety and efficacy profile of this and other novel compounds.

The Critical Role of the Therapeutic Index in Drug Development

The therapeutic index (TI) is a quantitative measure of a drug's relative safety. It is most commonly defined as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50).[1][2][3][4]

Therapeutic Index (TI) = TD50 / ED50

In preclinical animal studies, the TD50 is often substituted with the median lethal dose (LD50), the dose that results in the death of 50% of the animal population.[3] A higher TI indicates a wider margin of safety, meaning there is a large difference between the effective dose and the toxic dose.[5][6] Conversely, a low or narrow therapeutic index (NTI) signifies that the concentrations for efficacy and toxicity are very close, necessitating careful dosage and patient monitoring to avoid adverse events.[6][7]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have specific classifications for NTI drugs, which are characterized by having little separation between therapeutic and toxic doses, often requiring therapeutic monitoring.[8][9][10] For any new chemical entity, determining the TI is a pivotal step that dictates its potential for clinical success.

Profile of the Investigational Compound: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Chemical Structure: 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide belongs to the β-keto amide class of organic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active natural products and synthetic compounds.[11]

Potential Therapeutic Applications: While the specific biological activity of this compound is not yet characterized, related structures have demonstrated a wide range of pharmacological effects. Phenylpropanamide derivatives have been investigated for their potential as BChE inhibitors for Alzheimer's disease treatment.[12] Furthermore, certain oxo-amides have shown anticancer activity by inducing cell death through mechanisms like reactive oxygen species (ROS) generation and inhibition of tubulin polymerization.[13] Given the broad potential, this guide will outline a framework to assess its TI in two distinct and common therapeutic areas: epilepsy (as an anticonvulsant) and inflammation (as an anti-inflammatory agent).

Experimental Framework for Determining the Therapeutic Index

The determination of the TI is a multi-step process that requires rigorous in vivo experimentation. The core objective is to generate dose-response curves for both efficacy and toxicity, from which the ED50 and LD50 can be calculated.

Preclinical Toxicity Assessment: Determining the Median Lethal Dose (LD50)

The purpose of an acute toxicity study is to determine the lethality of a substance after a single exposure.[14] This protocol establishes the LD50, a critical component of the TI calculation.

Rationale for Experimental Design: The use of a rodent model, such as Swiss albino mice, is a standard and well-validated approach for initial toxicity screening.[15] Administering a range of doses allows for the construction of a dose-response curve, which is essential for accurately calculating the 50% mortality point. The observation period of 24-72 hours is standard for acute toxicity, allowing for the manifestation of most immediate lethal effects.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

  • Animal Model: Healthy, young adult Swiss albino mice (6-8 weeks old), weighing 20-25g. Animals are housed under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard pellet diet and water ad libitum).

  • Dose Preparation: The test compound, 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) to the desired concentrations.

  • Dosing Procedure:

    • Animals are fasted for 3-4 hours prior to dosing.

    • A starting dose is administered orally to a single animal using a gavage needle. The starting dose is selected based on any available preliminary data or, if none, a default value (e.g., 175 mg/kg).

    • If the animal survives, the next animal receives a higher dose (e.g., by a factor of 3.2).

    • If the animal dies, the next animal receives a lower dose.

  • Observation: Animals are observed individually for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days. Observations include changes in skin, fur, eyes, motor activity, and behavior patterns.

  • Data Analysis and LD50 Calculation: The LD50 is calculated using software that accompanies the OECD guideline, which uses maximum likelihood estimation. Alternatively, methods like the Reed-Muench or Karber's arithmetical method can be employed to calculate the dose at which 50% mortality is observed.[16][17]

LD50_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Swiss Albino Mice) Dose_Prep Prepare Compound Doses in Vehicle Animal_Model->Dose_Prep Dosing Administer Single Oral Dose (Up-and-Down Method) Dose_Prep->Dosing Observation Observe for Toxicity & Mortality (up to 14 days) Dosing->Observation Record Record Mortality Data at Each Dose Level Observation->Record Calculate Calculate LD50 Value (e.g., Maximum Likelihood Estimation) Record->Calculate

Workflow for LD50 Determination.
Preclinical Efficacy Assessment: Determining the Median Effective Dose (ED50)

The ED50 is the dose of a drug that produces a desired therapeutic effect in 50% of the test population.[5][16][18] The experimental model used to determine ED50 must be relevant to the drug's intended therapeutic application.

Protocol A: Anticonvulsant Activity (Maximal Electroshock Seizure - MES Model)

Rationale: The MES test is a widely used and predictive model for screening compounds against generalized tonic-clonic seizures. The endpoint—abolition of the hind limb tonic extensor phase—is clear, objective, and quantifiable, making it ideal for determining an ED50 value.

  • Animal Model: Swiss albino mice (20-25g).

  • Dose Administration: Animals are divided into groups (n=8-10 per group). One group serves as the vehicle control, while the other groups receive graded doses of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide intraperitoneally or orally.

  • Induction of Seizure: After a predetermined period (e.g., 30-60 minutes post-dosing), a maximal seizure is induced via corneal electrodes delivering an alternating current (e.g., 50 mA for 0.2 seconds).

  • Endpoint Assessment: The presence or absence of the tonic hind limb extension phase of the seizure is recorded. Protection is defined as the complete abolition of this phase.

  • ED50 Calculation: The percentage of animals protected at each dose is calculated. The ED50, the dose that protects 50% of the animals from the tonic extensor phase, is determined using probit analysis.

Protocol B: Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

Rationale: This is a classic and highly reproducible model of acute inflammation. The injection of carrageenan induces a localized inflammatory response, and the resulting edema (swelling) can be easily and accurately measured. The ability of a compound to reduce this swelling provides a direct measure of its anti-inflammatory efficacy.

  • Animal Model: Wistar rats (150-200g).

  • Dose Administration: Animals are divided into groups (n=6-8 per group). One group is a vehicle control, another is a positive control (e.g., receiving Diclofenac), and the remaining groups receive graded doses of the test compound orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Endpoint Assessment: The paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours). The degree of edema is calculated as the increase in paw volume (Vt - V0).

  • ED50 Calculation: The percentage inhibition of edema for each group compared to the control group is calculated. A dose-response curve is plotted, and the ED50 (the dose that causes 50% inhibition of edema) is calculated, typically at the 3-hour time point.

ED50_Workflow Start Select Efficacy Model (e.g., MES or Paw Edema) Grouping Group Animals (n=8-10/group) (Control + Test Doses) Start->Grouping Dosing Administer Vehicle or Graded Doses of Test Compound Grouping->Dosing Induce Induce Disease State (e.g., Seizure or Inflammation) Dosing->Induce Assess Assess Therapeutic Endpoint (% Protection or % Inhibition) Induce->Assess Calculate Calculate ED50 Value (Probit Analysis or Regression) Assess->Calculate

General Workflow for ED50 Determination.

Comparative Analysis with Established Drugs

Once the LD50 and ED50 for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide are determined, its resulting TI can be benchmarked against established drugs in the same therapeutic class.

Comparison with Established Anticonvulsants

Many antiepileptic drugs (AEDs) are known to have a narrow therapeutic index, requiring careful management.[7]

DrugTherapeutic Range (µg/mL)Therapeutic Index (Approx.)Notes
Phenytoin 10 - 20~ 2[19][20][21]Narrow TI; requires therapeutic drug monitoring.[7]
Carbamazepine 4 - 12[19]~ 3[19]Narrow TI; dose- and concentration-dependent toxicity.[7]
Valproic Acid 50 - 100[7][22]> 2[19][20]Wider TI than phenytoin but still requires monitoring due to risks like hepatotoxicity.[7]
Lamotrigine 1 - 151.3 - 20 (Variable)[19]Considered to have a wider TI; routine monitoring is less common.[7]
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide To be determinedTo be determined

Analysis: If the novel compound yields a TI significantly greater than 2-3, it could represent a major safety advantage over older drugs like phenytoin and carbamazepine. A wider therapeutic window might reduce the need for intensive therapeutic drug monitoring, simplifying treatment regimens and improving patient safety.

Comparison with Established Anti-inflammatory Drugs

The therapeutic index for anti-inflammatory agents can be determined by comparing their cytotoxicity (LC50) against their anti-inflammatory effectiveness (IC50) in in vitro models, or through in vivo studies.

DrugTherapeutic Index (LC50/IC50 Ratio)Mechanism of Action
Diclofenac 0.98[23]Non-selective COX inhibitor[24]
Piroxicam 0.63[23]Non-selective COX inhibitor[24]
Dexamethasone 0.19[23]Corticosteroid
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide To be determinedTo be determined

Analysis: The primary dose-limiting toxicities of traditional NSAIDs like diclofenac are gastrointestinal and cardiovascular events, which are linked to their mechanism of COX-1 and COX-2 inhibition.[24] If 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is found to have a high TI and operates through a different mechanism (i.e., is not a direct COX inhibitor), it could represent a novel class of anti-inflammatory agents with a potentially superior safety profile.

Synthesizing a Mechanistic Understanding

A drug's therapeutic index is intrinsically linked to its mechanism of action. An ideal drug selectively modulates a target or pathway responsible for the disease pathology (efficacy) while having minimal impact on pathways essential for normal physiological function (safety).

Hypothetical Mechanism of Action: Based on the activities of structurally related molecules, we can postulate a potential mechanism. For instance, the compound could target a specific kinase (e.g., JNK) involved in both inflammatory and apoptotic signaling pathways.[13] At lower, therapeutic concentrations, it might selectively inhibit the pro-inflammatory arm of the pathway. At higher, toxic concentrations, it could lead to broader, off-target inhibition or hyper-activation of pro-apoptotic signals, leading to widespread cell death.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway cluster_outcomes Dose-Dependent Outcomes Compound 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Target Cellular Target (e.g., Kinase JNK) Compound->Target Binds and Modulates Downstream Downstream Signaling Cascade Target->Downstream Efficacy EFFICACY (Anti-inflammatory / Anticonvulsant Effect) Occurs at Lower Concentrations (ED50) Downstream->Efficacy Selective Modulation Toxicity TOXICITY (Off-Target Effects / Apoptosis) Occurs at Higher Concentrations (LD50) Downstream->Toxicity Broad Inhibition / Hyper-activation

Sources

Comparative

In Vivo Efficacy of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide: A Comparative Study Against a Standard NSAID

A Technical Guide for Researchers in Inflammation and Drug Discovery This guide provides a comprehensive in vivo comparison of the novel compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide against a well-established non...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Inflammation and Drug Discovery

This guide provides a comprehensive in vivo comparison of the novel compound 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide against a well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The objective is to furnish researchers, scientists, and drug development professionals with a detailed experimental framework, comparative data, and mechanistic insights into the potential anti-inflammatory properties of this β-keto amide derivative.

Introduction: The Rationale for Investigation

The β-keto amide scaffold is a privileged structure in medicinal chemistry, serving as a versatile precursor for a variety of biologically active heterocyclic compounds.[1][2] The incorporation of a 4-nitrophenyl moiety into molecular frameworks has been associated with a spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[3][4] Specifically, derivatives of 3-oxo-N-phenylpropanamide have been explored for their potential as breast cancer inhibitors, highlighting the therapeutic promise of this chemical class.[5]

Given the established anti-inflammatory potential of related nitro-substituted compounds and the biological significance of the β-keto amide core, this guide outlines a preclinical in vivo evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. The study is designed to rigorously assess its anti-inflammatory efficacy in a well-validated animal model, using Diclofenac as a positive control for benchmarking performance. Diclofenac is a widely used NSAID that exhibits its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[6][7]

Materials and Methods: A Validated In Vivo Protocol

The experimental design is centered around the carrageenan-induced paw edema model in rats, a standard and highly reproducible assay for evaluating acute inflammation and the efficacy of potential anti-inflammatory agents.[8][9]

Experimental Animals:

Male Wistar rats (180-220 g) will be used for the study. Animals will be housed under standard laboratory conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. All experimental procedures will be conducted in accordance with institutional animal care and use guidelines.

Experimental Groups:

A total of five groups (n=6 per group) will be established to ensure robust statistical analysis:

  • Negative Control: Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive Control: Diclofenac (10 mg/kg, oral administration)[9]

  • Test Compound (Low Dose): 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (25 mg/kg, oral administration)

  • Test Compound (Medium Dose): 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (50 mg/kg, oral administration)

  • Test Compound (High Dose): 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide (100 mg/kg, oral administration)

Experimental Workflow:

The following diagram illustrates the key steps of the in vivo anti-inflammatory assay.

G cluster_0 Pre-treatment Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimatization Acclimatization of Rats (7 days) fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Oral Administration of Test Compound/Controls fasting->dosing induction Sub-plantar Injection of 1% Carrageenan (0.1 mL) dosing->induction 60 min post-dosing measurement Paw Volume Measurement (0, 1, 2, 3, 4, 5 hours) induction->measurement analysis Calculation of % Inhibition & Statistical Analysis measurement->analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Protocol:

  • Acclimatization and Fasting: Acclimate rats to the laboratory environment for at least one week before the experiment. Fast the animals overnight (approximately 12 hours) with free access to water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the respective treatments (vehicle, Diclofenac, or 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide) orally via gavage.

  • Induction of Inflammation: One hour after drug administration, induce acute inflammation by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the negative control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Results: A Comparative Analysis of Anti-Inflammatory Efficacy

The following tables summarize the hypothetical data obtained from the in vivo study, providing a clear comparison of the anti-inflammatory effects of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and Diclofenac.

Table 1: Effect of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and Diclofenac on Carrageenan-Induced Paw Edema in Rats (Mean Paw Volume Increase in mL ± SEM)

Treatment Group1 hour2 hours3 hours4 hours5 hours
Negative Control (Vehicle)0.35 ± 0.040.58 ± 0.050.75 ± 0.060.82 ± 0.070.88 ± 0.08
Positive Control (Diclofenac 10 mg/kg)0.18 ± 0.020.25 ± 0.030.32 ± 0.040.35 ± 0.040.33 ± 0.03
Test Compound (25 mg/kg)0.28 ± 0.030.45 ± 0.040.58 ± 0.050.65 ± 0.060.70 ± 0.07
Test Compound (50 mg/kg)0.22 ± 0.020.35 ± 0.030.45 ± 0.040.50 ± 0.050.52 ± 0.05
Test Compound (100 mg/kg)0.19 ± 0.020.28 ± 0.030.35 ± 0.040.38 ± 0.040.36 ± 0.04*

*p < 0.05 compared to the negative control group.

Table 2: Percentage Inhibition of Paw Edema by 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide and Diclofenac

Treatment Group1 hour2 hours3 hours4 hours5 hours
Positive Control (Diclofenac 10 mg/kg)48.57%56.90%57.33%57.32%62.50%
Test Compound (25 mg/kg)20.00%22.41%22.67%20.73%20.45%
Test Compound (50 mg/kg)37.14%39.66%40.00%39.02%40.91%
Test Compound (100 mg/kg)45.71%51.72%53.33%53.66%59.09%

Discussion: Mechanistic Insights and Future Directions

The hypothetical results indicate that 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. At the highest dose tested (100 mg/kg), the compound demonstrated a percentage inhibition of edema comparable to that of the standard drug, Diclofenac (10 mg/kg). This suggests that 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a promising candidate for further development as an anti-inflammatory agent.

The inflammatory response induced by carrageenan is biphasic. The early phase (0-2 hours) is characterized by the release of histamine, serotonin, and bradykinin, while the late phase (3-5 hours) is primarily mediated by the overproduction of prostaglandins through the induction of COX-2.[8] The significant inhibition of paw edema by 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide, particularly in the later phase, suggests a potential mechanism of action involving the inhibition of prostaglandin synthesis, similar to that of NSAIDs like Diclofenac.

The following diagram illustrates the potential site of action for 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide within the inflammatory cascade.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Prostaglandin Synthesis Pathway cluster_3 Inflammatory Outcome cluster_4 Site of Drug Action stimulus Carrageenan cell_membrane Cell Membrane Phospholipids stimulus->cell_membrane arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Edema, Pain, Redness prostaglandins->inflammation test_compound 3-(4-nitrophenyl)-3-oxo-N- phenylpropanamide / Diclofenac test_compound->cox_enzymes Inhibition

Caption: Putative mechanism of action targeting the cyclooxygenase pathway.

Future studies should aim to elucidate the precise mechanism of action of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. In vitro assays to determine its inhibitory activity against COX-1 and COX-2 enzymes would be a logical next step. Furthermore, evaluating its efficacy in chronic inflammation models and assessing its gastrointestinal safety profile will be crucial for its continued development.

Conclusion

This comparative guide provides a robust framework for the in vivo evaluation of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide as a potential anti-inflammatory agent. The presented data, though hypothetical, suggests that this compound warrants further investigation. The detailed protocols and mechanistic rationale serve as a valuable resource for researchers in the field of drug discovery and inflammation.

References

  • In Vivo Effects of Nonselective, Partially Selective, and Selective Non Steroidal Anti-Inflammatory Drugs on Lipid Peroxidation and Antioxidant Enzymes in Patients with Rheum
  • Synthesis and Assessment of Antiproliferative, Antioxidant, and In Silico Fe
  • β‐Keto amides motifs in natural products and biologically active compounds.
  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams - Public Health Toxicology.
  • In Vivo Anti-inflammatory, Analgesic, and Sedative Studies of the Extract and Naphthoquinone Isolated from Diospyros kaki (Persimmon)
  • Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Deriv
  • In Silico Design, Synthesis and Bioactivity of N-(2, 4-Dinitrophenyl)-3-oxo- 3-phenyl-N-(aryl) Phenyl Propanamide Derivatives as Breast Cancer Inhibitors - PubMed.
  • Synthesis of functionalised β-keto amides by aminoacylation/domino fragment
  • Comparisons with all NSAIDs. Each NSAID was compared against all other...
  • Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC.
  • Drug Class Review Nonsteroidal Antiinflamm
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • What Is The “Safest” Non-Steroidal Anti-Inflammatory Drugs?
  • In-vitro antioxidant, in-vivo anti-inflammatory, and acute toxicity study of Indonesian propolis capsule from Tetragonula sapiens - Universitas Indonesia.
  • Biological Activities of 4-Nitrodiphenylamine Deriv
  • Progress on 3-Nitropropionic Acid Deriv
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • The Applications of β‐Keto Amides for Heterocycle Synthesis - ResearchG
  • Recent Developments in General Methodologies for the Synthesis of α-Ketoamides | Chemical Reviews - ACS Public

Sources

Validation

A Meta-Analysis of Nitrophenyl-Containing Chalcones: A Comparative Guide to Their Biological Effects

Introduction: The Versatility of the Chalcone Scaffold Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Chalcone Scaffold

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of naturally occurring and synthetic compounds.[1] Their versatile chemical architecture serves as a valuable template in medicinal chemistry, allowing for a wide array of structural modifications that can significantly modulate their biological activity.[2][3] The introduction of a nitrophenyl moiety, in particular, has been shown to confer potent and diverse pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. This guide provides a comprehensive meta-analysis of studies on nitrophenyl-containing chalcones, offering a comparative overview of their biological performance, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Signaling Pathways

Nitrophenyl-containing chalcones have emerged as promising candidates in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. Their anticancer activity is often attributed to their ability to modulate critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[4][5]

Comparative Anticancer Potency

The cytotoxic efficacy of nitrophenyl-containing chalcones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of various nitrophenyl chalcones against different human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-linked 3-nitrophenyl chalconeHCT-116 (Colon)1.71 (48h)[6]
Benzofuran-linked 3-nitrophenyl chalconeHT-29 (Colon)7.76 (48h)[6]
Quinazolinone chalcone derivativeHCT-116 (Colon)16 (48h)[6]
Vanillin-based chalcone analogue 9HCT-116 (Colon)6.85 µg/mL[7]
Vanillin-based chalcone analogue 10HCT-116 (Colon)7.9 µg/mL[7]
Polymethoxylated nitro-substituted chalconeMCF-7 (Breast)1.33[7]
Chalcone with thiophene groupT-47D (Breast)56.90% inhibition[7]
Bis(thienyl) chalconeMCF-7 (Breast)7.4[7]
Ethoxychalcone derivativeMDA-MB-231 (Breast)53.47[7]
α-phthalimido-chalcone (trimethoxy derivative)HepG2 (Liver)1.62[7]
α-phthalimido-chalcone (trimethoxy derivative)MCF-7 (Breast)1.88[7]
Chalcone 44K562 (Leukemia)0.57[8]
Chalcone 44HCT-116 (Colon)1.36[8]
Chalcone 44LOX IMVI (Melanoma)1.28[8]
Chalcone 44MCF-7 (Breast)1.30[8]
Mechanisms of Anticancer Action: A Focus on NF-κB and PI3K/Akt Pathways

The anticancer effects of nitrophenyl chalcones are often mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways are crucial for cell survival, proliferation, and inflammation, and their dysregulation is a hallmark of many cancers.[4][8][9]

NF-κB Signaling Pathway Inhibition

The NF-κB pathway plays a pivotal role in the inflammatory processes that can drive tumorigenesis.[5] Chalcones can inhibit this pathway by preventing the degradation of IκBα, an inhibitor of NF-κB. This action blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation and survival.[5][10]

NF_kB_Inhibition Chalcone Nitrophenyl Chalcone IKK IKK Chalcone->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65) IkBa->NFkB_p65 Inhibits Nucleus Nucleus NFkB_p65->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by nitrophenyl chalcones.

PI3K/Akt Signaling Pathway Modulation

The PI3K/Akt pathway is another critical regulator of cell growth and survival.[9] Some nitrophenyl-containing chalcones have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[9][11] By targeting key components of this pathway, these compounds can effectively halt the progression of the cell cycle and promote programmed cell death.

PI3K_Akt_Inhibition Chalcone Nitrophenyl Chalcone PI3K PI3K Chalcone->PI3K Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Modulation of the PI3K/Akt signaling pathway by nitrophenyl chalcones.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Nitrophenyl-containing chalcones have demonstrated potent anti-inflammatory properties, primarily through their ability to inhibit key inflammatory mediators and enzymes.

Comparative Anti-inflammatory Efficacy

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) and the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of pro-inflammatory prostaglandins.

Compound/DerivativeAssayIC50 (µM)Reference
2'-hydroxychalconeNitric Oxide Scavenging43.57 µg/ml[12]
3'-nitrochalconeNitric Oxide Scavenging91.76 µg/ml[12]
2',5'-dialkoxychalconeNitric Oxide Formation0.7[13]
Methylsulfonyl chalcone derivativesCarrageenan-induced paw edemaDose-dependent reduction[11]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[14][15][16][17][18]

Workflow:

Paw_Edema_Workflow A 1. Acclimatize Rats B 2. Baseline Paw Volume Measurement A->B C 3. Administer Test Compound/Vehicle B->C D 4. Induce Edema with Carrageenan Injection C->D E 5. Measure Paw Volume at Time Intervals D->E F 6. Calculate Paw Edema and % Inhibition E->F

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Steps:

  • Animal Preparation: Male Wistar rats (180-200 g) are acclimatized for at least one week under standard laboratory conditions.[14]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[14]

  • Compound Administration: The test nitrophenyl chalcone, vehicle control, and a positive control (e.g., indomethacin) are administered orally or intraperitoneally.[14][17]

  • Induction of Edema: After a set time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw to induce inflammation.[14][16]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: The increase in paw volume (edema) is calculated, and the percentage inhibition of edema by the test compound is determined relative to the vehicle control group.[14]

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Nitrophenyl-containing chalcones exhibit significant antioxidant activity, primarily through their ability to scavenge free radicals.

Comparative Antioxidant Capacity

The antioxidant potential of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals.

Compound/DerivativeAssayIC50Reference
3'-nitrochalconeDPPH Scavenging91.76 µg/ml[12]
Chalcone JVF3DPPH Scavenging61.4 µM[19]
Chalcone JVC3ABTS Scavenging53.76 µM[19]
Chalcone JVC4ABTS Scavenging50.34 µM[19]
Chalcone 5DPPH ScavengingHigh antiradical effect[20]
Chalcone 5ABTS ScavengingHigh antiradical effect[20]
Experimental Protocol: DPPH Radical Scavenging Assay

This in vitro assay provides a rapid and reliable method for assessing the free radical scavenging capacity of chemical compounds.[21][22][23][24][25]

Workflow:

DPPH_Workflow A 1. Prepare DPPH Solution B 2. Prepare Test Compound Dilutions A->B C 3. Mix DPPH and Test Compound B->C D 4. Incubate in the Dark C->D E 5. Measure Absorbance at 517 nm D->E F 6. Calculate % Inhibition and IC50 E->F

Caption: Experimental workflow for the DPPH radical scavenging assay.

Detailed Steps:

  • Preparation of DPPH Solution: A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.[23]

  • Preparation of Test Samples: The nitrophenyl chalcone is dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution, from which serial dilutions are made.[24]

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.[24]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[24]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[21]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.[23]

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Nitrophenyl-containing chalcones have demonstrated promising activity against a range of pathogenic bacteria and fungi.

Comparative Antimicrobial Potency

The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone derivativeStaphylococcus aureus125[18]
Chalcone derivativeBacillus subtilis62.5[18]
Chalcone derivativeEscherichia coli250[18]
Chalcone derivativePseudomonas aeruginosa125[18]
Chalcone 13Trichophyton rubrum128[26]
Chalcone 14Trichophyton rubrum16-32[26]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard and widely used method for determining the MIC of antimicrobial agents.[26][27][28][29][30]

Workflow:

MIC_Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Prepare Standardized Microbial Inoculum A->B C 3. Inoculate Microtiter Plate Wells B->C D 4. Incubate under Appropriate Conditions C->D E 5. Visually or Spectrophotometrically Assess Growth D->E F 6. Determine the MIC E->F

Caption: Experimental workflow for the broth microdilution MIC assay.

Detailed Steps:

  • Preparation of Antimicrobial Agent: A stock solution of the nitrophenyl chalcone is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[27]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).[26]

  • Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.[27]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[30]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[27]

Synthesis of Nitrophenyl-Containing Chalcones: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and a substituted benzaldehyde.[31][32][33][34]

Reaction Scheme:

Substituted Acetophenone + Substituted Benzaldehyde --(Base, Solvent)--> Chalcone

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

Synthesis_Workflow A 1. Dissolve Reactants in Solvent B 2. Add Base Catalyst A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC C->D E 5. Quench Reaction and Precipitate Product D->E F 6. Filter, Wash, and Purify by Recrystallization E->F

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Steps:

  • Reactant Preparation: Equimolar amounts of the appropriate nitrophenyl-substituted acetophenone and benzaldehyde are dissolved in a suitable solvent, such as ethanol.[31]

  • Catalyst Addition: An aqueous or alcoholic solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the reaction mixture with stirring.[31]

  • Reaction: The mixture is stirred at room temperature for a period ranging from a few hours to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[31]

  • Work-up: Once the reaction is complete, the mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.[31]

  • Purification: The solid product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol).[31]

Conclusion and Future Perspectives

This meta-analysis highlights the significant and diverse biological activities of nitrophenyl-containing chalcones. Their potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, coupled with their synthetic accessibility, make them a highly attractive scaffold for drug discovery and development. The structure-activity relationship studies reveal that the position and nature of substituents on the aromatic rings play a crucial role in determining their biological efficacy. Further research focusing on the optimization of these structures, along with in-depth mechanistic studies and in vivo evaluations, will be instrumental in translating the therapeutic potential of these promising compounds into clinical applications.

Sources

Safety & Regulatory Compliance

Safety

Procedural Guide for the Safe Handling and Disposal of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide

Target Audience: Researchers, Environmental Health & Safety (EHS) Personnel, and Drug Development Scientists. Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Health & Safety (EHS) Personnel, and Drug Development Scientists.

Proper chemical waste management is a cornerstone of laboratory safety and environmental stewardship. 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a synthetic intermediate containing a highly reactive nitroaromatic moiety. Because of its structural properties, this compound poses specific toxicological and environmental risks that preclude standard in-laboratory neutralization[1].

This guide provides a field-proven, self-validating operational plan for the safe handling, segregation, and final disposal of this compound, ensuring full compliance with EPA hazardous waste tracking standards[2][3].

Chemical Profile & Causality of Hazards

To safely manage any chemical, one must first understand the mechanistic basis of its hazards. 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide is a solid beta-keto amide featuring a 4-nitrophenyl group[4].

Mechanistic Toxicity: The primary hazard of this compound stems from the electron-withdrawing nitro group ( −NO2​ ). In biological systems and aquatic environments, nitroaromatics can undergo bioreduction via a single-electron transfer to form a highly reactive nitro anion radical[5][6]. This process generates reactive oxygen species (ROS) and can further reduce to toxic intermediates, such as hydroxylamines and anilines, which are known mutagens and environmental pollutants[5][6]. Consequently, this compound must be managed as a toxic hazardous waste[7].

Quantitative Chemical Data
PropertyValue
Chemical Name 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
CAS Number 1092-69-9[4][8]
Molecular Formula C15​H12​N2​O4​ [4]
Molecular Weight 284.271 g/mol [4]
Physical State Solid (Melting Point: 161 °C)[8]
Hazard Classification Toxic Organics / Environmental Hazard[7][9]

Immediate Safety & Handling Protocols

Before initiating any workflow involving this compound, establish a strict physical barrier between the operator and the chemical.

  • Engineering Controls: All handling, weighing, and transfer of the dry powder must occur within a certified chemical fume hood or a Class II Type B2 biological safety cabinet. This prevents the aerosolization and subsequent inhalation of toxic dust[1].

  • Hand Protection: Wear heavy-duty nitrile gloves. Nitrile provides excellent chemical resistance to solid organic powders compared to latex.

  • Eye & Body Protection: Chemical safety goggles (not standard safety glasses) and a fully buttoned laboratory coat are mandatory[1].

  • Respiratory Protection: If engineering controls fail or a spill occurs outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of the nitroaromatic dust[1].

Step-by-Step Disposal Procedures

Critical Warning: Do not attempt to chemically degrade or neutralize 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide in the laboratory[1]. Chemical reduction of the nitro group requires highly controlled conditions; improvised in-lab reduction will generate toxic aniline derivatives and risks runaway exothermic reactions[1][6]. The only acceptable disposal method is high-temperature incineration by a licensed professional[9].

Phase 1: Waste Segregation
  • Isolate the Waste: Collect all unreacted solid powder, contaminated weighing boats, filter papers, and pipette tips into a dedicated, chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Avoid Incompatible Streams: Do not mix this nitroaromatic waste with strong oxidizers, reducing agents, or aqueous acid streams. Keep it strictly within the "Toxic Organics" waste stream[9].

Phase 2: Packaging and Labeling
  • Seal and Inspect: Tightly cap the waste container.

    • Validation Check: Physically invert the sealed container over a secondary tray to ensure no particulate matter escapes. Wipe the exterior with a damp paper towel to ensure it is free of hazardous dust.

  • Apply GHS Labeling: Affix a standardized EPA hazardous waste label. It must explicitly state: "Hazardous Waste - 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide" [1][9]. Do not use abbreviations.

  • Date the Container: Clearly write the accumulation start date on the label[1].

Phase 3: EHS Transfer and Incineration
  • Transfer to SAA: Move the validated container to your laboratory's designated Satellite Accumulation Area (SAA)[9].

  • Cradle-to-Grave Tracking: Notify your EHS department. They will log the waste into the EPA's e-Manifest system, ensuring legal traceability from your bench to the disposal facility[3][10].

  • Final Destruction: A licensed contractor will subject the waste to high-temperature incineration (>1,000 °C). This thermal cleavage permanently destroys the aromatic ring and oxidizes the nitrogen species, while advanced facility scrubbers neutralize the resulting NOx​ emissions[9].

DisposalWorkflow A Waste Generation (Nitroaromatic Solid) B Waste Segregation (Toxic Organics) A->B C Packaging & Labeling (EPA Compliant) B->C D EHS Transfer (Chain of Custody) C->D E High-Temp Incineration (>1000°C) D->E

Operational workflow for the safe segregation and disposal of nitroaromatic waste.

MechanisticRationale Start 3-(4-nitrophenyl)-3-oxo- N-phenylpropanamide Incineration High-Temp Incineration (Recommended) Start->Incineration Reduction In-Lab Chemical Reduction (Prohibited) Start->Reduction SafeOut Complete Destruction (CO2, H2O, N2) Incineration->SafeOut ToxicOut Toxic Intermediates (Hydroxylamines/Anilines) Reduction->ToxicOut

Mechanistic rationale comparing recommended incineration versus prohibited in-lab reduction.

Accidental Spill Management Workflow

In the event of a solid powder spill on the benchtop or floor, execute the following protocol to prevent aerosolization and dermal exposure:

  • Isolate the Area: Immediately restrict access to the spill zone. Ensure you are wearing fresh nitrile gloves, goggles, and a particulate respirator[1].

  • Suppress Dust Generation: Never dry-sweep a nitroaromatic powder. Lightly mist the spilled powder with a compatible solvent (e.g., a small volume of water or 70% ethanol) to dampen the solid and prevent it from becoming airborne.

  • Mechanical Collection: Use a disposable plastic scoop or heavy-duty absorbent pads to carefully lift the dampened material. Place all collected material directly into a hazardous waste container[9].

  • Surface Decontamination: Wash the affected surface thoroughly with a detergent solution, followed by a water rinse.

    • Validation Check: Perform a final wipe of the surface with a clean, white paper towel. Inspect the towel for any residual yellow tint (characteristic of many nitroaromatic residues). If a tint is visible, repeat the detergent wash.

  • Dispose of Cleanup Materials: Treat all scoops, pads, and paper towels used in the cleanup as hazardous waste. Label and transfer to the SAA as detailed in Phase 2[9].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
© Copyright 2026 BenchChem. All Rights Reserved.